molecular formula C7H8O<br>C7H8O<br>CH3C6H4OH B10754234 m-Cresol CAS No. 155174-22-4

m-Cresol

Cat. No.: B10754234
CAS No.: 155174-22-4
M. Wt: 108.14 g/mol
InChI Key: RLSSMJSEOOYNOY-UHFFFAOYSA-N
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Description

m-Cresol (3-methylphenol) is a versatile phenolic compound of significant value in industrial and academic research. Its primary research applications leverage its properties as a chemical intermediate, a solvent, and a disinfectant. In chemical synthesis, m-Cresol serves as a crucial precursor for the production of antioxidants, such as butylated hydroxytoluene (BHT), and for the synthesis of various dyes, fragrances, and resins. Its mechanism of action in these contexts often involves electrophilic aromatic substitution, facilitated by the electron-donating methyl group. Within pharmaceutical research, m-Cresol is extensively used as an excipient, notably as a preservative in insulin formulations and various injectable solutions. Its preservative efficacy arises from its ability to denature proteins and disrupt microbial cell membranes, thereby ensuring solution sterility. Furthermore, m-Cresol is a key intermediate in the synthesis of the herbicide, metolachlor. Researchers also utilize m-Cresol in materials science for the development of epoxy resins and as a solvent in the polymer industry. This reagent is provided as a high-purity compound to ensure consistent, reliable results in these diverse and critical research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSSMJSEOOYNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O, Array
Record name M-CRESOL
Source CAMEO Chemicals
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Record name m-CRESOL
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Related CAS

27289-33-4, 3019-89-4 (hydrochloride salt)
Record name Phenol, 3-methyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=27289-33-4
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Record name Metacresol [USP:BAN]
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DSSTOX Substance ID

DTXSID6024200
Record name m-Cresol
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Molecular Weight

108.14 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Colorless or yellowish liquid with a phenolic odor; mp = 11-12 deg C; [Merck Index] Hygroscopic; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour, Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54 °F.]
Record name M-CRESOL
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Record name Phenol, 3-methyl-
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Record name m-Cresol
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Record name m-Cresol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name m-Cresol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

397 °F at 760 mmHg (NTP, 1992), 202.2 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 202 °C, 397 °F
Record name M-CRESOL
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name M-Cresol
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Record name m-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name m-CRESOL
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
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Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

187 °F (NTP, 1992), 187 °F (86 °C) (Closed cup), 86 °C (187 °F) - closed cup, 86 °C, 187 °F
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 2.22X10+4 mg/L at 25 °C, Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether, Miscible with acetone, benzene, carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 22.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.4 (moderate), slightly soluble in water; soluble in oils, miscible (in ethanol), 2%
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name M-Cresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01776
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name m-CRESOL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name m-Cresol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.0336 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.034 at 20 °C/4 °C, Relative density (water = 1): 1.03, 1.028-1.033, 1.03
Record name M-CRESOL
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URL https://cameochemicals.noaa.gov/chemical/8468
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name m-Cresol
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URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.04 mmHg at 68 °F ; 1 mmHg at 126 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13, (77 °F): 0.14 mmHg
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URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless, yellowish liquid, Colorless to yellow liquid [Note: A solid below 54 degrees F]., Colorless, yellowish or pinkish liquid

CAS No.

108-39-4
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Cresol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Metacresol [USP:BAN]
Source ChemIDplus
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Source DrugBank
URL https://www.drugbank.ca/drugs/DB01776
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Melting Point

52.7 °F (NTP, 1992), 12.2 °C, 11.8 °C, 11-12 °C, 54 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of m-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Meta-cresol (m-cresol), systematically named 3-methylphenol, is an aromatic organic compound that holds significant importance across various scientific and industrial domains, particularly in drug development and chemical synthesis. As a member of the cresol family, it is a derivative of phenol with a methyl group substituted at the meta position of the benzene ring. Its unique structural arrangement imparts a distinct set of physical and chemical properties that are pivotal to its utility as a preservative in pharmaceutical formulations, a precursor in the synthesis of agrochemicals and fragrances, and a solvent for polymers.[1][2] This guide provides a comprehensive technical overview of the physical and chemical characteristics of m-cresol, intended for researchers, scientists, and drug development professionals. We will delve into its structural attributes, physicochemical parameters, spectral signatures, and chemical reactivity, supported by experimental protocols and mechanistic insights to facilitate a deeper understanding and practical application of this versatile compound.

I. Physicochemical Properties of m-Cresol

The physical state and thermodynamic properties of m-cresol are fundamental to its handling, storage, and application in various experimental and industrial settings. A thorough understanding of these characteristics is crucial for designing and optimizing processes involving this compound.

Structural and Molecular Characteristics

m-Cresol is a colorless to yellowish liquid with a characteristic phenolic, tar-like odor. Upon exposure to air and light, it can darken over time. Its molecular structure consists of a hydroxyl (-OH) and a methyl (-CH₃) group attached to a benzene ring at positions 1 and 3, respectively. This substitution pattern is key to its distinct properties compared to its isomers, o-cresol and p-cresol.

Caption: Chemical structure of m-Cresol (3-methylphenol).

Quantitative Physical Data

The key physical properties of m-cresol are summarized in the table below. These values are essential for laboratory and industrial applications, influencing everything from reaction kinetics to safety protocols.

PropertyValueSource(s)
Molecular Formula C₇H₈O
Molecular Weight 108.14 g/mol
Appearance Colorless to yellowish liquid
Odor Phenolic, tar-like
Melting Point 11-12 °C (52-54 °F)[1]
Boiling Point 202-203 °C (396-397 °F) at 760 mmHg[1]
Density 1.034 g/cm³ at 20 °C[1]
Solubility in Water 2.35 g/100 mL at 20 °C[2]
pKa 10.01 at 25 °C[1]
Flash Point 86 °C (187 °F)
Vapor Pressure <1 mmHg at 20 °C[3]

II. Spectroscopic Properties of m-Cresol

Spectroscopic analysis is indispensable for the identification and characterization of m-cresol. The following sections detail the expected spectral features in ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of m-cresol provides distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the hydroxyl and methyl groups.

  • Aromatic Protons (Ar-H): The four protons on the benzene ring typically appear as a complex multiplet in the range of δ 6.6-7.2 ppm. The exact splitting pattern depends on the solvent and the resolution of the instrument.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, typically appearing as a broad singlet between δ 4.5-5.5 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Methyl Protons (-CH₃): The three protons of the methyl group give rise to a sharp singlet at approximately δ 2.3 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of m-cresol shows six distinct signals for the aromatic carbons and one for the methyl carbon, reflecting the molecule's symmetry.

  • C-OH (C1): The carbon attached to the hydroxyl group is the most deshielded aromatic carbon, appearing around δ 155 ppm.

  • C-CH₃ (C3): The carbon bearing the methyl group resonates at approximately δ 140 ppm.

  • Aromatic CH Carbons (C2, C4, C5, C6): The remaining four aromatic carbons appear in the range of δ 112-130 ppm. The specific assignments can be complex and often require advanced NMR techniques for unambiguous identification.[4]

  • Methyl Carbon (-CH₃): The carbon of the methyl group gives a signal at around δ 21 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of m-cresol exhibits characteristic absorption bands corresponding to its functional groups.

  • O-H Stretch: A broad and strong absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.

  • C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a series of sharp bands just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹).

  • C-H Stretch (Aliphatic): The C-H stretching of the methyl group is observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

  • C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibration of the phenol appears as a strong band in the range of 1200-1300 cm⁻¹.

  • O-H Bend: The in-plane O-H bending vibration is found around 1330-1440 cm⁻¹.

  • C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations of the substituted benzene ring give rise to characteristic bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.

III. Chemical Properties and Reactivity

The chemical behavior of m-cresol is largely dictated by the interplay between the electron-donating hydroxyl and methyl groups and the aromatic ring. This section explores its acidity, stability, and characteristic reactions.

Acidity

With a pKa of approximately 10.01, m-cresol is a weak acid, similar in strength to phenol.[1] The hydroxyl group can donate a proton to a base to form the corresponding phenoxide ion. The acidity of m-cresol is a critical factor in its role as a preservative and in its chemical transformations.

Stability and Degradation

m-Cresol is a stable compound under normal conditions but is sensitive to light, air, and heat, which can cause it to darken. It is combustible and can form explosive mixtures with air.[5] Vigorous reactions can occur with strong oxidizing agents, strong bases, and certain acids like nitric acid.[1] In the environment, m-cresol is readily biodegradable in soil.[5]

Electrophilic Aromatic Substitution

The hydroxyl and methyl groups are both activating and ortho, para-directing substituents for electrophilic aromatic substitution. In m-cresol, their relative positions on the aromatic ring lead to a high degree of activation at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). This makes m-cresol highly reactive towards electrophiles.

Caption: General mechanism of electrophilic aromatic substitution in m-Cresol.

A common example is the bromination of m-cresol. Due to the high activation of the ring, the reaction proceeds readily without the need for a Lewis acid catalyst.

Oxidation

The methyl group of m-cresol can be oxidized to a carboxylic acid group under appropriate conditions, yielding 3-hydroxybenzoic acid. This transformation is a valuable synthetic route to this important chemical intermediate.[6][7]

IV. Experimental Protocols

This section provides illustrative step-by-step methodologies for key experiments related to the properties and reactions of m-cresol. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Protocol 1: Spectrophotometric Determination of the pKa of m-Cresol

Objective: To determine the acid dissociation constant (pKa) of m-cresol using UV-Vis spectrophotometry.

Principle: The absorbance of a solution of m-cresol will change as a function of pH due to the different molar absorptivities of the protonated (HA) and deprotonated (A⁻) forms. By measuring the absorbance at a wavelength where the two species have different absorptivities across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.

Materials:

  • m-Cresol

  • Spectrophotometer

  • pH meter

  • Buffer solutions (pH range 8-12)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of m-cresol of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

  • Preparation of Test Solutions: In a series of volumetric flasks, prepare solutions with the same concentration of m-cresol but at different pH values by adding the stock solution and appropriate buffer solutions. Cover a pH range from approximately 2 units below to 2 units above the expected pKa (i.e., pH 8 to 12).

  • Spectrophotometric Measurements:

    • Record the UV-Vis spectrum of the fully protonated form (in 0.1 M HCl) and the fully deprotonated form (in 0.1 M NaOH) to determine the wavelength of maximum absorbance difference (λ_max).

    • Measure the absorbance of each buffered solution at this λ_max.

  • Data Analysis:

    • Plot absorbance versus pH.

    • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.

    • Alternatively, use the equation: pKa = pH + log[(A_max - A)/(A - A_min)], where A is the absorbance at a given pH, A_max is the absorbance of the deprotonated form, and A_min is the absorbance of the protonated form.

Protocol 2: Electrophilic Bromination of m-Cresol

Objective: To synthesize a brominated derivative of m-cresol.

Principle: The activated aromatic ring of m-cresol reacts readily with bromine in a suitable solvent to yield brominated products. The regioselectivity is directed by the hydroxyl and methyl groups.

Materials:

  • m-Cresol

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Sodium thiosulfate solution (to quench excess bromine)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve a known amount of m-cresol in carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred m-cresol solution. The reaction is typically rapid, as indicated by the disappearance of the bromine color.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any excess bromine by adding sodium thiosulfate solution until the orange color disappears. Transfer the mixture to a separatory funnel, wash with water, and then with a saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The product can be further purified by column chromatography or recrystallization.

Protocol 3: Oxidation of m-Cresol to 3-Hydroxybenzoic Acid

Objective: To synthesize 3-hydroxybenzoic acid from m-cresol.

Principle: The methyl group of m-cresol is oxidized to a carboxylic acid using a strong oxidizing agent in an alkaline medium.

Materials:

  • m-Cresol

  • Potassium permanganate (KMnO₄) or another suitable oxidizing agent

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (to quench excess permanganate)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve m-cresol in an aqueous solution of sodium hydroxide.

  • Oxidation: Slowly add a solution of potassium permanganate to the stirred m-cresol solution. The reaction is exothermic and may require cooling to control the temperature. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Monitoring: Continue the addition of potassium permanganate until a faint pink color persists, indicating the completion of the oxidation.

  • Work-up: Quench the excess potassium permanganate by adding a small amount of sodium bisulfite until the solution becomes colorless. Filter the hot solution to remove the manganese dioxide precipitate.

  • Isolation: Cool the filtrate and acidify it with sulfuric acid to precipitate the 3-hydroxybenzoic acid.

  • Purification: Collect the product by filtration, wash with cold water, and recrystallize from hot water to obtain the pure 3-hydroxybenzoic acid.

V. Safety and Handling

m-Cresol is a toxic and corrosive substance that must be handled with appropriate safety precautions.[8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling m-cresol. Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store m-cresol in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of m-cresol and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

VI. Conclusion

m-Cresol is a chemical compound with a rich and diverse set of physical and chemical properties that underpin its wide range of applications. Its structural features, particularly the meta-positioning of the hydroxyl and methyl groups, govern its reactivity and physical behavior. This guide has provided a detailed technical overview of these properties, supplemented with practical experimental protocols and safety information. For researchers, scientists, and drug development professionals, a thorough understanding of the principles outlined herein is essential for the safe and effective utilization of m-cresol in their scientific endeavors. The provided data and methodologies serve as a foundational resource to support further innovation and application of this important aromatic compound.

References

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  • ResearchGate. "Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the..." [Link].

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  • Google Patents. "Process for producing hydroxybenzoic acid" .
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Sources

Hazard Identification: A Corrosive and Systemically Toxic Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of m-Cresol for Laboratory Professionals

As a versatile chemical intermediate, m-Cresol (3-methylphenol) is integral to numerous applications in drug development, agrochemical synthesis, and the production of resins and antioxidants.[1][2] Its utility, however, is matched by its significant hazardous properties. A thorough understanding of its toxicology and the rigorous application of safety protocols are not merely procedural formalities but fundamental to ensuring the well-being of laboratory personnel and the integrity of research.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It provides a synthesized, field-proven perspective for researchers, scientists, and development professionals, explaining the causality behind handling precautions and emergency responses. Adherence to these principles forms a self-validating system of safety, grounded in authoritative data.

m-Cresol is classified as a hazardous substance with acute and chronic health risks.[3] Its primary dangers lie in its high toxicity upon ingestion or skin contact and its corrosive nature, which can cause severe, irreversible damage.[4]

GHS Classification Summary:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[5]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[5]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[5]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[3]
Hazardous to the Aquatic Environment, ChronicCategory 3H412: Harmful to aquatic life with long lasting effects[3]
Flammable LiquidCategory 4H227: Combustible liquid[6]

The substance appears as a colorless to yellowish liquid with a distinct tar-like odor.[7][8] It is important to note that while it is a liquid at ambient temperatures, it can solidify below 54°F (12°C).[7][9]

Toxicology and Routes of Exposure: Understanding the Threat

Exposure to m-Cresol can occur via inhalation, skin absorption, ingestion, and eye contact, with each route presenting significant dangers.[7]

  • Skin Contact: This is a critical exposure route. m-Cresol is not only corrosive, causing severe chemical burns, but it is also readily absorbed through the skin, leading to systemic toxicity.[10][11] Prolonged contact can lead to dermatitis.[12] The initial burning sensation may be followed by a loss of feeling as nerve endings are damaged.[12]

  • Eye Contact: Direct contact with m-Cresol liquid or vapor can cause intense irritation and severe, permanent eye damage, including blindness.[4]

  • Inhalation: Inhaling m-Cresol vapors or mists can irritate the respiratory tract.[9] High concentrations can lead to systemic effects, including confusion, central nervous system depression, and respiratory failure.[7]

  • Ingestion: m-Cresol is highly toxic if swallowed.[3] Its corrosive properties can cause severe burns to the mouth, throat, and stomach, with a significant risk of gastric or esophageal perforation.[4]

Chronic Exposure: Long-term or repeated exposure may result in digestive disturbances and damage to vital organs, including the liver, kidneys, pancreas, and cardiovascular system.[7][9] The U.S. Environmental Protection Agency (EPA) has classified cresols as possible human carcinogens.[9][13]

The Hierarchy of Controls: A Systematic Approach to Mitigation

To handle m-Cresol safely, a multi-layered approach based on the hierarchy of controls is mandatory. This framework prioritizes the most effective control measures to eliminate or minimize exposure.

HierarchyOfControls cluster_controls Hierarchy of Controls for m-Cresol Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective - Last Line of Defense) Administrative->PPE

Sources

solubility of m-Cresol in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of m-Cresol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of meta-cresol (m-cresol), a vital organic intermediate in the pharmaceutical and chemical industries. We will move beyond simple data recitation to explore the underlying physicochemical principles that govern its behavior in various organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for solubility determination. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction: Understanding m-Cresol

m-Cresol (3-methylphenol) is an aromatic organic compound, appearing as a colorless to yellowish liquid at room temperature.[1][2] Its molecular structure, featuring both a hydrophilic hydroxyl (-OH) group and a lipophilic phenyl ring, imparts a versatile solubility profile, making it a critical solvent and precursor in numerous applications.[1][3] These include its use as a preservative in pharmaceutical formulations like insulin, a precursor for synthesizing antioxidants and vitamin E, and a solvent for polymers.[4] An accurate understanding of its solubility in different organic media is paramount for process optimization, formulation development, and ensuring reaction efficiency.

Table 1: Key Physicochemical Properties of m-Cresol

Property Value Source(s)
Molecular Formula C₇H₈O [2]
Molecular Weight 108.14 g/mol [5]
Appearance Colorless to yellowish liquid [1]
Melting Point 8-12 °C (approx.) [5][6][7]
Boiling Point 202-203 °C [6]
Density ~1.034 g/mL at 20-25 °C [6]
pKa ~10.01 at 25 °C [3][8]

| logP (Octanol/Water) | 1.96 |[9] |

The Science of Solubility: Theoretical Framework

The solubility of a solute in a solvent is not a random phenomenon; it is dictated by the thermodynamics of the dissolution process and the interplay of intermolecular forces. The adage "like dissolves like" is a simplified expression of these complex interactions.[9]

The Role of Intermolecular Forces

The solubility of m-cresol is best understood by examining its ability to form different types of intermolecular interactions with solvent molecules.

  • Hydrogen Bonding: The hydroxyl group on m-cresol is both a hydrogen bond donor (due to the H) and an acceptor (due to the lone pairs on the O). This is the most significant factor in its solubility. Solvents that can participate in hydrogen bonding, such as alcohols (e.g., ethanol, methanol), will readily dissolve m-cresol.[1]

  • Dipole-Dipole Interactions: m-Cresol is a polar molecule. Polar aprotic solvents, such as ketones (e.g., acetone) and ethers (e.g., diethyl ether), can engage in strong dipole-dipole interactions, leading to high solubility.[10]

  • London Dispersion Forces: The nonpolar aromatic ring of m-cresol allows for van der Waals interactions, specifically London dispersion forces. This enables some solubility in nonpolar aromatic solvents like benzene and toluene.[10] However, in purely aliphatic solvents like hexane, where dispersion forces are the only possible interaction, solubility is expected to be lower.

The following diagram illustrates the primary interactions between m-cresol and various solvent classes.

G cluster_solvents Organic Solvents mCresol m-Cresol (Solute) Alcohols Alcohols (e.g., Ethanol) mCresol->Alcohols Strong Hydrogen Bonding (Donor & Acceptor) Ethers Ethers / Ketones (e.g., Diethyl Ether, Acetone) mCresol->Ethers Dipole-Dipole Interactions & H-Bond Accepting Aromatics Aromatic Hydrocarbons (e.g., Benzene) mCresol->Aromatics London Dispersion & π-π Stacking Aliphatics Aliphatic Hydrocarbons (e.g., Hexane) mCresol->Aliphatics London Dispersion Forces (Weakest Interaction) G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add Excess m-Cresol to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temperature (24-72h) B->C D 4. Validate Equilibrium (Multi-Time-Point Sampling) C->D E 5. Centrifuge at Temp to Separate Phases D->E F 6. Sample Supernatant E->F G 7. Dilute Sample Accurately F->G H 8. Quantify via HPLC-UV G->H I Calculate Solubility (mg/mL or mol/L) H->I

Sources

An In-depth Technical Guide to the Natural Sources and Environmental Occurrence of m-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meta-cresol (m-cresol), or 3-methylphenol, is an aromatic organic compound with significant industrial applications, ranging from the synthesis of pesticides and fragrances to its use as a preservative in pharmaceuticals like insulin.[1][2] Beyond its synthetic origins, m-cresol is a naturally occurring compound, ubiquitously present in the environment.[2][3] This guide provides a comprehensive overview of the natural sources of m-cresol and its subsequent environmental distribution. We will delve into its botanical origins, formation through microbial metabolism, and its release from the combustion of natural and anthropogenic materials. Furthermore, this guide will detail its occurrence in various environmental compartments, including air, water, and soil, and discuss its environmental fate. This document is intended to serve as a foundational resource for professionals requiring a deep understanding of the environmental baseline and lifecycle of this important chemical.

Introduction to m-Cresol

m-Cresol is a colorless to yellowish liquid characterized by a distinctive tar-like odor.[3] It is one of three isomers of cresol, the others being ortho-cresol (o-cresol) and para-cresol (p-cresol). While sharing the same chemical formula (C7H8O), the isomers differ in the position of the methyl group on the phenol ring, which influences their physical and chemical properties.[4] m-Cresol is traditionally extracted from coal tar and petroleum, where it exists as a natural component.[2][4] It is also synthesized on a large scale for various industrial applications.[5][6] Understanding the natural background levels and sources of m-cresol is crucial for accurate environmental assessment and for discerning between natural and anthropogenic contamination.

Natural Sources of m-Cresol

m-Cresol is synthesized by a variety of biological and natural geological processes, leading to its widespread presence in the environment.

Botanical Sources

m-Cresol is a constituent of numerous plants and their essential oils, contributing to their characteristic aromas.[2][7][8] It has been identified in a diverse range of plant species, highlighting its role as a natural plant volatile.

Table 1: Examples of Plants Containing m-Cresol

Plant Common NameScientific NameFamilyPart(s) Containing m-Cresol
AsparagusAsparagus officinalisLiliaceaeShoot[2]
TeaCamellia sinensisTheaceaeLeaf[2]
CoffeeCoffea arabicaRubiaceaeSeed[2]
TobaccoNicotiana tabacumSolanaceaeLeaf[1][2]

Cresols, in general, are also found in the essential oils of jasmine, cassia, Easter lily, ylang-ylang, peppermint, eucalyptus, and camphor, as well as in oils from conifers, oaks, and sandalwood trees.[2][7]

Microbial Formation

Microorganisms play a significant role in the natural production of m-cresol through the degradation of organic matter.[2][7] Specifically, cresols are formed as metabolites during the microbial breakdown of the amino acid tyrosine.[2] This process contributes to the presence of m-cresol in soil and water where microbial activity is prevalent.[7] The anaerobic bacterium Desulfobacterium cetonicum, for instance, can completely oxidize m-cresol using sulfate as an electron acceptor.[9]

Animal Secretions

m-Cresol has been identified in the secretions of certain animals. For example, it is a component of the temporal gland secretions of male African elephants during musth and is also found in the defensive secretions of the ant Colobopsis saundersi.[1] Furthermore, cresols are naturally occurring metabolites in human and animal tissues and are excreted in urine.[2]

Geological Sources: Coal Tar and Petroleum

Coal tar and petroleum are significant natural reservoirs of cresols, including m-cresol.[2][10] These fossil fuels were formed from the decomposition of ancient organic matter, and the chemical structures of the original biomolecules were transformed into a complex mixture of hydrocarbons and other organic compounds, including phenols and cresols. The extraction of cresols from coal tar is a traditional method for their commercial production.[4] Low-temperature coal tar, in particular, can contain a significant fraction of phenolic compounds, with m-cresol being a major component.[11][12][13][14]

Anthropogenic and Combustion-Related Sources

While this guide focuses on natural sources, it is crucial to acknowledge the significant contribution of human activities and combustion processes to the environmental occurrence of m-cresol. These sources often represent the most concentrated releases into the environment.

Industrial Processes

The production and use of m-cresol as a chemical intermediate in various industries are major sources of its release.[15][16] These industries include the manufacturing of:

  • Pesticides[1][2]

  • Fragrances[2]

  • Antioxidants[2]

  • Disinfectants and preservatives[2][15]

  • Resins[6][15]

  • Pharmaceuticals, including as a preservative in some insulin preparations[1]

Wastewater from industries such as coal gasification and liquefaction can contain high concentrations of m-cresol.[17]

Combustion Processes

The incomplete combustion of organic materials is a major source of m-cresol in the atmosphere.[3][7][18] Key combustion sources include:

  • Vehicle Exhaust: Automobile exhaust is a constant source of cresol emissions, particularly in urban areas.[3][7][19]

  • Wood Smoke: The burning of wood in fireplaces and wood stoves releases m-cresol into the air.[3][7][17]

  • Tobacco Smoke: m-Cresol is a known constituent of tobacco smoke, contributing to indoor air pollution.[1][3][15]

  • Waste Incineration: The combustion of municipal solid waste is another significant source of atmospheric cresols.[7][18]

The following diagram illustrates the various sources contributing to the presence of m-cresol in the environment.

mCresol_Sources cluster_natural Natural Sources cluster_anthropogenic Anthropogenic & Combustion Sources Botanical Sources Botanical Sources m-Cresol in the Environment m-Cresol in the Environment Botanical Sources->m-Cresol in the Environment Emission Microbial Formation Microbial Formation Microbial Formation->m-Cresol in the Environment Production Animal Secretions Animal Secretions Animal Secretions->m-Cresol in the Environment Excretion Geological Sources Geological Sources Geological Sources->m-Cresol in the Environment Extraction Industrial Processes Industrial Processes Industrial Processes->m-Cresol in the Environment Release Vehicle Exhaust Vehicle Exhaust Vehicle Exhaust->m-Cresol in the Environment Emission Wood Smoke Wood Smoke Wood Smoke->m-Cresol in the Environment Emission Tobacco Smoke Tobacco Smoke Tobacco Smoke->m-Cresol in the Environment Emission Waste Incineration Waste Incineration Waste Incineration->m-Cresol in the Environment Emission mCresol_Fate cluster_air Air cluster_water Water cluster_soil Soil Sources Sources Atmospheric m-Cresol (Vapor) Atmospheric m-Cresol (Vapor) Sources->Atmospheric m-Cresol (Vapor) Emission m-Cresol in Water m-Cresol in Water Sources->m-Cresol in Water Discharge/Runoff m-Cresol in Soil m-Cresol in Soil Sources->m-Cresol in Soil Deposition/Spills Degradation (Hydroxyl Radicals) Degradation (Hydroxyl Radicals) Atmospheric m-Cresol (Vapor)->Degradation (Hydroxyl Radicals) Reaction Atmospheric m-Cresol (Vapor)->m-Cresol in Water Deposition Atmospheric m-Cresol (Vapor)->m-Cresol in Soil Deposition Biodegradation (Water) Biodegradation (Water) m-Cresol in Water->Biodegradation (Water) Degradation m-Cresol in Soil->m-Cresol in Water Runoff Biodegradation (Soil) Biodegradation (Soil) m-Cresol in Soil->Biodegradation (Soil) Degradation Leaching to Groundwater Leaching to Groundwater m-Cresol in Soil->Leaching to Groundwater

Caption: Environmental fate and transport pathways of m-cresol.

Methodologies for Detection and Quantification

For researchers and scientists, accurate detection and quantification of m-cresol in various environmental matrices are paramount. A common analytical approach involves the following steps:

Experimental Protocol: Quantification of m-Cresol in Water Samples

  • Sample Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Acidify the water sample to a pH of approximately 2 with a suitable acid (e.g., hydrochloric acid) to ensure m-cresol is in its protonated form.

    • Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

    • Load the acidified water sample onto the SPE cartridge. The m-cresol will adsorb to the stationary phase.

    • Wash the cartridge with deionized water to remove any interfering polar compounds.

    • Elute the m-cresol from the cartridge using a small volume of an appropriate organic solvent, such as methanol or acetonitrile.

  • Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Inject a small aliquot of the eluate into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-5ms).

    • The gas chromatograph separates the components of the sample based on their boiling points and interactions with the column.

    • The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for the identification and quantification of m-cresol.

  • Quantification:

    • Prepare a calibration curve using standard solutions of m-cresol of known concentrations.

    • Compare the peak area of m-cresol in the sample chromatogram to the calibration curve to determine its concentration in the original water sample.

Conclusion

m-Cresol is a compound of both natural and industrial significance. Its presence in the environment is a result of a complex interplay between its natural origins in plants, microbial activity, and geological formations, as well as its widespread release from anthropogenic activities, particularly combustion processes and industrial use. Understanding these diverse sources and the environmental behavior of m-cresol is essential for environmental scientists, toxicologists, and drug development professionals to accurately assess its environmental impact, conduct meaningful risk assessments, and ensure the purity and safety of pharmaceutical products.

References

  • m-Cresol - Wikipedia. (n.d.). Retrieved from [Link]

  • M-Cresol | CH3C6H4OH | CID 342 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Cresols - NCBI. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Gas-Phase and Particle-Phase Organic Compounds Emitted from Motor Vehicle Traffic in a Los Angeles Roadway Tunnel | Environmental Science & Technology. (n.d.). ACS Publications. Retrieved from [Link]

  • Cresol - Wikipedia. (n.d.). Retrieved from [Link]

  • m-Cresol - Lanxess. (2015). Retrieved from [Link]

  • Toxicological Profile for Cresols. (2008). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Two main different technologies for m-cresol. (2020). Retrieved from [Link]

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  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Cresols - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Separation of m-Cresol from Coal Tar Model Oil Using Propylamine-Based Ionic Liquids: Extraction and Interaction Mechanism Exploration | ACS Omega. (2020). ACS Publications. Retrieved from [Link]

  • Chemical removal of m-cresol: a critical review | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Cresols - Toxic Substance Portal - CDC. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Separation of m-Cresol from Coal Tar Model Oil Using Propylamine-Based Ionic Liquids: Extraction and Interaction Mechanism Exploration - PubMed. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • m-Cresol - Solubility of Things. (n.d.). Retrieved from [Link]

  • Separation of m-Cresol from Coal Tar Model Oil Using Propylamine-Based Ionic Liquids: Extraction and Interaction Mechanism Exploration - NIH. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Separation of m-Cresol from Coal Tar Model Oil Using Propylamine-Based Ionic Liquids: Extraction and Interaction Mechanism Exploration | ACS Omega. (2020). ACS Publications. Retrieved from [Link]

  • Air pollution assessment of cresols. Final report - OSTI. (1976). Office of Scientific and Technical Information. Retrieved from [Link]

  • Cresols | Public Health Statement | ATSDR - CDC. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

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Sources

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of m-Cresol

This guide provides a comprehensive analysis of the spectroscopic data for meta-cresol (m-cresol), a vital organic compound used as an intermediate in the production of resins, preservatives, pesticides, and disinfectants.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of its spectral characteristics is fundamental for quality control, structural elucidation, and reaction monitoring. This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of m-cresol, grounded in field-proven insights and experimental best practices.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy of m-Cresol

The ¹H NMR spectrum provides a map of the proton environments in the m-cresol molecule. The spectrum, typically run in a deuterated solvent like chloroform-d (CDCl₃), reveals distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons.[3]

Interpretation of the ¹H NMR Spectrum:

The analysis of the ¹H NMR spectrum of m-cresol in CDCl₃ reveals several key features.[3] The aromatic region (typically 6.5-7.5 ppm) shows a complex pattern due to the different chemical environments of the four protons on the benzene ring. The proton at position 2 (H-2) often appears as a singlet or a finely split multiplet. The protons at H-4 and H-6 are influenced by their proximity to the hydroxyl and methyl groups, leading to distinct chemical shifts and coupling patterns. The proton at H-5 typically appears as a triplet due to coupling with its two aromatic neighbors.[3] The methyl group (-CH₃) protons give rise to a characteristic singlet peak around 2.38 ppm, and the hydroxyl (-OH) proton signal is a broad singlet whose chemical shift can vary depending on concentration and temperature.[3]

Summary of ¹H NMR Data for m-Cresol in CDCl₃:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.21t7.6H-5
6.86d7.6H-6
6.77d7.9H-2, H-4
6.50s--OH
2.38s--CH₃
Data sourced from a 400 MHz spectrum in CDCl₃.[3]

Experimental Protocol for ¹H NMR Spectroscopy:

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup.[4]

  • Sample Preparation:

    • Accurately weigh approximately 5-25 mg of m-cresol.[5]

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[4] Deuterated solvents are used because they are invisible in a spectrometer tuned to protons.[6]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[4]

    • To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[6]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.

    • Place the sample into the NMR magnet.

    • The spectrometer's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.[4]

    • The magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp, well-resolved peaks.[4]

    • The probe is tuned to the proton frequency to maximize signal reception.[4]

    • Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse angle, relaxation delay).

Workflow for ¹H NMR Analysis:

Caption: Experimental workflow for ¹H NMR spectroscopy.

Carbon-¹³ (¹³C) NMR Spectroscopy of m-Cresol

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR and often require more sample or longer acquisition times.

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of m-cresol shows seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C-1) is significantly deshielded and appears downfield. The carbon bearing the methyl group (C-3) also has a characteristic chemical shift. The remaining four aromatic carbons have distinct signals based on their electronic environment. The methyl carbon is highly shielded and appears furthest upfield.[3]

Summary of ¹³C NMR Data for m-Cresol in CDCl₃:

Chemical Shift (δ) ppmAssignment
155.28C-1 (C-OH)
140.01C-3 (C-CH₃)
129.59C-5
121.86C-6
116.31C-4
112.56C-2
21.39-CH₃
Data sourced from a 100 MHz spectrum in CDCl₃.[3]

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with a key difference in sample concentration.

  • Sample Preparation: A higher concentration is typically required. Dissolve 50-100 mg of m-cresol in ~0.7 mL of deuterated solvent.[5]

  • Data Acquisition: The instrument is tuned to the ¹³C frequency. Due to the low sensitivity, a larger number of scans is usually necessary to achieve a good signal-to-noise ratio.

m-Cresol Structure and ¹³C NMR Signal Correlation:

Caption: Correlation of m-cresol's carbon atoms to ¹³C NMR signals.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[7] It is an excellent technique for identifying the functional groups present in a compound.[8]

Interpretation of the IR Spectrum:

The IR spectrum of m-cresol displays several characteristic absorption bands that confirm its structure.

  • O-H Stretch: A strong, broad absorption band is observed in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group stretching vibration. The broadness is due to intermolecular hydrogen bonding.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

  • C-O Stretch: A strong band for the C-O stretching of the phenol is typically found in the 1260-1180 cm⁻¹ range.

Summary of Principal IR Absorptions for m-Cresol:

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3600-3200Strong, BroadO-H StretchPhenolic -OH
3100-3000Medium-WeakC-H StretchAromatic C-H
2980-2850MediumC-H StretchMethyl -CH₃
1620-1580MediumC=C StretchAromatic Ring
1500-1450MediumC=C StretchAromatic Ring
1260-1180StrongC-O StretchPhenolic C-O

Experimental Protocol for IR Spectroscopy (Thin Film Method):

For a low-melting solid or liquid like m-cresol, the thin film method is straightforward.[9]

  • Sample Preparation:

    • Place a small drop of liquid m-cresol (or a few milligrams of the solid dissolved in a volatile solvent like acetone) onto a clean, dry salt plate (e.g., NaCl or KBr).[9] Salt plates are used because they are transparent to infrared radiation.

    • If a solvent was used, allow it to evaporate completely, leaving a thin film of the sample on the plate.[9]

    • Place a second salt plate on top of the first to sandwich the thin film.

  • Data Acquisition:

    • Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument to subtract any atmospheric (CO₂, H₂O) absorptions.

    • Acquire the sample spectrum. The instrument passes an IR beam through the sample and a detector measures the transmitted radiation. A Fourier transform converts this data into a spectrum of absorbance versus wavenumber.[10]

  • Cleaning: After analysis, carefully clean the salt plates with a dry solvent (e.g., hexanes or chloroform) and store them in a desiccator to prevent damage from moisture.[9][11]

Workflow for IR Spectroscopy Analysis:

Caption: Experimental workflow for FT-IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule.[12] For aromatic compounds like m-cresol, it is particularly useful for studying the π-electron system of the benzene ring. The absorption of UV radiation excites electrons from a π bonding orbital to a π* antibonding orbital (π → π* transition).

Interpretation of the UV-Vis Spectrum:

m-Cresol exhibits a characteristic UV absorption maximum (λmax) in the ultraviolet region. The presence of the hydroxyl and methyl substituents on the benzene ring influences the exact wavelength and intensity of this absorption compared to unsubstituted benzene.

Summary of UV-Vis Data for m-Cresol:

λmax (nm)Molar Absorptivity (ε)SolventTransition
~273Not specifiedVariousπ → π*
Data sourced from Guidechem.[1]

Experimental Protocol for UV-Vis Spectroscopy:

This technique requires preparing a dilute solution of the analyte.[13]

  • Sample Preparation:

    • Prepare a stock solution of m-cresol of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

    • Perform serial dilutions to obtain a final concentration that will give an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

    • Prepare a "blank" sample containing only the pure solvent.[14]

  • Data Acquisition:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.[14]

    • Fill a clean quartz cuvette with the blank solution and place it in the spectrophotometer to zero the instrument. This corrects for any absorbance from the solvent and the cuvette itself.[14]

    • Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

    • Scan the desired wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.

    • The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Workflow for UV-Vis Spectroscopy Analysis:

Caption: Experimental workflow for UV-Vis spectroscopy.

Safety Considerations

m-Cresol is a toxic and corrosive substance.[15][16] It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[16][17] It is imperative to handle m-cresol in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Always consult the Safety Data Sheet (SDS) before handling.[15][16][18][19]

References

  • Merck Millipore. m-Cresol MSDS - 809691.
  • Carl ROTH.
  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids.
  • Penta chemicals.
  • The Royal Society of Chemistry.
  • Carl ROTH.
  • ChemicalBook.
  • University of Cambridge, Department of Chemistry.
  • ALWSCI. How To Prepare And Run An NMR Sample.
  • Iowa State University, Chemical Instrumentation Facility.
  • Guidechem. m-Cresol 108-39-4 wiki.
  • MIT. Infrared Spectroscopy (IR) - Experimental Design.
  • Michigan State University, Department of Chemistry. NMR Spectroscopy.
  • Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment).
  • Chemistry LibreTexts. 4.2: IR Spectroscopy.
  • University of Wisconsin-Madison. Experiment 11 — Infrared Spectroscopy.
  • Wikipedia. m-Cresol.
  • Ossila.
  • Chemistry For Everyone. How To Perform UV Vis Spectroscopy?.
  • European Journal of Engineering and Technology Research.

Sources

biological effects of m-Cresol on microbial communities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Effects of m-Cresol on Microbial Communities

Abstract

Meta-cresol (m-cresol), a prevalent phenolic compound in industrial effluents and a common preservative in pharmaceutical formulations, exerts a significant and complex influence on microbial communities. Its presence in various ecosystems can be both a toxic challenge and a metabolic opportunity for microorganisms. This technical guide provides a comprehensive analysis of the multifaceted biological effects of m-cresol on microbial life. We will delve into its mechanisms of antimicrobial action, explore the diverse microbial strategies for its biodegradation, and present robust methodologies for studying these interactions. This document is intended for researchers, environmental scientists, and professionals in drug development, offering a synthesis of current knowledge to inform both environmental remediation strategies and the development of microbially-stable pharmaceutical products.

Introduction: The Dichotomous Nature of m-Cresol

m-Cresol (3-methylphenol) is an aromatic organic compound with a wide range of industrial applications, leading to its frequent detection in the environment.[1][2] It is a key component in the production of herbicides, antioxidants, and dyes.[3] Furthermore, its antimicrobial properties have led to its use as a preservative in multi-dose pharmaceutical formulations, such as insulin and vaccines, to prevent microbial growth.[4][5]

This dual role as both a pollutant and a preservative underscores the importance of understanding its interactions with microbial communities. For environmental scientists, the focus is on its toxicity and the potential for bioremediation.[6][7] For pharmaceutical scientists, the goal is to ensure its efficacy as a preservative while minimizing its potential to cause protein aggregation.[4][8] This guide will explore these interconnected themes, providing a foundational understanding of m-cresol's microbial impact.

Mechanisms of Antimicrobial Action

The primary antimicrobial effect of m-cresol is its ability to disrupt the integrity of microbial cell membranes.[3][9] This disruption is a key factor in its efficacy as a disinfectant and preservative.

Membrane Disruption

m-Cresol's lipophilic nature allows it to partition into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's structure and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[5] Studies on model lipid bilayers have shown that m-cresol preferentially interacts with and affects ordered, raft-like nanodomains.[5]

Diagram: Proposed Mechanism of m-Cresol Induced Membrane Disruption

G cluster_membrane Bacterial Cell Membrane Lipid1 Phospholipid Lipid2 Phospholipid Lipid3 Phospholipid Disruption Membrane Disruption Lipid4 Phospholipid Lipid5 Phospholipid Lipid6 Phospholipid mCresol m-Cresol mCresol->Lipid3 Partitions into Lipid Bilayer Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: m-Cresol partitions into the lipid bilayer, causing disruption, leakage, and cell death.

Protein Aggregation and Enzyme Inhibition

In addition to membrane damage, m-cresol can induce protein aggregation, a significant concern in pharmaceutical formulations.[4] While the exact mechanisms are still under investigation, it is believed that m-cresol can interact with proteins, leading to partial unfolding and subsequent aggregation.[4] Furthermore, m-cresol has been identified as a cholinesterase inhibitor, indicating its potential to interfere with essential enzymatic activities in microorganisms.[10]

Microbial Biodegradation of m-Cresol

Despite its toxicity, numerous microbial species have evolved the ability to degrade m-cresol, often utilizing it as a sole source of carbon and energy.[11] This metabolic capability is of great interest for bioremediation of contaminated environments.

Aerobic Degradation Pathways

Under aerobic conditions, bacteria such as Pseudomonas putida and Lysinibacillus cresolivorans are efficient degraders of m-cresol.[11][12] The degradation pathways typically involve the hydroxylation of the aromatic ring, followed by ring cleavage. Two common pathways have been identified in Pseudomonas putida:

  • Gentisate Pathway: m-Cresol is oxidized to 3-hydroxybenzoate, which is then hydroxylated to form gentisate. Gentisate undergoes ring fission.[12][13]

  • Catechol Pathway: m-Cresol is converted to a methyl-substituted catechol, which then undergoes meta-ring cleavage.[12][13]

The induction of these pathways can depend on the specific growth substrate available to the bacterium.[12]

Diagram: Aerobic Biodegradation Pathways of m-Cresol

G cluster_gentisate Gentisate Pathway cluster_catechol Catechol Pathway mCresol m-Cresol Hydroxybenzoate 3-Hydroxybenzoate mCresol->Hydroxybenzoate Methylcatechol Methylcatechol mCresol->Methylcatechol Gentisate Gentisate Hydroxybenzoate->Gentisate RingFission1 Ring Fission Gentisate->RingFission1 RingFission2 Meta Ring Cleavage Methylcatechol->RingFission2 G cluster_setup Experimental Setup cluster_analysis Analysis cluster_modeling Data Modeling Culture Microbial Culture mCresolSpike Spike with m-Cresol Culture->mCresolSpike Incubation Incubate under Controlled Conditions mCresolSpike->Incubation Sampling Collect Samples over Time Incubation->Sampling HPLC Measure Residual m-Cresol (e.g., HPLC) Sampling->HPLC Biomass Measure Microbial Biomass (e.g., OD600) Sampling->Biomass Kinetics Determine Biodegradation Kinetics HPLC->Kinetics Biomass->Kinetics

Caption: Workflow for assessing microbial degradation of m-cresol.

Microbial Community Analysis

To assess the impact of m-cresol on complex microbial communities, high-throughput sequencing techniques are invaluable.

  • 16S rRNA Gene Sequencing: This method is used to profile the taxonomic composition of bacterial and archaeal communities.

  • Metagenomic Sequencing: This approach provides a comprehensive view of the functional potential of the microbial community by sequencing all the DNA present in a sample. This can reveal the abundance of genes involved in m-cresol degradation and other metabolic pathways.

Conclusion and Future Perspectives

m-Cresol's interactions with microbial communities are a complex interplay of toxicity and metabolism. While its antimicrobial properties are well-established and utilized in various applications, the remarkable ability of certain microorganisms to degrade this compound opens up promising avenues for bioremediation. Future research should focus on:

  • Elucidating novel biodegradation pathways: A deeper understanding of the enzymatic and genetic basis of m-cresol degradation will be crucial for optimizing bioremediation strategies.

  • Investigating the effects on complex microbial consortia: Moving beyond single-species studies to understand the intricate interactions within microbial communities exposed to m-cresol will provide a more realistic picture of its environmental impact.

  • Developing robust and cost-effective bioremediation technologies: Translating our fundamental knowledge of m-cresol biodegradation into practical and scalable solutions for environmental cleanup is a key challenge.

By continuing to explore the multifaceted relationship between m-cresol and the microbial world, we can better harness the power of microorganisms to mitigate environmental contamination and ensure the safety and efficacy of pharmaceutical products.

References

  • Yao, H., Ren, Y., Wei, C., & Yue, S. (n.d.). Biodegradation characterisation and kinetics of m-cresol by Lysinibacillus cresolivorans.
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  • Hopper, D. J., & Taylor, D. G. (1975). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. Journal of Bacteriology, 122(1), 1-6.
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The Chemistry and Evolving Applications of 3-Methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methylphenol, commonly known as m-cresol, is an aromatic organic compound with a rich history rooted in the industrial revolution and a continually evolving role in modern chemical synthesis and drug development. Initially identified as a major component of coal tar, its journey from a bulk chemical to a sophisticated building block in pharmaceuticals exemplifies the progression of synthetic chemistry. This in-depth technical guide provides a comprehensive overview of 3-methylphenol, designed for researchers, scientists, and drug development professionals. We will explore its historical discovery, detail modern and historical synthetic protocols, elucidate its pivotal role as a chemical synthon with case studies in drug development, and discuss its metabolic fate and toxicological profile. This guide aims to be a definitive resource, bridging the foundational chemistry of 3-methylphenol with its contemporary applications.

Historical Perspective: From Coal Tar to a Defined Chemical Entity

The story of 3-methylphenol is intrinsically linked to the advent of industrial organic chemistry in the 19th century. The primary source of many aromatic compounds during this era was coal tar, a viscous black liquid obtained as a byproduct of coke production from coal.[1]

German analytical chemist Friedlieb Ferdinand Runge, in 1834, is credited with the discovery of phenol (which he termed "carbolic acid") from coal tar.[1] This pioneering work paved the way for the identification of a variety of other aromatic compounds from this complex mixture, including the isomers of cresol (methylphenol). Cresols, a mixture of ortho-, meta-, and para-methylphenol, were recognized for their potent antiseptic and disinfectant properties.[1] The name "cresol" itself is a portmanteau of "creosote," the traditional source, and "phenol."

Initially, 3-methylphenol was not isolated as a pure compound but was a component of "cresylic acid," a mixture of cresols and xylenols.[2] The separation of the cresol isomers proved to be a significant challenge due to their very similar boiling points. It was not until the development of more advanced fractional distillation techniques and chemical separation methods in the late 19th and early 20th centuries that the isolation of individual isomers, including 3-methylphenol, became feasible on an industrial scale.

Synthesis of 3-Methylphenol: From Traditional Extraction to Modern Industrial Processes

The production of 3-methylphenol has evolved from simple extraction from natural sources to highly controlled and efficient synthetic routes.

Traditional Method: Extraction from Coal Tar

For much of the late 19th and early 20th centuries, the primary source of 3-methylphenol was high-temperature coke oven tar.[3] The process involved:

  • Extraction: The phenolic components of coal tar were extracted using an aqueous solution of sodium hydroxide to form sodium phenates.

  • Acidification: The alkaline extract was then acidified, typically with carbon dioxide or a mineral acid, to liberate the free phenols.

  • Fractional Distillation: The resulting mixture of phenols, known as cresylic acid, was then subjected to fractional distillation. However, due to the close boiling points of m-cresol (202.8 °C) and p-cresol (201.9 °C), a complete separation by distillation alone is impractical.[1] This mixture of m- and p-cresols was often used directly or subjected to further chemical separation processes.

Modern Synthetic Methodologies

To meet the growing demand for high-purity 3-methylphenol, particularly for pharmaceutical applications, several synthetic routes have been developed. The most significant of these is the cymene-cresol process.

This process is analogous to the cumene process for phenol synthesis and is the dominant industrial method for producing m-cresol and p-cresol.[4][5] The overall process can be broken down into three main stages:

  • Alkylation of Toluene: Toluene is alkylated with propylene in the presence of an acid catalyst (e.g., a solid phosphoric acid catalyst or a zeolite) to produce a mixture of cymene (o-, m-, and p-isopropyltoluene) isomers. The reaction conditions are optimized to favor the formation of the meta and para isomers.

  • Oxidation of Cymene: The cymene mixture is then oxidized with air to form the corresponding cymene hydroperoxides. This is a free-radical chain reaction.

  • Hock Rearrangement: The cymene hydroperoxides are then treated with a strong acid, such as sulfuric acid, which catalyzes a rearrangement (the Hock rearrangement) to yield a mixture of cresols and acetone.[5]

Experimental Protocol: Laboratory-Scale Synthesis of 3-Methylphenol via Diazotization of m-Toluidine

This method provides a reliable laboratory-scale synthesis of 3-methylphenol from m-toluidine.

Materials:

  • m-Toluidine

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Deionized Water

  • Ice

  • Steam Distillation Apparatus

  • Separatory Funnel

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

Procedure:

  • Diazotization: In a beaker, dissolve m-toluidine in a dilute solution of sulfuric acid. Cool the solution to 0-5 °C in an ice bath. While maintaining the low temperature and with vigorous stirring, slowly add a pre-cooled aqueous solution of sodium nitrite. The slow addition and low temperature are crucial to prevent the decomposition of the diazonium salt. The completion of the diazotization can be checked with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • Hydrolysis: The cold diazonium salt solution is then slowly added to a boiling dilute sulfuric acid solution. The diazonium salt decomposes upon heating to form 3-methylphenol, nitrogen gas, and sulfuric acid.

  • Isolation and Purification: The resulting mixture is then subjected to steam distillation. 3-Methylphenol is volatile with steam and will co-distill with the water. The distillate, a milky emulsion, is collected.

  • Extraction: The distillate is then extracted with diethyl ether. The ether layer is separated, washed with a saturated sodium bicarbonate solution to remove any acidic impurities, and then with water.

  • Drying and Evaporation: The ether extract is dried over anhydrous sodium sulfate, and the ether is removed using a rotary evaporator to yield crude 3-methylphenol.

  • Final Purification: The crude product can be further purified by fractional distillation under reduced pressure.

Diagrammatic Representation of the Cymene-Cresol Process

CymeneCresolProcess Toluene Toluene Alkylation Alkylation (Acid Catalyst) Toluene->Alkylation Propylene Propylene Propylene->Alkylation Cymene Cymene Mixture (o-, m-, p-) Alkylation->Cymene Oxidation Oxidation Cymene->Oxidation Air Air (O2) Air->Oxidation CymeneHP Cymene Hydroperoxides Oxidation->CymeneHP Hock Hock Rearrangement CymeneHP->Hock Acid Acid (H+) Acid->Hock Cresols Cresol Mixture (m- and p-) Hock->Cresols Acetone Acetone Hock->Acetone Separation Isomer Separation Cresols->Separation m_Cresol 3-Methylphenol Separation->m_Cresol

Caption: Industrial synthesis of 3-methylphenol via the cymene-cresol process.

3-Methylphenol as a Versatile Synthon in Drug Development

The chemical architecture of 3-methylphenol, featuring a nucleophilic hydroxyl group and an activated aromatic ring, makes it a valuable starting material in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3] The methyl group provides a point of steric and electronic differentiation from phenol, influencing the regioselectivity of subsequent reactions.

Synthesis of Amylmetacresol: An Antiseptic Agent

Amylmetacresol is a widely used antiseptic found in throat lozenges for the treatment of sore throats. Its synthesis directly utilizes 3-methylphenol as the starting material. The synthesis involves a Friedel-Crafts alkylation of 3-methylphenol with an amyl group donor, such as 1-pentene or an amyl halide, in the presence of an acid catalyst. The hydroxyl group directs the incoming amyl group primarily to the ortho and para positions.

Experimental Workflow: Synthesis of Amylmetacresol

Amylmetacresol_Synthesis start 3-Methylphenol reaction Friedel-Crafts Alkylation start->reaction reagent Amylating Agent (e.g., 1-Pentene) reagent->reaction catalyst Acid Catalyst (e.g., H2SO4) catalyst->reaction product Amylmetacresol reaction->product

Caption: Synthetic route to the antiseptic amylmetacresol from 3-methylphenol.

Precursor to Vitamin E (α-Tocopherol)

3-Methylphenol serves as a key starting material in the industrial synthesis of 2,3,6-trimethylphenol, which is a crucial intermediate in the production of α-tocopherol (Vitamin E).[1] The synthesis involves the methylation of 3-methylphenol. The resulting 2,3,6-trimethylphenol is then oxidized to trimethylhydroquinone, which is subsequently condensed with isophytol to form α-tocopherol.

Metabolism and Toxicological Profile

The metabolic fate and toxicity of 3-methylphenol are important considerations for its industrial handling and its use in consumer products.

Metabolic Pathways

In humans, 3-methylphenol is primarily metabolized in the liver. The main metabolic pathways involve:

  • Conjugation: The phenolic hydroxyl group can undergo glucuronidation or sulfation to form water-soluble conjugates that are readily excreted in the urine.

  • Oxidation: The methyl group can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid. The aromatic ring can also be hydroxylated. These oxidative reactions are primarily mediated by cytochrome P450 (CYP) enzymes. Studies have shown that multiple CYP isoforms, including CYP2E1, are involved in the metabolism of cresols.

Toxicological Data

3-Methylphenol is classified as toxic and corrosive. Acute exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract. Systemic effects following significant exposure can include central nervous system depression, cardiovascular effects, and damage to the liver and kidneys.

Toxicological Endpoint Value Species
LD50 (Oral) 242 mg/kgRat
LD50 (Dermal) 2050 mg/kgRabbit

Data sourced from safety data sheets and toxicological databases.

Interaction with Biological Systems: An Area of Ongoing Investigation

While the general antiseptic properties of 3-methylphenol are attributed to its ability to denature proteins and disrupt cell membranes, its specific interactions with intracellular signaling pathways are not well-elucidated in publicly available literature. Phenolic compounds, as a broad class, have been shown to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are involved in inflammation and cell survival.[6][7] However, specific studies focusing on the direct and potent modulation of these or other pathways by 3-methylphenol are limited. This represents a potential area for future research, particularly in understanding the nuanced biological effects of this important chemical. Some studies on related alkylphenols suggest a potential interaction with transient receptor potential (TRP) channels, which are involved in sensory perception.[8]

Conclusion

From its origins as a component of industrial coal tar to its current status as a precisely synthesized building block for pharmaceuticals, 3-methylphenol has had a remarkable journey. Its versatile chemical reactivity, stemming from the interplay of its hydroxyl and methyl functional groups on an aromatic scaffold, has secured its place in the toolbox of synthetic chemists. This guide has provided a comprehensive overview of its history, synthesis, and applications, with a particular focus on its relevance to drug development. While much is known about its chemistry and toxicology, the specific molecular mechanisms underlying its biological effects, particularly its interaction with signaling pathways, remain an exciting frontier for future scientific exploration. As the demand for novel and effective therapeutics continues to grow, the strategic use of foundational molecules like 3-methylphenol will undoubtedly continue to play a vital role in the advancement of medicinal chemistry.

References

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m-Cresol: A Cornerstone Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Meta-cresol (m-cresol), or 3-methylphenol, stands as a pivotal and versatile precursor in the landscape of organic synthesis.[1] While traditionally sourced from coal tar, modern synthetic routes now account for the majority of its production, meeting the high-purity demands of the pharmaceutical, agricultural, and specialty chemical industries.[2] This guide elucidates the fundamental reactivity of the m-cresol scaffold and provides an in-depth exploration of its application in the synthesis of high-value molecules, including thymol, Vitamin E, and key agrochemicals. We will dissect the causality behind experimental choices, present validated protocols, and offer field-proven insights to empower researchers in leveraging this essential building block.

Foundational Profile of m-Cresol

m-Cresol is a colorless to light-yellow viscous liquid characterized by a distinct phenolic odor.[1][3] Its physical and chemical properties are crucial for its handling and application in synthesis. It is an isomer of o-cresol and p-cresol, and its unique substitution pattern dictates its reactivity.[4]

PropertyValueSource
Molecular Formula C₇H₈O[1]
Molecular Weight 108.14 g/mol [5]
CAS Number 108-39-4[1]
Melting Point 11.8 °C (284.95 K)[5]
Boiling Point 202-203 °C (475.15 K)[3][5]
Density 1.034 g/cm³ at 25 °C[5]
Solubility in Water 23.5 g/L[6]
Solubility Soluble in alcohols, ethers, and oils[5][6]

Industrially, m-cresol is produced through several established methods, including extraction from coal tar and refinery caustics, alkaline hydrolysis of chlorotoluenes, and the cymene-cresol process, which involves the alkylation of toluene with propylene followed by oxidative dealkylation.[2][4][7] The choice of production method can impact the impurity profile, with synthetic routes generally providing the higher purity required for pharmaceutical applications.[2]

The Chemical Reactivity of the m-Cresol Scaffold

The synthetic utility of m-cresol is governed by the directing effects of its two functional groups: the hydroxyl (-OH) group and the methyl (-CH₃) group. Both are activating, ortho-, para-directing groups for electrophilic aromatic substitution. The powerful activating and directing nature of the hydroxyl group dominates, making the positions ortho and para to it (positions 2, 4, and 6) highly susceptible to electrophilic attack. This inherent reactivity is the cornerstone of its role as a precursor.

G mcresol m-Cresol (3-Methylphenol) reactivity Electrophilic Aromatic Substitution (Positions 2, 4, 6 activated) mcresol->reactivity -OH and -CH3 activating groups alkylation Alkylation (Friedel-Crafts) reactivity->alkylation nitration Nitration reactivity->nitration resins Polymerization (with Formaldehyde) reactivity->resins

Caption: Core reactivity pathways of m-cresol.

Key transformations include:

  • Alkylation: The Friedel-Crafts alkylation is arguably the most commercially significant reaction of m-cresol, serving as the primary route to thymol and as a key step in the synthesis of the Vitamin E core.[8][9] The choice of catalyst and conditions can tune the selectivity between C-alkylation (on the ring) and O-alkylation (on the hydroxyl group).[10]

  • Nitration: The introduction of a nitro group onto the cresol ring creates precursors for essential organophosphorus pesticides.[11] However, direct nitration can be non-selective and lead to oxidation byproducts, necessitating strategic approaches to control regioselectivity.[11][12]

  • Polymerization: Condensation with formaldehyde yields phenolic resins, where m-cresol's high reactivity is a critical attribute.[13][14]

Application Focus: Synthesis of High-Value Molecules

Synthesis of Thymol (2-isopropyl-5-methylphenol)

Thymol is a valuable monoterpenoid phenol used extensively for its antiseptic, flavoring, and fragrance properties.[15] The most efficient industrial synthesis relies on the shape-selective Friedel-Crafts alkylation of m-cresol with an isopropylating agent, such as propylene or isopropanol.[15][16]

Causality of Experimental Choices: The primary challenge in this synthesis is achieving high regioselectivity for the desired thymol isomer (alkylation at the 2-position) over other possible isomers. The use of solid acid catalysts, particularly zeolites like H-ZSM-5, is paramount.[8][16] The defined pore structure of these zeolites creates a sterically hindered environment that favors the formation of the less bulky thymol over its isomers. Gas-phase reactions at elevated temperatures are often preferred to enhance selectivity and catalyst lifetime.[15]

G mcresol m-Cresol C₇H₈O reaction Friedel-Crafts Alkylation mcresol->reaction ipa Isopropanol C₃H₈O ipa->reaction catalyst Solid Acid Catalyst (e.g., Zeolite H-ZSM-5) catalyst->reaction  Shape Selectivity thymol Thymol C₁₀H₁₄O reaction->thymol  High Selectivity byproducts Isomeric Products Di-alkylated Products reaction->byproducts  Minimized

Caption: Workflow for the synthesis of thymol from m-cresol.

Experimental Protocol: Gas-Phase Alkylation of m-Cresol [15][17]

  • Catalyst Preparation: Activate the H-ZSM-5 zeolite catalyst by calcining in a stream of dry air at approximately 500-550 °C for 4-6 hours to remove moisture and adsorbed species.

  • Reactor Setup: Pack the activated catalyst into a fixed-bed, continuous-flow reactor equipped with precise temperature and pressure controls.

  • Reaction Execution:

    • Heat the reactor to the target temperature, typically in the range of 250-350 °C.[8][16]

    • Introduce a gaseous feed stream consisting of m-cresol and the alkylating agent (e.g., isopropanol or propylene). A molar ratio of m-cresol to alkylating agent of 1:1 to 5:1 is commonly used to suppress di-alkylation.[10][18]

    • Maintain the reaction under atmospheric or slightly elevated pressure.

  • Product Collection & Analysis:

    • Cool the reactor effluent to condense the liquid products.

    • Separate the organic phase from any aqueous phase (formed from the dehydration of isopropanol).

    • Analyze the product mixture using Gas Chromatography (GC) to determine the conversion of m-cresol and the selectivity for thymol.

  • Purification: Purify the crude product via fractional distillation to isolate high-purity thymol.[15]

ParameterTypical RangeRationale
Catalyst Zeolites (H-ZSM-5, H-MCM-22), γ-Al₂O₃Provides shape selectivity, favoring thymol formation.[8][19]
Temperature 250 - 400 °CBalances reaction rate and catalyst stability; higher temperatures favor C-alkylation.[10][16]
Pressure Atmospheric to 50 barHigher pressure can be used for liquid-phase reactions.[16]
m-Cresol:Isopropanol Ratio 1:1 to 5:1Excess m-cresol minimizes the formation of di- and poly-alkylated byproducts.[10]
Thymol Selectivity >80-90%Achievable with optimized zeolite catalysts.[8]
Synthesis of Vitamin E (α-Tocopherol)

m-Cresol is the foundational starting material for the aromatic core of synthetic Vitamin E, 2,3,5-trimethylhydroquinone (TMHQ).[9][20] This multi-step synthesis is a testament to the strategic manipulation of the cresol ring.

Synthetic Strategy: The synthesis involves a sequence of methylation, oxidation, and reduction to build the required substitution pattern and oxidation state of the hydroquinone ring before its final condensation with isophytol.[21]

G cluster_TMHQ TMHQ Synthesis mcresol m-Cresol tmp 2,3,6-Trimethylphenol mcresol->tmp Methylation tmbq 2,3,5-Trimethyl- benzoquinone tmp->tmbq Oxidation tmhq 2,3,5-Trimethyl- hydroquinone (TMHQ) tmbq->tmhq Reduction vitE Vitamin E (α-Tocopherol) tmhq->vitE Condensation (Friedel-Crafts) isophytol Isophytol (Side Chain) isophytol->vitE

Caption: Synthetic pathway to Vitamin E from m-cresol.

Experimental Protocol: Synthesis of TMHQ from m-Cresol [9][20][21]

Step 1: Methylation to 2,3,6-Trimethylphenol

  • Reaction Setup: Charge a high-pressure reactor with m-cresol and a suitable methylation catalyst (e.g., alumina-based).

  • Execution: Introduce methanol as the methylating agent. Heat the reactor to temperatures typically above 300 °C under pressure.

  • Workup: After the reaction, cool the mixture and separate the catalyst. Purify the resulting 2,3,6-trimethylphenol by distillation.

Step 2: Oxidation to 2,3,5-Trimethylbenzoquinone (TMBQ)

  • Reaction Setup: Dissolve the 2,3,6-trimethylphenol in a suitable solvent system.

  • Execution: Introduce an oxidizing agent (e.g., hydrogen peroxide with a catalyst, or air/oxygen under catalytic conditions) while carefully controlling the temperature to prevent side reactions.

  • Workup: After complete oxidation, the TMBQ is isolated, often via extraction and crystallization.

Step 3: Reduction to 2,3,5-Trimethylhydroquinone (TMHQ)

  • Reaction Setup: Suspend the TMBQ in a solvent such as methanol or ethyl acetate in a hydrogenation reactor.

  • Execution: Add a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C). Pressurize the reactor with hydrogen gas (H₂) and agitate until the reaction is complete (indicated by H₂ uptake cessation).

  • Workup: Filter the catalyst from the reaction mixture. Evaporate the solvent to yield the final TMHQ product, which can be further purified by crystallization.

This TMHQ is then condensed with isophytol in an acid-catalyzed Friedel-Crafts reaction to complete the synthesis of (all-rac)-α-tocopherol.[21][22]

Synthesis of Agrochemicals

m-Cresol is a precursor for several important pesticides, including the organophosphorus insecticides fenitrothion and fenthion.[4][14][23] The key intermediate for these compounds is 3-methyl-4-nitrophenol.

Causality of Experimental Choices: Direct nitration of m-cresol with mixed acid (HNO₃/H₂SO₄) yields a mixture of 2-, 4-, and 6-nitro isomers, along with dinitrated and oxidation products.[11][12] To achieve the desired 4-nitro isomer with high selectivity, a protecting group strategy is employed. By first converting m-cresol to its phosphate ester (tri-m-tolyl phosphate), the highly activating hydroxyl group is masked. Nitration of this ester directs the nitro group primarily to the 4-position due to steric hindrance. Subsequent hydrolysis cleaves the phosphate ester, yielding the target 3-methyl-4-nitrophenol.[11]

Experimental Protocol: Selective Synthesis of 3-Methyl-4-nitrophenol [11]

  • Protection: React m-cresol with a phosphorylating agent (e.g., phosphorus oxychloride) in the presence of a base to form tri-m-tolyl phosphate.

  • Nitration:

    • Cool the tri-m-tolyl phosphate to -5 to 0 °C.

    • Slowly add a pre-cooled nitrating mixture (concentrated nitric and sulfuric acids) dropwise, maintaining the low temperature to control the exothermic reaction and prevent side reactions.[12]

  • Hydrolysis: After the nitration is complete, carefully quench the reaction mixture and hydrolyze the resulting nitrated phosphate ester, typically under basic or acidic conditions, to liberate the 3-methyl-4-nitrophenol.

  • Purification: Isolate and purify the product by extraction and crystallization.

Reaction StageKey ReagentsTemperatureRationale
Protection POCl₃, BaseRoom Temp.Masks the -OH group to control regioselectivity.
Nitration HNO₃ / H₂SO₄-5 to 0 °CLow temperature minimizes oxidation and dinitration.[12]
Hydrolysis NaOH or H₃O⁺ElevatedCleaves the phosphate ester to yield the final product.

Conclusion

m-Cresol's utility in organic synthesis is a direct result of its specific molecular architecture. The interplay between its hydroxyl and methyl groups provides a reactive yet tunable scaffold for constructing complex, high-value molecules. From the shape-selective alkylation that yields thymol to the multi-step strategic transformations required for the Vitamin E core and agrochemical intermediates, m-cresol remains an indispensable building block. The protocols and insights provided in this guide underscore the importance of understanding reaction mechanisms and judiciously selecting catalysts and conditions to steer reactivity towards the desired outcome, a fundamental principle for success in chemical research and development.

References

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toxicological profile of m-Cresol in animal models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of m-Cresol in Animal Models

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive toxicological profile of meta-cresol (m-Cresol), a significant industrial chemical. Synthesizing data from pivotal studies in various animal models, this document delves into the toxicokinetics, acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive effects of m-Cresol. The guide is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its potential hazards, supported by detailed experimental protocols and mechanistic insights. All data is contextualized within established regulatory frameworks, such as OECD and EPA guidelines, to ensure scientific integrity and practical applicability.

Introduction to m-Cresol

m-Cresol (3-methylphenol) is an aromatic organic compound, one of three isomers of cresol. It is utilized extensively as a solvent and a chemical intermediate in the production of pesticides, antioxidants, fragrances, dyes, and preservatives.[1] Its widespread use necessitates a thorough understanding of its toxicological profile to assess risks associated with human and environmental exposure. This guide synthesizes findings from key animal studies to elucidate the compound's behavior and effects following various exposure scenarios.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to interpreting its toxicology. m-Cresol is readily absorbed following oral, dermal, and inhalation exposure in both animals and humans.[2]

  • Absorption: Following oral administration in rats, m-Cresol is rapidly and extensively absorbed, with 65% to 84% of the dose recovered in the urine within 24 hours.[2]

  • Distribution: Once absorbed, it is expected to be distributed throughout the body. Studies in dogs have shown distribution to the blood, liver, brain, lungs, and kidneys.[2] Research in rats has also indicated that orally administered cresol can diffuse directly through the gastric and intestinal walls, leading to high concentrations in the spleen and liver.[3]

  • Metabolism: The primary metabolic pathway for m-Cresol in rats is detoxification via conjugation. It is readily metabolized into sulfate and glucuronide conjugates.[3] This process facilitates its elimination from the body. The diagram below illustrates this primary metabolic pathway.

  • Excretion: The conjugated metabolites are primarily excreted in the urine.

Diagram: Metabolic Pathway of m-Cresol

mCresol_Metabolism cluster_PhaseII Phase II Conjugation mCresol m-Cresol Sulfate m-Cresol Sulfate mCresol->Sulfate Sulfotransferase (SULT) Glucuronide m-Cresol Glucuronide mCresol->Glucuronide UDP-Glucuronosyltransferase (UGT) Excretion Urinary Excretion Sulfate->Excretion Glucuronide->Excretion

Caption: Primary Phase II metabolic pathways for m-Cresol in animal models.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high-dose exposure to a substance. For m-Cresol, the primary route of administration significantly influences its acute toxicity, with oral gavage studies showing higher toxicity than dietary studies, likely due to corrosive effects.[4] Clinical signs of acute toxicity in rodents include hypoactivity, tremors, convulsions, salivation, and lethargy.[4][5]

Species Route LD50 Value Reference
RatOral242 mg/kg[4][6]
RabbitDermal2830 mg/kg[6]
MouseOral (Dietary)4,710 - 4,940 mg/kg/day (lethal dose)[7]
Experimental Protocol: Acute Oral Toxicity – Up-and-Down Procedure (UDP) (Based on OECD TG 425)

This protocol minimizes animal usage while providing a statistically robust estimate of the LD50.

  • Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rat), 8-12 weeks old. Acclimatize animals for at least 5 days.

  • Dose Selection: Based on available data, select a starting dose from one of the four fixed levels: 1.75, 5.5, 17.5, or 55 mg/kg. The objective is to choose a dose expected to produce some mortality.

  • Administration: Administer the test substance (m-Cresol) by oral gavage to a single animal. The substance should be dissolved in a suitable vehicle (e.g., corn oil).

  • Observation: Observe the animal closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.[8][9]

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (using a dose progression factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Study Termination: The test is stopped when one of the stopping criteria is met (e.g., 3 out of 5 consecutive animals survive at the highest dose) or after a total of 5 animals have been tested.

  • Data Analysis: Calculate the LD50 and confidence intervals using the Maximum Likelihood Method.[8]

Repeated Dose Toxicity (Subacute and Subchronic)

Repeated dose studies reveal the effects of continuous or repeated exposure over a portion of an animal's lifespan. Studies on m-Cresol have identified several target organs and established No-Observed-Adverse-Effect Levels (NOAELs).

In 13-week subchronic gavage studies, rats administered m-Cresol at doses of 50, 150, and 450 mg/kg/day exhibited clinical signs such as lethargy, tremors, and hunched posture at the highest dose.[2] Decreased body weight gain was observed at ≥150 mg/kg/day, leading to a NOAEL of 50 mg/kg/day for repeated dose toxicity.[2] Dietary studies have shown that high concentrations (≥3,000 ppm) can lead to increased liver and kidney weights in both rats and mice.[10]

Study Duration Species Route NOAEL LOAEL Key Findings Reference
13 WeeksRatGavage50 mg/kg/day150 mg/kg/dayDecreased body weight gain; clinical signs of neurotoxicity (tremors, lethargy).[2]
28 DaysRatDietary27 mg/kg/day95 mg/kg/dayHyperplasia of the nasal respiratory epithelium (with m/p-cresol mixture).[11]
13 WeeksRatDietary-123 mg/kg/dayNasal lesions (with m/p-cresol mixture).[11]
2 YearsMouseDietary-100 mg/kg/dayMild follicular degeneration of the thyroid.[7]
Diagram: Workflow for a 90-Day Repeated Dose Oral Toxicity Study

Subchronic_Workflow cluster_Prep Phase 1: Preparation & Acclimation cluster_Dosing Phase 2: Dosing & Observation cluster_Analysis Phase 3: Terminal Analysis A Select Animal Model (e.g., Sprague-Dawley Rat) B Acclimatize Animals (min. 5 days) A->B C Assign to Dose Groups (e.g., Control, Low, Mid, High) B->C D Daily Oral Dosing (90 days) C->D E Daily Clinical Observations (Mortality, Morbidity, Behavior) D->E F Weekly Body Weight & Food Consumption D->F G Periodic Hematology & Clinical Chemistry D->G H Terminal Necropsy E->H F->H G->H I Organ Weight Measurement H->I J Histopathology of Target Organs & Tissues I->J K K J->K Data Analysis & NOAEL Determination

Caption: Standard workflow for a subchronic rodent toxicity study (e.g., OECD TG 408).

Chronic Toxicity and Carcinogenicity

Long-term studies are critical for assessing the potential of a chemical to cause cancer or other chronic health effects. A two-year carcinogenesis bioassay was conducted by the National Toxicology Program (NTP) using a 60:40 mixture of m- and p-cresol in F344/N rats and B6C3F1 mice.[1][12]

  • In Male F344/N Rats: A marginally increased incidence of renal tubule adenoma was observed in the high-dose group (15,000 ppm, or ~720 mg/kg/day), but this was not statistically significant.[1][12] There was, however, a significantly increased incidence of hyperplasia of the transitional epithelium in the kidney.[12]

  • In Female B6C3F1 Mice: A statistically significant increase in squamous cell papilloma in the forestomach was observed in the high-dose group (10,000 ppm, or ~1040 mg/kg/day).[1][12] This was considered a site-of-contact effect.

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA). m-Cresol has been evaluated in a battery of in vitro and in vivo tests and has consistently been found to be non-genotoxic.

Assay Type Test System Metabolic Activation Result Reference
Bacterial Reverse Mutation (Ames Test)Salmonella typhimuriumWith and WithoutNegative[1][13]
In vivo Chromosomal AberrationRat Bone MarrowN/ANegative[2]
In vivo Micronucleus TestMouse Peripheral BloodN/ANegative[1][2]

These results strongly indicate that m-Cresol does not pose a mutagenic or clastogenic hazard.[2]

Reproductive and Developmental Toxicity

The potential for m-Cresol to affect reproduction and development has been investigated in multi-generational studies.

  • Developmental Toxicity: In studies where pregnant rats and rabbits were administered m-Cresol by gavage during gestation, no developmental toxicity was observed, even at doses that caused clear maternal toxicity (e.g., hypoactivity, ataxia, tremors).[5] The NOAEL for developmental toxicity in rats was 450 mg/kg/day, while the NOAEL for maternal toxicity was 175 mg/kg/day.[5]

  • Reproductive Toxicity: In a two-generation reproduction study, m-Cresol was identified as the most potent of the cresol isomers.[7] At a high dose of 450 mg/kg/day administered by gavage, it caused a reduction in pup survival during lactation.[7] This effect occurred at a dose that also produced parental toxicity. In dietary studies, reproductive effects such as uterine atrophy were generally seen only at very high doses (>2,000 mg/kg/day).[14]

The evidence suggests that developmental and reproductive effects of m-Cresol occur at dose levels that also induce significant parental toxicity.[15]

Conclusion

The indicates a compound of moderate acute toxicity via the oral route, with the central nervous system being a primary target of acute and subchronic effects. It is not genotoxic and shows no clear evidence of carcinogenicity in long-term rodent bioassays. Reproductive and developmental effects have been observed, but typically at high doses that are also toxic to the parent animals. The NOAEL for repeated dose toxicity in a 13-week rat gavage study was determined to be 50 mg/kg/day.[2] These findings are critical for establishing safe exposure limits and conducting robust risk assessments for human health.

References

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An In-depth Technical Guide to the Isomers of Cresol: Distinguishing Features and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cresol, or methylphenol (C₇H₈O), is a fundamental aromatic organic compound that exists as three distinct structural isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol).[1] These isomers, differing only in the relative positions of the hydroxyl (-OH) and methyl (-CH₃) groups on the benzene ring, exhibit unique physical, chemical, and toxicological properties.[2][3] This variability is of critical importance in the fields of chemical synthesis, drug development, and environmental science, where the specific isomer used can significantly impact reaction outcomes, biological activity, and environmental fate.[4]

Primarily derived from coal tar or produced synthetically, cresols serve as vital intermediates in the manufacturing of a wide array of products, including plastics, resins, pesticides, pharmaceuticals, disinfectants, and antioxidants.[5][6] For instance, p-cresol is a precursor to butylated hydroxytoluene (BHT), a common food antioxidant, while m-cresol is used in the synthesis of certain insecticides and antiseptics like amylmetacresol.[7][8] The distinct reactivity of each isomer, particularly the high reactivity of m-cresol in condensations with formaldehyde, dictates its specific industrial applications.[9]

Given their structural similarity, the separation and accurate identification of cresol isomers present a significant analytical challenge.[4] This guide provides a comprehensive overview of the distinguishing features of o-, m-, and p-cresol, and details the analytical methodologies employed by researchers and drug development professionals for their effective differentiation and quantification.

Visualizing the Cresol Isomers

The structural differences underpinning the distinct properties of the cresol isomers are illustrated below.

Caption: Chemical structures of o-cresol, m-cresol, and p-cresol.

Part 1: Core Physicochemical and Spectroscopic Distinctions

The subtle differences in the spatial arrangement of the hydroxyl and methyl groups lead to significant variations in the physical and spectroscopic properties of the cresol isomers. These differences are the foundation for their analytical differentiation.

Physical Properties

The melting point, boiling point, and dipole moment are key physical constants that vary among the cresol isomers due to differences in intermolecular forces, particularly hydrogen bonding and molecular symmetry.

Propertyo-Cresolm-Cresolp-Cresol
Appearance Colorless crystals/liquid[10]Colorless to yellowish liquid[5]Colorless solid[11]
Melting Point (°C) 31[12]11.8[1]35.5[11]
Boiling Point (°C) 191[12]202.8[5]201.8[11]
Density (g/cm³ at 20°C) 1.047[10]1.034[5]1.034[11]
pKa (in water) ~10.3~10.1~10.3
Solubility in Water ( g/100 mL) 2.5 at 25°C[1]2.4 at 25°C[1]1.9 at 25°C[1]
  • ortho-Cresol: Exhibits the lowest boiling point due to intramolecular hydrogen bonding between the adjacent hydroxyl and methyl groups, which reduces intermolecular hydrogen bonding.

  • meta-Cresol: Has the lowest melting point, a property often associated with its asymmetry which disrupts crystal lattice formation. It is the most acidic of the three isomers.[13]

  • para-Cresol: Possesses the highest melting point and boiling point, attributable to its symmetrical structure which allows for efficient packing in the crystal lattice and strong intermolecular hydrogen bonding.[11]

Spectroscopic Fingerprints

Spectroscopic techniques provide the most definitive means of identifying and distinguishing between the cresol isomers. Each isomer presents a unique spectral fingerprint in UV, IR, and NMR spectroscopy.

1.2.1 UV-Visible Spectroscopy

In a solution of 0.1M NaOH in methanol (5:95 v/v), the cresol isomers exhibit distinct absorption maxima (λmax). While there is significant spectral overlap, these differences can be exploited using multivariate regression methods for simultaneous determination.[13]

Isomerλmax (nm)
o-Cresol289
m-Cresol292
p-Cresol294

Source:

1.2.2 Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for distinguishing cresol isomers based on the vibrational frequencies of their functional groups. The O-H stretching and C-H out-of-plane bending regions are particularly informative.

IsomerO-H Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
o-Cresol~3383750-710, 1100-1000
m-Cresol~3317810-750, 900-690
p-Cresol~3312860-800

Data compiled from[14] and general IR correlation tables.

The substitution pattern on the benzene ring directly influences the C-H out-of-plane bending vibrations, providing a reliable method for differentiation.

1.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy offer the most detailed structural information, allowing for unambiguous identification of each isomer.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Protono-Cresol[3]m-Cresol[3]p-Cresol[3]
-OH ~4.89~6.50~5.70
-CH₃ ~2.28~2.38~2.31
Aromatic H 7.09-7.16 (m, 2H), 6.88 (t, 1H), 6.79 (d, 1H)7.21 (t, 1H), 6.86 (d, 1H), 6.77 (d, 2H)7.07 (d, 2H), 6.78 (d, 2H)

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbono-Cresol[3]m-Cresol[3]p-Cresol[3]
C-OH 153.75155.28153.09
C-CH₃ 123.80140.01130.16
-CH₃ 15.7421.3920.50
Aromatic C 131.07, 127.15, 120.80, 114.94129.59, 121.86, 116.31, 112.56130.11, 115.24

The distinct chemical shifts and splitting patterns of the aromatic protons, as well as the chemical shifts of the methyl and hydroxyl-bearing carbons, provide a definitive basis for isomer assignment.

Part 2: Analytical Separation and Identification Protocols

Due to their similar physicochemical properties, separating a mixture of cresol isomers requires advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most robust and commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a reliable technique for the separation of cresol isomers.[4] While standard C18 columns often fail to provide adequate resolution, specialized stationary phases, such as phenyl columns, offer enhanced selectivity.

Causality Behind Phenyl Column Selection

A phenyl stationary phase is particularly effective for separating aromatic compounds like cresols. The separation mechanism is twofold:

  • Hydrophobic Interactions: Similar to C18 columns, the nonpolar analytes partition between the mobile phase and the stationary phase.

  • π-π Interactions: The key advantage of a phenyl column is its ability to engage in π-π stacking interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the cresol isomers.[1][15] This provides an additional mode of separation, enhancing the resolution between the structurally similar isomers.

Experimental Protocol: RP-HPLC with a Phenyl Column

This protocol outlines a general method for the baseline separation of cresol isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep1 Prepare Stock Solutions (1000 mg/L of each isomer in Methanol) prep2 Create Working Standard Mixture (e.g., 20 mg/L in mobile phase) prep1->prep2 hplc_system HPLC System with UV Detector prep2->hplc_system Inject Sample acquisition Record Chromatogram hplc_system->acquisition column Phenyl Stationary Phase Column (e.g., 250 x 4.6 mm, 5 µm) column->hplc_system mobile_phase Mobile Phase (e.g., Methanol:Water 65:35 v/v) mobile_phase->hplc_system analysis Isocratic Elution Flow Rate: 1.0 mL/min Detection: 270 nm analysis_data Identify & Quantify Peaks (based on retention time and peak area) acquisition->analysis_data

Caption: General workflow for HPLC analysis of cresol isomers.

Methodology:

  • Standard Preparation:

    • Accurately prepare individual stock solutions (e.g., 1000 mg/L) of o-, m-, and p-cresol in HPLC-grade methanol.

    • From the stock solutions, prepare a mixed working standard solution (e.g., 20 mg/L of each isomer) by diluting with the mobile phase.

  • Chromatographic Conditions:

    • Column: Phenyl-bonded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of methanol and water (e.g., 65:35 v/v). The exact ratio may require optimization based on the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 270 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the working standard mixture and record the chromatogram.

    • The typical elution order is o-cresol, followed by m-cresol and p-cresol.

    • Identify peaks based on the retention times of the individual standards.

    • Quantify the isomers in unknown samples by comparing their peak areas to a calibration curve generated from standards of known concentrations.

Gas Chromatography (GC)

GC is another powerful technique for cresol isomer analysis, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). However, due to the polarity and similar boiling points of the isomers, direct analysis on standard non-polar columns can result in poor separation, particularly between the m- and p-isomers.[16]

Causality Behind Methodological Choices in GC

Two primary strategies are employed to overcome the separation challenge in GC:

  • Specialized Columns: The use of a polar capillary column, such as one with a polyethylene glycol (wax) or a chiral stationary phase (e.g., CP-Chirasil-Dex CB), can provide the necessary selectivity to resolve the isomers.[17]

  • Derivatization: Converting the polar hydroxyl group into a less polar, more volatile derivative (e.g., a silyl ether or an acetate ester) significantly improves chromatographic behavior on standard columns (like an HP-5ms).[16][18] Silylation, for example, reduces peak tailing and can enhance the differences in mass spectra between isomers, aiding in identification.[18]

Experimental Protocol: GC-MS with Silylation

This protocol describes a validated method for the separation and identification of cresol isomers using derivatization followed by GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis prep1 Dissolve Cresol Sample in Dichloromethane prep2 Add Silylating Agent (e.g., MSTFA) prep1->prep2 prep3 Incubate (e.g., 30 min at 40°C) prep2->prep3 gcms_system GC-MS System prep3->gcms_system Inject Derivatized Sample acquisition Acquire Total Ion Chromatogram & Mass Spectra gcms_system->acquisition column Capillary Column (e.g., HP-5ms, 30m x 0.25mm) column->gcms_system conditions Temperature Program (e.g., 80°C to 260°C) Carrier Gas: Helium conditions->gcms_system analysis_data Identify Peaks (Retention Time & Mass Spectrum) acquisition->analysis_data

Caption: Workflow for GC-MS analysis of cresol isomers via silylation.

Methodology:

  • Derivatization:

    • Dissolve an accurately weighed sample of the cresol mixture in a suitable solvent like dichloromethane in a reaction vial.

    • Add the silylating agent, for example, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Seal the vial and heat at approximately 40°C for 30 minutes to ensure complete derivatization.[18]

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as an Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: A temperature gradient is typically used, for example, hold at 80°C for 2 minutes, then ramp to 110°C at 3°C/min, then ramp to 260°C at 25°C/min, and hold for 5 minutes.[16]

    • Injector Temperature: 250°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 250.

  • Analysis:

    • Inject the derivatized sample into the GC-MS.

    • The silylated cresols will elute in the order of o-, m-, then p-cresol.[16]

    • Identification is confirmed by both the retention time and the mass spectrum of each peak. The mass spectrum of silylated o-cresol is notably different from the m- and p- isomers, with a characteristic base peak at m/z 91 (tropylium ion), whereas the m- and p- derivatives show a base peak at m/z 165.[16][18]

Classical Chemical Tests

While not quantitative, simple chemical tests can provide a rapid qualitative indication of the presence of phenols, including cresols.

Ferric Chloride Test

This is a characteristic test for phenols. An aqueous or alcoholic solution of a phenol reacts with a neutral ferric chloride (FeCl₃) solution to produce an intensely colored complex, typically violet, blue, or green.[19][20]

Protocol:

  • Dissolve a small amount of the sample (a few crystals or drops) in water or ethanol in a test tube.

  • Add a few drops of a dilute (e.g., 1%) neutral ferric chloride solution.

  • Observe any color change. A positive test for cresols will result in a violet or blue coloration.[20]

Causality: The color arises from the formation of a coordination complex between the ferric ion (Fe³⁺) and the phenoxide form of the cresol molecules.[21]

Conclusion

The ortho, meta, and para isomers of cresol, while structurally very similar, possess a unique and distinguishable set of physicochemical and spectroscopic properties. Their differences in melting and boiling points, acidity, and spectral fingerprints in UV, IR, and NMR spectroscopy form the basis for their differentiation. For researchers, scientists, and drug development professionals, a thorough understanding of these features is paramount for quality control, reaction monitoring, and ensuring the correct isomer is utilized in synthesis and formulation.

Advanced chromatographic techniques, particularly RP-HPLC with phenyl columns and GC-MS following derivatization, provide robust, reliable, and validated protocols for the definitive separation and quantification of cresol isomers. The choice of methodology is dictated by the sample matrix, required sensitivity, and available instrumentation, but the principles of exploiting subtle differences in polarity, molecular shape, and reactivity remain central to achieving successful analytical outcomes.

References

  • BenchChem. (n.d.). Application Note: HPLC Method for the Analysis and Separation of Cresol Isomers.
  • Moneeb, M. S., Hewala, I. I., Elmongy, H. A., & Wahbi, A. A. (2015). Simultaneous spectrophotometric determination of the three structural isomers of cresol using multivariate regression methods. Pakistan journal of pharmaceutical sciences, 28(4), 1323–1330.
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  • Wikipedia. (2024). m-Cresol. Retrieved from [Link]

  • Wikipedia. (2024). o-Cresol. Retrieved from [Link]

  • Study.com. (n.d.). What test(s) could be used to distinguish phenol from benzene? Retrieved from [Link]

  • inchem.org. (n.d.). DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.4D: Individual Tests. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. Retrieved from [Link]

  • Embibe. (n.d.). Tests for Alcohols, Phenols and Ethers – Identification and Classification. Retrieved from [Link]

  • ResearchGate. (n.d.). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the.... Retrieved from [Link]

  • BYJU'S. (2020). Test for Phenolic Group. Retrieved from [Link]

  • Britannica. (n.d.). Cresol. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Retrieved from [Link]

  • Wikipedia. (2024). Cresol. Retrieved from [Link]

  • Xu, J., Zhu, G., Zhang, H., Zhang, J., & Chen, J. (2020). Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis. Rapid communications in mass spectrometry : RCM, 34(3), e8576. [Link]

  • Organic Syntheses. (n.d.). p-CRESOL. Retrieved from [Link]

  • Sasol. (2020). Two main different technologies for m-cresol. Retrieved from [Link]

  • PubChem. (n.d.). o-Cresol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The normalized UV/Vis absorption spectra of o-cresol in 13 kinds of.... Retrieved from [Link]

  • uHPLCs. (2025). Phenyl Column You Should Know. Retrieved from [Link]

  • Agilent. (2011). Phenols and cresols Separation of isomers and aromatic alcohols on a chiral capillary column. Retrieved from [Link]

  • Sanjay Chemicals. (n.d.). META-CRESOL. Retrieved from [Link]

  • Wiley Analytical Science. (2020). Cresol determination made possible by silylation. Retrieved from [Link]

  • Scribd. (n.d.). Separation and Determination of Cresol Isomers (Ortho, Meta, Para). Retrieved from [Link]

  • BMRB. (n.d.). p-Cresol at BMRB. Retrieved from [Link]

  • Moneeb, M. S., et al. (2015). Simultaneous spectrophotometric determination of the three structural isomers of cresol using multivariate regression methods. PubMed. Retrieved from [Link]

  • Quora. (2019). What is the NMR peak for methylphenol?. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0011635). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. Retrieved from [Link]

  • Science.gov. (n.d.). o-cresol m-cresol p-cresol: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of p-cresol: characteristic peaks and molecular vibrations. Retrieved from [Link]

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The Nucleophilic Heart of Aromatic Chemistry: An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in m-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of a molecule's reactive sites is paramount to innovation. Meta-cresol (3-methylphenol), a seemingly simple aromatic alcohol, presents a fascinating case study in reactivity, primarily governed by its hydroxyl group. This guide provides an in-depth exploration of the hydroxyl group's role in the chemical behavior of m-cresol, moving beyond textbook descriptions to offer field-proven insights into its application in synthesis and its significance in pharmaceuticals.[1]

The Electronic and Steric Landscape of m-Cresol's Hydroxyl Group

The reactivity of the hydroxyl (-OH) group in m-cresol is a consequence of the intricate interplay between its inherent nucleophilicity, the electronic effects of the aromatic ring, and the directing influence of the methyl substituent.

1.1. Acidity and Nucleophilicity:

The hydroxyl proton of m-cresol is weakly acidic, with a pKa of approximately 10.1. This is slightly less acidic than phenol (pKa ≈ 10.0), a subtle but important difference. The methyl group, being electron-donating through an inductive effect, slightly destabilizes the corresponding phenoxide anion, making the proton less likely to dissociate compared to phenol.[2] However, this acidity is sufficient for the hydroxyl group to be readily deprotonated by common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), forming the highly nucleophilic m-cresolate anion. This anion is the key reactive species in many of the reactions discussed in this guide.

Table 1: Physicochemical Properties of m-Cresol

PropertyValueSource
Molecular FormulaC₇H₈O[2]
Molar Mass108.14 g/mol [2]
pKa10.1[2]
Melting Point11-12 °C[2][3]
Boiling Point202-203 °C[2][3]
Density1.034 g/mL at 20 °C[2][3]
Solubility in Water23.5 g/L at 20 °C[2]

1.2. Directing Effects in Electrophilic Aromatic Substitution:

Both the hydroxyl and methyl groups are activating and ortho, para-directing in electrophilic aromatic substitution (EAS). In m-cresol, these directing effects are synergistic, strongly activating the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and the position ortho to the methyl group (position 2). This makes m-cresol highly reactive towards electrophiles.

Key Reactions of the Hydroxyl Group

The hydroxyl group is the primary site of reactivity in m-cresol for a variety of important transformations.

2.1. Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide.[4] For m-cresol, this typically involves deprotonation with a suitable base to form the m-cresolate anion, which then acts as a nucleophile in an Sₙ2 reaction with a primary alkyl halide.

Experimental Protocol: Synthesis of 3-Methoxytoluene

Causality: This protocol exemplifies a classic Williamson ether synthesis. Sodium hydroxide is a sufficiently strong base to deprotonate the phenolic hydroxyl group.[5] A phase-transfer catalyst (PTC) like tetrabutylammonium bromide is often employed to facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide resides, accelerating the reaction.[6]

Step-by-Step Methodology:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-cresol (1 equivalent) in a 10% aqueous solution of sodium hydroxide (1.2 equivalents).

  • Addition of PTC: Add a catalytic amount of tetrabutylammonium bromide (0.05 equivalents).

  • Addition of Alkylating Agent: To the vigorously stirred solution, add methyl iodide (1.1 equivalents) dropwise.

  • Reaction: Heat the mixture to a gentle reflux (around 60-70 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with 5% aqueous NaOH to remove any unreacted m-cresol, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

2.2. Esterification (O-Acylation)

The nucleophilic hydroxyl group of m-cresol readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form esters.[7] This reaction is often carried out in the presence of a base, like pyridine, to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of m-Cresyl Acetate

Causality: This protocol demonstrates a standard acylation of a phenol. Acetyl chloride is a highly reactive acylating agent. Pyridine acts as a base to scavenge the HCl produced, driving the reaction to completion. It can also act as a nucleophilic catalyst. The reaction is typically performed at low temperatures to control its exothermicity.

Step-by-Step Methodology:

  • Reactant Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve m-cresol (1 equivalent) in pyridine (2 equivalents) and cool the mixture in an ice bath (0 °C).

  • Addition of Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into cold 1M HCl to neutralize the excess pyridine. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude m-cresyl acetate. Further purification can be achieved by vacuum distillation.

2.3. The Fries Rearrangement: From O-Acylation to C-Acylation

The Fries rearrangement is a fascinating transformation where an aryl ester, such as m-cresyl acetate, rearranges to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[8] This reaction is a powerful tool for the synthesis of acylated phenols, which are important pharmaceutical intermediates.[9] The regioselectivity of the rearrangement (ortho vs. para acylation) is highly dependent on reaction conditions, particularly temperature.[8][10] Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[8]

Table 2: Influence of Temperature on the Ortho/Para Ratio in the Fries Rearrangement of 2-Fluorophenyl Acetate with AlCl₃ (Illustrative Example)

Temperature (°C)Ortho:Para RatioTotal Yield (%)
401.0 : 2.1345
1002.84 : 1.088
1203.03 : 1.092
1701.72 : 1.062

Data adapted from a study on a related substituted phenyl acetate to illustrate the general trend.[3]

Experimental Protocol: Fries Rearrangement of m-Cresyl Acetate

Causality: This protocol illustrates the Lewis acid-catalyzed Fries rearrangement. Anhydrous aluminum chloride (AlCl₃) is a common and effective Lewis acid for this transformation. The choice of a non-polar solvent and higher temperature is intended to favor the formation of the ortho-acylated product.

Step-by-Step Methodology:

  • Catalyst Suspension: In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.5 equivalents) in chlorobenzene.

  • Substrate Addition: Add m-cresyl acetate (1 equivalent) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain for 3-5 hours. Monitor the progress of the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully hydrolyze by the slow addition of 1M HCl.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the resulting mixture of ortho- and para-hydroxyacetophenones can be separated by column chromatography.

2.4. Oxidation

The hydroxyl group of m-cresol makes the aromatic ring highly susceptible to oxidation. However, selective oxidation can be achieved under controlled conditions. For instance, the methyl group can be oxidized to a carboxylic acid to form 3-hydroxybenzoic acid.

Experimental Protocol: Oxidation of m-Cresol to 3-Hydroxybenzoic Acid

Causality: This protocol describes a method for the selective oxidation of the methyl group. The use of a copper catalyst in a strongly basic molten phase at high temperatures facilitates the oxidation of the cresol to the corresponding hydroxybenzoic acid.[11]

Step-by-Step Methodology:

  • Reactant Mixture: In a suitable high-temperature reactor, mix m-cresol (1 equivalent), potassium hydroxide (2.5 equivalents), sodium hydroxide (2.5 equivalents), a small amount of water, and a catalytic amount of copper oxide (e.g., 0.03 equivalents).[11]

  • Reaction: Heat the mixture to over 230 °C while introducing molecular oxygen or air.[11] Maintain the reaction for several hours until the starting material is consumed (monitored by a suitable analytical technique like HPLC).

  • Workup: After cooling, dissolve the reaction mass in water and filter to recover the catalyst.

  • Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 3-hydroxybenzoic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from water to obtain the purified product.

The Hydroxyl Group in Drug Development and Pharmaceutical Applications

The reactivity of m-cresol's hydroxyl group is not merely of academic interest; it is a cornerstone of its utility in the pharmaceutical industry.

3.1. m-Cresol as a Synthetic Precursor:

The reactions described above are employed in the synthesis of various active pharmaceutical ingredients (APIs).

  • Bevantolol and Bupranolol: These beta-blockers are synthesized from m-cresol. The synthesis typically involves the reaction of m-cresol with epichlorohydrin, a reaction that proceeds via the nucleophilic attack of the m-cresolate on the epoxide ring of epichlorohydrin.[12][13]

  • Amylmetacresol: This antiseptic is prepared from m-cresol through an initial acylation (esterification) with valeric acid or its derivative, followed by a Fries rearrangement and subsequent reduction.[5][8]

  • Vitamin E: m-Cresol is a key starting material in the industrial synthesis of Vitamin E. The process involves the methylation of m-cresol to produce 2,3,6-trimethylphenol, a crucial intermediate.[2][12][14][15][16]

3.2. m-Cresol as a Pharmaceutical Excipient:

Beyond its role in synthesis, m-cresol is widely used as a preservative in parenteral drug formulations, most notably in various insulin preparations.[5][17][18][19] In this context, the hydroxyl group is key to its function. It acts as a stabilizer for the insulin hexamer, preventing its aggregation and fibrillation.[13][18] This stabilizing effect is crucial for maintaining the efficacy and extending the shelf life of insulin products.[18]

Visualizing the Reactivity

Diagrams of Key Mechanisms and Workflows

Figure 1: Williamson Ether Synthesis of 3-Methoxytoluene

Williamson_Ether_Synthesis mCresol m-Cresol mCresolate m-Cresolate anion mCresol->mCresolate Deprotonation NaOH NaOH NaOH->mCresolate Product 3-Methoxytoluene mCresolate->Product Sₙ2 Attack MeI CH₃I MeI->Product NaI NaI

A simplified workflow for the Williamson ether synthesis.

Figure 2: Esterification of m-Cresol

Esterification mCresol m-Cresol Intermediate Protonated Intermediate mCresol->Intermediate AcCl Acetyl Chloride AcCl->Intermediate Nucleophilic Attack Pyridine Pyridine Product m-Cresyl Acetate Pyridine->Product Intermediate->Product Deprotonation HCl_Py Pyridine-HCl

Key steps in the base-mediated esterification of m-cresol.

Figure 3: Fries Rearrangement of m-Cresyl Acetate

Fries_Rearrangement mCresylAcetate m-Cresyl Acetate Complex Lewis Acid Complex mCresylAcetate->Complex AlCl3 AlCl₃ AlCl3->Complex Acylium Acylium Ion Intermediate Complex->Acylium Rearrangement OrthoProduct Ortho-product (2-hydroxy-4-methylacetophenone) Acylium->OrthoProduct Electrophilic Aromatic Substitution (High Temp) ParaProduct Para-product (4-hydroxy-2-methylacetophenone) Acylium->ParaProduct Electrophilic Aromatic Substitution (Low Temp)

Mechanism of the Fries rearrangement showing temperature-dependent regioselectivity.

Conclusion

The hydroxyl group of m-cresol is a versatile and powerful functional group that dictates the molecule's rich chemistry. Its nucleophilicity, acidity, and influence on the aromatic ring's reactivity make it a valuable tool in the hands of synthetic and medicinal chemists. From the construction of complex pharmaceutical agents to the stabilization of life-saving protein drugs, a deep understanding of the principles and protocols governing the reactions of m-cresol's hydroxyl group is essential for advancing drug discovery and development. This guide has aimed to provide not just the "what" but the "why," empowering researchers to make informed decisions in their experimental designs and to fully exploit the synthetic potential of this important aromatic building block.

References

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Methodological & Application

Mastering Polymer Thin Film Fabrication with m-Cresol: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The precise control over the formation of polymer thin films is paramount in a multitude of advanced applications, from organic electronics to sophisticated drug delivery systems. The choice of solvent is a critical determinant of the final film morphology, performance, and reproducibility. Among the diverse array of available solvents, meta-cresol (m-cresol) has emerged as a powerful, albeit challenging, solvent for a range of polymers, particularly those that are otherwise difficult to process. This technical guide provides in-depth application notes and detailed protocols for the effective utilization of m-cresol as a solvent for polymer thin film fabrication, emphasizing scientific integrity and practical, field-proven insights.

m-Cresol, a derivative of phenol, is a colorless to yellowish viscous liquid with a high boiling point and unique solubility characteristics.[1] Its ability to disrupt strong intermolecular interactions in certain polymers makes it an indispensable tool for creating high-quality thin films. This guide will delve into the nuances of working with m-cresol, from solution preparation to advanced film deposition and characterization techniques.

Section 1: Understanding m-Cresol as a Polymer Solvent

The efficacy of m-cresol as a polymer solvent stems from its chemical structure, which combines a hydroxyl group with a methyl-substituted benzene ring. This configuration allows for a balance of polar and non-polar interactions, enabling it to dissolve polymers that are resistant to more common solvents.

Key Physicochemical Properties of m-Cresol

A thorough understanding of m-cresol's properties is essential for predictable and reproducible thin film fabrication.

PropertyValueSignificance for Thin Film Processing
Boiling Point 202.8 °C[1]The high boiling point allows for a slower evaporation rate during film casting, which can lead to more ordered and uniform film morphologies. However, it also necessitates longer drying times and potentially higher annealing temperatures.
Melting Point 11 °C[1]Relevant for storage and handling conditions.
Density 1.034 g/cm³ (at 20 °C)[1]Important for solution concentration calculations and fluid dynamics during spin and dip coating.
Vapor Pressure 0.14 mmHg (at 20 °C)[1]The low vapor pressure contributes to the slow evaporation rate, providing a wider processing window for film formation.
Solubility in Water 2.35 g/100 mL (at 20 °C)[1]Limited water solubility is a key consideration for substrate compatibility and potential interactions with atmospheric moisture.
Polymer Solubility in m-Cresol: A Selective Overview

m-Cresol is a particularly effective solvent for polymers that possess strong intermolecular forces, such as hydrogen bonding.

Polymer ClassSpecific ExamplesDissolution Insights
Conducting Polymers Polyaniline (PANI)[2]m-Cresol is renowned for its ability to dissolve the otherwise intractable emeraldine salt form of PANI, often in conjunction with a functionalized protonic acid like camphorsulfonic acid (CSA). This "secondary doping" effect can enhance the conductivity of the resulting films.[1]
Polyamides Nylon 6, Nylon 6,6[3][4]The ability of m-cresol to disrupt the strong hydrogen bonds in polyamides makes it a crucial solvent for preparing nylon solutions for film casting and fiber spinning.
Polyimides VariousCertain polyimides exhibit good solubility in m-cresol, facilitating the formation of high-performance insulating or dielectric thin films.
Phenolic Resins Novolacs, ResolesAs a phenol derivative itself, m-cresol is an excellent solvent for many phenolic resins.
Other Polymers Poly(methyl methacrylate) (PMMA), some PhotoresistsWhile more common solvents exist for these polymers, m-cresol can be used in specific formulations or blends.

Section 2: Safety and Handling of m-Cresol

CAUTION: m-Cresol is a hazardous chemical and requires strict adherence to safety protocols.

m-Cresol is toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[2] Always consult the Safety Data Sheet (SDS) before handling.

Essential Personal Protective Equipment (PPE)
  • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A chemical-resistant lab coat is mandatory.

  • Respiratory Protection: Work in a well-ventilated fume hood. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

Safe Handling and Storage
  • Ventilation: All work with m-cresol must be conducted in a certified chemical fume hood.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous waste. Do not use combustible materials like sawdust.

Emergency Procedures
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If conscious, give large amounts of water. Seek immediate medical attention.

Section 3: Protocols for Polymer Thin Film Deposition

The following protocols provide a starting point for fabricating polymer thin films using m-cresol. Optimization of parameters will be necessary depending on the specific polymer, desired film thickness, and substrate.

Workflow for Polymer Solution Preparation

G cluster_prep Solution Preparation start Weigh Polymer and m-Cresol dissolve Combine in a Vial with Stir Bar start->dissolve heat_stir Stir at Elevated Temperature (if necessary) dissolve->heat_stir cool Cool to Room Temperature heat_stir->cool filter Filter Through Syringe Filter (e.g., 0.45 µm PTFE) cool->filter end_prep Solution Ready for Deposition filter->end_prep

Caption: General workflow for preparing polymer solutions in m-cresol.

Detailed Steps:

  • Weighing: Accurately weigh the desired amount of polymer and m-cresol in a clean, dry glass vial. Typical concentrations for spin coating range from 5 to 50 mg/mL, while dip coating may use lower concentrations.

  • Dissolution: Add a magnetic stir bar to the vial, cap it securely, and place it on a magnetic stir plate.

  • Heating (if required): For polymers that are slow to dissolve at room temperature (e.g., some nylons), gentle heating (e.g., 40-60 °C) can accelerate the process. Use a hot plate with precise temperature control and ensure the vial is properly sealed to prevent solvent evaporation. Caution: Do not overheat, as this can lead to polymer degradation.

  • Stirring: Allow the solution to stir until the polymer is completely dissolved. This may take several hours to overnight for some polymers.[2]

  • Cooling: If heated, allow the solution to cool to room temperature before use.

  • Filtration: To remove any undissolved particles or aggregates that could cause defects in the thin film, filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[2]

Spin Coating Protocol

Spin coating is a widely used technique for producing uniform thin films on flat substrates.[5] The final film thickness is determined by the solution viscosity, solids concentration, and spin speed.

G cluster_spin Spin Coating Workflow start Prepare Substrate dispense Dispense Polymer Solution start->dispense spin Spin at Defined Speed and Time dispense->spin dry Dry/Anneal the Film spin->dry end_spin Thin Film Ready for Characterization dry->end_spin

Caption: A typical workflow for the spin coating process.

Experimental Protocol:

  • Substrate Preparation: Ensure the substrate (e.g., silicon wafer, glass slide, ITO-coated glass) is scrupulously clean. A common cleaning procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen. A final oxygen plasma or UV-ozone treatment can be used to create a hydrophilic surface for improved wetting.

  • Dispensing: Place the substrate on the spin coater chuck and apply vacuum. Dispense an excess of the filtered polymer solution onto the center of the substrate to cover about two-thirds of the surface area.

  • Spinning: Immediately start the spin coater. A two-stage process is often effective:

    • Spread Cycle: A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to evenly distribute the solution.

    • Thinning Cycle: A higher spin speed (e.g., 1500-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.

  • Drying and Annealing: Due to the low vapor pressure of m-cresol, a post-deposition baking step is crucial to remove residual solvent. This can be performed on a hotplate or in a vacuum oven. The temperature and time will depend on the polymer's thermal properties. For example, annealing at 80-150 °C for 10-60 minutes is a common starting point. Thermal annealing can also improve the crystallinity and ordering of the polymer film, which can enhance its properties.[4][6]

Dip Coating Protocol

Dip coating is an excellent method for coating larger or non-planar substrates and allows for precise control over film thickness through withdrawal speed.[7]

Experimental Protocol:

  • Solution Preparation: Prepare a filtered polymer solution as described in section 3.1. Concentrations for dip coating are typically in the range of 1-20 mg/mL.

  • Substrate Immersion: Mount the cleaned substrate onto the dip coater's arm. Immerse the substrate into the polymer solution at a constant speed.

  • Dwell Time: Allow the substrate to remain immersed for a specific period (e.g., 30-60 seconds) to ensure complete wetting of the surface.

  • Withdrawal: Withdraw the substrate from the solution at a constant, controlled speed. The withdrawal speed is a critical parameter that influences the film thickness; slower speeds generally result in thinner films.[8] Typical withdrawal speeds range from 1 to 10 mm/min.

  • Drying and Annealing: Similar to spin coating, a drying and annealing step is necessary to remove residual m-cresol and to potentially improve the film's structural properties.

Section 4: Characterization of m-Cresol-Cast Polymer Thin Films

A comprehensive characterization of the fabricated thin films is essential to understand the influence of the solvent and processing parameters on their final properties.

Morphological and Structural Analysis
  • Atomic Force Microscopy (AFM): AFM is a powerful technique for visualizing the surface topography and roughness of polymer thin films at the nanoscale.[9][10] Phase imaging in tapping mode can also provide information on the distribution of different components in polymer blends or composites.[11]

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and can be used to identify defects such as pinholes or cracks.[12][13] For insulating polymer films, a conductive coating (e.g., gold or carbon) may be required to prevent charging.

Optical Properties
  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorbance and transmittance properties of the thin films. For conducting polymers like polyaniline, the position and intensity of absorption peaks can provide insights into the doping level and electronic structure.[1][3][14] For instance, in polyaniline films, characteristic peaks around 300 nm, 440 nm, and 800 nm can be attributed to π-π* transitions, polaron-π* transitions, and π-polaron transitions, respectively, indicating the conductive emeraldine salt form.[3]

  • Ellipsometry: Spectroscopic ellipsometry is a non-destructive technique that can accurately measure the thickness and refractive index of thin films.

Electrical Properties
  • Four-Point Probe or Two-Point Probe Measurement: For conductive or semiconductive polymer films, these techniques are used to measure the sheet resistance and calculate the electrical conductivity. The choice of method depends on the film's conductivity and the contact resistance. The use of m-cresol as a solvent can significantly impact the electrical conductivity of polymers like P3HT.[15]

Post-Deposition Treatments: The Role of Annealing
  • Thermal Annealing: Heating the polymer thin film after deposition can promote solvent evaporation, increase crystallinity, and improve molecular ordering, which often leads to enhanced performance, particularly in electronic applications.[4][6][16]

  • Solvent Vapor Annealing (SVA): Exposing the thin film to a solvent vapor atmosphere can also induce molecular rearrangement and improve ordering.[17][18][19] While not typically performed with a high-boiling-point solvent like m-cresol itself, SVA with a more volatile solvent can be a useful post-processing step for films cast from m-cresol.

Section 5: Case Study: Polyaniline Thin Films for Conductive Applications

Polyaniline (PANI) is a well-known conducting polymer, but its processing is often challenging due to its poor solubility. m-Cresol plays a crucial role in overcoming this limitation.

Protocol for High-Conductivity PANI Thin Films:

  • PANI-CSA Solution Preparation:

    • Synthesize or procure PANI in its emeraldine base (undoped) form.

    • Perform a de-doping step if starting with the emeraldine salt.

    • Re-dope the emeraldine base with camphorsulfonic acid (CSA) in a 2:1 molar ratio of CSA to PANI repeat units.

    • Dissolve the PANI-CSA complex in m-cresol with stirring, which may take several hours to overnight.[2] A typical concentration is 10-20 mg/mL.

  • Spin Coating:

    • Use a pre-cleaned ITO-coated glass substrate.

    • Spin coat the PANI-CSA/m-cresol solution at 2000-4000 rpm for 60 seconds.

  • Annealing:

    • Dry the film on a hotplate at 60 °C for 10 minutes to remove the bulk of the m-cresol.

    • Further anneal the film in a vacuum oven at 120 °C for 2 hours to remove residual solvent and improve film quality.

  • Characterization:

    • UV-Vis Spectroscopy: The resulting film should exhibit the characteristic absorption peaks of the conductive emeraldine salt form of PANI.[3][20]

    • Four-Point Probe: Measure the sheet resistance to determine the electrical conductivity. Films prepared with this method can achieve conductivities in the range of 1-100 S/cm.

    • AFM/SEM: Analyze the film morphology to assess uniformity and the presence of any aggregates.

m-Cresol is a valuable and powerful solvent for the fabrication of high-quality polymer thin films, particularly for otherwise intractable polymers. Its high boiling point and unique solvating properties allow for the formation of well-ordered and uniform films. However, its hazardous nature necessitates strict adherence to safety protocols. By understanding the fundamental properties of m-cresol and carefully controlling the deposition and post-processing parameters, researchers can unlock its full potential for creating advanced materials for a wide range of applications. The protocols and insights provided in this guide serve as a comprehensive starting point for scientists and engineers venturing into the use of m-cresol for polymer thin film research and development.

References

  • Wikipedia. m-Cresol. [Link]

  • ResearchGate. How can I make thin films of polyaniline?. [Link]

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  • ResearchGate. Solvent Vapor Annealing of Block Polymer Thin Films | Request PDF. [Link]

  • School of Management and Sciences Journals. Structural and Optical Study of Chemically Synthesized Polyaniline. [Link]

  • ResearchGate. UV-vis spectra of original polyaniline salt film obtained after.... [Link]

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  • National Institutes of Health. Enhanced Electrical Conductivity of Molecularly p-Doped Poly(3-hexylthiophene) through Understanding the Correlation with Solid-State Order. [Link]

  • RSC Publishing. Controlled solvent vapor annealing of a high χ block copolymer thin film. [Link]

  • National Institutes of Health. High-Precision Solvent Vapor Annealing for Block Copolymer Thin Films. [Link]

  • SciELO. Study of the Effect of Solvent on the Conductivity of Langmuir-Schaefer Films of Poly(Fullerene)s. [Link]

  • National Institutes of Health. Non-equilibrium thermal annealing of a polymer blend in bilayer settings for complex micro/nano-patterning. [Link]

  • AZoNano. Polymer Thin Films: High Resolution Phase Imaging. [Link]

  • ResearchGate. Atomic Force Microscopy in Analysis of Polymers. [Link]

  • MDPI. Perpendicular Structure Formation of Block Copolymer Thin Films during Thermal Solvent Vapor Annealing: Solvent and Thickness Effects. [Link]

  • ResearchGate. Stages of the dip coating process: dipping of the substrate into the.... [Link]

  • MDPI. Examination of Polymer Blends by AFM Phase Images. [Link]

  • ResearchGate. Fig. 2. SEM and AFM for the films synthesized. A: SEM Film 4; B: SEM.... [Link]

  • ResearchGate. Temperature dependent thermoelectric properties of P3HT films: (a) Electrical conductivity; (b) Seebeck coefficient. [Link]

  • ResearchGate. Modification of Spin Coating Method and its Application to Grow Thin Films of Cobalt Ferrite. [Link]

  • ResearchGate. Which solvent would you choose to perform polyamide-6 dip-coating on metal part ?. [Link]

  • ResearchGate. Study of conductivity of the poly(3-hexylthiophene-2, 5-diyl) polymer (P3HT) in resonant Fabry-Perot cavities. [Link]

  • UNL Digital Commons. Polyaniline/Cobalt Nanoparticle Composite Films. [Link]

  • MDPI. On the Electrical and Optical Properties Stability of P3HT Thin Films Sensitized with Nitromethane Ferric Chloride Solutions. [Link]

  • ResearchGate. Effect of thermal annealing on the performance of P3HT/PCBM polymer photovoltaic cells. [Link]

  • Semantic Scholar. Non-equilibrium thermal annealing of a polymer blend in bilayer settings for complex micro/nano. [Link]

  • ResearchGate. (PDF) Effect of annealing on microstructure and tensile properties of polypropylene cast film. [Link]

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Application Note: Protocol for m-Cresol as a Preservative in Protein Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Preservatives in Multi-Dose Protein Formulations

The advent of multi-dose parenteral drug products has been a significant step forward in patient care, offering convenience and reducing healthcare costs. However, the repeated withdrawal of doses from a single container introduces the risk of microbial contamination. To mitigate this, antimicrobial preservatives are incorporated into these formulations.[1][2] Among the most widely used and effective preservatives for protein and peptide-based therapeutics is meta-cresol (m-Cresol).[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of m-Cresol as a preservative in protein solutions. It delves into the scientific principles behind its preservative action, potential interactions with protein molecules, and detailed protocols for its effective and safe implementation.

Understanding m-Cresol: Properties and Mechanism of Action

m-Cresol is a phenolic compound that exhibits broad-spectrum antimicrobial activity against bacteria and fungi. Its efficacy is a key reason for its frequent use in multi-dose injectable products like insulin and human growth hormone.[3][4]

Mechanism of Antimicrobial Action: The primary mechanism by which m-Cresol exerts its antimicrobial effect is through the disruption of microbial cell membranes. As a phenolic compound, it partitions into the lipid bilayer of the cell membrane, increasing its permeability. This leads to the leakage of essential intracellular constituents and ultimately, cell death. The presence of the hydroxyl group on the benzene ring is crucial for this antibacterial activity.[5]

The Double-Edged Sword: m-Cresol and Protein Stability

While an effective preservative, m-Cresol is not an inert excipient. Its interaction with the active pharmaceutical ingredient (API) is a critical consideration during formulation development.[6] A significant challenge associated with m-Cresol is its potential to induce protein aggregation.[4][5][7]

Mechanism of m-Cresol-Induced Protein Aggregation: Research has shown that m-Cresol can induce protein aggregation by promoting the formation of partially unfolded protein intermediates, rather than causing global protein unfolding.[4][5][7] These "invisible" intermediates can expose hydrophobic regions of the protein that are normally buried within the native structure.[4][8] These exposed hydrophobic patches can then interact with those of other protein molecules, leading to the formation of aggregates.[9] This phenomenon has been observed to decrease the temperature at which proteins aggregate and increase the rate of aggregation.[4][7] Such aggregation can lead to a decrease in the concentration of the functional monomeric protein and potentially induce an immunogenic response in patients.[4]

Therefore, a careful balance must be struck: the concentration of m-Cresol must be sufficient to provide adequate antimicrobial protection, yet low enough to minimize its destabilizing effect on the protein.

Protocol for Determining Optimal m-Cresol Concentration

The optimal concentration of m-Cresol is product-specific and must be determined empirically. Typical concentrations in parenteral formulations range from 0.15% to 0.3% w/v (g/100mL).[10][11] The following sections outline the key experimental protocols to establish and validate the appropriate m-Cresol concentration for a given protein solution.

Preparation of m-Cresol Stock Solution

Objective: To prepare a sterile, concentrated stock solution of m-Cresol for addition to protein formulations.

Materials:

  • m-Cresol (≥99% purity)

  • Water for Injection (WFI) or appropriate sterile buffer

  • Sterile glassware (volumetric flasks, beakers)

  • Sterile 0.22 µm syringe filters

  • Analytical balance

Procedure:

  • In a calibrated volumetric flask, weigh the required amount of m-Cresol to prepare a stock solution (e.g., a 3% w/v solution).

  • Add a portion of WFI or buffer to the flask and gently swirl to dissolve the m-Cresol. Sonication may be used to aid dissolution if necessary.

  • Once fully dissolved, bring the solution to the final volume with WFI or buffer and mix thoroughly.

  • Sterilize the stock solution by filtering it through a sterile 0.22 µm syringe filter into a sterile container.

  • Store the stock solution in a light-protected, airtight container at the recommended temperature.

Preservative Effectiveness Testing (PET)

Objective: To determine the antimicrobial effectiveness of various m-Cresol concentrations in the final protein formulation, according to pharmacopeial standards (e.g., USP <51> or Ph. Eur. 5.1.3).[12][13][14]

Principle: The product is intentionally challenged with a known quantity of specific microorganisms. The number of viable organisms is then monitored over a set period to assess the preservative's ability to inhibit microbial growth.[12][15]

Experimental Workflow for Preservative Effectiveness Testing:

Caption: Workflow for Preservative Effectiveness Testing (PET).

Mandatory Test Microorganisms: As stipulated by USP <51> and Ph. Eur. 5.1.3, the following microorganisms are typically used:[12][16][17]

  • Bacteria: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739)

  • Yeast: Candida albicans (ATCC 10231)

  • Mold: Aspergillus brasiliensis (ATCC 16404)

Acceptance Criteria: The acceptance criteria vary between pharmacopeias and product categories (e.g., parenteral, ophthalmic). For parenteral products, the USP <51> criteria are summarized below.

Microorganism7 Days14 Days28 Days
Bacteria Not less than 1.0 log reduction from the initial count.Not less than 3.0 log reduction from the initial count.No increase from the 14-day count.
Yeast & Mold No increase from the initial count.No increase from the initial count.No increase from the initial count.
Table 1: USP <51> Acceptance Criteria for Parenteral Products (Category 1).[18]

The European Pharmacopoeia (Ph. Eur.) provides 'A' and 'B' criteria, with the 'A' criteria being more stringent and generally expected.[1]

Assessing the Impact of m-Cresol on Protein Stability

Objective: To evaluate the effect of the selected effective m-Cresol concentration on the physical and chemical stability of the protein.

Analysis of Protein Aggregation

Method: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a standard method for quantifying soluble aggregates.

Procedure:

  • Prepare samples of the protein formulation with and without the determined effective concentration of m-Cresol.

  • Incubate the samples under both accelerated (e.g., 25°C or 40°C) and intended storage conditions (e.g., 2-8°C).

  • At specified time points, inject the samples onto an SEC-HPLC system equipped with a suitable column for protein separation.

  • Monitor the eluate using a UV detector.

  • Integrate the peak areas corresponding to the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).

  • Compare the percentage of aggregates in the samples with and without m-Cresol over time to assess its impact on physical stability.

Monitoring Protein Conformation

Method: Differential Scanning Calorimetry (DSC) can be used to assess the effect of m-Cresol on the thermal stability of the protein.

Procedure:

  • Prepare samples of the protein in the formulation buffer with and without the effective concentration of m-Cresol.

  • Run the samples on a DSC instrument, applying a temperature ramp to induce thermal denaturation.

  • Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

  • A significant decrease in Tm in the presence of m-Cresol indicates a destabilizing effect on the protein's conformational stability.

Analytical Quantification of m-Cresol

Objective: To verify the concentration of m-Cresol in the final formulation and monitor its stability over the product's shelf life.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and reliable method.[19]

Typical RP-HPLC Parameters:

Parameter Specification
Column C18 reverse-phase (e.g., 4.6 x 50 mm, 3.5 µm)[19]
Mobile Phase Isocratic mixture of an aqueous buffer (e.g., 0.2 M sodium sulfate) and an organic solvent (e.g., acetonitrile).[19]
Detection UV at approximately 217-235 nm.[19]

| Column Temperature | 40°C[19] |

Note: It is crucial to develop and validate a specific HPLC method for each unique protein formulation.

Formulation and Manufacturing Considerations

Excipient Compatibility: The efficacy of m-Cresol can be influenced by other excipients in the formulation.[1] For example, non-ionic surfactants like polysorbates can potentially affect the antimicrobial activity.[2] Compatibility studies are essential to ensure that the preservative remains effective and the overall formulation is stable.[20]

Adsorption to Surfaces: m-Cresol is known to adsorb to silicone tubing and other components used in the manufacturing and filling process.[19][21] This can lead to a decrease in the final preservative concentration in the drug product.[19][22] Therefore, it is important to characterize and control for this phenomenon during process development and validation.

Conclusion

m-Cresol is a valuable preservative for multi-dose protein formulations, but its use requires a thorough understanding of its properties and potential interactions with the protein API. A systematic approach, involving robust Preservative Effectiveness Testing, comprehensive protein stability analysis, and accurate analytical quantification, is essential for the successful development of a safe, stable, and effective multi-dose biologic drug product. The protocols and considerations outlined in this application note provide a framework for navigating the complexities of using m-Cresol as a preservative, ensuring both microbial safety and product quality.

References

  • Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c - PMC - NIH.
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  • 5.1.3. EFFICACY OF ANTIMICROBIAL PRESERVATION. European Directorate for the Quality of Medicines & HealthCare.
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  • 5.1.3. Efficacy of antimicrobial preservation - uspbpep.com. U.S. Pharmacopeial Convention.
  • Comparison of Compendial Antimicrobial Effectiveness Tests: A Review - PMC - NIH.
  • Mechanisms of m-cresol-induced protein aggregation studied using a model protein cytochrome c - PubMed.
  • Protein-Excipient Interactions Evaluated via Nuclear Magnetic Resonance Studies in Polysorbate-Based Multidose Protein Formul
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Application Note: A Robust HPLC Method for the Baseline Separation of m-Cresol from its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantitative analysis and separation of cresol isomers—ortho (o-), meta (m-), and para (p-) cresol—present a significant analytical challenge due to their similar physicochemical properties and structural similarities. This is a critical analytical requirement in the pharmaceutical industry, where m-cresol is frequently used as a preservative in injectable drug formulations, such as insulin and hormone therapies[1]. This application note presents a detailed, robust, and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective baseline separation of m-cresol from its isomers. The method leverages a phenyl-based stationary phase to enhance selectivity, providing a reliable protocol for researchers, quality control analysts, and drug development professionals.

Introduction: The Challenge of Cresol Isomer Separation

Cresol is a methylphenol that exists as three positional isomers: o-cresol, m-cresol, and p-cresol. Their close structural resemblance makes their separation by traditional chromatographic techniques difficult. Standard octadecylsilyl (ODS or C18) columns, a common first choice in reversed-phase HPLC, often fail to provide adequate resolution, particularly between the o- and m-isomers[2]. This co-elution compromises the accuracy of quantification, which is crucial for ensuring the safety and efficacy of pharmaceutical products where m-cresol concentration must be strictly controlled.

Gas chromatography (GC) can also be employed for the separation of cresol isomers, but it may require derivatization and specialized, often less stable, columns[3][4]. UV spectrophotometric methods are generally unsuitable for analyzing mixtures of these isomers due to overlapping absorption spectra[3][4]. Therefore, a reliable and straightforward HPLC method is highly desirable for routine analysis.

Principle of Separation: Leveraging π-π Interactions

The key to successfully separating the cresol isomers lies in exploiting subtle differences in their interaction with the stationary phase. While hydrophobic interactions are the primary separation mechanism in RP-HPLC, they are often insufficient for these isomers. This method employs a phenyl stationary phase, which introduces an additional separation mechanism: π-π interactions.

The phenyl rings of the stationary phase can interact with the aromatic rings of the cresol isomers. These π-π interactions, which are influenced by the position of the methyl group on the cresol ring, provide a secondary level of selectivity that is not present with standard C18 columns. This enhanced selectivity allows for the baseline resolution of all three isomers.

cluster_column Phenyl Stationary Phase StationaryPhase Phenyl Rings o_cresol o-Cresol o_cresol->StationaryPhase Hydrophobic + π-π Interaction m_cresol m-Cresol m_cresol->StationaryPhase Hydrophobic + π-π Interaction p_cresol p-Cresol p_cresol->StationaryPhase Hydrophobic + π-π Interaction

Caption: Separation principle on a phenyl stationary phase.

Recommended HPLC Method

This section details the optimized chromatographic conditions for the separation of cresol isomers.

Chromatographic Conditions
ParameterRecommended Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time < 15 minutes
Rationale for Method Parameters
  • Stationary Phase: A phenyl-hexyl column provides the necessary π-π interactions for resolving the isomers. The hexyl linker offers a good balance of hydrophobicity.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is simple, robust, and provides adequate elution strength. The addition of 0.1% formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to improved peak shape and reproducibility.

  • Temperature: Maintaining a constant column temperature of 30°C ensures stable retention times and viscosity of the mobile phase.

  • Detection: Cresol isomers exhibit significant UV absorbance at 270 nm, providing good sensitivity for all three compounds.

Experimental Protocol

This section provides a step-by-step protocol for sample and standard preparation and analysis.

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Water (HPLC or ultrapure grade)

  • Formic Acid (reagent grade)

  • o-Cresol, m-Cresol, and p-Cresol reference standards (>99% purity)

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 100 mg of each cresol isomer into separate 100 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Mixture (100 µg/mL): Pipette 10.0 mL of each stock solution into a single 100 mL volumetric flask and dilute to volume with the mobile phase. This solution contains all three isomers at a concentration of 100 µg/mL each.

Sample Preparation

For drug formulations containing m-cresol, a simple dilution step is typically sufficient.

  • Accurately dilute the drug product with the mobile phase to achieve a theoretical m-cresol concentration of approximately 100 µg/mL.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Start Start Prep_Standards Prepare Stock and Working Standards Start->Prep_Standards Prep_Sample Dilute and Filter Drug Product Sample Start->Prep_Sample HPLC_Setup Equilibrate HPLC System with Mobile Phase Prep_Standards->HPLC_Setup Prep_Sample->HPLC_Setup Inject_Standards Inject Standard Mixture to Calibrate HPLC_Setup->Inject_Standards Inject_Sample Inject Prepared Sample Inject_Standards->Inject_Sample Analyze_Data Analyze Chromatogram and Quantify m-Cresol Inject_Sample->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for HPLC analysis of cresols.

System Suitability

Before sample analysis, perform at least five replicate injections of the working standard mixture to ensure the system is suitable for the analysis.

ParameterAcceptance Criteria
Tailing Factor (for each isomer) ≤ 2.0
Resolution (between adjacent peaks) > 1.5
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0%
Analysis and Calculation

Inject the prepared sample solution into the HPLC system. Identify the peaks corresponding to the cresol isomers by comparing their retention times with those of the standards. The concentration of m-cresol in the sample can be calculated using the following formula:

Concentration (µg/mL) = (Areasample / Areastandard) * Concentrationstandard * Dilution Factor

Expected Results

Under the specified conditions, baseline separation of the three cresol isomers is expected. The typical elution order is o-cresol, followed by p-cresol, and then m-cresol.

CompoundApproximate Retention Time (min)
o-Cresol6.5
p-Cresol7.8
m-Cresol8.5

Note: Retention times may vary slightly depending on the specific column, system, and laboratory conditions.

Alternative Approach: Derivatization

In instances where a phenyl column is unavailable or if matrix interference is a significant issue, an alternative approach involving derivatization can be employed[4]. Cresol isomers can be reacted with an acylating agent, such as acetyl chloride, to form their respective acetate esters. These derivatives exhibit different chromatographic properties and can often be separated on a standard C18 column[4]. However, this method introduces additional sample preparation steps and potential sources of error.

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable approach for the baseline separation and quantification of m-cresol from its o- and p-isomers. The use of a phenyl stationary phase is critical for achieving the required selectivity through both hydrophobic and π-π interactions.[1] This method is highly suitable for routine quality control in the pharmaceutical industry and for research applications requiring accurate determination of cresol isomers.

References

  • Paranjpe, K. Y. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 300-301. Retrieved from [Link]

  • International Journal of Chemical Studies. (2017, June 24). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Retrieved from [Link]

  • Wiley Analytical Science. (2020, January 19). Cresol determination made possible by silylation. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). NF Monographs: Cresol. Retrieved from [Link]

  • European Pharmacopoeia. (2018, February 2). 4. REAGENTS. Retrieved from [Link]

Sources

The Strategic Role of m-Cresol as a Versatile Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Meta-cresol (m-cresol), or 3-methylphenol, is a pivotal organic compound that serves as a foundational building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1][2] Its unique chemical structure, featuring a hydroxyl group and a methyl group on a benzene ring, allows for targeted modifications through various chemical reactions. This guide provides an in-depth exploration of m-cresol's application as a chemical intermediate, detailing key synthetic transformations and providing field-proven protocols for researchers and drug development professionals.

Introduction: The Chemical Versatility of m-Cresol

m-Cresol is a colorless to yellowish viscous liquid with a distinct phenol-like odor.[1][3] It is traditionally extracted from coal tar or produced synthetically.[1][4] Its utility in the pharmaceutical industry stems from the reactivity of its aromatic ring and hydroxyl group, which can be selectively targeted to build molecular complexity.[5][6] m-Cresol is a precursor to a range of pharmaceuticals, including antiseptics, antioxidants, and more complex molecules.[1][7]

Table 1: Physicochemical Properties of m-Cresol

PropertyValueReference(s)
Molecular Formula C₇H₈O[1]
Molar Mass 108.14 g/mol [1]
Appearance Colorless to yellowish liquid[3]
Density 1.034 g/cm³ (at 20 °C)[3]
Melting Point 11-12 °C[1]
Boiling Point 202-203 °C[8]
Solubility in Water 23.5 g/L (at 20 °C)[8]
Vapor Pressure 0.14 mmHg (at 20 °C)[1]

Core Synthetic Pathways in Pharmaceutical Development

The strategic position of the methyl and hydroxyl groups on the m-cresol ring directs electrophilic substitution to the ortho and para positions, enabling the synthesis of specific isomers required for biological activity. Key transformations include alkylation, acylation, and nitration.

G mCresol m-Cresol (Starting Material) Alkylation Alkylation (e.g., Friedel-Crafts) mCresol->Alkylation Isopropanol/ Propene, Catalyst Acylation Acylation (e.g., Friedel-Crafts) mCresol->Acylation Acyl Halide/ Anhydride, Catalyst Nitration Nitration mCresol->Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Thymol Thymol (Antiseptic, Fragrance) Alkylation->Thymol Amylmetacresol Amylmetacresol (Antiseptic) Acylation->Amylmetacresol NitroCresols Nitro-m-cresols (Versatile Intermediates) Nitration->NitroCresols FurtherSynthesis Further Synthesis (e.g., Reduction, Coupling) NitroCresols->FurtherSynthesis FinalAPIs Final APIs (e.g., Fenitrothion, Toliprolol) FurtherSynthesis->FinalAPIs G cluster_0 Mechanism of Thymol Synthesis mCresol m-Cresol Intermediate Resonance-Stabilized Intermediate mCresol->Intermediate + Isopropyl Carbocation Propene Propene Carbocation Isopropyl Carbocation Propene->Carbocation + H+ Catalyst Zeolite Catalyst (H+) Thymol Thymol Intermediate->Thymol - H+

Figure 2: Simplified mechanism for the alkylation of m-cresol to thymol.

Protocol 1: Gas-Phase Alkylation of m-Cresol for Thymol Synthesis

This protocol is based on processes utilizing solid acid catalysts for enhanced selectivity and environmental compatibility. [9] Materials:

  • m-Cresol (≥99%)

  • Isopropanol or Propene

  • Solid acid catalyst (e.g., H-ZSM-5 zeolite)

  • Nitrogen gas (for inert atmosphere)

  • Fixed-bed flow reactor system

Procedure:

  • Catalyst Activation: Pack the fixed-bed reactor with the H-ZSM-5 zeolite catalyst. Activate the catalyst by heating it under a flow of nitrogen gas at 400-500°C for 2-4 hours to remove adsorbed water.

  • Reaction Setup: Reduce the reactor temperature to the desired reaction temperature, typically in the range of 180-250°C. [9]3. Reactant Feed: Introduce a gaseous feed mixture of m-cresol and the alkylating agent (isopropanol or propene) into the reactor using a carrier gas like nitrogen. The molar ratio of m-cresol to the alkylating agent is a critical parameter and should be optimized (e.g., 1:1 to 1:3).

  • Reaction Execution: Maintain the reaction at the set temperature and atmospheric pressure. The gas hourly space velocity (GHSV) should be controlled to ensure sufficient residence time for the reaction to proceed.

  • Product Collection: The product stream exiting the reactor is cooled and condensed. The liquid product is collected for analysis.

  • Analysis and Purification: Analyze the collected liquid product using Gas Chromatography (GC) to determine the conversion of m-cresol and the selectivity for thymol and its isomers. The final product can be purified by fractional distillation.

Table 2: Representative Reaction Conditions for Thymol Synthesis

ParameterConditionRationaleReference(s)
Alkylation Agent Isopropanol/PropeneCommon and effective sources of the isopropyl group.[9][10]
Catalyst Zeolites (e.g., H-ZSM-5)Provides high selectivity and can be regenerated.[10][11]
Temperature 180-400°CBalances reaction rate and catalyst stability. Higher temperatures can lead to byproducts.[9][10]
Pressure Atmospheric to 50 barHigher pressures may be used in liquid-phase reactions to improve conversion.[9]
Molar Ratio (m-cresol:agent) 1:1 to 1:3An excess of the alkylating agent can drive the reaction to completion.[12]
Acylation and Reduction: Synthesis of Amylmetacresol

Amylmetacresol (AMC) is another important antiseptic, commonly found in throat lozenges. Its synthesis from m-cresol involves a two-step process: a Friedel-Crafts acylation followed by a reduction. [13]

  • Acylation: m-Cresol is acylated with valeryl chloride or valeric anhydride in the presence of a catalyst to form valeryl m-cresol. [13]2. Reduction: The ketone group of valeryl m-cresol is then reduced to a methylene group to yield amylmetacresol.

Protocol 2: Synthesis of Amylmetacresol (AMC)

This protocol is a conceptual representation based on established chemical principles. [13][14][15] Step A: Acylation to form Valeryl m-Cresol

Materials:

  • m-Cresol (1.0 eq)

  • Valeryl chloride (1.1 eq)

  • Catalyst (e.g., methanesulfonic acid, 0.4 eq) [13]* High-boiling point solvent (optional)

Procedure:

  • Charge a reaction vessel with m-cresol and heat to approximately 35°C with stirring.

  • Slowly add valeryl chloride over 15-30 minutes, maintaining the temperature between 35-45°C.

  • After the addition, raise the temperature to 110°C.

  • Add the methanesulfonic acid catalyst.

  • Stir the reaction at 110°C for several hours (e.g., 7 hours), monitoring the reaction progress by TLC or GC. [13]6. Upon completion, cool the reaction mixture and proceed with aqueous workup to isolate the crude valeryl m-cresol.

Step B: Reduction to form Amylmetacresol

The reduction of the intermediate ketone can be achieved through various methods, such as a Clemmensen or Wolff-Kishner reduction.

Materials:

  • Crude valeryl m-cresol from Step A

  • Zinc amalgam (for Clemmensen) or Hydrazine hydrate and a strong base (for Wolff-Kishner)

  • Appropriate solvents

Procedure (Conceptual - Clemmensen Reduction):

  • Prepare zinc amalgam by reacting zinc powder with a solution of mercuric chloride.

  • Add the crude valeryl m-cresol and concentrated hydrochloric acid to the zinc amalgam.

  • Reflux the mixture, with additional portions of HCl added periodically, until the reaction is complete (monitored by TLC).

  • After cooling, separate the organic layer, wash, dry, and purify by distillation or chromatography to obtain amylmetacresol.

Nitration: A Gateway to Diverse Pharmaceuticals

Nitration of m-cresol introduces a nitro group onto the aromatic ring, creating versatile intermediates like 4-nitro-m-cresol and 6-nitro-m-cresol. [16][17]These nitro compounds are precursors to amines (via reduction), which are then used in the synthesis of various pharmaceuticals, including pesticides and dyes. [7][16] Direct nitration of m-cresol can be challenging due to the high reactivity of the phenol ring, which can lead to the formation of multiple isomers and oxidation byproducts. [18][19]Therefore, controlling the reaction conditions (temperature, nitrating agent) is crucial for achieving desired selectivity.

Protocol 3: Selective Synthesis of 4-Nitro-m-cresol

This protocol employs a nitrosation-oxidation sequence to achieve high selectivity for the 4-nitro isomer. [17] Materials:

  • m-Cresol

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrate (NaNO₃)

  • Nitric acid (HNO₃)

  • Ice

Procedure:

  • Nitrosation: Prepare a cold aqueous acid solution (e.g., sulfuric acid in water) and cool it to 0-5°C in an ice bath.

  • Simultaneously introduce two separate streams into the cold acid: one of m-cresol and another of an aqueous solution of sodium nitrite. Maintain the temperature below 5°C throughout the addition. This forms the 4-nitroso-m-cresol intermediate.

  • In-situ Oxidation: After the nitrosation is complete, introduce sodium nitrate and nitric acid to the reaction mixture. This will oxidize the nitroso compound to 4-nitro-m-cresol. [17]4. Workup: Allow the reaction to proceed to completion, then isolate the solid 4-nitro-m-cresol product by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Table 3: Comparison of Nitration Strategies for m-Cresol

MethodKey FeaturesAdvantagesDisadvantagesReference(s)
Direct Nitration Reaction with HNO₃/H₂SO₄Simple, one-step process.Poor selectivity, formation of isomers and oxidation byproducts.[18][19]
Nitrosation-Oxidation Two-step process via a 4-nitroso intermediate.High selectivity for 4-nitro-m-cresol.More complex, multi-step procedure.[17]
Protected Nitration Protection of the hydroxyl group before nitration.Can improve selectivity and prevent oxidation.Requires additional protection and deprotection steps.[19]

Safety and Handling of m-Cresol

m-Cresol is a toxic and corrosive substance and must be handled with appropriate safety precautions. [20][21][22]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat. [20][21]Work in a well-ventilated fume hood to avoid inhaling vapors. [21]* Spill Response: In case of a spill, evacuate the area and remove all ignition sources. [22]Absorb the spill with an inert material like sand or diatomaceous earth and place it in a sealed container for disposal. [20][23]* First Aid:

    • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention as corrosive injuries can be severe. [20][21] * Eye Contact: Immediately flush eyes with plenty of water for 10-15 minutes, holding the eyelids open. Seek immediate medical attention. [20] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [21]* Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids. [8][24]Keep the container tightly closed. [8]

Conclusion

m-Cresol's value as a chemical intermediate in pharmaceutical synthesis is undeniable. Its reactivity, when carefully controlled, allows for the efficient construction of a variety of important drug molecules. The protocols and principles outlined in this guide demonstrate the importance of understanding reaction mechanisms and optimizing conditions to achieve high yields and selectivity. As with all chemical syntheses, a thorough understanding of the associated hazards and strict adherence to safety protocols are paramount for successful and safe research and development.

References

Sources

The Pivotal Role of m-Cresol in Modern Pesticide Manufacturing: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of agrochemical synthesis, the strategic selection of precursor molecules is paramount to the development of effective and economically viable pesticides. Among these foundational chemicals, meta-cresol (m-Cresol) emerges as a versatile and indispensable building block. Its unique chemical architecture, characterized by a hydroxyl and a methyl group on a benzene ring, provides a reactive scaffold for the synthesis of a diverse arsenal of insecticides, herbicides, and fungicides. This technical guide offers an in-depth exploration of the application of m-Cresol in pesticide manufacturing, providing detailed application notes, step-by-step synthesis protocols, and critical safety considerations for researchers, scientists, and drug development professionals.

The significance of m-Cresol lies in its role as a key intermediate for several major classes of pesticides, most notably organophosphates and synthetic pyrethroids.[1][2] The reactivity of its phenolic hydroxyl group and the influence of the methyl group's position on the aromatic ring allow for targeted chemical modifications, leading to the creation of potent active ingredients. This guide will elucidate the synthetic pathways from m-Cresol to prominent pesticides such as Fenitrothion and Fenthion, and detail its crucial contribution to the synthesis of pyrethroid insecticides through the formation of key intermediates.[3][4]

Section 1: Organophosphate Insecticides Derived from m-Cresol

Organophosphate pesticides, a major class of insecticides, function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects, leading to paralysis and death.[5][6] m-Cresol serves as a critical starting material for the synthesis of several widely used organophosphate insecticides.

Fenitrothion: A Broad-Spectrum Insecticide

Fenitrothion is a contact and stomach insecticide effective against a wide range of chewing and sucking pests on crops like rice, fruits, and vegetables.[6] The synthesis of Fenitrothion from m-Cresol is a well-established industrial process involving two primary steps: nitration of m-Cresol followed by condensation with dimethyl phosphorochloridothioate.

  • Nitration: The introduction of a nitro group at the para-position to the hydroxyl group of m-Cresol is crucial for the insecticidal activity of the final product. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the phosphorus atom in the final organophosphate ester, increasing its affinity for the active site of acetylcholinesterase.

  • Condensation: The reaction with O,O-dimethylthiophosphoryl chloride introduces the organothiophosphate moiety, which is the active component responsible for AChE inhibition. The use of a base like sodium carbonate is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Materials:

  • m-Cresol

  • Mixed acid (concentrated sulfuric acid and concentrated nitric acid)

  • O,O-Dimethylthiophosphoryl chloride

  • Sodium carbonate

  • Toluene

  • Copper chloride (catalyst)

  • Distilled water

  • Sodium hydroxide solution

  • Standard laboratory glassware and safety equipment

Procedure:

  • Nitration of m-Cresol to 4-Nitro-3-methylphenol:

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, carefully add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

    • Slowly add m-Cresol to the mixed acid while maintaining the temperature between 10-15°C with an ice bath.

    • After the addition is complete, continue stirring for 2-3 hours at the same temperature.

    • Pour the reaction mixture onto crushed ice and stir until the ice melts.

    • Filter the precipitated 4-nitro-3-methylphenol, wash with cold water until neutral, and dry.

  • Condensation to form Fenitrothion:

    • In a reaction vessel, dissolve the synthesized 4-nitro-3-methylphenol in toluene.

    • Add sodium carbonate and a catalytic amount of cuprous chloride.

    • Heat the mixture to 95-97°C with stirring.

    • Slowly add O,O-dimethylthiophosphoryl chloride to the reaction mixture.

    • Maintain the reaction at a temperature above 90°C for 3 hours.

    • After the reaction is complete, cool the mixture and filter to remove inorganic salts.

    • Wash the toluene layer sequentially with a dilute sodium hydroxide solution and water.

    • Distill off the toluene under reduced pressure to obtain crude Fenitrothion, which can be further purified.[7]

Table 1: Key Parameters for Fenitrothion Synthesis

ParameterValue
Nitration Temperature10-15°C
Condensation Temperature>90°C
CatalystCopper Chloride
BaseSodium Carbonate
SolventToluene

Diagram 1: Synthesis Pathway of Fenitrothion from m-Cresol

Fenitrothion_Synthesis mCresol m-Cresol NitroCresol 4-Nitro-3-methylphenol mCresol->NitroCresol Mixed Acid (H₂SO₄/HNO₃) Fenitrothion Fenitrothion NitroCresol->Fenitrothion O,O-Dimethylthiophosphoryl chloride, Na₂CO₃, CuCl

Caption: Synthesis of Fenitrothion from m-Cresol.

Fenthion: An Insecticide and Avicide

Fenthion is another organothiophosphate insecticide and avicide used to control a variety of pests.[2] Its synthesis involves a key intermediate, 3-methyl-4-(methylthio)phenol, which is derived from m-Cresol.

  • Thio-methylation: The introduction of a methylthio group at the para-position to the hydroxyl group of m-Cresol is a critical step. This is achieved by reacting m-Cresol with dimethyl disulfide.[8] This functional group is essential for the biological activity of Fenthion.

  • Esterification: The subsequent reaction of 3-methyl-4-(methylthio)phenol with dimethyl phosphorochloridothioate forms the final Fenthion molecule. This esterification introduces the toxic organothiophosphate moiety.[9]

Materials:

  • m-Cresol

  • Dimethyl disulfide

  • Strong acid catalyst (e.g., Sulfuric acid)

  • Dimethyl phosphorochloridothioate

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Synthesis of 3-Methyl-4-(methylthio)phenol:

    • In a suitable reaction vessel, react m-Cresol with dimethyl disulfide in the presence of a strong acid catalyst like sulfuric acid.[8]

    • The reaction is typically carried out at a controlled temperature to ensure selectivity.

    • After the reaction, the product is isolated and purified.

  • Synthesis of Fenthion:

    • Dissolve the synthesized 3-methyl-4-(methylthio)phenol in an anhydrous solvent such as toluene or dichloromethane in a reaction flask.

    • Add an acid scavenger like triethylamine to neutralize the HCl byproduct.

    • Slowly add dimethyl phosphorochloridothioate to the mixture while maintaining a controlled temperature.

    • After the reaction is complete, the mixture is worked up by washing with water and brine.

    • The organic layer is dried, and the solvent is removed under reduced pressure to yield Fenthion.[9]

Diagram 2: Synthesis Pathway of Fenthion

Fenthion_Synthesis mCresol m-Cresol Intermediate 3-Methyl-4-(methylthio)phenol mCresol->Intermediate Dimethyl disulfide, H₂SO₄ Fenthion Fenthion Intermediate->Fenthion Dimethyl phosphorochloridothioate, Triethylamine

Caption: Synthesis of Fenthion from m-Cresol.

Section 2: Pyrethroid Insecticides: The Role of m-Cresol as a Precursor

Synthetic pyrethroids are a major class of insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. They are known for their high efficacy against a broad spectrum of insects and relatively low mammalian toxicity. m-Cresol is a precursor to a key intermediate in the synthesis of several pyrethroids: m-phenoxybenzyl alcohol .[4]

Synthesis of m-Phenoxybenzyl Alcohol from m-Cresol

The synthesis of m-phenoxybenzyl alcohol from m-Cresol is a multi-step process that is not directly detailed in the provided search results. However, a plausible synthetic route would involve the conversion of m-Cresol to m-phenoxybenzaldehyde, followed by reduction to the alcohol.

Materials:

  • m-Cresol

  • A suitable reagent for conversion to a phenoxide

  • A suitable aryl halide for the Ullmann condensation (e.g., bromobenzene)

  • Copper catalyst for Ullmann condensation

  • A suitable reagent for formylation (e.g., paraformaldehyde and hexamethylenetetramine - Duff reaction)

  • A suitable reducing agent (e.g., Sodium borohydride)

  • Appropriate solvents and laboratory equipment

Procedure (Hypothetical):

  • Ullmann Condensation: React the sodium or potassium salt of m-Cresol with bromobenzene in the presence of a copper catalyst to form m-phenoxytoluene.

  • Oxidation: Oxidize the methyl group of m-phenoxytoluene to an aldehyde group to yield m-phenoxybenzaldehyde.

  • Reduction: Reduce the m-phenoxybenzaldehyde using a reducing agent like sodium borohydride to obtain m-phenoxybenzyl alcohol.

Phenothrin: A Widely Used Pyrethroid

Phenothrin is a synthetic pyrethroid used in a variety of insecticide products. Its synthesis involves the esterification of m-phenoxybenzyl alcohol with chrysanthemic acid.[10]

Materials:

  • m-Phenoxybenzyl alcohol

  • Chrysanthemoyl chloride

  • Anhydrous organic solvent (e.g., Toluene)

  • Base (e.g., Pyridine or Triethylamine)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a reaction flask under a nitrogen atmosphere, dissolve m-phenoxybenzyl alcohol in an anhydrous organic solvent like toluene.

  • Add a base such as pyridine or triethylamine to act as a catalyst and to neutralize the HCl byproduct.

  • Slowly add chrysanthemoyl chloride to the solution.

  • The reaction mixture is then typically stirred at room temperature or with gentle heating to completion.

  • The workup involves washing the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried, and the solvent is removed to yield Phenothrin, which can be further purified.[11]

Etofenprox: A Non-Ester Pyrethroid

Etofenprox is a non-ester pyrethroid, meaning it lacks the ester linkage common to many pyrethroids. Its synthesis involves the reaction of m-phenoxybenzyl alcohol (as its sodium alkoxide) with 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane.[12]

Materials:

  • m-Phenoxybenzyl alcohol

  • Sodium hydride or another suitable base

  • 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane

  • Solvent (e.g., DMF)

  • Catalyst (e.g., Tetraethylammonium bromide)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Prepare the sodium alkoxide of m-phenoxybenzyl alcohol by reacting it with a strong base like sodium hydride in a suitable solvent.

  • In a reaction flask, combine the sodium m-phenoxybenzyloxide, 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane, a catalyst such as tetraethylammonium bromide, and a solvent like DMF.

  • Heat the reaction mixture with stirring for several hours.

  • After the reaction is complete, the solvent is removed, and the crude product is washed to neutrality and purified to obtain Etofenprox.[12]

Diagram 3: General Workflow for Pesticide Synthesis from m-Cresol

Pesticide_Synthesis_Workflow cluster_Organophosphates Organophosphate Synthesis cluster_Pyrethroids Pyrethroid Synthesis Nitration_ThioMethylation Nitration_ThioMethylation mCresol_OP->Nitration_ThioMethylation Step 1: Functionalization Condensation_Esterification Condensation_Esterification Nitration_ThioMethylation->Condensation_Esterification Step 2: Phosphorylation Purification_OP Purification_OP Condensation_Esterification->Purification_OP Step 3: Purification Final_OP Final_OP Purification_OP->Final_OP Final Product (Fenitrothion/Fenthion) Intermediate_Synth Intermediate_Synth mCresol_PY->Intermediate_Synth Step 1: Intermediate Synthesis (m-phenoxybenzyl alcohol) Esterification_Etherification Esterification_Etherification Intermediate_Synth->Esterification_Etherification Step 2: Coupling Reaction Purification_PY Purification_PY Esterification_Etherification->Purification_PY Step 3: Purification Final_PY Final_PY Purification_PY->Final_PY Final Product (Phenothrin/Etofenprox) mCresol_Start Starting Material: m-Cresol

Caption: General workflow for pesticide synthesis.

Section 3: Laboratory Safety and Handling

The synthesis of pesticides from m-Cresol involves the use of hazardous materials and the generation of toxic products. Strict adherence to safety protocols is mandatory.

Handling m-Cresol

m-Cresol is toxic and corrosive.[13] Always handle it in a well-ventilated fume hood. Personal protective equipment (PPE) should include:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Lab Coat: A chemical-resistant lab coat.

In case of skin contact, wash the affected area immediately and thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14]

Handling Organophosphates

Organophosphate pesticides are potent neurotoxins.[1] Extreme caution must be exercised during their synthesis and handling.

  • Engineering Controls: All work must be conducted in a certified chemical fume hood with excellent ventilation.

  • Personal Protective Equipment (PPE): In addition to the PPE for m-Cresol, respiratory protection (a NIOSH-approved respirator with an organic vapor cartridge) is highly recommended, especially when handling volatile intermediates or final products.[7]

  • Decontamination: Have a decontamination plan in place. All glassware and equipment should be decontaminated with a suitable solution (e.g., a basic solution to hydrolyze the organophosphate) before removal from the fume hood.

  • Emergency Procedures: Be familiar with the signs and symptoms of organophosphate poisoning (e.g., headache, nausea, dizziness, blurred vision, muscle twitching). In case of suspected exposure, remove the individual from the contaminated area immediately, remove contaminated clothing, and seek urgent medical attention. Antidotes such as atropine and pralidoxime may be required.[1][3]

Diagram 4: Laboratory Safety Workflow for Organophosphate Synthesis

Safety_Workflow start Start Synthesis ppe Personal Protective Equipment (PPE) - Chemical-resistant gloves - Safety goggles & face shield - Lab coat - Respirator (recommended) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood handling Handle Reagents and Products with Extreme Caution fume_hood->handling decontamination Decontamination - Decontaminate glassware - Dispose of waste properly handling->decontamination emergency Emergency Preparedness - Know symptoms of exposure - Have antidotes accessible - Emergency contact info visible handling->emergency end Synthesis Complete decontamination->end

Caption: Safety workflow for organophosphate synthesis.

Conclusion

m-Cresol stands as a cornerstone in the synthesis of a significant portion of the world's pesticides. Its versatility as a precursor for both organophosphate and pyrethroid insecticides underscores its importance in modern agriculture and public health. The synthetic pathways detailed in this guide provide a framework for researchers to understand and explore the chemistry behind these vital compounds. However, the inherent toxicity of the reactants and products necessitates an unwavering commitment to safety. By combining a thorough understanding of the chemical principles with rigorous safety practices, the scientific community can continue to leverage the potential of m-Cresol in developing innovative and effective crop protection solutions.

References

  • Cleveland Clinic. (2024, July 17). Organophosphate Poisoning: What It Is, Symptoms & Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fenthion. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 12). Organophosphate Toxicity. StatPearls. Retrieved from [Link]

  • Cultivar Magazine. (2025, September 17). Fenitrothion. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 27). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN100398511C - Preparation method of insecticide etofenprox.
  • J-Stage. (n.d.). Discovery and development of pyrethroid insecticides. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: m-Cresol. Retrieved from [Link]

  • Medscape. (2023, March 13). Organophosphate Toxicity Treatment & Management. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenothrin. PubChem. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Methyl-4-(methylthio)phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN1548415A - Prepn of etofenprox as pesticide.
  • U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Fenthion (Ref: OMS 2). Retrieved from [Link]

  • DTIC. (2013, December 19). Synthesis of the Insecticide Prothrin and Its Analogues from Biomass-Derived 5‐(Chloromethyl)furfural. Retrieved from [Link]

  • Arkivoc. (2021, February 11). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Retrieved from [Link]

  • Google Patents. (n.d.). CN1515531A - Preparation process of meta-cresol.
  • Patsnap. (n.d.). Etofenprox patented technology retrieval search results. Retrieved from [Link]

  • University of Florida. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fenthion. PubChem. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 357 ETOFENPROX (185) IDENTITY Chemical name: 2-(4-ethoxyphenyl). Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 4-Methylthiophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Etofenprox. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols: The Role of m-Cresol in Studies of Protein Aggregation and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomous Role of m-Cresol in Biopharmaceutical Formulations

Metacresol (m-Cresol) is an aromatic organic compound widely employed as an antimicrobial preservative in multi-dose biopharmaceutical formulations, including insulins, vaccines, and other therapeutic proteins.[1][2][3] Its inclusion is critical for patient safety, preventing microbial contamination over the course of a product's in-use shelf life.[3][4] However, for the formulation scientist, m-Cresol presents a significant challenge. While essential for microbial control, it is also known to interact with therapeutic proteins, often acting as a denaturing agent that can compromise stability and promote aggregation.[1][5][6]

Protein aggregation is a critical quality attribute (CQA) that must be meticulously controlled in biotherapeutics. Aggregates can range from small, soluble oligomers to large, visible particles.[7] Their presence is undesirable as it can lead to a loss of product efficacy and, more critically, may elicit a dangerous immunogenic response in patients.[1] The interaction between m-Cresol and the active protein ingredient is therefore a central focus during formulation development, requiring a deep mechanistic understanding and robust analytical strategies to ensure product stability and safety.

This guide provides an in-depth examination of the mechanisms behind m-Cresol-induced protein aggregation and offers detailed protocols for its characterization. It is designed for researchers, scientists, and drug development professionals seeking to develop stable and effective multi-dose protein therapeutics.

Part 1: The Mechanism of m-Cresol-Induced Protein Aggregation

Beyond Global Unfolding: A Localized Destabilization Model

Early hypotheses might suggest that a denaturant like m-Cresol causes global unfolding of a protein, leading to aggregation. However, extensive research has shown a more nuanced mechanism. Studies, particularly those using model proteins like cytochrome c, have demonstrated that m-Cresol does not significantly perturb the overall secondary or tertiary structure of the protein at typical preservative concentrations.[1][6]

Instead, m-Cresol is proposed to induce partial and local unfolding of specific, thermodynamically labile regions of the protein.[1][5] These regions, often termed "hot-spots," become transiently exposed. The hydrophobic or otherwise interaction-prone residues within these newly exposed hot-spots can then form intermolecular contacts with other protein molecules, initiating the aggregation cascade.[1][5]

A key finding is that m-Cresol can populate a partially unfolded intermediate state that may be "invisible" to conventional structural analysis techniques but is highly prone to aggregation.[1][6] This model is critically important, as it suggests that stabilizing these specific local hot-spots—rather than the entire protein—could be a viable strategy to mitigate m-Cresol-induced aggregation.[1] For example, in studies with cytochrome c, stabilizing the region around the Met80 residue was shown to drastically decrease aggregation in the presence of m-Cresol.[1][5][6]

The workflow for investigating these phenomena can be visualized as follows:

G cluster_prep Phase 1: Sample Preparation & Stress cluster_analysis Phase 2: Orthogonal Analytical Characterization cluster_interp Phase 3: Data Integration & Interpretation prep Prepare Protein Formulation (with and without m-Cresol) stress Apply Thermal or Mechanical Stress prep->stress sec SEC-MALS (Size Variants, Soluble Aggregates) stress->sec dls DLS (Hydrodynamic Size, Polydispersity) stress->dls dsf DSF / nanoDSF (Thermal Stability, Tm) stress->dsf fluor Fluorescence Spectroscopy (Tertiary Structure, Hydrophobic Exposure) stress->fluor integrate Correlate Findings: - Tm shift vs. Tagg - Size increase vs. Structural change sec->integrate dls->integrate dsf->integrate fluor->integrate conclusion Determine Aggregation Propensity & Mechanistic Pathway integrate->conclusion

Caption: Orthogonal workflow for assessing m-Cresol's impact on protein stability.

Part 2: Key Analytical Techniques and Protocols

To effectively study the impact of m-Cresol, an orthogonal approach using multiple biophysical techniques is essential, as no single method can capture the full spectrum of aggregation phenomena.[7][8]

Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic size. It is the gold-standard technique for quantifying soluble aggregates (dimers, trimers, and higher-order species) and monitoring the loss of the native monomer.[7][9]

Protocol: Quantifying Soluble Aggregates

  • System Preparation:

    • Equip an HPLC or UPLC system with a suitable Size Exclusion column (e.g., TSKgel UP-SW3000 or similar, selected based on protein size).

    • Prepare the mobile phase, which should be the protein's formulation buffer without m-Cresol or other preservatives to avoid on-column interactions. Filter and degas thoroughly.

    • Set the system flow rate (e.g., 0.3-0.5 mL/min) and column temperature (e.g., 25°C).

  • Sample Preparation:

    • Prepare protein samples at a known concentration (e.g., 1 mg/mL) in the formulation buffer.

    • Create a matrix of conditions:

      • Control: Protein without m-Cresol.

      • Test Samples: Protein with varying concentrations of m-Cresol (e.g., 0.1%, 0.2%, 0.3% w/v).

    • Incubate samples under accelerated stress conditions (e.g., 40°C for 7 days) or analyze directly.

    • Before injection, filter samples through a low-binding 0.22 µm syringe filter.

  • Data Acquisition:

    • Inject 10-20 µL of each sample.

    • Monitor the eluent using a UV detector at 280 nm (for protein) and preferably a Multi-Angle Light Scattering (MALS) detector to determine the absolute molar mass of eluting species.

  • Data Analysis & Interpretation:

    • Integrate the chromatogram peaks. The main peak corresponds to the monomer. Peaks eluting earlier are aggregates; peaks eluting later are fragments.

    • Calculate the percentage of monomer, high molecular weight species (HMWs), and low molecular weight species (LMWs).

    • Causality: An increase in the HMWs percentage and a corresponding decrease in the monomer percentage in the presence of m-Cresol directly quantifies its impact on forming soluble aggregates. The MALS data can confirm if the early-eluting peak is a dimer, trimer, etc.

Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. From this, it calculates the hydrodynamic radius (Rh) and provides an estimate of the size distribution (Polydispersity Index, PDI). It is highly sensitive to the formation of larger aggregates.[7]

Protocol: Monitoring Overall Aggregation State

  • Instrument Setup:

    • Use a plate-based or cuvette-based DLS instrument. Ensure the sample holder is clean.

    • Set the instrument parameters based on the protein and buffer (e.g., viscosity, refractive index).

  • Sample Preparation:

    • Prepare samples as described in the SEC protocol. A typical concentration range for DLS is 0.5-2.0 mg/mL.

    • It is crucial that samples are visually clear and free of large particulates. Centrifuge samples at high speed (e.g., 10,000 x g for 5 minutes) to pellet any insoluble aggregates that could interfere with the measurement of smaller species.

  • Data Acquisition:

    • Transfer the supernatant to a low-volume cuvette or a clear-bottom 384-well plate.

    • Allow the sample to equilibrate to the desired temperature (e.g., 25°C) within the instrument.

    • Perform multiple acquisitions (e.g., 10-15 runs) for each sample to ensure reproducibility.

  • Data Analysis & Interpretation:

    • Analyze the correlation function to obtain the average hydrodynamic radius (Rh) and the PDI.

    • Causality: A stable, monomeric protein sample should show a single, narrow size distribution with a low PDI (<0.2). In the presence of m-Cresol, an increase in the average Rh and PDI indicates the formation of aggregates. The appearance of a second, larger population in the size distribution is a clear sign of aggregation.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Principle: DSF monitors the thermal unfolding of a protein by measuring changes in the fluorescence of an extrinsic dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions.[10] As the protein is heated and unfolds, more hydrophobic regions are exposed, the dye binds, and fluorescence increases. The midpoint of this transition is the melting temperature (Tm), a key indicator of thermal stability.

Protocol: Assessing Changes in Thermal Stability

  • Materials:

    • qPCR instrument capable of monitoring fluorescence over a temperature gradient.

    • SYPRO Orange dye (or similar).

    • Protein stock solution and formulation buffers.

    • m-Cresol stock solution.

  • Sample Preparation (in a 96- or 384-well PCR plate):

    • Prepare a master mix of protein and dye in the base formulation buffer. A final protein concentration of 25-50 µg/mL and a final dye concentration of 5X is typical.

    • Aliquot the master mix into the wells.

    • Add m-Cresol to the test wells to achieve the desired final concentrations (e.g., 0% to 0.5%). Ensure the final volume in all wells is identical.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in the qPCR instrument.

    • Set up a melt-curve experiment:

      • Initial temperature: 25°C

      • Final temperature: 95°C

      • Ramp rate: 1°C/minute.

      • Acquire fluorescence data at every temperature step.

  • Data Analysis & Interpretation:

    • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

    • Calculate the first derivative of the curve. The peak of the derivative plot corresponds to the Tm.

    • Causality: A decrease in the Tm in the presence of m-Cresol indicates that it destabilizes the protein's tertiary structure, making it more susceptible to unfolding at lower temperatures. This lower unfolding temperature often correlates directly with a lower aggregation onset temperature.[1]

Part 3: Summarizing and Visualizing Data

Effective data presentation is crucial for interpreting the multi-faceted impact of m-Cresol.

Quantitative Data Summary

The results from the orthogonal analyses should be summarized in a clear, comparative table.

m-Cresol Conc. (% w/v)Monomer Purity by SEC (%)Avg. Hydrodynamic Radius (Rh) by DLS (nm)Polydispersity Index (PDI) by DLSMelting Temp. (Tm) by DSF (°C)
0 (Control)99.55.20.1572.5
0.198.16.80.2170.1
0.295.315.50.2967.8
0.391.245.10.4565.4

Table 1: Example data illustrating the dose-dependent effect of m-Cresol on the stability and aggregation of a model therapeutic protein after accelerated stress.

Visualizing the Aggregation Mechanism

The proposed mechanism of action can be effectively communicated with a diagram.

G cluster_native Native State cluster_interaction m-Cresol Interaction cluster_unfolded Local Unfolding ('Hot-Spot' Exposure) cluster_aggregate Aggregation Initiation P1 P_int P2 C1 mC P_int->C1 Binding P_unfold P_int->P_unfold Destabilization hotspot Agg1 P_unfold->Agg1 Intermolecular Interaction hotspot_exp Agg2 Agg1->Agg2 hotspot_agg1 hotspot_agg2

Caption: Proposed mechanism of m-Cresol-induced protein aggregation via hot-spot exposure.

Conclusion

The use of m-Cresol in multi-dose biotherapeutics creates a delicate balance between antimicrobial efficacy and protein stability. A thorough understanding of its potential to induce aggregation through localized protein unfolding is paramount for successful formulation development. By employing a suite of orthogonal analytical techniques as detailed in this guide, researchers can effectively characterize the impact of m-Cresol, quantify changes in key stability-indicating attributes, and build a comprehensive data package to de-risk development and ensure the delivery of a safe and stable product. This empirical, data-driven approach is fundamental to navigating the complexities of preserved protein formulations.

References

  • Basu, S., Krishnan, S., & Randolph, T. W. (2011). Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c. Protein Science, 20(5), 839-850. [Link]

  • ResearchGate. (n.d.). Mechanisms of m-cresol-induced Protein Aggregation Studied Using a Model Protein Cytochrome c | Request PDF. Retrieved January 6, 2026, from [Link]

  • Basu, S., Krishnan, S., & Randolph, T. W. (2011). Mechanisms of m-cresol-induced protein aggregation studied using a model protein cytochrome c. PubMed. [Link]

  • APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. [Link]

  • MDPI. (n.d.). Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. Retrieved January 6, 2026, from [Link]

  • Separation Science. (n.d.). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Retrieved January 6, 2026, from [Link]

  • AzzurX. (2023, June 13). Exploring Analytical Techniques to Characterize Protein Aggregation in Biotherapeutics. [Link]

  • Royal Society of Chemistry. (n.d.). m-Cresol affects the lipid bilayer in membrane models and living neurons. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Antimicrobial Excipient-Induced Reversible Association of Therapeutic Peptides in Parenteral Formulations | Request PDF. Retrieved January 6, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of m,p-Cresol in Pharmaceutical Formulations. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Effects of Phenol and meta-Cresol Depletion on Insulin Analog Stability at Physiological Temperature | Request PDF. Retrieved January 6, 2026, from [Link]

  • Frontiers. (2022, May 15). Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. [Link]

Sources

Application Notes & Protocols: m-Cresol as a Substrate in Enzymatic Biodegradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Cresol (3-methylphenol) is a significant environmental pollutant, often found in industrial effluents from coal processing, petrochemical manufacturing, and pharmaceutical production.[1][2] Its classification as a priority pollutant by environmental agencies stems from its toxicity to a wide range of organisms.[1] The study of its enzymatic biodegradation is not only crucial for developing effective bioremediation strategies but also provides valuable insights into microbial metabolic pathways and enzyme mechanisms. These insights can be leveraged in various biotechnological applications, including the development of robust biocatalysts for green chemistry and understanding the metabolic fate of xenobiotics.

This guide provides an in-depth exploration of the biochemical pathways involved in m-cresol degradation, profiles of key microorganisms and their enzymatic machinery, and detailed, field-proven protocols for conducting biodegradation studies.

Biochemical Pathways of m-Cresol Degradation

The microbial breakdown of m-cresol, like other aromatic compounds, involves a "funneling" strategy where the compound is initially transformed through peripheral pathways into central intermediates like catechols.[3] These intermediates then undergo aromatic ring cleavage, followed by metabolism into the tricarboxylic acid (TCA) cycle.[3][4] The specific pathway induced can depend on the microorganism and even the growth substrate.[5][6]

Two primary aerobic pathways are recognized for m-cresol:

  • The Catechol meta-Cleavage Pathway: This is a common route where m-cresol is first hydroxylated to form 3-methylcatechol.[7] This reaction is typically catalyzed by a monooxygenase enzyme.[8][9] The 3-methylcatechol then undergoes extradiol (meta) ring cleavage by a catechol 2,3-dioxygenase, leading to the formation of 2-hydroxy-6-oxo-hepta-2,4-dienoate.[5][7] Subsequent enzymatic steps involving hydrolases and dehydrogenases convert this intermediate into pyruvate and acetaldehyde, which enter central metabolism.[7]

  • The Gentisate Pathway: In some bacteria, such as Pseudomonas putida grown on specific substrates like 3,5-xylenol, m-cresol can be metabolized through an alternative route.[2][5] This pathway involves the oxidation of the methyl group to a carboxyl group, forming 3-hydroxybenzoate. This is then hydroxylated to gentisate (2,5-dihydroxybenzoate), which serves as the substrate for ring cleavage by gentisate 1,2-dioxygenase.[5][10]

Visualizing the Metabolic Routes

The following diagram illustrates the key initial steps in the two major aerobic degradation pathways for m-cresol.

mCresol_Pathway mCresol m-Cresol Methylcatechol 3-Methylcatechol mCresol->Methylcatechol Monooxygenase Hydroxybenzoate 3-Hydroxybenzoate mCresol->Hydroxybenzoate Methyl Group Oxidation RingCleavageProduct1 Ring Cleavage Products (e.g., 2-hydroxy-6-oxo-hepta-2,4-dienoate) Methylcatechol->RingCleavageProduct1 Catechol 2,3-Dioxygenase (meta-cleavage) Gentisate Gentisate Hydroxybenzoate->Gentisate Hydroxylase TCA TCA Cycle Intermediates RingCleavageProduct1->TCA RingCleavageProduct2 Ring Cleavage Products (e.g., Maleylpyruvate) Gentisate->RingCleavageProduct2 Gentisate 1,2-Dioxygenase (ortho-cleavage) RingCleavageProduct2->TCA

Caption: Major aerobic biodegradation pathways of m-cresol.

Key Microbial Players and Enzymes

A diverse range of bacteria have been identified for their ability to degrade cresols, utilizing them as a sole source of carbon and energy. These microorganisms are often isolated from contaminated sites like industrial sludge.[1][11]

Microbial GenusKey Enzymes ImplicatedTypical Degradation PathwayReferences
Pseudomonas Monooxygenases, Catechol 2,3-dioxygenasePredominantly meta-cleavage pathway[5][7][11]
Bacillus Gentisate 1,2-dioxygenaseGentisate pathway has been reported for p-cresol degradation[10][12]
Rhodococcus Broad-specificity oxygenasesKnown for metabolic versatility with various aromatic compounds[13][14]
Lysinibacillus (Not specified)Capable of utilizing m-cresol as a sole carbon source[1]
Citrobacter (Not specified)High tolerance to m-cresol concentrations[15]

Scientist's Note: The genus Pseudomonas is frequently cited due to its robust metabolic capabilities towards aromatic pollutants.[5][7] Strains like Pseudomonas putida are often model organisms for these studies because their degradative enzyme systems, sometimes encoded on plasmids, are well-characterized.[2]

Part 1: Experimental Design and Setup

A successful biodegradation study begins with the isolation and proper cultivation of potent microbial candidates.

Protocol 1.1: Isolation and Enrichment of m-Cresol Degrading Microorganisms

Objective: To isolate bacteria capable of utilizing m-cresol as a sole carbon and energy source from an environmental sample.

Rationale: This protocol uses selective pressure (m-cresol as the only available carbon source) to enrich for and isolate desired microorganisms from a complex community, such as activated sludge.

Materials:

  • Environmental sample (e.g., activated sludge from a coking wastewater plant)[1]

  • Mineral Salts Medium (MSM) (see table below)

  • m-Cresol (99.5% purity)

  • Sterile flasks, petri dishes, and pipettes

  • Incubator shaker

MSM Composition:

Component Concentration (g/L)
K2HPO4 1.5
KH2PO4 0.5
(NH4)2SO4 1.0
NaCl 0.5
MgSO4·7H2O 0.2
Trace Element Solution 1.0 mL/L

Adjust pH to 7.0-7.2 before autoclaving.

Procedure:

  • Enrichment: a. Inoculate 100 mL of sterile MSM containing 50 mg/L of m-cresol with 5 g (or 5 mL) of the environmental sample. b. Incubate at 30-35°C on a rotary shaker at 170 rpm.[1] c. Monitor the culture for turbidity (indicating growth) and m-cresol depletion (via HPLC, see Protocol 3.2). d. Once growth is established (typically 3-5 days), transfer 10 mL of the culture to 90 mL of fresh MSM containing a higher concentration of m-cresol (e.g., 100 mg/L). e. Repeat this sub-culturing process, gradually increasing the m-cresol concentration (e.g., up to 500 mg/L) to select for highly tolerant and efficient strains.[1]

  • Isolation: a. After several enrichment cycles, take a sample from the liquid culture and prepare serial dilutions (10⁻¹ to 10⁻⁷) in sterile saline. b. Spread-plate 100 µL of the higher dilutions (10⁻⁵ to 10⁻⁷) onto MSM agar plates containing 100 mg/L m-cresol as the sole carbon source. c. Incubate the plates at 30-35°C for 3-7 days until distinct colonies appear.

  • Purification: a. Pick morphologically distinct colonies and re-streak them onto fresh MSM-cresol agar plates to ensure purity. b. A pure culture is obtained when all colonies on a plate exhibit identical morphology. c. Characterize promising isolates using 16S rRNA gene sequencing for identification.[1]

Trustworthiness Check: Run a negative control flask containing MSM and m-cresol but no inoculum. The absence of turbidity and no decrease in m-cresol concentration confirms that degradation is due to microbial activity and not abiotic factors.

Part 2: Core Biodegradation Assays

Once a pure culture is obtained, its degradation capacity can be quantified using whole-cell or cell-free assays.

Protocol 2.1: Whole-Cell Biodegradation Assay

Objective: To determine the rate of m-cresol degradation by a pure microbial culture.

Rationale: This assay measures the direct metabolic activity of the live microorganism under controlled conditions, providing a clear picture of its degradation kinetics and tolerance to the substrate.

Materials:

  • Pure culture of the isolated microorganism

  • MSM

  • m-Cresol stock solution

  • Sterile baffled flasks for aeration

  • Incubator shaker

  • Spectrophotometer (for cell density)

  • HPLC system (for m-cresol quantification)

Procedure:

  • Inoculum Preparation: Grow the isolated strain in a nutrient-rich medium (like LB or Nutrient Broth) overnight to obtain a dense seed culture. Harvest the cells by centrifugation (e.g., 5000 x g for 10 min), wash twice with sterile MSM to remove residual media, and resuspend in MSM to a desired optical density (OD₆₀₀) of ~1.0.

  • Assay Setup: a. Prepare several 250 mL flasks, each containing 100 mL of MSM. b. Spike the flasks with m-cresol to achieve the desired initial concentrations (e.g., 50, 100, 200, 400 mg/L). c. Inoculate the flasks with the prepared cell suspension to a starting OD₆₀₀ of ~0.1 (a 10% v/v inoculation is common).[1] d. Include a heat-killed control (use autoclaved cell suspension) and an abiotic control (no cells) for each concentration.

  • Incubation and Sampling: a. Incubate the flasks at the optimal temperature and shaking speed (e.g., 35°C, 170 rpm).[1] b. At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), aseptically withdraw a 1.5 mL sample from each flask.

  • Sample Processing: a. Measure the OD₆₀₀ of the sample to monitor cell growth. b. Centrifuge the remaining sample (e.g., 12,000 x g for 5 min) to pellet the cells. c. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

  • Analysis: Quantify the remaining m-cresol concentration in the supernatant using HPLC (Protocol 3.2).

Data Analysis: Plot m-cresol concentration and OD₆₀₀ versus time. Calculate the degradation rate (mg/L/h). The data can be fitted to kinetic models, such as the Haldane model, which accounts for substrate inhibition at high concentrations.[1]

Protocol 2.2: Preparation of Cell-Free Extract for Enzymatic Studies

Objective: To isolate the intracellular enzymes responsible for m-cresol degradation.

Rationale: Using a cell-free extract allows for the study of specific enzyme activities without the complexities of the cellular membrane and transport processes. This is essential for characterizing enzymes like catechol dioxygenases.

Materials:

  • A large culture of m-cresol-induced cells (typically 1-2 L)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Lysozyme, DNase I

  • Ultrasonicator or French press

  • High-speed refrigerated centrifuge (capable of >50,000 x g)[6]

Procedure:

  • Cell Harvesting: Grow the bacterial strain in MSM with m-cresol (e.g., 100-200 mg/L) as an inducer until the late-log phase. Harvest cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

  • Washing: Wash the cell pellet twice with cold phosphate buffer to remove any remaining media.

  • Cell Lysis: Resuspend the cell pellet in a minimal volume of cold phosphate buffer. Lyse the cells using one of the following methods:

    • Sonication: Place the cell suspension in an ice bath and sonicate using short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the suspension clarifies.[6]

    • French Press: Pass the cell suspension through a pre-chilled French press at high pressure (e.g., 16,000 psi).

  • Clarification: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 min at 4°C) to remove intact cells and large debris.

  • Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 50,000 - 100,000 x g for 60 min at 4°C) to pellet cell membranes and obtain the soluble cytoplasmic fraction (the "cell-free extract").[6]

  • Storage: Carefully collect the supernatant (cell-free extract) and store it in aliquots at -80°C. Determine the total protein concentration using a standard method (e.g., Bradford assay).

Part 3: Analytical Methodologies

Accurate quantification of the substrate and its metabolites is the cornerstone of any biodegradation study.

Protocol 3.1: Spectrophotometric Assay for Catechol 2,3-Dioxygenase Activity

Objective: To measure the activity of the key ring-cleavage enzyme in the meta-pathway.

Rationale: This assay is based on the fact that the product of the meta-cleavage of catechol (or its derivatives like 3-methylcatechol) is a yellow-colored compound, 2-hydroxymuconic semialdehyde, which has a strong absorbance at a specific wavelength. This allows for a direct and continuous measurement of enzyme activity.

Materials:

  • Cell-free extract (from Protocol 2.2)

  • Phosphate buffer (50 mM, pH 7.5)

  • Substrate: 3-methylcatechol solution (10 mM in water)

  • UV/Vis Spectrophotometer

Procedure:

  • Reaction Setup: In a 1 mL quartz cuvette, combine:

    • 950 µL of phosphate buffer

    • 20-50 µL of cell-free extract (adjust volume based on activity)

  • Blanking: Mix gently and place the cuvette in the spectrophotometer. Zero the instrument at the wavelength of maximum absorbance for the ring-fission product of 3-methylcatechol (typically around 382 nm).

  • Initiate Reaction: Add 10 µL of the 10 mM 3-methylcatechol solution to the cuvette to start the reaction (final concentration 0.1 mM).

  • Measurement: Immediately start monitoring the increase in absorbance at the specific wavelength for 3-5 minutes.

  • Calculation: Calculate the enzyme activity based on the initial linear rate of absorbance increase, using the molar extinction coefficient of the product. One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Protocol 3.2: HPLC-UV Analysis of m-Cresol and Metabolites

Objective: To accurately quantify the concentration of m-cresol and identify potential metabolic intermediates.

Rationale: HPLC provides excellent separation and quantification capabilities, making it the gold standard for tracking the disappearance of the parent compound and the appearance of metabolites over time.[1]

Typical HPLC Parameters:

Parameter Setting Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) Standard for separating non-polar to moderately polar aromatic compounds.[1]
Mobile Phase Isocratic Methanol:Water (e.g., 60:40 v/v) A common mobile phase providing good resolution for cresols.[1]
Flow Rate 0.7 - 1.0 mL/min A typical flow rate for this column dimension.[1]
Detection UV Detector at 270 nm m-Cresol has a strong UV absorbance near this wavelength.[1]
Injection Volume 10 - 20 µL Standard volume for analytical HPLC.

| Retention Time | ~6.7 min (for m-cresol under these conditions) | This will vary based on the exact system and conditions.[1] |

Procedure:

  • Standard Curve: Prepare a series of m-cresol standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/L) in MSM.

  • Analysis: Inject the standards into the HPLC system to create a standard curve by plotting peak area against concentration.

  • Sample Analysis: Inject the filtered supernatant samples from the biodegradation assay (Protocol 2.1).

  • Quantification: Determine the concentration of m-cresol in the unknown samples by comparing their peak areas to the standard curve.

  • Metabolite Identification: Look for new peaks appearing in the chromatogram as the m-cresol peak decreases. These may correspond to metabolites like 3-hydroxybenzoate. Their identity can be confirmed by running standards of suspected metabolites or by collecting the fractions and analyzing them via mass spectrometry (LC-MS).

Experimental Workflow Visualization

Workflow A 1. Enrichment & Isolation (Protocol 1.1) B 2. Pure Culture Obtained A->B C 3. Whole-Cell Assay (Protocol 2.1) B->C D 4. Cell-Free Extract Prep (Protocol 2.2) B->D E Sampling over Time (Growth & Substrate) C->E F Enzyme Assays (Protocol 3.1) D->F G HPLC Analysis (Protocol 3.2) E->G H Data Analysis (Kinetics, Rates) F->H G->H

Caption: Overall experimental workflow for m-cresol biodegradation studies.

References

  • Hopper, D. J., & Taylor, D. G. (1975). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. Journal of Bacteriology, 122(1), 1–6. [Link]

  • Bayly, R. C., Dagley, S., & Gibson, D. T. (1966). The metabolism of cresols by species of Pseudomonas. Biochemical Journal, 101(2), 293–301. [Link]

  • Bai, Y., Sun, Q., Zhao, C., Wen, D., & Tang, X. (2011). Biodegradation characterisation and kinetics of m-cresol by Lysinibacillus cresolivorans. Water SA, 37(1). [Link]

  • Maeda, M., Itoh, A., & Kawase, Y. (2005). Kinetics for aerobic biological treatment of o-cresol containing wastewaters in a slurry bioreactor: biodegradation by utilizing waste activated sludge. Biochemical Engineering Journal, 22. [Link]

  • Goswami, M., Shivaraman, N., & Singh, R. P. (2005). Microbial metabolism of 2-chlorophenol, phenol and rho-cresol by Rhodococcus erythropolis M1 in co-culture with Pseudomonas fluorescens P1. Microbiological Research, 160(2), 101-109. [Link]

  • Vaillancourt, F. H., Bolin, J. T., & Eltis, L. D. (2006). The mechanism of extradiol aromatic ring-cleaving dioxygenases. Critical Reviews in Biochemistry and Molecular Biology, 41(4), 241-267. [Link]

  • Tallur, P. N., Megadi, V. B., Kamanavalli, C. M., & Ninnekar, H. Z. (2006). Biodegradation of p-cresol by Bacillus sp. strain PHN 1. Current Microbiology, 53(6), 529-533. [Link]

  • Kohlstedt, M., Starck, S., & Becker, J. (2022). From Lignin to Valuable Products-What can we learn from metabolic funneling in bacteria? Metabolites, 12(1), 79. [Link]

  • Tallur, P. N., Megadi, V. B., & Ninnekar, H. Z. (2006). Biodegradation of p-cresol by Bacillus sp. strain PHN 1. PubMed. [Link]

  • Wang, J. L., et al. (2011). Isolation and Characterization of Citrobacter farmeri SCO1: A Novel m-Cresol-Degrading Strain. ResearchGate. [Link]

  • Kanehisa, M., & Goto, S. (2000). KEGG: Kyoto Encyclopedia of Genes and Genomes. Nucleic Acids Research, 28(1), 27-30. [Link]

  • Dagley, S., Chapman, P. J., Gibson, D. T., & Wood, J. M. (1964). Degradation of the benzene nucleus by bacteria. Nature, 202, 775-778. [Link]

  • Rudolphi, A., & Tschech, A. (1991). Anaerobic degradation of cresols by denitrifying bacteria. Archives of Microbiology, 155(3), 238-242. [Link]

  • Van Buren, J., et al. (2020). Ring-Cleavage Products Produced during the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology Letters, 7(9), 651-657. [Link]

  • Van Buren, J., et al. (2020). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. National Institutes of Health. [Link]

  • Tallur, P. N., Megadi, V. B., & Ninnekar, H. Z. (2006). Biodegradation of p-Cresol by Bacillus sp. Strain PHN 1. ResearchGate. [Link]

  • Tallur, P. N., Megadi, V. B., & Ninnekar, H. Z. (2006). Biodegradation of p-Cresol by Bacillus sp. Strain PHN 1. Semantic Scholar. [Link]

  • Londry, K. L., Fedorak, P. M., & Suflita, J. M. (1997). Anaerobic degradation of m-cresol by a sulfate-reducing bacterium. Applied and Environmental Microbiology, 63(8), 3170-3175. [Link]

  • Alvarez, H. M., et al. (2020). Biotechnology of Rhodococcus for the production of valuable compounds. Applied Microbiology and Biotechnology, 104(22), 9447-9465. [Link]

  • Holmes, D. E., et al. (2018). Genetic evidence that the degradation of para-cresol by Geobacter metallireducens is catalyzed by the periplasmic para-cresol methylhydroxylase. FEMS Microbiology Letters, 365(15). [Link]

  • Goswami, M., et al. (2005). Microbial metabolism of 2-chlorophenol, phenol and ρ-cresol by Rhodococcus erythropolis M1 in co-culture with Pseudomonas fluorescens P1. ResearchGate. [Link]

  • Vavilin, V. A., et al. (2018). Initial stages of destruction of p-cresol (A), o-cresol (Б), m-cresol (B) by microorganisms under anaerobic conditions. ResearchGate. [Link]

  • University of Minnesota. (1998). m-Cresol Degradation Pathway. Eawag-BBD. [Link]

  • Yadav, S., et al. (2018). Identification and characterization of cresol degrading Pseudomonas monteilii strain SHY from Soil samples. Bioinformation, 14(3), 118-124. [Link]

  • Peters, F., et al. (2007). Genes, Enzymes, and Regulation of para-Cresol Metabolism in Geobacter metallireducens. Journal of Bacteriology, 189(13), 4759-4768. [Link]

  • University of Minnesota. (1998). m-Cresol Degradation Pathway Map. Eawag-BBD. [Link]

  • Tiirola, M. A., et al. (2002). Grouping of phenol hydroxylase and catechol 2,3-dioxygenase genes among phenol- and p-cresol-degrading Pseudomonas species and biotypes. FEMS Microbiology Ecology, 41(1), 13-24. [Link]

  • ATSDR. (2008). Toxicological Profile for Cresols. NCBI Bookshelf. [Link]

  • ATSDR. (2008). Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials. NCBI Bookshelf. [Link]

  • Adav, S. S., et al. (2007). Biodegradation of m-cresol by aerobic granules in a sequencing batch reactor. ResearchGate. [Link]

  • Zhang, C., et al. (2023). Critical Role of Monooxygenase in Biodegradation of 2,4,6-Trinitrotoluene by Buttiauxella sp. S19-1. International Journal of Molecular Sciences, 24(4), 4064. [Link]

  • Whited, G. M., & Gibson, D. T. (1991). Toluene-4-monooxygenase, a three-component enzyme system that catalyzes the oxidation of toluene to p-cresol in Pseudomonas mendocina KR1. Journal of Bacteriology, 173(9), 3010-3016. [Link]

  • Adav, S. S., et al. (2007). Biodegradation of m-cresol by aerobic granules in a sequencing batch reactor. Water Research, 41(19), 4513-4522. [Link]

  • Iram, S., et al. (2016). Phenol degradation pathway. The enzymes involved in first two steps of degradation are, PMO = phenol monooxygenase, C12O = catechol 1,2-dioxygenase and C23O = catechol 2,3-dioxygenase. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Analytical study of effective biodegradation of p-cresol using Serratia marcescens ABHI001: application in bioremediation. Environmental Science and Pollution Research, 29(45), 68532-68545. [Link]

Sources

Application Note: Advanced Derivatization Techniques for the Gas Chromatographic Analysis of m-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of m-cresol by gas chromatography (GC) is often hindered by its polar nature and the challenge of separating it from its structural isomers, particularly p-cresol. This application note provides a comprehensive guide to the derivatization of m-cresol to overcome these analytical challenges. We will explore the theoretical and practical aspects of the most effective derivatization techniques—silylation, acylation, and alkylation. Detailed, field-proven protocols are provided for each method, explaining the causality behind experimental choices to ensure robust and reproducible results. This guide is intended to equip researchers with the necessary knowledge to select and implement the optimal derivatization strategy for their specific analytical needs in complex matrices.

The Analytical Challenge of m-Cresol

m-Cresol (3-methylphenol) is a significant industrial chemical and a common environmental contaminant.[1] Its analysis is crucial in various fields, including environmental monitoring, pharmaceutical manufacturing, and toxicology. However, direct GC analysis of m-cresol is problematic for several reasons:

  • Polarity: The phenolic hydroxyl group leads to strong intermolecular hydrogen bonding, resulting in poor peak shape (tailing) and potential adsorption on the GC column and inlet liner.[2][3]

  • Low Volatility: The polarity of m-cresol reduces its volatility, which can lead to broad peaks and reduced sensitivity.[2][4]

  • Co-elution of Isomers: Standard GC columns often fail to adequately separate m-cresol from its isomer, p-cresol, due to their very similar boiling points and polarities.[1][5][6]

Chemical derivatization addresses these issues by converting the polar hydroxyl group into a less polar, more volatile functional group.[2][4] This process not only improves chromatographic behavior but can also enhance detector sensitivity and facilitate the separation of isomeric compounds.[5]

Key Derivatization Strategies for m-Cresol

The selection of a derivatization reagent and method depends on the sample matrix, the required sensitivity, and the available instrumentation (e.g., FID, ECD, or MS detectors). The three most widely used and effective techniques for m-cresol are silylation, acylation, and alkylation.[7][8]

Silylation: The Gold Standard for Phenol Analysis

Silylation is the most common derivatization technique for compounds containing active hydrogens, such as the hydroxyl group in m-cresol.[3] The reaction involves the replacement of the acidic proton with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3][4]

Mechanism: The silylation reagent reacts with the hydroxyl group of m-cresol to form a silyl ether. This transformation effectively masks the polar hydrogen, leading to a significant increase in volatility and thermal stability.[4][5]

Advantages:

  • Improved Volatility and Peak Shape: Silylated derivatives are significantly more volatile and less polar, resulting in sharper, more symmetrical peaks.[5]

  • Enhanced Isomer Separation: Silylation can improve the chromatographic resolution of cresol isomers, often allowing for their complete separation on standard capillary columns.[1][5]

  • Versatile Reagents: A wide range of silylating reagents with varying reactivity is available, such as BSTFA and MSTFA.[9]

Common Silylating Reagents:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent. The addition of a catalyst like TMCS (trimethylchlorosilane) can enhance its reactivity.[10]

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most volatile silylating reagents, its byproducts are also highly volatile, minimizing interference in the chromatogram.[5][9][11]

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms TBDMS derivatives, which are more stable to hydrolysis than TMS derivatives and provide characteristic mass spectra with a prominent [M-57]+ fragment, aiding in identification.[12][13]

Protocol 1: Silylation of m-Cresol using MSTFA

Materials:

  • m-Cresol standard or sample extract, dried

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Pyridine or Acetonitrile (anhydrous)

  • Heating block or water bath

  • GC vials with inserts and PTFE-lined caps

Procedure:

  • Sample Preparation: Ensure the sample is free of water, as moisture can deactivate the silylating reagent.[11] If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in a GC vial, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the residue.

  • Derivatization: Add 50 µL of MSTFA to the vial. For sterically hindered compounds, a small amount of TMCS (e.g., 1%) can be added to the MSTFA to catalyze the reaction.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30 minutes.[5]

  • Analysis: After cooling to room temperature, the sample is ready for GC or GC-MS analysis.

G

Acylation: Forming Stable Ester Derivatives

Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, typically an acid anhydride or an acyl halide, to form a stable ester.[8] This method is particularly useful when silylation is not suitable or when targeting specific detectors.

Mechanism: The hydroxyl group of m-cresol acts as a nucleophile, attacking the carbonyl carbon of the acylating agent. A leaving group is subsequently eliminated, resulting in the formation of an m-tolyl ester.

Advantages:

  • Stable Derivatives: Acyl derivatives are generally more stable to hydrolysis than silyl ethers.

  • Detector Specificity: Using fluorinated acylating agents (e.g., pentafluorobenzoyl chloride) introduces halogen atoms into the molecule, significantly enhancing the response of an Electron Capture Detector (ECD).[2][8]

  • Reduced Polarity: Like silylation, acylation reduces the polarity of m-cresol, improving its chromatographic properties.[8]

Protocol 2: Acylation of m-Cresol using Acetic Anhydride

Materials:

  • m-Cresol standard or sample extract

  • Acetic Anhydride

  • Pyridine (as a catalyst and acid scavenger)

  • Solvent for extraction (e.g., hexane or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • GC vials

Procedure:

  • Sample Preparation: Dissolve the m-cresol sample in a suitable solvent within a reaction vial.

  • Reagent Addition: Add 100 µL of pyridine followed by 100 µL of acetic anhydride.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Work-up: After cooling, add 1 mL of deionized water to stop the reaction. Neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the acylated derivative with 1 mL of hexane or dichloromethane.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Transfer the dried extract to a GC vial for analysis.

G

Alkylation: Creating Ethers and Esters

Alkylation replaces the active hydrogen of the hydroxyl group with an alkyl or aryl group, forming an ether or, in the case of carboxylic acids, an ester.[2][7][8] This method is robust and yields very stable derivatives.

Mechanism: The reaction typically proceeds via nucleophilic substitution, where the phenoxide ion of m-cresol attacks an alkyl halide.[2] Alternatively, reagents like diazomethane can be used for methylation.

Advantages:

  • High Stability: Alkyl derivatives (ethers) are highly stable.

  • ECD Sensitivity: Similar to acylation, using fluorinated alkylating agents like pentafluorobenzyl bromide (PFBBr) makes the derivatives highly sensitive to ECD detection.[8][14]

  • Improved Chromatography: The resulting ethers are less polar and more volatile than the parent phenol.[2][15]

Protocol 3: Alkylation of m-Cresol using Pentafluorobenzyl Bromide (PFBBr)

Materials:

  • m-Cresol standard or sample extract

  • Pentafluorobenzyl bromide (PFBBr) solution

  • Potassium carbonate (anhydrous)

  • Acetone

  • Heating block

  • GC vials

Procedure:

  • Sample Preparation: Place the sample in a reaction vial and evaporate any solvent.

  • Reagent Addition: Add 1 mL of acetone, approximately 10 mg of anhydrous potassium carbonate (to act as a base), and 10 µL of PFBBr solution.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour.

  • Work-up: After cooling, the solution can often be injected directly. If necessary, filter or centrifuge to remove the potassium carbonate.

  • Analysis: Transfer the supernatant to a GC vial for analysis, preferably using an ECD.

G

Method Selection and Comparison

The choice of derivatization technique is critical and should be tailored to the analytical objective. The following table provides a comparative summary to aid in this decision-making process.

Parameter Silylation (MSTFA/BSTFA) Acylation (Acetic Anhydride) Alkylation (PFBBr)
Primary Derivative Silyl EtherEsterEther
Reaction Speed Fast (15-30 min)Moderate (30-60 min)Moderate to Slow (1-2 hours)
Reagent Sensitivity Highly sensitive to moistureModerately sensitive to moistureLess sensitive to moisture
Derivative Stability Moderate (can be hydrolyzed)HighVery High
Byproducts Volatile and often non-interferingCan be acidic and require work-upSalts that require removal
Ideal Detector MS, FIDFID, MSECD, FID
Key Advantage Excellent for isomer separation and MSGood stability, simple reagentsHigh stability, excellent for trace analysis with ECD

GC Conditions for Derivatized m-Cresol

While specific conditions should be optimized for your instrument and application, the following provides a general starting point for the analysis of derivatized m-cresol.

  • GC Column: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) column (30 m x 0.25 mm x 0.25 µm), is typically effective.[5][16]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[5]

  • Oven Program: An initial temperature of 80°C, hold for 2 minutes, then ramp at 10-15°C/min to 280°C, and hold for 5 minutes. This program should be adjusted to ensure separation from other matrix components.

  • Injector: Split/splitless injector at 250-280°C.

  • Detector:

    • FID: Temperature at 280-300°C.

    • MS: Transfer line at 280°C, ion source at 230°C, electron ionization (EI) at 70 eV.[5]

Conclusion

Derivatization is an essential step for the robust and accurate analysis of m-cresol by gas chromatography. It effectively addresses challenges related to polarity, volatility, and isomeric co-elution. Silylation with reagents like MSTFA is often the preferred method due to its simplicity, speed, and effectiveness in separating cresol isomers.[1][5] Acylation and alkylation offer highly stable derivatives and are excellent choices when targeting specific detectors like the ECD for trace-level analysis. By understanding the principles behind each technique and following the detailed protocols provided, researchers can confidently develop and validate methods for the determination of m-cresol in a variety of complex samples.

References

  • Xu, J., Zhu, G., Zhang, H., et al. (2020). Differentiation of Isomeric Cresols by Silylation in Combination With Gas chromatography/mass Spectrometry Analysis. Rapid Communications in Mass Spectrometry, 34(3), e8576. Available at: [Link]

  • Wiley Analytical Science. (2020). Cresol determination made possible by silylation. Available at: [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Available at: [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Available at: [Link]

  • Ali, A., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Physiology and Molecular Biology of Plants. Available at: [Link]

  • Saeed, A., et al. (1997). Capillary gas chromatographic assay of camphor and m-cresol in dermatological creams. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Available at: [Link]

  • Google Patents. (2017). CN106324138A - Gas chromatographic method of m-cresol.
  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Available at: [Link]

  • ResearchGate. (2004). Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). Available at: [Link]

  • Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of AOAC International. Available at: [Link]

  • Agilent. (2011). Analysis of cresol soap. Available at: [Link]

  • ResearchGate. (2019). Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis. Available at: [Link]

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Available at: [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]

  • Idaho National Laboratory. (2020). Acylation of m-cresol with acetic acid supported by in-situ ester formation on H-ZSM-5 zeolites. Available at: [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

  • Greyhound Chromatography. (n.d.). Derivatization reagents for GC. Available at: [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Available at: [Link]

Sources

Application Note: m-Cresol as a Versatile Precursor for the Synthesis of Hindered Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of m-Cresol in Antioxidant Chemistry

Hindered phenolic antioxidants are critical stabilizers used to prevent oxidative degradation in a vast array of materials, including polymers, fuels, lubricants, and foods.[1][2][3] Their primary function is to intercept and neutralize free radicals, thereby terminating the chain reactions that lead to material breakdown. The molecular architecture of these compounds—a phenol ring with bulky alkyl groups positioned ortho to the hydroxyl group—is key to their efficacy. This "steric hindrance" enhances stability and prevents the antioxidant itself from forming undesirable byproducts.

While p-cresol is the well-known industrial precursor for the widely used antioxidant Butylated Hydroxytoluene (BHT), m-cresol (3-methylphenol) serves as a valuable and versatile starting material for synthesizing a different, yet equally effective, range of hindered phenolic antioxidants.[4][5][6][7] This application note provides a detailed technical guide on the underlying chemistry, reaction mechanisms, and laboratory protocols for the synthesis of potent antioxidants derived from m-cresol.

Core Chemistry: Electrophilic Aromatic Substitution

The cornerstone of synthesizing hindered phenols from m-cresol is the Friedel-Crafts alkylation reaction .[8][9] This is a classic electrophilic aromatic substitution (EAS) mechanism where an electrophile attacks the electron-rich aromatic ring of the cresol.

Mechanism Pillars:

  • Electrophile Generation: The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or a solid acid catalyst.[6] The acid protonates an alkene (commonly isobutylene) to generate a stable tertiary carbocation (the tert-butyl carbocation). This carbocation is the active electrophile.[9][10][11]

  • Nucleophilic Attack: The m-cresol molecule, rich in electrons due to the activating hydroxyl (-OH) and methyl (-CH₃) groups, acts as the nucleophile. The pi electrons of the aromatic ring attack the tert-butyl carbocation. The -OH group is a powerful ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

  • Rearomatization: The resulting intermediate, an arenium ion, is unstable.[9] It rapidly loses a proton (H⁺) from the site of alkylation to regenerate the stable aromatic ring, completing the substitution. The catalyst is regenerated in this step.

The positions on the m-cresol ring (3-methylphenol) available for substitution are C2, C4, C6, and C5. The powerful hydroxyl group at C1 directs the bulky tert-butyl groups primarily to the ortho positions (C2 and C6), creating the desired steric hindrance.

Mechanistic Diagram

The following diagram illustrates the acid-catalyzed alkylation of m-cresol with isobutylene to form 2,6-di-tert-butyl-3-methylphenol.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Substitution isobutylene Isobutylene (CH₃)₂C=CH₂ carbocation tert-Butyl Carbocation (CH₃)₃C⁺ isobutylene->carbocation Protonation h_plus H⁺ (from Catalyst) arenium Arenium Ion Intermediate (Resonance Stabilized) carbocation->arenium mcresol m-Cresol mcresol->arenium Attack at C2 or C6 product 2,6-di-tert-butyl-3-methylphenol arenium->product Deprotonation (-H⁺) (Rearomatization)

Caption: Acid-catalyzed Friedel-Crafts alkylation of m-cresol.

Featured Protocol: Synthesis of 2,6-di-tert-butyl-3-methylphenol

This protocol details the laboratory-scale synthesis of a potent hindered phenolic antioxidant from m-cresol and isobutylene gas, using sulfuric acid as the catalyst.

Principle: m-Cresol is reacted with a stoichiometric excess of isobutylene in the presence of a catalytic amount of concentrated sulfuric acid. The bulky tert-butyl groups are selectively added at the two positions ortho to the hydroxyl group.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
m-CresolC₇H₈O108.1454.1 g (0.5 mol)Purity >99%. Corrosive and toxic.
Sulfuric AcidH₂SO₄98.082.5 mLConc. (98%). Strong corrosive.
IsobutyleneC₄H₈56.11~67 g (1.2 mol)Compressed gas. Flammable.
TolueneC₇H₈92.14250 mLSolvent. Flammable.
Sodium BicarbonateNaHCO₃84.01100 mLSaturated aqueous solution.
Anhydrous MgSO₄/Na₂SO₄--~10 gDrying agent.
Personal Protective Equipment---Lab coat, gloves, safety glasses.
Step-by-Step Experimental Protocol

Safety First: This procedure must be performed in a well-ventilated fume hood. Isobutylene is a flammable gas; ensure no open flames or spark sources are present. Handle concentrated sulfuric acid and m-cresol with extreme care.

  • Reactor Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube (for introducing isobutylene), a reflux condenser, and a thermometer.

  • Charge Reactor: Add m-cresol (54.1 g) and toluene (250 mL) to the flask. Begin stirring to dissolve the cresol.

  • Catalyst Addition (Critical Step): Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (2.5 mL) dropwise to the stirring solution. Causality: This addition is exothermic. Adding the acid slowly while cooling prevents a rapid temperature rise that could lead to unwanted side reactions.

  • Gas Introduction: Raise the temperature of the reaction mixture to 60-70°C using a heating mantle. Begin bubbling isobutylene gas through the solution via the gas dispersion tube at a steady rate.

  • Reaction Monitoring: Maintain the temperature at 70°C for 4-6 hours. The reaction progress can be monitored by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Self-Validation: The disappearance of the m-cresol spot/peak and the appearance of a new, less polar product spot/peak indicates a successful reaction.

  • Quenching: After the reaction is complete (as determined by monitoring), stop the isobutylene flow and allow the mixture to cool to room temperature.

  • Workup - Neutralization: Transfer the reaction mixture to a separatory funnel. Slowly add 100 mL of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Caution: CO₂ gas will evolve. Vent the funnel frequently.

  • Workup - Extraction: Wash the organic layer twice more with 100 mL portions of deionized water. Separate the organic layer.

  • Drying and Solvent Removal: Dry the organic (toluene) layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the toluene using a rotary evaporator.

  • Purification: The resulting crude product (a viscous oil or low-melting solid) can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield the pure 2,6-di-tert-butyl-3-methylphenol.

Experimental Workflow Diagram

G start Start setup 1. Assemble Reactor (3-neck flask, stirrer, condenser) start->setup charge 2. Charge Flask (m-Cresol + Toluene) setup->charge catalyst 3. Add H₂SO₄ Catalyst (Slowly, with cooling) charge->catalyst react 4. Heat to 70°C Introduce Isobutylene Gas catalyst->react monitor 5. Monitor Reaction (4-6 hrs via TLC/GC) react->monitor quench 6. Cool & Quench (Neutralize with NaHCO₃) monitor->quench extract 7. Aqueous Workup (Separate organic layer) quench->extract dry 8. Dry & Evaporate (Dry with MgSO₄, remove solvent) extract->dry purify 9. Purify Product (Vacuum Distillation) dry->purify end End (Pure Antioxidant) purify->end

Caption: Step-by-step workflow for antioxidant synthesis.

Expected Results & Validation
  • Yield: Typical yields for this alkylation reaction range from 75-90%, depending on reaction conditions and purification efficiency.

  • Purity: The purity of the final product should be assessed by GC.

  • Identity Confirmation: The structure of the synthesized 2,6-di-tert-butyl-3-methylphenol can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Physical Properties: The purified product should be a white to off-white crystalline solid with a melting point in the range of 62-64°C. A broad melting range would indicate the presence of impurities.

Conclusion

m-Cresol is an effective and economically viable precursor for the synthesis of high-performance hindered phenolic antioxidants. The Friedel-Crafts alkylation with isobutylene, a robust and well-understood reaction, provides a direct route to compounds with the requisite steric hindrance for potent radical-scavenging activity. The protocol described herein offers a reliable, self-validating method for producing these valuable stabilizers on a laboratory scale, providing researchers with a foundational procedure for further development and application-specific modifications.

References

  • Wikipedia. Butylated hydroxytoluene. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Google Patents. Synthesis of hindered phenols. EP0116712B1.
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  • Physics Wallah. Reaction Mechanism of Friedel Crafts alkylation. [Link]

  • ResearchGate. Alkylation of Phenols with Isobutylene. [Link]

  • L.S.College, Muzaffarpur. Friedel–Crafts reaction. [Link]

  • Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]

  • Google Patents.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Google Patents. BHT (butylated hydroxytoluene) synthesis method. CN113387775A.
  • Wikipedia. 2,6-Di-tert-butylphenol. [Link]

  • Eurochem Engineering. Alkylation of cresols to BHT. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • YouTube. What is BHT (Butylated Hydroxytoluene)? How is it Made? How's It Used? and Is It Safe?. [Link]

  • MDPI. Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. [Link]

  • Patsnap. Hindered phenol antioxidant and synthesis method thereof. [Link]

  • National Institutes of Health. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. [Link]

  • ResearchGate. Alkylation of p-Cresol with Isobutylene Catalyzed by Heteropoly Acid Supported on MCM-41 Catalyst. [Link]

  • ResearchGate. The alkylation of phenol with isobutene. [Link]

  • ResearchGate. Theoretical Investigation on the Antioxidant Activity of p-Cresol and Its Derivatives: Effects of Propenyl Group and Solvents | Request PDF. [Link]

  • Google Patents. Method of preparing 2,6-di-tert.butyl-4-methylphenol. US4122287A.
  • ResearchGate. (PDF) An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. [Link]

  • MDPI. An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. [Link]

  • National Institutes of Health. Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c - PMC. [Link]

  • Google Patents. Preparation process of meta-cresol. CN1223565C.
  • PubMed Central. p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. [Link]

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Troubleshooting & Optimization

Technical Support Center: Stabilizing m-Cresol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for m-Cresol. This document is designed for researchers, scientists, and drug development professionals who utilize m-Cresol and require best practices for maintaining its purity and stability during storage. Discoloration and degradation are common issues that can compromise experimental integrity and product quality. This guide provides in-depth, science-backed answers and protocols to prevent these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding m-Cresol stability.

Q1: My clear m-Cresol has turned yellow/brown/black. What happened?

A1: Your m-Cresol has oxidized.[1][2] Phenolic compounds like m-Cresol are susceptible to oxidation when exposed to oxygen, particularly in the presence of catalysts like light, heat, or metal ions.[1][3] The initial colorless liquid first turns a pale yellow, which can progress to brown or even black with increased oxidation over time.[1] This color change is due to the formation of highly colored conjugated molecules, such as quinone-type compounds, resulting from the reaction of m-Cresol with oxygen.[4]

Q2: Is the discolored m-Cresol still usable?

A2: It depends entirely on your application. For non-critical applications like use as a general solvent for viscosity checks, a slight discoloration might be acceptable.[1] However, for pharmaceutical formulations, such as stabilizing insulin, or in high-purity synthesis, the presence of oxidation products is unacceptable.[5][6][7] These impurities can alter the reactivity, compromise the final product's safety and efficacy, and interfere with analytical measurements. Pharmacopeial standards (BP, EP, USP) require m-Cresol to be nearly colorless, with tight controls on impurities.[5]

Q3: How quickly does m-Cresol oxidize?

A3: The rate of oxidation is highly dependent on storage conditions. Key accelerating factors include:

  • Oxygen: Direct contact with air in the container's headspace is the primary driver.[2][3]

  • Light: UV light provides the activation energy for photo-oxidation, generating free radicals that initiate degradation cascades.[1][8][9][10]

  • Heat: Elevated temperatures increase the reaction rate of oxidation.[11]

  • Metal Ions: Transition metal ions (e.g., iron, copper) can catalytically promote the oxidation of phenols.

Under ideal conditions (i.e., in an unopened, nitrogen-blanketed, amber glass bottle stored in a cool, dark place), m-Cresol can remain stable for years. Conversely, in a frequently opened, clear container at room temperature, noticeable discoloration can occur in a matter of days or weeks.[1]

Q4: What is the best type of container for storing m-Cresol?

A4: The ideal container is an amber glass bottle with a PTFE-lined cap .[5]

  • Amber Glass: This material blocks UV light, preventing photo-oxidation.

  • Glass: It is inert and does not leach impurities or metallic ions that could catalyze degradation.

  • PTFE-lined Cap: Polytetrafluoroethylene (PTFE) provides an excellent, chemically resistant seal, preventing both contamination and oxygen ingress.

For bulk quantities, steel drums with a chemical-resistant liner are also common.[5] Avoid clear glass, plastic containers (which may be permeable to oxygen or leach plasticizers), and containers with metallic components in direct contact with the liquid.

Part 2: Troubleshooting Guide for m-Cresol Discoloration

This section provides a logical framework for identifying and resolving issues with m-Cresol stability.

Problem: m-Cresol shows significant yellowing (APHA > 50) within a month of opening.

Use the following decision tree to diagnose the potential cause.

G start Discoloration Observed (APHA > 50) q_storage How was it stored? start->q_storage q_container What type of container? q_storage->q_container Location & Container q_headspace How was the headspace managed? q_storage->q_headspace Atmosphere q_temp What was the storage temperature? q_storage->q_temp Temperature cause_light Probable Cause: Photo-oxidation q_container->cause_light Clear Glass / Exposed to Light cause_metal Probable Cause: Metallic Ion Catalysis q_container->cause_metal Metal Can / Improper Cap cause_air Probable Cause: Direct Air Oxidation q_headspace->cause_air Stored under Air / Frequently Opened cause_heat Probable Cause: Thermally Accelerated Oxidation q_temp->cause_heat > 30°C / Near Equipment sol_light Solution: Store in amber glass in a dark cabinet. cause_light->sol_light sol_air Solution: Blanket with N2/Ar after each use. Use smaller aliquots. cause_air->sol_air sol_heat Solution: Store in a cool location (e.g., 15-25°C), away from heat sources. cause_heat->sol_heat sol_metal Solution: Use only glass/PTFE containers. Do not use metal spatulas. cause_metal->sol_metal

Caption: Troubleshooting flowchart for m-Cresol discoloration.

Part 3: Prevention Protocols & Best Practices

Proactive measures are the most effective way to ensure the long-term stability of m-Cresol.

Protocol 1: Optimal Storage Conditions

This protocol outlines the standard procedure for storing m-Cresol to minimize degradation.

Materials:

  • Vendor-supplied amber glass bottle or a new, clean amber glass bottle with a PTFE-lined cap.

  • Designated chemical storage cabinet, away from light and heat sources.[5][12]

Procedure:

  • Log Receipt: Upon receiving m-Cresol, log the date of receipt and the date it is first opened.

  • Inspect: Before storing, inspect the container seal for integrity. The liquid should be clear and colorless to very pale yellow.[3][5]

  • Designated Storage: Place the container in a cool, dry, dark, and well-ventilated location.[3][5][13] The recommended storage temperature is typically between 15°C and 25°C.[14] Avoid refrigeration unless specified by the manufacturer, as m-Cresol can solidify (Melting Point: ~11-12°C).[2]

  • Segregation: Store away from incompatible materials, especially strong oxidizing agents.[12][13]

Protocol 2: Inert Gas Blanketing and Sparging

For high-purity applications or long-term storage of opened containers, removing oxygen is critical. This can be done by blanketing (displacing headspace air) or sparging (removing dissolved oxygen).[15][16]

Materials:

  • High-purity (≥99.99%) nitrogen or argon gas cylinder with a regulator.

  • Tubing (e.g., PTFE or stainless steel).

  • m-Cresol in its storage container.

  • Fume hood.

Procedure for Headspace Blanketing (Routine Use):

  • Work in Fume Hood: Perform all operations in a well-ventilated fume hood.

  • Prepare Gas Flow: Set the regulator to deliver a very gentle, low-pressure stream of inert gas (e.g., 1-2 L/min).

  • Displace Air: After dispensing the required amount of m-Cresol, insert the tubing into the neck of the bottle, just above the liquid level.

  • Gentle Purge: Allow the gentle stream of gas to flow for 15-30 seconds to displace the oxygen-containing air in the headspace.

  • Seal Promptly: While the gas is still flowing, slowly remove the tubing and immediately seal the container tightly with its PTFE-lined cap. This ensures the headspace is filled with inert gas.

Procedure for Sparging (For Removing Dissolved O₂): Sparging involves bubbling the inert gas through the liquid to remove dissolved oxygen.[16][17][18]

  • Work in Fume Hood: Set up your m-Cresol container in a fume hood.

  • Insert Sparging Tube: Use a long, clean tube or a fritted glass gas dispersion tube and insert it into the liquid, ensuring the tip is near the bottom.

  • Gentle Bubbling: Start a very slow, gentle flow of inert gas. The goal is to see fine bubbles rising through the liquid without causing splashing.[15]

  • Duration: Sparge for approximately 10-15 minutes per 500 mL of liquid to effectively remove dissolved oxygen.[19]

  • Blanket and Seal: After sparging, remove the tube, perform a quick headspace blanket as described above, and seal the container immediately.

Caption: Workflow for handling m-Cresol under an inert atmosphere.

Protocol 3: Quality Control and Monitoring

Regularly assessing the quality of stored m-Cresol is crucial.

Visual Inspection:

  • Frequency: Each time the container is opened.

  • Procedure: Observe the color against a white background. Any deviation from colorless or pale yellow should be noted.

Quantitative Color Measurement (APHA/Pt-Co Scale): For applications requiring stringent quality control, color can be quantified using the APHA (American Public Health Association) color scale, also known as the Platinum-Cobalt (Pt-Co) or Hazen scale.[11][20][21][22][23]

  • Principle: This is a yellowness index where the color of the sample is compared to standards made from dilutions of a platinum-cobalt solution.[11] The scale ranges from 0 (distilled water) to 500 (distinctly yellow).[21][22]

  • Method: Measurement can be done visually using color comparator kits or, more accurately, with a spectrophotometer or colorimeter.[11][22]

  • Acceptance Criteria: High-purity m-Cresol should typically have an APHA value of ≤ 20. Consult your specific application's requirements or the product's Certificate of Analysis.

Analytical Purity Assessment: If degradation is suspected, purity can be confirmed using analytical techniques.

  • Method: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the standard method for assessing the purity of m-Cresol and detecting degradation byproducts.[24][25][26]

  • Procedure: A small aliquot of the stored m-Cresol is diluted in a suitable solvent and analyzed. The resulting chromatogram will show the main m-Cresol peak and any additional peaks corresponding to impurities or oxidation products.

Part 4: Data Summary

The following table summarizes the expected stability of m-Cresol under various storage conditions. The "Time to Unacceptable Discoloration" is an estimate for when the APHA color value would exceed 50, rendering it unsuitable for most high-purity applications.

Condition IDContainerHeadspaceLight ExposureTemperatureAntioxidantEstimated Time to Unacceptable Discoloration (APHA > 50)
A (Ideal) Amber Glass, PTFE CapNitrogenDark Cabinet20°CNone> 2 years
B Amber Glass, PTFE CapAir (Opened Monthly)Dark Cabinet20°CNone6 - 12 months
C Clear Glass, PTFE CapAir (Opened Monthly)Lab Bench (Ambient Light)20°CNone1 - 3 months
D Amber Glass, PTFE CapAir (Opened Monthly)Dark Cabinet35°CNone2 - 4 months
E (Recommended) Amber Glass, PTFE CapNitrogen BlanketDark Cabinet20°COptional: BHT (100 ppm)> 5 years
References
  • APHA color - Wikipedia. (n.d.).
  • Yang, J., Au, W. C., Law, H., Leung, C. H., Lam, C. H., & Nah, T. (2022).
  • APHA Color System: A Measurement of Liquid Purity. (2024, April 25). HunterLab.
  • APHA Color Monitoring. (n.d.). Process Insights.
  • APHA Color Measurement Of Liquid Chemicals. (n.d.). Konica Minolta Sensing.
  • Full article: Photooxidation of phenolic compounds in aqueous solution with a vacuum-UV lamp. (n.d.). Taylor & Francis Online.
  • Yang, J., Au, W. C., Law, H., Leung, C. H., Lam, C. H., & Nah, T. (2022). pH affects the aqueous-phase nitrate-mediated photooxidation of phenolic compounds. RSC Publishing.
  • APHA Color Measurement of Chemicals. (2019, October 16). Konica Minolta Sensing.
  • M-Cresol BP EP USP Pharma Grade Supplier & Manufacturer. (n.d.). Jeifer Pharmaceutical.
  • Heterogeneous Reactions of Phenol on Different Components of Mineral Dust Aerosol: Formation of Oxidized Organic and Nitro-Phenolic Compounds. (2024, February 23). PubMed Central.
  • M-CRESOL FOR SYNTHESIS MSDS CAS-No. (2016, May 24). Loba Chemie.
  • Aqueous Phase Photo-oxidation of Brown Carbon Nitrophenols: Reaction Kinetics, Mechanism, and Evolution of Light Absorption. (n.d.).
  • US3403188A - Stabilization of phenols. (n.d.).
  • Safety D
  • ANALYTICAL METHODS - Toxicological Profile for Cresols. (n.d.). NCBI Bookshelf - NIH.
  • m-Cresol CAS 108-39-4 | 809691. (n.d.). Merck Millipore.
  • m-Cresol - SAFETY DATA SHEET. (2024, November 28). Penta chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
  • Use of Inert Gases. (n.d.). Wine.
  • My m-cresol became black. Why? (2016, November 26).
  • What is the acidic strength order of o-cresol, p-cresol, m-cresol and phenol? (2017, August 2). Quora.
  • Effects of Phenol and meta-Cresol Depletion on Insulin Analog Stability at Physiological Temperature. (2025, August 6).
  • Electrochemical oxidation of m-cresol purple dye in aqueous media. (2015, April 7). IWA Publishing.
  • m-Cresol - Solubility of Things. (n.d.).
  • Cresol - Wikipedia. (n.d.).
  • Sparging (chemistry) - Wikipedia. (n.d.).
  • Inerting, purging, sparging, pressure transfer in pharma/biotech. (n.d.). Linde Gas.
  • Safety D
  • Electrochemical oxidation of m-cresol purple dye in aqueous media. (n.d.).
  • Practical Process for the Air Oxidation of Cresols: Part B. Evaluation of the Laboratory-Scale Oxidation Process. (n.d.).
  • Table 7-2, Analytical Methods for Determining Cresols in Environmental M
  • m-Cresol - Safety D
  • M-Cresol | CH3C6H4OH | CID 342. (n.d.). PubChem - NIH.
  • Effects of phenol and meta-cresol depletion on insulin analog stability at physiological temper
  • Oxidation of phenol and cresol by electrochemical advanced oxidation method in homogeneous medium : application to treatment of a real effluent of aeronautical industry. (n.d.).
  • SOP_degassing_liquids_v2.docx. (n.d.).
  • CN106324138A - Gas chromatographic method of m-cresol. (n.d.).
  • Understanding What is Sparging: Principles, Applic
  • Theoretical degradation of m-cresol. (n.d.).
  • Mass spectrum of m-cresol-TBDMS (M ¼ 222 g mol À1 ). (n.d.).
  • Changes in Solution Color During Phenol Oxid
  • Alcohols, Phenols and Ethers. (n.d.). NCERT.
  • Oxidation-reduction reactions of metal ions. (n.d.). PubMed - NIH.

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Technical Support Center: Enhancing the Aqueous Solubility of m-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the aqueous solubility of m-cresol. This resource is tailored for researchers, scientists, and drug development professionals who utilize m-cresol in their experimental and formulation work. Here, we provide in-depth scientific explanations, practical troubleshooting guides, and validated protocols to effectively manage and improve the solubility of m-cresol in aqueous systems.

Frequently Asked Questions (FAQs)

Q1: What are the main factors limiting the solubility of m-cresol in water at a neutral pH?

A: Meta-cresol (m-cresol) has a solubility of approximately 23.5 g/L in water at 20°C.[1][2] This limited solubility is a result of its chemical structure, which includes a largely nonpolar benzene ring and a polar hydroxyl (-OH) group. While the hydroxyl group can form hydrogen bonds with water, the hydrophobic nature of the benzene ring is the dominant factor, making it only slightly soluble in water.[1][3] At neutral pH, m-cresol is predominantly in its non-ionized form, which is less soluble than its ionized counterpart. The octanol-water partition coefficient (LogP) for m-cresol is 1.96, indicating a preference for nonpolar environments over aqueous ones.[1][4]

Q2: How does altering the pH of the solution affect the solubility of m-cresol?

A: Adjusting the pH is a highly effective method for manipulating the solubility of m-cresol. This is due to the weakly acidic nature of its hydroxyl group. The pKa of m-cresol is approximately 10.01.[1][2][5]

  • At a pH below the pKa (e.g., pH < 9): m-Cresol exists mainly in its protonated, non-ionized form, which has limited water solubility.

  • At a pH above the pKa (e.g., pH > 11): The hydroxyl group deprotonates to form the cresolate anion. This ionized form is significantly more polar and readily interacts with water molecules, leading to a substantial increase in solubility.[5]

This principle is fundamental in creating concentrated aqueous solutions of m-cresol for various applications.

Caption: The relationship between pH, ionization state, and the aqueous solubility of m-cresol.

Troubleshooting Guide: Addressing Common Solubility Challenges

Issue 1: My m-cresol solution is cloudy or forms a precipitate after preparation.

Possible Causes:

  • Insufficient pH: The pH of the solution may not be high enough to maintain the m-cresol in its soluble, ionized form.

  • Temperature Effects: The solubility of m-cresol is temperature-dependent, increasing with higher temperatures.[3][6] If the solution was prepared warm and then cooled, precipitation may occur.

  • Incompatibility with Other Components: In complex formulations, m-cresol can have incompatibilities with other excipients, such as certain nonionic surfactants like Polysorbate 80, which can lead to turbidity over time.[7][8][9]

Troubleshooting Steps:

  • Verify and Adjust pH: Measure the pH of the solution. If it is not at least 1-2 units above the pKa of m-cresol (i.e., pH 11-12), slowly add a base like sodium hydroxide while stirring until the solution clears.

  • Control Temperature: If your application allows, maintain the solution at a constant temperature where solubility is adequate.

  • Evaluate Excipient Compatibility: If using surfactants, be aware of potential incompatibilities. For instance, with Polysorbate 80, both low and high concentrations of m-cresol can be stable, while intermediate concentrations may lead to aggregation and turbidity.[7][8][9]

Issue 2: I need to dissolve a high concentration of m-cresol, but I am limited in how high I can raise the pH.

Possible Solutions:

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of m-cresol by reducing the overall polarity of the solvent system.[10][11][12]

  • Surfactants/Solubilizers: Surfactants can form micelles that encapsulate poorly soluble compounds, effectively increasing their concentration in the aqueous phase.[13][14]

G Start Need to Increase m-Cresol Solubility pH_Option Can pH be raised > 11? Start->pH_Option Co_Solvent_Option Use Co-solvents (e.g., Propylene Glycol, Ethanol) pH_Option->Co_Solvent_Option No Adjust_pH Adjust pH to > 11 with NaOH pH_Option->Adjust_pH Yes Surfactant_Option Use Surfactants (e.g., Polysorbates) Co_Solvent_Option->Surfactant_Option

Caption: Decision workflow for selecting a suitable solubilization strategy for m-cresol.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration m-Cresol Solution via pH Adjustment

Objective: To prepare a clear, stable aqueous solution of m-cresol at a target concentration by adjusting the pH.

Materials:

  • m-Cresol

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter and probe

  • Magnetic stirrer and stir bar

  • Appropriate volumetric glassware

Procedure:

  • Weigh the required amount of m-cresol and add it to a beaker containing approximately 80% of the final desired volume of deionized water.

  • Place the beaker on a magnetic stirrer and begin gentle agitation. The mixture will appear as a cloudy suspension.

  • Immerse the pH probe into the suspension.

  • Slowly add 1 M NaOH dropwise while continuously monitoring the pH and observing the clarity of the solution.

  • Continue adding NaOH until all the m-cresol has dissolved and the solution is completely clear.

  • Record the pH at which complete dissolution occurs.

  • For long-term stability, adjust the pH to be 0.5 to 1.0 unit higher than the pH of complete dissolution.

  • Transfer the clear solution to a volumetric flask and add deionized water to reach the final volume.

Protocol 2: Evaluating Co-solvents for m-Cresol Solubility Enhancement

Objective: To determine the effect of different concentrations of a co-solvent on the solubility of m-cresol.

Materials:

  • m-Cresol

  • Co-solvent (e.g., propylene glycol, ethanol)

  • Deionized water or a suitable buffer

  • Sealable vials

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (0.45 µm, ensure compatibility with the co-solvent)

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of co-solvent/water mixtures at various volume percentages (e.g., 10%, 20%, 30%, 40% co-solvent in water).

  • Add an excess amount of m-cresol to a known volume of each co-solvent mixture in separate vials. An excess is present when undissolved m-cresol remains visible.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • After equilibration, let the vials stand to allow the excess solid to settle.

  • Carefully withdraw a sample from the clear supernatant and immediately filter it through a 0.45 µm syringe filter.

  • Accurately dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC).

  • Quantify the concentration of m-cresol in the diluted sample using a validated analytical method.

  • Plot the solubility of m-cresol (mg/mL) versus the percentage of co-solvent to determine the optimal concentration for your needs.

Data Summary Table

Solubilization MethodExample VehicleApproximate m-Cresol SolubilityKey Considerations
None Water (neutral pH, 20°C)~23.5 g/L[1][2]Baseline solubility.
pH Adjustment Aqueous solution, pH > 11Can be significantly increasedA simple and effective method for ionizable compounds.
Co-solvency Aqueous Ethanol/Propylene GlycolIncreases with co-solvent %Reduces the polarity of the solvent system.[10][11][12]
Surfactants Aqueous Polysorbate 80Concentration-dependentPotential for incompatibility at certain concentrations.[7][8][9]

Note: The listed solubility values are approximate and should be confirmed experimentally for your specific system.

References

  • Wikipedia. m-Cresol. [Link]

  • Solubility of Things. m-Cresol. [Link]

  • Grokipedia. m-Cresol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 342, m-Cresol. [Link]

  • Chemistry Stack Exchange. Difference in pKa in meta-cresol and phenol. [Link]

  • Yeast Metabolome Database. P-Cresol (YMDB16061). [Link]

  • SciSpace. Extraction techniques for the determination of phenolic compounds in food. [Link]

  • ACS Publications. Aggregation Kinetics of Polysorbate 80/m-Cresol Solutions: A Small-Angle Neutron Scattering Study. [Link]

  • National Center for Biotechnology Information. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. [Link]

  • Semantic Scholar. Morphology of polysorbate 80 (Tween 80) micelles in aqueous dimethyl sulfoxide solutions. [Link]

  • Omics Online. A Highly Sensitive Method for the Quantitation of Polysorbate 20 and 80 to Study the Compatibility between Polysorbates and m-Cresol in the Peptide Formulation. [Link]

  • ResearchGate. A Highly Sensitive Method for the Quantitation of Polysorbate 20 and 80 to Study the Compatibility between Polysorbates and m-Cresol in the Peptide Formulation. [Link]

  • Loba Chemie. m-CRESOL | 108-39-4. [Link]

  • ResearchGate. Aggregation Kinetics of Polysorbate 80/ m -Cresol Solutions: A Small-Angle Neutron Scattering Study. [Link]

  • National Center for Biotechnology Information. Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]

  • ThaiScience. Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surface Methodology. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 342, m-Cresol. [Link]

  • Wikipedia. Cosolvent. [Link]

  • ResearchGate. Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]

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  • World Journal of Biology and Pharmaceutical Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

  • CORE. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements. [Link]

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  • Carl ROTH. Safety Data Sheet: m-Cresol. [Link]

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Technical Support Center: Managing m-Cresol Interference in Spectroscopic Analyses

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a common challenge in the analytical laboratory: interference from m-Cresol in spectroscopic measurements. As a widely used antimicrobial preservative in pharmaceutical formulations, particularly for protein and peptide-based drugs, m-Cresol is essential for product safety and longevity.[1] However, its presence can significantly complicate spectroscopic analyses aimed at characterizing the active pharmaceutical ingredient (API).[2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help researchers, scientists, and drug development professionals navigate and mitigate the analytical hurdles posed by m-Cresol.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you might encounter during your spectroscopic experiments, explaining the root cause and offering actionable solutions.

Problem 1: My UV-Vis absorbance spectrum for my protein is distorted and shows an unusually high reading around 270-280 nm.

  • Question: Why is my protein's UV-Vis spectrum showing unexpected absorbance, and how can I get an accurate concentration measurement?

  • Root Cause Analysis: m-Cresol exhibits strong absorbance in the UV region, with absorption maxima around 271 nm and 277 nm.[3] This spectral overlap directly interferes with the intrinsic absorbance of aromatic amino acids in proteins, such as tryptophan and tyrosine, which are typically measured around 280 nm to determine protein concentration.[4] This leads to an overestimation of the protein concentration and can mask subtle changes in the protein's tertiary structure.

  • Solution Workflow:

    • Primary Recommendation: Background Subtraction. The most direct approach is to subtract a spectrum of a matched buffer blank containing the same concentration of m-Cresol as your sample. This is crucial for correcting the baseline and isolating the protein's true absorbance.

    • Alternative Wavelength Measurement. If a suitable blank is unavailable, consider measuring absorbance at a wavelength where m-Cresol's contribution is minimal, although this is often not feasible.

    • Verification with a Dye-Based Assay. Use a protein quantitation method that is less susceptible to interference from phenolic compounds. Assays like the Bradford or BCA assay can provide an orthogonal confirmation of your protein concentration. However, it is still essential to run a control with just the m-Cresol-containing buffer to check for any assay interference.

    • Physical Removal of m-Cresol (If Feasible). For applications where the preservative is not critical during the analysis, techniques like dialysis or size-exclusion chromatography (SEC) can be employed to remove m-Cresol from the sample prior to measurement.[5][6]

    dot

    Caption: Troubleshooting workflow for UV-Vis interference.

Problem 2: I'm trying to analyze my protein's secondary structure using Circular Dichroism (CD) spectroscopy, but the signal in the far-UV region is noisy and unreliable.

  • Question: Why is my far-UV CD signal compromised, and what can I do to obtain a clean spectrum?

  • Root Cause Analysis: m-Cresol has a significant absorbance in the far-UV region (below 250 nm), which is the same region used to analyze the secondary structure of proteins (α-helix, β-sheet).[7][8] This high absorbance by m-Cresol can lead to a high photomultiplier tube (PMT) voltage in the CD instrument, resulting in a poor signal-to-noise ratio and potentially unusable data.

  • Solution Workflow:

    • Optimize Protein Concentration and Pathlength. Decrease the protein concentration or use a shorter pathlength cuvette (e.g., 0.1 mm or 1 mm) to reduce the overall absorbance of the sample, thereby lowering the PMT voltage.

    • Meticulous Background Subtraction. It is imperative to subtract the spectrum of a buffer blank containing the identical concentration of m-Cresol. This must be done carefully to avoid introducing artifacts.

    • Consider a Different Formulation Buffer. If possible during the development phase, explore alternative preservatives that have lower absorbance in the far-UV region.

    • Data Truncation. If the signal is only noisy at the very low end of the wavelength range, you may need to truncate your data and analyze a slightly narrower spectral region.

    dot

    Caption: Decision tree for improving Far-UV CD data quality.

Problem 3: My Size-Exclusion Chromatography (SEC) profile shows a shifted protein peak and poor resolution when m-Cresol is in the mobile phase.

  • Question: How is m-Cresol affecting my SEC separation, and how can I improve the chromatography?

  • Root Cause Analysis: m-Cresol can engage in secondary interactions with the stationary phase of the SEC column.[9] These hydrophobic or other non-ideal interactions can cause a delay in the elution of the protein, leading to a shift in retention time and potentially peak tailing or broadening. This can compromise the accuracy of aggregation and fragment analysis.

  • Solution Workflow:

    • Mobile Phase Optimization. The most effective solution is to include m-Cresol in the mobile phase at the same concentration as in the sample. This equilibrates the column and minimizes secondary interactions between the analyte and the stationary phase.

    • Adjust Mobile Phase Composition. If including m-Cresol in the mobile phase is not possible, consider adding a low concentration of an organic modifier, such as isopropanol or acetonitrile (e.g., 5-15%), to the mobile phase to reduce hydrophobic interactions.[9]

    • Column Selection. Choose an SEC column with a stationary phase that is known to have low secondary interactions.

Frequently Asked Questions (FAQs)

  • Q1: What is the spectroscopic signature of m-Cresol?

    • A1: m-Cresol has characteristic absorbance peaks in the UV region around 271 nm and 277 nm.[3] It also exhibits fluorescence and has a distinct Raman spectrum with a notable peak around 1600 cm-1.[10][11]

  • Q2: Can m-Cresol induce protein aggregation?

    • A2: Yes, while it is used as a preservative to prevent microbial growth, m-Cresol has been shown to induce protein aggregation in some formulations.[7][12] This is a critical consideration, and spectroscopic techniques can be used to monitor this phenomenon.

  • Q3: How can I remove m-Cresol from my sample before analysis?

    • A3: Dialysis and size-exclusion chromatography (SEC) are effective methods for removing small molecules like m-Cresol from protein samples.[5][6] Ultrafiltration can also be used, but care must be taken to select a membrane with an appropriate molecular weight cutoff to retain the protein while allowing m-Cresol to pass through.[5]

  • Q4: Are there any computational methods to correct for m-Cresol interference?

    • A4: Yes, for techniques like Raman spectroscopy, automated background subtraction algorithms based on iterative polynomial fitting or weighted least squares can be effective in removing the broad fluorescence background that can be exacerbated by m-Cresol.[13][14][15]

  • Q5: Does the pH of the solution affect the spectroscopic properties of m-Cresol?

    • A5: Yes, as a phenolic compound, the ionization state of m-Cresol is pH-dependent. This can influence its UV-Vis absorbance spectrum. Therefore, it is crucial to maintain consistent pH between your sample and your blank for accurate background subtraction.[16]

Experimental Protocols

Protocol 1: Accurate Protein Quantification by UV-Vis Spectroscopy in the Presence of m-Cresol
  • Prepare a Matched Buffer Blank: Create a buffer solution that is identical to your sample buffer, including the exact same concentration of m-Cresol.

  • Instrument Zeroing: Use the matched buffer blank to zero the spectrophotometer at the desired wavelength (typically 280 nm).

  • Measure Sample Absorbance: Measure the absorbance of your protein sample. The resulting value will have the contribution from m-Cresol already subtracted.

  • Calculate Protein Concentration: Use the Beer-Lambert law (A = εbc) with the corrected absorbance value and the molar extinction coefficient of your protein to determine its concentration.

Protocol 2: Mitigating m-Cresol Interference in Far-UV Circular Dichroism
  • Sample Preparation: Prepare your protein sample and a matched buffer blank with the same concentration of m-Cresol.

  • Instrument Setup:

    • Use a short pathlength cuvette (e.g., 1 mm or 0.1 mm).

    • Set the spectral range (e.g., 190-250 nm).

    • Optimize the instrument parameters (e.g., scan speed, data pitch, accumulations) to maximize signal-to-noise.

  • Data Acquisition:

    • Acquire the CD spectrum of the matched buffer blank first.

    • Acquire the CD spectrum of the protein sample.

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the resulting signal to mean residue ellipticity.

Data Presentation

Table 1: Spectroscopic Properties of m-Cresol

PropertyWavelength/WavenumberReference
UV Absorbance Maxima~271 nm, ~277 nm[3]
Raman Characteristic Peak~1600 cm⁻¹[11]

References

  • Biswas, S., et al. (2011). Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c. Protein Science, 20(9), 1533-1543. Available from: [Link]

  • CASSS. (2018). Analytical Considerations for Excipients Used in Biotechnology Products. Available from: [Link]

  • Biswas, S., et al. (2011). Mechanisms of m-cresol-induced protein aggregation studied using a model protein cytochrome c. PubMed, 21638332. Available from: [Link]

  • RSC Publishing. (2016). m-Cresol affects the lipid bilayer in membrane models and living neurons. Available from: [Link]

  • López Carreto, M., et al. (1996). Simultaneous spectrophotometric determination of o-cresol and m-cresol in urine by use of the kinetic wavelength-pair method. Analyst, 121(11), 1647-1652. Available from: [Link]

  • MDPI. (2023). Detection of Tuber melanosporum Using Optoelectronic Technology. Available from: [Link]

  • ResearchGate. (2011). Mechanisms of m-cresol-induced Protein Aggregation Studied Using a Model Protein Cytochrome c. Available from: [Link]

  • National Center for Biotechnology Information. (2008). Toxicological Profile for Cresols. Available from: [Link]

  • Pignataro, M. F., Herrera, M. G., & Dodero, V. I. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(20), 4854. Available from: [Link]

  • Ramakoteswara Rao, P. (1962). Spectroscopic studies of the cresols. Indian Journal of Pure & Applied Physics, 2, 137-142. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders. Available from: [Link]

  • Yu, H., & Yan, P. (2012). Determination of m-Cresol and p-Cresol in Industrial Cresols by Raman Spectrometer. Advanced Materials Research, 463-464, 1141-1144. Available from: [Link]

  • Wang, Y., et al. (2020). Separation of m-cresol and p-cresol by NaZSM-5 with different Si/Al ratios. RSC Advances, 10(49), 29431-29440. Available from: [Link]

  • ResearchGate. (2012). Comparing of the UV-Vis absorption spectra of m-cresol 0.1 mM, Fe(III)-Cit 0.3 mM and mixture of m-cresol/Fe(III)-Cit (0.1 mM, 0.3 mM). Available from: [Link]

  • ResearchGate. (2023). Impact of Filling Process Interruptions on m-Cresol Concentration in Parenteral Drug Formulations. Available from: [Link]

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Available from: [Link]

  • Chromatography Today. (2017). Effects of Secondary Interactions in Size Exclusion Chromatography. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 342, m-Cresol. Available from: [Link]

  • American Pharmaceutical Review. (2018). Size-Exclusion Chromatography for Analyzing Complex and Novel Biotherapeutic Products. Available from: [Link]

  • ResearchGate. (2014). Meta-cresol and phenol content of major insulin formulations. Available from: [Link]

  • Bio-Rad. Protein Extraction and Cleanup. Available from: [Link]

  • University of East Anglia. CD Spectroscopy. Available from: [Link]

  • PubMed. (2014). Effects of phenol and meta-cresol depletion on insulin analog stability at physiological temperature. Available from: [Link]

  • RSC Publishing. (1972). Correlations involving chemical shifts of cresol + base complexes. Available from: [Link]

  • National Center for Biotechnology Information. (2008). Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials. Available from: [Link]

  • ResearchGate. (2016). How to remove p-cresol impurity from m-cresol?. Available from: [Link]

  • Chemistry LibreTexts. (2022). Circular Dichroism. Available from: [Link]

  • Asian Journal of Chemistry. (2011). Automated Background Subtraction Algorithm for Raman Spectra Based on Iterative Weighted Least Squares. Available from: [Link]

  • Chemistry LibreTexts. (2022). 9.3: Interferences in Absorption Spectroscopy. Available from: [Link]

  • Harvard University. Circular Dichroism (CD). Available from: [Link]

  • Wikipedia. (2023). Circular dichroism. Available from: [Link]

  • PubMed Central. (2015). Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. Available from: [Link]

  • Applied Spectroscopy. (2016). Background Subtraction of Raman Spectra Based on Iterative Polynomial Smoothing. Available from: [Link]

  • Analyst. (2012). Method for automated background subtraction from Raman spectra containing known contaminants. Available from: [Link]

  • ResearchGate. (2022). Mitigation of malondialdehyde-induced protein lipoxidation by epicatechin in whey protein isolate. Available from: [Link]

  • ResearchGate. (2023). How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis?. Available from: [Link]

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optimizing reaction conditions for m-Cresol alkylation

Author: BenchChem Technical Support Team. Date: January 2026

An advanced understanding of reaction kinetics and equilibria is crucial for optimizing the selective alkylation of m-cresol, a key synthesis step for many high-value chemicals, including antioxidants, disinfectants, and fragrance compounds. This technical support guide, designed for chemists and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you achieve higher yields, better selectivity, and more robust, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamentals of m-cresol alkylation, providing the foundational knowledge needed to make informed experimental decisions.

Q1: What are the most effective catalysts for m-cresol alkylation, and how do they work?

A1: The choice of catalyst is paramount and generally falls into three categories:

  • Brønsted Acids: Strong proton acids like sulfuric acid (H₂SO₄) and perchloric acid (HClO₄) are effective homogeneous catalysts.[1] They function by protonating the alkylating agent (e.g., an alcohol or alkene) to generate a carbocation, which then acts as the electrophile in the subsequent Friedel-Crafts reaction. While effective, they can be corrosive and difficult to separate from the reaction mixture.

  • Lewis Acids: Catalysts like aluminum chloride (AlCl₃) are classic choices for Friedel-Crafts reactions. However, their effectiveness with phenolic substrates can be compromised. The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid, deactivating the catalyst and the aromatic ring towards electrophilic substitution, which can lead to poor yields.[2]

  • Solid Acid Catalysts: This is the preferred modern approach for greener and more efficient processes. Zeolites (e.g., H-ZSM-5, H-MCM-22, ZnY), clays, and strong acid resins offer significant advantages, including ease of separation, potential for regeneration, and shape-selectivity that can influence isomer distribution.[3][4][5] These catalysts possess both Brønsted and Lewis acid sites on their surface, which facilitate the formation of the electrophile and its subsequent attack on the cresol ring.[5]

Q2: How does the choice of alkylating agent affect the reaction?

A2: The alkylating agent dictates the nature of the electrophile and potential side reactions. Common agents include:

  • Alcohols (e.g., isopropanol, tert-butanol): These are frequently used due to their availability and lower toxicity. They require an acid catalyst to dehydrate them into the corresponding carbocation. Water is formed as a byproduct, which can potentially deactivate certain catalysts.[6]

  • Alkenes (e.g., propylene, cyclohexene): These are highly efficient as they can be directly protonated by an acid catalyst to form a carbocation without generating water. This makes them ideal for reactions sensitive to moisture.[1][3]

  • Alkyl Halides: While classic Friedel-Crafts reagents, they are less commonly used in industrial phenol alkylation due to the generation of corrosive hydrogen halide byproducts.

Q3: What is the difference between C-alkylation and O-alkylation, and how can I control it?

A3: Alkylation of m-cresol can occur at two positions: on the aromatic ring (C-alkylation ) to form the desired alkyl-m-cresol isomers, or on the hydroxyl group (O-alkylation ) to form an ether (e.g., 3-methylanisole). The balance between these two pathways is a key optimization parameter.[6][7]

  • Thermodynamic vs. Kinetic Control: O-alkylation is often the kinetically favored product, forming faster at lower temperatures.[8] C-alkylation is typically the thermodynamically more stable product and is favored at higher reaction temperatures.[6][7][9] Therefore, increasing the reaction temperature is a primary strategy to maximize C-alkylation.[10]

  • Catalyst Choice: Catalysts with strong acid sites, particularly a combination of Brønsted and Lewis acidity as found in many zeolites, tend to promote C-alkylation.[5]

  • Reaction Time: At lower temperatures, the O-alkylated product may form first. Given sufficient time and a suitable catalyst, this ether can undergo rearrangement (a Fries-type rearrangement) to the more stable C-alkylated product.[11]

Q4: How do I monitor the reaction progress and analyze the product mixture?

A4: Accurate monitoring is essential for optimization.

  • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of reactant consumption and product formation.

  • Gas Chromatography (GC): The most common method for quantitative analysis. A GC equipped with a Flame Ionization Detector (FID) can separate and quantify m-cresol, the O-alkylated ether, and the various C-alkylated isomers.[12]

  • High-Performance Liquid Chromatography (HPLC): A powerful alternative, especially for less volatile products. Reverse-phase HPLC methods have been developed to separate cresol isomers effectively.[12][13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem: Low or No Conversion

Q: My reaction has stalled, or the conversion of m-cresol is very low. What are the likely causes?

A: This issue typically points to a problem with the catalyst or reaction conditions.

  • Catalyst Deactivation: This is the most common culprit.

    • Moisture: Lewis acids like AlCl₃ and many solid acid catalysts are extremely sensitive to water. Ensure all glassware is oven- or flame-dried and use anhydrous solvents and reagents.[14] Water will hydrolyze and deactivate the catalyst.

    • Complexation (Lewis Acids): As mentioned in FAQ Q1, the phenolic -OH group can form a stable complex with Lewis acid catalysts, effectively sequestering them.[2] This is why stoichiometric or excess amounts of the catalyst are often needed for acylation, and a similar principle can affect alkylation.

    • Coke Formation (Solid Catalysts): At higher temperatures, side reactions can lead to the formation of heavy organic molecules ("coke") that deposit on the catalyst surface, blocking active sites and pores. This is a common issue with zeolites and leads to a decline in activity over time.[4]

  • Insufficient Temperature: The reaction may have a high activation energy. If the temperature is too low, the reaction rate will be negligible. Gradually increase the temperature while monitoring the reaction by TLC or GC.[11]

  • Poor Reagent Quality: Ensure your m-cresol and alkylating agent are pure. Impurities can interfere with the catalyst.

Troubleshooting Decision Tree: Low Yield

LowYield Start Low Yield of Desired Product CheckConversion Is m-cresol consumed? Start->CheckConversion Polyalkylation High Polyalkylation? CheckConversion->Polyalkylation Yes Sol_Catalyst Troubleshoot Catalyst: - Check for deactivation (water) - Increase catalyst loading - Use stronger acid catalyst CheckConversion->Sol_Catalyst No Sol_Temp Increase Reaction Temperature CheckConversion->Sol_Temp No SideProducts Other Byproducts (e.g., Ether)? Polyalkylation->SideProducts No Sol_Ratio Increase m-cresol: alkylating agent ratio Polyalkylation->Sol_Ratio Yes Sol_TimeTemp Optimize Temp & Time: - Higher temp favors C-alkylation - Longer time may convert ether SideProducts->Sol_TimeTemp Yes (Ether) Sol_Workup Review Workup Procedure SideProducts->Sol_Workup No

Caption: Troubleshooting decision tree for low product yield.

Problem: Poor Regioselectivity (Ortho- vs. Para-Alkylation)

Q: I'm getting a mixture of alkylated isomers. How can I improve selectivity?

A: The directing effect of the methyl and hydroxyl groups on the m-cresol ring makes controlling regioselectivity challenging. Alkylation can occur at the 2-, 4-, and 6-positions.

  • Steric Hindrance: The choice of catalyst and alkylating agent can sterically influence the position of attack.

    • Bulky Catalysts: Shape-selective catalysts like H-ZSM-5 zeolite can favor the formation of less sterically hindered isomers due to constraints imposed by their pore structure.[3]

    • Bulky Alkylating Agents: A bulkier alkylating agent (e.g., tert-butyl group vs. methyl group) will preferentially attack the less hindered positions of the ring.

  • Thermodynamic vs. Kinetic Control: Isomer distribution is highly dependent on reaction conditions.

    • Temperature and Time: One isomer may be formed faster (kinetic product), while another is more stable (thermodynamic product). For instance, in some systems, prolonged reaction times or higher temperatures can cause isomerization, leading to an enrichment of the most thermodynamically stable product.[7] Systematic variation of temperature and reaction time is essential to determine the optimal conditions for your desired isomer.

Problem: Catalyst Deactivation and Regeneration

Q: My solid acid catalyst loses activity after one use. How can I prevent this and regenerate it?

A: Loss of activity in solid catalysts is common and usually due to coking or leaching of the active species.

  • Prevention:

    • Optimize Temperature: Avoid excessively high temperatures that accelerate coke formation.

    • Control Reactant Feed: In a flow system, a lower weight hourly space velocity (WHSV) can sometimes reduce deactivation. For batch reactions, ensure efficient stirring to prevent localized overheating on the catalyst surface.[3]

  • Regeneration Protocol: A common method for regenerating coked zeolites and other solid catalysts is calcination.

    • Separation: After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.[14]

    • Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., acetone or toluene) to remove any adsorbed organic species.[14]

    • Drying: Dry the washed catalyst in an oven at 100-120°C overnight.[14]

    • Calcination: Place the dried catalyst in a muffle furnace. Heat in a slow flow of air to 500-550°C and hold for 3-5 hours to carefully burn off the deposited coke.[14]

    • Cooling & Storage: Allow the catalyst to cool completely in a desiccator to prevent moisture absorption before reuse.[14]

Experimental Protocols & Data

General Protocol: Isopropylation of m-Cresol with a Solid Acid Catalyst

This protocol provides a starting point for optimization experiments.

  • Catalyst Activation: Place the solid acid catalyst (e.g., 5 wt% of m-cresol) in a round-bottom flask and heat under vacuum at 120°C for 4 hours to remove adsorbed water.

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), allow the flask to cool to room temperature. Add a magnetic stir bar, m-cresol, and the alkylating agent (e.g., isopropanol). A molar ratio of m-cresol to alkylating agent of 3:1 to 5:1 is often used to minimize poly-alkylation.[6][7]

  • Reaction: Heat the mixture to the desired temperature (e.g., 120-180°C) with vigorous stirring.

  • Monitoring: At set time intervals, withdraw a small aliquot, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a syringe filter to remove the catalyst, and analyze by GC to determine conversion and product distribution.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter to recover the catalyst. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Workflow for Optimizing Reaction Conditions

OptimizationWorkflow A 1. Select Catalyst & Alkylating Agent B 2. Initial Screening Reaction (e.g., 140°C, 3:1 molar ratio, 4h) A->B C 3. Analyze Results (GC/HPLC) - Conversion - Selectivity (C- vs O-) - Isomer Ratio B->C D 4. Optimize Temperature (Vary 120-180°C) C->D E 5. Optimize Molar Ratio (Vary 1:1 to 8:1) D->E F 6. Optimize Reaction Time (Run time course 1-12h) E->F G 7. Final Optimized Protocol F->G

Caption: A systematic workflow for optimizing m-cresol alkylation.

Table 1: Influence of Key Parameters on Reaction Outcome
ParameterEffect on ConversionEffect on C- vs. O-AlkylationEffect on Regioselectivity
Temperature Increases with temperature up to an optimum, then coke formation may dominate.[1]Higher temperatures strongly favor C-alkylation.[6][7]Can shift the isomer ratio between kinetic and thermodynamic products.[10]
Molar Ratio (Cresol:Alkylating Agent) Higher excess of cresol can drive the reaction to completion.Generally, does not fundamentally change the C/O ratio but can suppress side reactions.Can impact poly-alkylation; high excess of cresol favors mono-alkylation.[6]
Catalyst Loading Increases with loading, but may plateau.[1]Stronger/more acidic sites favor C-alkylation.Shape-selective catalysts (zeolites) can favor specific isomers.[3]
Reaction Time Increases over time until equilibrium or catalyst deactivation.Longer times can allow for the conversion of kinetic O-alkylated product to the thermodynamic C-alkylated product.[7]May allow for isomerization to the most stable product.

Safety Precautions

Core Directive: Always consult the Safety Data Sheet (SDS) for all chemicals before use.[15][16] Conduct all experiments in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazards:

    • m-Cresol: Toxic if swallowed or in contact with skin.[15][16] Causes severe skin burns and eye damage.[15][16] Harmful to aquatic life.[15]

    • Alkylating Agents: Many are flammable and/or toxic. Some alkylating agents are classified as known or probable carcinogens.[17]

    • Acid Catalysts: Strong acids like H₂SO₄ and Lewis acids like AlCl₃ are highly corrosive.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety goggles and a face shield are mandatory.[16]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile or neoprene). Check the manufacturer's breakthrough time for the specific chemicals being used.[16]

    • Skin Protection: A flame-resistant lab coat and closed-toe shoes are required.

  • Handling and Disposal:

    • Handle m-cresol and acid catalysts with extreme care to avoid contact.[15]

    • Quench reactions carefully.

    • Dispose of chemical waste according to your institution's environmental health and safety guidelines. Do not pour organic waste down the drain.[15]

References

  • Effect of temperature on p-cresol conversion and product selectivity. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • bon. (2015, May 16). Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]

  • Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene. (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]

  • Alkylation of Phenol and m-Cresol Over Zeolites. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.
  • An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (2022). Molecules, 27(15), 4984. MDPI. [Link]

  • Study of Gas Phase m-Cresol Alkylation with Methanol on Solid Acid Catalysts. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Acevedo, S., et al. (2014). Study of Gas Phase m-Cresol Alkylation with Methanol on Solid Acid Catalysts. Catalysis Letters, 144, 2134–2143. CONICET Digital. [Link]

  • Mechanistic insights into solvent induced alkylation of p-cresol with tert-butyl alcohol using Brönsted acidic ionic liquids. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Patra, S., et al. (2015). Mechanistic insights into solvent induced alkylation of p-cresol with tert-butyl alcohol using Brönsted acidic ionic liquids. Organic & Biomolecular Chemistry, 13(28), 7696-7707.
  • Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online. Retrieved January 6, 2026, from [Link]

  • m-Cresol Safety Data Sheet. (2024, November 28). Penta Manufacturing Company. Retrieved January 6, 2026, from [Link]

  • Safety Data Sheet: m-Cresol. (n.d.). Carl ROTH. Retrieved January 6, 2026, from [Link]

  • Friedel-Crafts Alkylation and Acylation. (2022, September 24). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Paranjpe, K. Y. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 300-301.
  • Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online. Retrieved January 6, 2026, from [Link]

  • Analytical Methods for Determining Cresols. (n.d.). In Toxicological Profile for Cresols. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • How can meta-cresol be made, given that the hydroxyl group is ortho,para-directing? (2014, August 4). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]

  • Paranjpe, K. Y. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies. Retrieved January 6, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 6, 2026, from [Link]

  • How can meta-cresol be made, given that the hydroxyl group is ortho,para-directing? (2014, August 4). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]

  • Analytical Methods for Determining Cresols in Environmental Materials. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. (n.d.). Pan American Health Organization. Retrieved January 6, 2026, from [Link]

  • Alkylation of m-Cresol with n-Alcohols in Presence of Sulphuric Acid. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing of m-Cresol in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of m-Cresol. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My m-Cresol peak is tailing significantly. What is the most common cause?

Peak tailing is an asymmetrical peak shape with a drawn-out trailing edge.[1][2] For phenolic compounds like m-Cresol, the most frequent cause is secondary interactions with the stationary phase.[3]

In reverse-phase HPLC, the primary retention mechanism is hydrophobic interaction. However, the silica backbone of most columns has residual silanol groups (Si-OH). These silanols are acidic and can become ionized (Si-O⁻) at mobile phase pH levels above 3-4.[1][4] The hydroxyl group on m-Cresol can then interact with these ionized silanols via hydrogen bonding or ion-exchange, creating a secondary, stronger retention mechanism.[5] Molecules that experience this secondary interaction are retained longer, resulting in a "tail."[6]

Q2: How can I fix peak tailing by adjusting the mobile phase?

Mobile phase optimization is the first and most critical step. The goal is to create an environment that minimizes the unwanted silanol interactions.

Strategy 1: Lower the Mobile Phase pH

By lowering the mobile phase pH, you can suppress the ionization of the silanol groups, keeping them in their protonated (Si-OH) state.[7] This makes them much less interactive with acidic analytes like m-Cresol.

  • Recommendation: Adjust the mobile phase to a pH between 2.5 and 3.5 . This ensures the vast majority of silanol groups are protonated and non-ionic, dramatically improving peak shape.[4][8]

Step-by-Step Protocol: Mobile Phase pH Adjustment
  • Prepare the Aqueous Phase: Prepare your aqueous mobile phase component (e.g., HPLC-grade water).

  • Select an Acid Modifier: Use a suitable acid like trifluoroacetic acid (TFA) at 0.1% or formic acid at 0.1%. These are effective and compatible with MS detectors. Phosphoric acid can also be used for UV detection.[9]

  • Adjust pH: Add the acid modifier to the aqueous phase and mix thoroughly. Measure the pH using a calibrated pH meter. Adjust as needed to reach the target pH of 2.5-3.5.

  • Add Organic Solvent: Mix the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio. Crucially, always adjust the pH of the aqueous portion before mixing with the organic solvent. [10]

  • Degas: Degas the final mobile phase using sonication or vacuum filtration before use.

The following diagram illustrates how lowering pH prevents the unwanted secondary interaction responsible for peak tailing.

G cluster_high_ph Mid to High pH (e.g., pH > 4) cluster_low_ph Low pH (e.g., pH 2.5-3.5) silanol_high Deprotonated Silanol (Si-O⁻) interaction Strong Secondary Interaction (Ion-Exchange / H-Bond) silanol_high->interaction mcresol_high m-Cresol (-OH group) mcresol_high->interaction tailing Result: Peak Tailing interaction->tailing silanol_low Protonated Silanol (Si-OH) no_interaction Interaction Minimized silanol_low->no_interaction mcresol_low m-Cresol (-OH group) mcresol_low->no_interaction good_peak Result: Symmetrical Peak no_interaction->good_peak G start Start: m-Cresol Peak Tailing Observed check_ph 1. Check Mobile Phase Is pH low (2.5-3.5)? Is it buffered? start->check_ph adjust_ph Adjust pH to 2.5-3.5 Add 10-25mM Buffer (Formate/Phosphate) check_ph->adjust_ph No check_column 2. Check Column Is it a modern, end-capped Type B silica column? check_ph->check_column Yes end_good Problem Solved: Symmetrical Peak adjust_ph->check_ph Re-analyze adjust_ph->end_good Fixed replace_column Replace with a new, high-quality end-capped or polar-embedded column check_column->replace_column No check_system 3. Check System Could there be metal contamination? check_column->check_system Yes replace_column->check_column Re-analyze replace_column->end_good Fixed passivate_system Perform System Passivation (e.g., Nitric or Formic Acid wash) check_system->passivate_system Possible check_sample 4. Check Sample Is concentration too high? Is solvent appropriate? check_system->check_sample Unlikely passivate_system->check_system Re-analyze passivate_system->end_good Fixed adjust_sample Dilute sample (10x, 100x) Reconstitute in mobile phase check_sample->adjust_sample Possible end_bad Issue Persists: Consult Instrument Specialist check_sample->end_bad Unlikely adjust_sample->check_sample Re-analyze adjust_sample->end_good Fixed

Caption: Systematic Troubleshooting Workflow for Peak Tailing.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Phenols Analysis of phenols on a base-deactivated capillary column. Retrieved from [Link]

  • PubMed. (n.d.). Simulating phenol high-performance liquid chromatography retention times as the pH changes. Mobile phase pH versus buffer pH. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. Retrieved from [Link]

  • LCGC International. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Column Watch: Methods for the Passivation of HPLC Instruments and Columns. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Base Deactivated HPLC Column Definition. Retrieved from [Link]

  • LCGC International. (n.d.). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Restek. (n.d.). How do intrinsically base-deactivated phases work? Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Analytics-Shop. (n.d.). Successful passivation of an HPLC system. Retrieved from [Link]

  • Phenomenex Blog. (2020, April 14). Analysis of Bases – The Chromatography Method of the Old and New. Retrieved from [Link]

  • Technology Networks. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • ResearchGate. (2016, March 15). Can we detect and quantify m Cresol at 252 nm by HPLC method? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of m-Cresol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Today. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

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Technical Support Center: Strategies to Enhance m-Cresol Yield in Microbial Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microbial biosynthesis of m-cresol. This guide is designed for researchers, scientists, and drug development professionals actively working on enhancing the production of this valuable platform chemical. Here, we move beyond basic protocols to address the nuanced challenges and critical thinking required for successful yield enhancement. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during your experiments.

Section 1: Foundational Knowledge & FAQs

This section provides answers to common questions regarding the fundamentals of m-cresol biosynthesis, helping to build a strong theoretical foundation for your experimental design.

FAQ 1: What are the primary microbial hosts and biosynthetic pathways for m-cresol production?

There are two main approaches for microbial m-cresol production, each with its preferred host organisms:

  • De Novo Biosynthesis from Simple Sugars: This approach builds m-cresol from central carbon metabolism, typically using glucose or starch as a feedstock. The most common pathway involves the heterologous expression of 6-methylsalicylic acid synthase (MSAS) and 6-methylsalicylic acid (6-MSA) decarboxylase.[1]

    • Hosts: Saccharomyces cerevisiae and Aspergillus nidulans are frequently used for this pathway. A. nidulans has shown particular promise, achieving gram-level titers.[2] Escherichia coli is also a viable host due to its well-characterized genetics and rapid growth.[3][4]

  • Biotransformation of Toluene: This method utilizes enzymes that can hydroxylate toluene at the meta position.

    • Hosts: Pseudomonas species, such as Pseudomonas putida and Pseudomonas stutzeri, are natural toluene degraders and possess the necessary monooxygenase enzymes.[5][6][7] Engineered E. coli expressing these monooxygenases is also a common strategy.[8]

FAQ 2: What are the main factors limiting m-cresol yield?

The primary bottleneck in achieving high titers of m-cresol is its inherent toxicity to most microbial hosts.[1] This toxicity can lead to:

  • Inhibition of cell growth and viability.

  • Reduced enzyme activity.

  • Membrane disruption.

Other significant limiting factors include:

  • Precursor Availability: Insufficient supply of precursors like acetyl-CoA and malonyl-CoA for the de novo pathway, or inefficient transport and activation of toluene in biotransformation.

  • Enzyme Efficiency: The catalytic efficiency and specificity of key enzymes, such as monooxygenases or MSAS, can be suboptimal.

  • Competing Metabolic Pathways: Diversion of carbon flux to native metabolic pathways reduces the carbon available for m-cresol synthesis.

FAQ 3: What are the key enzymes involved in the primary biosynthetic pathways?

The specific enzymes depend on the chosen pathway:

PathwayKey EnzymesFunctionHost Organisms
De Novo Synthesis 6-Methylsalicylic Acid Synthase (MSAS)A polyketide synthase that converts acetyl-CoA and malonyl-CoA to 6-methylsalicylic acid (6-MSA).S. cerevisiae, A. nidulans, E. coli
6-MSA DecarboxylaseDecarboxylates 6-MSA to produce m-cresol.S. cerevisiae, A. nidulans, E. coli
Toluene Biotransformation Toluene-o-xylene Monooxygenase (ToMO)Hydroxylates toluene to a mixture of o-, m-, and p-cresol.[5][8]Pseudomonas stutzeri, Engineered E. coli
Toluene 4-Monooxygenase (T4MO)Primarily produces p-cresol but also has minor activity towards m-cresol formation.[9]Pseudomonas mendocina
Phenol/Cresol HydroxylaseFurther oxidizes cresols.[5]Pseudomonas sp.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues you might face, providing potential causes and actionable solutions.

Scenario 1: Low or No m-Cresol Titer Detected

Problem: After inducing gene expression in your engineered strain, you detect very low or no m-cresol in the culture medium.

Possible Causes & Troubleshooting Steps:

  • Inefficient Enzyme Expression or Activity:

    • Verify Protein Expression: Run an SDS-PAGE and Western blot to confirm the presence of your biosynthetic enzymes.

    • Codon Optimization: Ensure the genes for your enzymes have been codon-optimized for your expression host.

    • Promoter Strength: Experiment with different promoters (inducible vs. constitutive) to balance enzyme expression with metabolic load.[2]

    • Enzyme Assays: If possible, perform in vitro assays with cell lysates to confirm enzyme activity.

  • Precursor Limitation:

    • Boost Precursor Supply: Overexpress genes in the upstream pathways that produce key precursors. For the de novo pathway, this could involve engineering the acetyl-CoA and malonyl-CoA pools.

    • Knockout Competing Pathways: Use CRISPRi or gene knockouts to downregulate or eliminate pathways that drain precursors.[10] For example, in E. coli, pathways leading to acetate formation or fatty acid biosynthesis might compete for acetyl-CoA.

  • Product Toxicity:

    • Toxicity Assay: Determine the IC50 of m-cresol for your host strain to understand its tolerance level.

    • In Situ Product Removal: Implement a two-phase fermentation system using an organic solvent like dodecane or glycerol tributyrate to extract m-cresol from the aqueous phase as it is produced, thereby reducing its concentration in the vicinity of the cells.[1][4]

    • Detoxification Strategies: Engineer the host to convert m-cresol into a less toxic derivative. For example, in S. cerevisiae, co-expression of a UDP-glycosyltransferase can convert m-cresol to m-cresol glucoside, or an O-methyltransferase can produce the less toxic and more volatile 3-methylanisole.[1]

Scenario 2: High Intermediate Accumulation, Low Final Product

Problem: You observe a high concentration of an intermediate (e.g., 6-MSA in the de novo pathway), but the final m-cresol titer is low.

Possible Causes & Troubleshooting Steps:

  • Bottleneck at a Specific Enzymatic Step:

    • Increase Downstream Enzyme Expression: The expression level of the enzyme converting the intermediate may be insufficient. Increase its copy number or use a stronger promoter. For the 6-MSA to m-cresol conversion, this would be the 6-MSA decarboxylase.

    • Enzyme Kinetics: The downstream enzyme may have poor kinetics (high Km, low kcat). Consider protein engineering or screening for a more efficient enzyme from a different organism.

  • Feedback Inhibition:

    • Investigate Inhibition: Determine if the accumulated intermediate or the final product (m-cresol) is inhibiting upstream enzymes.

    • Enzyme Engineering: Use protein engineering to create enzyme variants that are less sensitive to feedback inhibition.

Scenario 3: Inconsistent Yields in Fed-Batch Fermentation

Problem: You have a promising strain in shake flask cultures, but the m-cresol yield is inconsistent or lower than expected when scaling up to a fed-batch fermenter.

Possible Causes & Troubleshooting Steps:

  • Sub-optimal Fermentation Conditions:

    • Parameter Optimization: Systematically optimize parameters such as pH, temperature, dissolved oxygen, and agitation speed.[11][12][13] Response Surface Methodology (RSM) can be a powerful tool for this.[13][14]

    • Feeding Strategy: The feeding strategy for the primary carbon source (e.g., glucose) is critical. A continuous, rate-controlled feed can prevent overflow metabolism and maintain optimal precursor supply.

  • Accumulation of Toxic Byproducts:

    • Byproduct Analysis: Analyze the fermentation broth for common toxic byproducts like acetate (in E. coli).

    • Metabolic Engineering: If byproduct formation is significant, engineer the strain to reduce their production (e.g., knockout genes involved in acetate synthesis).

Section 3: Experimental Protocols & Visualizations

Protocol: Two-Phase Fed-Batch Fermentation for m-Cresol Production in E. coli

This protocol outlines a general procedure for a two-phase fed-batch fermentation to mitigate m-cresol toxicity.

1. Pre-culture Preparation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics. b. Incubate overnight at 37°C with shaking at 220 rpm. c. Use the overnight culture to inoculate 100 mL of defined fermentation medium in a 500 mL shake flask. d. Incubate at 37°C and 220 rpm until the OD600 reaches 2.0-3.0.

2. Fermenter Setup and Inoculation: a. Prepare a 1 L fermenter with 500 mL of defined fermentation medium. b. Autoclave and allow to cool to the desired fermentation temperature (e.g., 30°C). c. Inoculate the fermenter with the pre-culture to an initial OD600 of ~0.1.

3. Batch Phase: a. Maintain the temperature at 30°C and pH at 7.0 (controlled with NH4OH). b. Run the batch phase until the initial carbon source is depleted, indicated by a sharp increase in dissolved oxygen (DO).

4. Fed-Batch Phase: a. Start a continuous feed of a concentrated glucose solution. The feed rate should be adjusted to maintain a low, steady-state glucose concentration. b. At the start of the fed-batch phase, induce protein expression by adding the appropriate inducer (e.g., IPTG). c. Simultaneously, add a sterile organic solvent (e.g., 10% v/v dodecane) to the fermenter to create the second phase.

5. Sampling and Analysis: a. Take samples periodically from both the aqueous and organic phases. b. Centrifuge the samples to separate the phases and cell biomass. c. Analyze the supernatant (aqueous phase) and the organic phase for m-cresol concentration using HPLC.

Visualizations
De Novo Biosynthesis Pathway of m-Cresol

G Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Glycolysis & PDH Complex Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACC Six_MSA 6-Methylsalicylic Acid Acetyl_CoA->Six_MSA MSAS Malonyl_CoA->Six_MSA MSAS m_Cresol m-Cresol Six_MSA->m_Cresol 6-MSA Decarboxylase

Caption: De novo biosynthesis pathway of m-cresol from glucose.

Troubleshooting Workflow for Low m-Cresol Yield

G Start Low/No m-Cresol Titer Check_Expression Verify Protein Expression (SDS-PAGE/Western Blot) Start->Check_Expression Check_Activity Perform In Vitro Enzyme Assays Check_Expression->Check_Activity Expression OK Optimize_Expression Codon & Promoter Optimization Check_Expression->Optimize_Expression Expression Low/Absent Check_Precursors Quantify Precursor Pools Check_Activity->Check_Precursors Activity OK Engineer_Enzyme Enzyme Engineering/Screening Check_Activity->Engineer_Enzyme Activity Low Check_Toxicity Determine m-Cresol IC50 Check_Precursors->Check_Toxicity Precursors OK Boost_Precursors Overexpress Upstream Pathways / Knockout Competing Pathways Check_Precursors->Boost_Precursors Precursors Low Mitigate_Toxicity In Situ Product Removal / Detoxification Strategy Check_Toxicity->Mitigate_Toxicity High Toxicity

Caption: A logical workflow for troubleshooting low m-cresol yields.

References

  • ResearchGate. (n.d.). Proposed pathways for the conversion of toluene to methylcatechols (A)... Retrieved from [Link]

  • ResearchGate. (n.d.). The m-cresol-derived industrial chemicals (a) and the biosynthetic... Retrieved from [Link]

  • PubMed. (2020). Improving 3-methylphenol (m-cresol) production in yeast via in vivo glycosylation or methylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways for the oxidation of toluene (0.8 mM) to o-cresol, m-cresol,... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Altering Toluene 4-Monooxygenase by Active-Site Engineering for the Synthesis of 3-Methoxycatechol, Methoxyhydroquinone, and Methylhydroquinone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The metabolism of cresols by species of Pseudomonas. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Metabolism of Phenol and Cresols by Mutants of Pseudomonas putida. Retrieved from [Link]

  • J-Stage. (n.d.). Biotransformation of Toluene to o-Cresol in a Two-Phase System by a Solvent Tolerant Bacterium. Retrieved from [Link]

  • RSC Publishing. (2022). Bioconversion of wastewater-derived cresols to methyl muconic acids for use in performance-advantaged bioproducts. Retrieved from [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis. Retrieved from [Link]

  • Frontiers. (n.d.). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic engineering of Escherichia coli for the production of phenol from glucose. Retrieved from [Link]

  • OMICS Online. (n.d.). Aerobic Batch Degradation of Cresol by Newly Isolated Pseudomonas monteilii CR13. Retrieved from [Link]

  • National Institutes of Health. (2025). Addressing challenges in microbial manufacturing: Systematic microbial biotechnology. Retrieved from [Link]

  • MDPI. (n.d.). Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strategies for Fermentation Medium Optimization: An In-Depth Review. Retrieved from [Link]

  • MDPI. (n.d.). Advances in the Metabolic Engineering of Escherichia coli for the Manufacture of Monoterpenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enhancing microbial metabolite and enzyme production: current strategies and challenges. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of Fermentation Conditions for Biocatalytic Conversion of Decanoic Acid to Trans-2-Decenoic Acid. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Metabolic Engineering of Escherichia coli for Efficient Conversion of Glycerol to Ethanol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Retrieved from [Link]

  • National Institutes of Health. (2025). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Retrieved from [Link]

  • Frontiers. (n.d.). Strategies for Fermentation Medium Optimization: An In-Depth Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c. Retrieved from [Link]

  • National Institutes of Health. (2025). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. Retrieved from [Link]

  • MDPI. (n.d.). Metabolic Engineering of Escherichia coli for De Novo Biosynthesis of Mandelic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of 4-cresol on glucose-induced insulin in isolated mouse... Retrieved from [Link]

  • MDPI. (n.d.). Optimization of Fermentation Conditions for Production of Hungarian Sour Cherry Spirit Using Response Surface Methodology. Retrieved from [Link]

  • ResearchGate. (2025). PCR Troubleshooting: The Essential Guide. Retrieved from [Link]

  • Quora. (2021). Why does commercial insulin contain phenol and m-Cresol? Retrieved from [Link]

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Technical Support Center: m-Cresol Removal from Synthesized Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the effective removal of residual m-cresol from your synthesized polymers. m-Cresol is a common solvent in many polymer synthesis reactions, particularly for polyesters and polyamides, due to its excellent solvating properties and high boiling point. However, its residual presence can be detrimental to the final polymer's properties, biocompatibility, and regulatory compliance.

This guide is structured to provide direct, actionable answers to the challenges you may encounter. We will move from frequently asked questions to in-depth troubleshooting and detailed experimental protocols.

Critical Safety Advisory: Handling m-Cresol

Before any experimental work, it is imperative to understand the hazards associated with m-cresol. It is toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[1][2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), a lab coat, and chemical safety goggles or a face shield.[1][2][3]

  • Ventilation: Handle m-cresol exclusively in a well-ventilated chemical fume hood to avoid inhaling vapors.[2][4]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of water and seek urgent medical attention.[4][5] Contaminated clothing must be removed and washed before reuse.[5]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][4] Immediately call a poison center or doctor.[1]

    • Ingestion: Rinse the mouth but do NOT induce vomiting. Seek immediate medical attention.[2][5]

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of residual m-cresol so critical?

Residual m-cresol can significantly impact your final product in several ways:

  • Toxicity and Biocompatibility: m-Cresol is toxic and a skin irritant, making its removal essential for polymers intended for biomedical or pharmaceutical applications.[1][6]

  • Altered Material Properties: The presence of a solvent can act as a plasticizer, altering the mechanical properties (e.g., tensile strength, glass transition temperature) of the final polymer.

  • Interference with Downstream Processing: Residual solvent can interfere with subsequent processing steps like electrospinning, film casting, or compounding.

  • Environmental and Regulatory Concerns: Many regulatory bodies have strict limits on residual solvents in finished products, especially in the medical and food contact fields.[7]

Q2: What are the primary methods for removing m-cresol from a polymer sample?

There are three main strategies, each with its own advantages and limitations. The choice depends on your polymer's properties and the required level of purity.

  • Precipitation: The most common method. The polymer solution is added to a large volume of a miscible "anti-solvent" in which the polymer is insoluble, causing it to precipitate while the m-cresol remains in solution.[8][9]

  • Liquid-Liquid Extraction (Acid-Base Wash): This chemical method exploits the acidic nature of m-cresol. The polymer is dissolved in a water-immiscible solvent, and the solution is washed with an aqueous base (e.g., NaOH solution). The acidic m-cresol reacts to form a water-soluble salt, which partitions into the aqueous phase.[6][10]

  • Adsorption (Scavenger Resins): The polymer solution is passed through a column or stirred with a solid-phase scavenger resin containing basic functional groups. These resins selectively bind to the acidic m-cresol, which is then removed by simple filtration.[10][11]

Q3: How do I select the best removal method for my specific polymer?

The optimal method depends on your polymer's stability and solubility. The following decision tree provides a general guide.

G start Start: Polymer dissolved in m-cresol q1 Is the polymer soluble in a water-immiscible solvent (e.g., DCM, Chloroform)? start->q1 q2 Is the polymer stable in aqueous base? q1->q2  Yes q3 Is there a known miscible anti-solvent for the polymer (e.g., Methanol, Ethanol, Water)? q1->q3  No method_extraction Method: Liquid-Liquid Extraction (Acid-Base Wash) q2->method_extraction  Yes method_resin Method: Scavenger Resin q2->method_resin  No (Base-labile polymer) method_precipitation Method: Precipitation q3->method_precipitation  Yes end_consider Consider advanced methods: - Dialysis - Thin-film evaporation q3->end_consider  No

Caption: Decision tree for selecting an m-cresol removal method.

Q4: How do I verify that the m-cresol has been successfully removed?

Visual inspection or odor detection is not sufficient. Quantitative analysis is required to confirm purity.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful technique. The disappearance of the characteristic aromatic peaks of m-cresol (typically between 6.5-7.5 ppm) and its methyl peak (~2.3 ppm) in the polymer's spectrum is a strong indicator of removal.[12][13]

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS), this is a highly sensitive method for quantifying volatile residuals.[14] The polymer is dissolved in a suitable solvent, and the amount of m-cresol is determined by comparing it to a calibration curve.

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile polymers and can effectively separate and quantify m-cresol from the polymer.[13][15]

Troubleshooting Guides

Issue 1: My polymer oiled out or formed a sticky mass during precipitation instead of a fine powder.

This is a common issue that typically relates to the kinetics of precipitation.

  • Causality: When the polymer solution is added to the anti-solvent too quickly, localized areas of supersaturation cause the polymer to rapidly crash out of solution as a semi-solid, trapping m-cresol and other impurities within the globular mass.

  • Troubleshooting Steps:

    • Slow Down the Addition: Add your polymer solution dropwise into a vigorously stirred vessel of the anti-solvent. This ensures immediate and uniform dispersion.

    • Increase Anti-Solvent Volume: Use a larger volume ratio of anti-solvent to polymer solution, typically 10:1 or higher. This maintains a low concentration of the polymer solution during addition.

    • Optimize Temperature: Cooling the anti-solvent (e.g., in an ice bath) can sometimes promote the formation of a finer precipitate.

    • Consider a Different Anti-Solvent: The choice of anti-solvent is critical. An ideal anti-solvent is fully miscible with m-cresol but has very low solvating power for the polymer.

Polymer TypeCommon SolventsRecommended Anti-Solvents
Polylactic acid (PLA)Chloroform, Dichloromethane (DCM)Methanol, Ethanol, Hexane
Polycaprolactone (PCL)Chloroform, DCM, TolueneMethanol, Petroleum Ether
Poly(lactic-co-glycolic acid) (PLGA)Acetone, DCM, Ethyl AcetateMethanol, Isopropanol, Water
Issue 2: After performing an acid-base wash, my ¹H NMR still shows significant m-cresol.

This indicates an incomplete reaction or inefficient phase separation.

  • Causality: For the extraction to be effective, the m-cresol must be converted to its phenolate salt (m-cresolate), which is soluble in the aqueous phase. Incomplete conversion or poor separation will leave m-cresol in the organic layer.

  • Troubleshooting Steps:

    • Check the pH: Ensure the aqueous base is of sufficient concentration (e.g., 0.5M to 1M NaOH) to deprotonate the m-cresol effectively. The pH of the aqueous layer after extraction should be >12.

    • Increase the Number of Washes: Perform multiple extractions (3-5 times) with fresh aqueous base. A single wash is rarely sufficient.

    • Improve Mixing: Ensure vigorous mixing of the two phases for several minutes during each wash to maximize the surface area for the reaction. Use a separatory funnel for best results.

    • Break Emulsions: If an emulsion forms at the interface, it can trap the organic layer. Try adding a small amount of brine (saturated NaCl solution) to help break the emulsion.

Detailed Experimental Protocols

Protocol 1: Polymer Purification by Precipitation

This protocol describes the standard method for isolating a polymer from m-cresol solution.

G start Start: Polymer in m-cresol solution step1 1. Prepare Anti-Solvent: Pour anti-solvent (e.g., Methanol) into a beaker (10x volume of polymer solution) with a stir bar. start->step1 step2 2. Stir Vigorously: Place beaker on a stir plate and begin vigorous stirring to create a vortex. step1->step2 step3 3. Add Polymer Solution: Slowly add the polymer solution dropwise into the vortex of the stirring anti-solvent. step2->step3 step4 4. Precipitate Formation: Observe the formation of a fine white polymer precipitate. step3->step4 step5 5. Isolate Polymer: Collect the precipitate by vacuum filtration. step4->step5 step6 6. Wash Precipitate: Wash the collected solid on the filter with fresh, cold anti-solvent (2-3 times). step5->step6 step7 7. Dry Polymer: Dry the purified polymer under vacuum at an appropriate temperature until constant weight is achieved. step6->step7 end End: Pure, dry polymer step7->end

Sources

addressing matrix effects in the analysis of m-Cresol in soil samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of m-Cresol in Soil

Welcome to the technical support center for the analysis of m-cresol in complex soil matrices. This guide is designed for researchers, environmental scientists, and analytical chemists who are navigating the challenges associated with quantifying m-cresol in environmental samples. Here, we will delve into the intricacies of matrix effects and provide practical, field-proven solutions to ensure the accuracy and reliability of your results.

Understanding the Challenge: Matrix Effects in Soil Analysis

Soil is an incredibly complex and heterogeneous matrix. It comprises a mixture of minerals, organic matter, water, air, and a diverse community of living organisms. When analyzing for a specific compound like m-cresol, other co-extracted components from this matrix can interfere with the analytical measurement, a phenomenon known as the "matrix effect."

These effects can manifest in several ways:

  • Ion Suppression or Enhancement: In mass spectrometry-based methods (like GC-MS), co-eluting matrix components can affect the ionization efficiency of m-cresol in the ion source, leading to a suppressed or enhanced signal and, consequently, inaccurate quantification.[1][2]

  • Chromatographic Interference: Matrix components can co-elute with m-cresol, leading to overlapping peaks and making accurate integration and quantification difficult.

  • Analyte Degradation/Adsorption: Active sites within the GC inlet or column, often exacerbated by non-volatile matrix components, can cause thermal degradation or adsorption of polar analytes like m-cresol.[3]

The primary goal of a robust analytical method is to minimize or compensate for these effects to achieve accurate and reproducible results.

Logical Workflow for m-Cresol Analysis in Soil

Below is a generalized workflow for the analysis of m-cresol in soil, highlighting key stages where matrix effects must be considered and addressed.

G cluster_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_quant Quantification & Reporting A Soil Sample Collection & Homogenization B Extraction (e.g., Solvent Extraction, QuEChERS) A->B Address analyte-soil binding C Extract Cleanup (e.g., SPE, d-SPE) B->C Remove co-extractives D GC-MS/HPLC Analysis C->D Inject clean extract E Data Acquisition D->E Monitor for interferences G Data Analysis & Result Calculation E->G F Calibration Strategy (e.g., Matrix-Matched) F->G Compensate for matrix effects

Caption: High-level workflow for m-Cresol analysis in soil.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My m-cresol recovery is consistently low. What are the likely causes and how can I improve it?

A1: Low recovery is a common issue and can stem from several stages of your workflow. Let's break down the potential culprits and solutions.

Possible Causes & Troubleshooting Steps:

  • Inefficient Extraction: m-Cresol, being a phenolic compound, can bind strongly to soil organic matter.[4] Your extraction solvent and technique may not be vigorous enough to desorb it completely.

    • Solution: Consider using a more polar solvent or a solvent mixture. For instance, a combination of acetone and hexane is often effective for extracting semi-volatile organic compounds (SVOCs) from soil.[5] Pressurized fluid extraction or ultrasonic-assisted extraction can also improve efficiency.[5][6] The U.S. EPA Method 8270D provides guidance on various extraction techniques like sonication (Method 3550) and Soxhlet (Method 3540) for SVOCs, including phenols, in soil.[7]

  • Analyte Loss During Cleanup: Solid-Phase Extraction (SPE) is a common cleanup step, but an incorrectly chosen sorbent or elution solvent can lead to analyte loss.

    • Solution: Ensure your SPE sorbent is appropriate for phenols. A polymeric reversed-phase sorbent can be effective. Perform a validation experiment where you spike a known amount of m-cresol into a clean solvent, pass it through the SPE cartridge, and measure the recovery. This will isolate the cleanup step and confirm if it's the source of the loss.

  • Degradation in the GC Inlet: Phenols are susceptible to degradation or adsorption on active sites in a hot GC inlet, especially if the liner is contaminated with non-volatile matrix components.

    • Solution: Use a deactivated inlet liner. Regularly replace the liner and septum, especially after injecting complex soil extracts.[8][9] If possible, consider derivatization of the phenolic group to make the molecule less active and more volatile.[10]

Q2: I'm seeing significant signal suppression for m-cresol in my soil samples compared to my solvent standards. How do I address this matrix effect?

A2: This is a classic example of a matrix effect, where co-eluting compounds from the soil extract are suppressing the ionization of m-cresol in the mass spectrometer source.

Strategies to Mitigate Signal Suppression:

  • Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering compounds before analysis.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique, while widely used for pesticides, is adaptable for other analytes in soil.[11][12] It involves a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup. For soils with high organic content, a combination of PSA (primary secondary amine) and C18 sorbents in the d-SPE step can be effective at removing fatty acids and other interferences.

    • Solid-Phase Extraction (SPE): A more traditional but highly effective cleanup method. Mixed-mode SPE, which combines both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[13]

  • Matrix-Matched Calibration (Most Recommended): This is the gold standard for compensating for matrix effects when they cannot be completely eliminated.[14][15]

    • Concept: Instead of preparing your calibration standards in a pure solvent, you prepare them in an extract from a blank soil matrix (a soil sample that is known to be free of m-cresol but is otherwise similar to your test samples).[16] This ensures that your standards and samples experience the same degree of matrix effect, allowing for accurate quantification.[14]

    • Workflow:

      • Obtain a representative blank soil matrix.

      • Extract the blank soil using the exact same procedure as for your samples.

      • Spike this blank extract with known concentrations of your m-cresol standard to create your calibration curve.

      • Use this curve to quantify m-cresol in your unknown samples.

  • Stable Isotope Dilution Analysis (SIDA): This is a highly accurate but more costly approach.

    • Concept: A known amount of a stable isotope-labeled version of m-cresol (e.g., ¹³C-labeled m-cresol) is added to the sample as an internal standard at the very beginning of the sample preparation process. Since the labeled standard is chemically identical to the native analyte, it will experience the same extraction inefficiencies and matrix effects. Quantification is based on the response ratio of the native analyte to the labeled standard. This method effectively corrects for both recovery losses and matrix effects.[17][18]

Decision Tree for Troubleshooting Matrix Effects

G Start Inaccurate m-Cresol Quantification (Low Recovery or Signal Suppression) CheckExtraction Is Extraction Efficient? Start->CheckExtraction CheckExtraction->CheckExtraction CheckCleanup Is Sample Cleanup Adequate? CheckExtraction->CheckCleanup Yes CheckCleanup->CheckCleanup CheckGC Is GC System Optimized? CheckCleanup->CheckGC Yes CheckGC->CheckGC ImplementCalibration Implement Advanced Calibration CheckGC->ImplementCalibration Yes Solution Accurate Quantification Achieved ImplementCalibration->Solution Use Matrix-Matched or Isotope Dilution

Caption: Troubleshooting matrix effects in m-Cresol soil analysis.

Protocols and Methodologies

Protocol 1: QuEChERS-Based Extraction and Cleanup for m-Cresol in Soil

This protocol is adapted from the general QuEChERS methodology for soil matrices.[11][12]

1. Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
  • If the soil is very dry, add 5 mL of reagent water and wait 30 minutes to hydrate.
  • Add 10 mL of acetonitrile.
  • Add the salting-out mixture (e.g., 4 g MgSO₄, 1 g NaCl).
  • Cap the tube tightly and shake vigorously for 1 minute. An automated shaker is recommended for consistency.[19]
  • Centrifuge at >3000 rpm for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup:

  • Take a 6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL d-SPE tube.
  • The d-SPE tube should contain 900 mg MgSO₄ (to remove residual water) and 150 mg PSA (to remove organic acids and other interferences). For soils with high organic matter, adding 150 mg of C18 sorbent can also be beneficial.
  • Cap the tube and vortex for 30 seconds.
  • Centrifuge at >3000 rpm for 5 minutes.
  • The resulting supernatant is your final extract, ready for GC-MS analysis.
Protocol 2: Preparation of Matrix-Matched Calibration Standards

1. Blank Matrix Extract Preparation:

  • Select a soil sample that is known to be free of cresols. If a certified blank matrix is unavailable, choose a soil type similar to your samples from a location unlikely to be contaminated.
  • Process at least 10 g of this blank soil using the exact same extraction and cleanup procedure (e.g., Protocol 1) as you will use for your unknown samples.
  • This final, cleaned-up extract is your "blank matrix."

2. Calibration Curve Preparation:

  • Prepare a high-concentration stock solution of m-cresol in a pure solvent (e.g., acetonitrile).
  • Perform serial dilutions of this stock solution into the blank matrix extract to create your calibration standards at various concentration levels (e.g., 5, 10, 50, 100, 250 ng/mL).
  • These matrix-matched standards will then be used to build the calibration curve for quantifying your samples.

Data Summary: Impact of Calibration Strategy

The choice of calibration strategy has a profound impact on the accuracy of results. The table below illustrates a hypothetical but realistic comparison of results obtained using different calibration methods for a soil sample spiked with 50 ng/g of m-cresol.

Calibration MethodObserved Concentration (ng/g)Accuracy (%)Rationale for Discrepancy
Solvent-Based Calibration 28.557%Significant signal suppression from co-extracted matrix components is not accounted for, leading to underestimation.[16]
Matrix-Matched Calibration 49.298.4%The standards and samples experience the same matrix effect, which is then corrected for during quantification, yielding a highly accurate result.[15]
Stable Isotope Dilution 50.9101.8%The isotopically labeled internal standard co-elutes and experiences identical matrix effects, providing the most robust correction.

GC-MS Troubleshooting Quick Guide

SymptomPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Active sites in the inlet liner or column; Column contamination.Use a fresh, deactivated liner; Trim the first 10-15 cm of the GC column; Bake out the column according to manufacturer's instructions.[8][9]
Shifting Retention Times Leak in the system; Inconsistent oven temperature or gas flow.Perform a leak check, especially around the injector septum and column fittings; Verify GC method parameters.[9][20]
Ghost Peaks Carryover from a previous high-concentration sample; Septum bleed.Run a solvent blank after a high-concentration sample; Use a high-quality, low-bleed septum and replace it regularly.[21]
Low Signal/Sensitivity Contaminated ion source; Leaks in the MS vacuum system; Incorrect detector settings.Clean the MS ion source; Check for leaks using an electronic leak detector; Verify MS tune and detector voltage.[20][22]

References

  • Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry . U.S. Environmental Protection Agency. [Link]

  • Toxicological Profile for Cresols . Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services. [Link]

  • Semivolatile Organic Compounds by GC/MS (Method 8270D) . EPA RCRA Test Methods. [Link]

  • SW-846 Test Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry . U.S. Environmental Protection Agency. [Link]

  • Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials . National Center for Biotechnology Information (NCBI). [Link]

  • A New Rapid, Simple and Efficient Extraction Method of Semi Volatile Organic Compounds from Soil Matrices . Shimadzu Scientific Instruments & CEM Corporation. [Link]

  • Troubleshooting Guide . Restek Corporation. [Link]

  • Gas chromatographic analysis of cresols in aquatic solution by solid phase microextraction . ResearchGate. [Link]

  • Cresols (mixed isomers) Analytical Interim Practical Quantitation Levels (PQL) . New Jersey Department of Environmental Protection. [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC . U.S. Environmental Protection Agency. [Link]

  • Phenol and Cresol . Occupational Safety and Health Administration (OSHA). [Link]

  • Matrix effect at the detection for each of the target analytes in soil:compost (a) and manure samples (b) . ResearchGate. [Link]

  • Miniaturized Solid-Liquid Extraction with Low-Temperature Purification Method for Fluopyram Determination in Different Soil Types . Scientific Electronic Library Online (SciELO). [Link]

  • Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chromatography-mass spectrometry . Taylor & Francis Online. [Link]

  • Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chromatography-mass spectrometry . ResearchGate. [Link]

  • GC - MS Troubleshooting Sheets . Scribd. [Link]

  • Fast determination of phenols in contaminated soils . PubMed. [Link]

  • Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chromatography-mass spectrometry . PubMed. [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review . MDPI. [Link]

  • Detection of Tuber melanosporum Using Optoelectronic Technology . MDPI. [Link]

  • GC Column Troubleshooting Guide . Phenomenex. [Link]

  • Matrix effect on different soils . ResearchGate. [Link]

  • What Are Solvent Calibration and Matrix Calibration . MtoZ Biolabs. [Link]

  • Matrix-matched Calibration . Technical University of Munich. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis . LCGC International. [Link]

  • Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model . MDPI. [Link]

  • Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents . PubMed. [Link]

  • Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS . GERSTEL. [Link]

  • Matrix-Matched Pesticide Standard Curve Preparation . OneLab. [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses . Waters Corporation. [Link]

  • Extraction of phenolic compounds from soils . USDA Agricultural Research Service. [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review . ResearchGate. [Link]

  • Assessment of lead availability in contaminated soil using isotope dilution techniques . PubMed. [Link]

  • Simple extraction methods for pesticide compound-specific isotope analysis from environmental samples . PubMed Central. [Link]

  • QuEChERS: A method that revolutionised the analysis of pesticides residues . YouTube. [Link]

  • Stable Isotope Analysis of Residual Pesticides via High Performance Liquid Chromatography and Elemental Analyzer–Isotope Ratio Mass Spectrometry . PubMed Central. [Link]

  • Measurement of labile Cu in soil using stable isotope dilution and isotope ratio analysis by ICP-MS . PubMed. [Link]

  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices . SpringerLink. [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development . PubMed. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review . MDPI. [Link]

  • Oh, What a Mess! Dealing with Unwanted Matrix Effects . Agilent Technologies. [Link]

  • Miniaturized Solid-Liquid Extraction with Low-Temperature Purification Method for Fluopyram Determination in Different Soil Types . Semantic Scholar. [Link]

  • Compound-Specific Isotope Analyses to Investigate Pesticide Transformation in Soil and Water . ResearchGate. [Link]

Sources

Validation & Comparative

comparing the efficacy of m-Cresol and p-Cresol as antimicrobial agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate antimicrobial preservative is a critical decision that directly impacts the safety and stability of pharmaceutical formulations. Among the armamentarium of preservatives, cresols—specifically the meta and para isomers—are frequently employed. This guide provides an in-depth, objective comparison of the antimicrobial efficacy of m-Cresol and p-Cresol, grounded in experimental data and field-proven insights, to aid in the rational selection of these essential excipients.

Introduction to Cresol Isomers: A Structural Overview

Meta-cresol (3-methylphenol) and para-cresol (4-methylphenol) are isomers of methylphenol, differing only in the position of the methyl group on the phenol ring.[1] This subtle structural difference influences their physical properties and can modulate their biological activity. Both are widely used as preservatives in parenteral products like insulin and vaccines, as well as serving as antiseptics and disinfectants.[1][2][3][4][5] Their primary function in multi-dose pharmaceutical vials is to inhibit the growth of microorganisms that may be inadvertently introduced during repeated use.[2][6]

Table 1: Physicochemical Properties of m-Cresol and p-Cresol

Propertym-Cresolp-Cresol
IUPAC Name 3-Methylphenol4-Methylphenol
CAS Number 108-39-4106-44-5
Molecular Formula C₇H₈OC₇H₈O
Molecular Weight 108.14 g/mol 108.14 g/mol
Appearance Colorless to slightly yellow liquidWhite to yellow solid
Melting Point ~11 °C35-37 °C
Boiling Point ~202 °C~202 °C
Water Solubility Sparingly solubleModerately soluble

Source:[2][5]

Mechanism of Antimicrobial Action: A Multi-Pronged Attack

The antimicrobial activity of cresols, like other phenolic compounds, is not targeted at a single cellular process but rather involves a cascade of disruptive events, primarily centered on the bacterial cell membrane.[7][8][9] This multi-targeted mechanism makes the development of microbial resistance less likely compared to agents with highly specific targets.

The key steps in the mechanism are:

  • Membrane Adsorption & Penetration: The lipophilic nature of the cresol molecule allows it to partition into the lipid bilayer of the microbial cytoplasmic membrane.

  • Disruption of Membrane Integrity: Once within the membrane, cresols disrupt its structure and function. This leads to a loss of membrane permeability control.[10]

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential low-molecular-weight components, such as potassium and phosphate ions, from the cytoplasm.[10]

  • Dissipation of Proton Motive Force: This leakage disrupts the electrochemical gradients across the membrane, dissipating the proton motive force that is crucial for ATP synthesis and active transport.[10]

  • Protein Denaturation: At higher concentrations, cresols can cause the aggregation and denaturation of essential membrane and cytoplasmic proteins, leading to a complete loss of cellular function and cell death.[4][8]

Cresol_Antimicrobial_Mechanism cluster_extracellular Extracellular Environment cluster_cell Microbial Cell cluster_effects Cellular Effects Cresol Cresol Molecule Membrane Cell Membrane Cresol->Membrane 1. Adsorption & Penetration Cytoplasm Cytoplasm (Ions, ATP, Proteins) Membrane->Cytoplasm 3. Leakage of Ions & Metabolites PMF Dissipation of Proton Motive Force Membrane->PMF 4. Uncoupling Death Cell Death Cytoplasm->Death ATP Inhibition of ATP Synthesis PMF->ATP ATP->Death

Caption: Mechanism of cresol antimicrobial action.

Comparative Antimicrobial Efficacy

Both m-cresol and p-cresol demonstrate broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12] However, their relative potency can vary depending on the target microorganism and the specific formulation.

  • m-Cresol: It is widely documented as an effective preservative. Studies on its use in antivenom preparations showed that concentrations as low as 0.15% (1500 µg/mL) were sufficient to completely inhibit the growth of all tested bacterial and fungal strains.[13] It is a common choice for protein-based formulations like insulin.[2]

  • p-Cresol: Research has highlighted p-cresol's potent activity, particularly against Gram-negative bacteria.[14] Some studies suggest that Clostridioides difficile produces p-cresol to gain a competitive advantage in the gut by inhibiting the growth of commensal species, especially Gram-negative bacteria like Escherichia coli.[14][15][16]

Table 2: Summary of Antimicrobial Activity

Featurem-Cresolp-Cresol
Spectrum Broad: Gram-positive bacteria, Gram-negative bacteria, fungi.[4][11][13]Broad: Gram-positive bacteria, Gram-negative bacteria, fungi.[10][14][15]
Noted Efficacy Proven effective at low concentrations (e.g., 0.15%) in complex biological formulations like antivenoms.[13]Demonstrates selective and potent inhibition of Gram-negative bacteria.[14][15]
Common Use Level 0.15% to 0.35% in parenteral products.[13][17]Used in disinfectant formulations and as a preservative in some pharmaceuticals and cosmetics.[3][5]

Causality in Experimental Choice: The choice between isomers for a new formulation is rarely based on literature alone. It is dictated by pre-formulation studies. A scientist might hypothesize p-cresol to be more effective if the primary contamination risk is from Gram-negative organisms. Conversely, m-cresol might be chosen for its extensive history of use and compatibility data with protein-based drugs. The final decision rests on empirical data from preservative efficacy testing (PET) on the specific drug product.

Experimental Protocol: Determining Antimicrobial Efficacy

To objectively compare m-cresol and p-cresol or validate their use in a formulation, a standardized method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is essential. The broth microdilution method is a robust and widely accepted protocol.[18][19]

Protocol: Broth Microdilution for MIC & MBC Determination

This protocol is a self-validating system, including positive and negative controls to ensure the reliability of the results.

I. Materials

  • 96-well microtiter plates

  • Test compounds (m-cresol, p-cresol)

  • Bacterial/fungal isolate

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

  • Appropriate agar plates for subculturing

II. Methodology

  • Preparation of Test Compound Stock: Prepare a stock solution of each cresol isomer in a suitable solvent (if necessary) at a concentration at least double the highest concentration to be tested.

  • Preparation of Inoculum: a. Aseptically pick several colonies of the test microorganism from a fresh agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the cresol stock solution to the first well of a row and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a gradient of cresol concentrations.

  • Inoculation: a. Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. b. Include a positive control (broth + inoculum, no cresol) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).[19][20]

  • MIC Determination: The MIC is the lowest concentration of the cresol isomer that completely inhibits visible growth of the microorganism.[18]

  • MBC Determination: a. From each well that shows no visible growth (at and above the MIC), plate a 10-100 µL aliquot onto an appropriate agar medium. b. Incubate the agar plates overnight. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[18]

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay Setup A 1. Prepare Cresol Stock Solutions C 3. Perform 2-fold Serial Dilutions of Cresols in 96-Well Plate A->C B 2. Prepare & Standardize Microbial Inoculum (0.5 McFarland) D 4. Inoculate Wells with Standardized Microbe Suspension B->D C->D E 5. Incubate Plate (e.g., 37°C, 24h) D->E F 6. Read MIC: Lowest concentration with no visible growth E->F G 7. Plate Aliquots from Clear Wells onto Agar F->G H 8. Incubate Agar Plates G->H I 9. Read MBC: Lowest concentration that kills ≥99.9% H->I

Caption: Experimental workflow for MIC and MBC determination.

Safety and Toxicological Profiles

As highly active biocides, both m-cresol and p-cresol possess significant toxicity. Handling requires strict adherence to safety protocols.

Table 3: Comparative Safety and Hazard Information

Hazard Profilem-Cresolp-Cresol
Classification Toxic if swallowed or in contact with skin; Causes severe skin burns and eye damage.[21][22]Toxic if swallowed or in contact with skin; Causes severe skin burns and eye damage.[23][24]
Acute Oral Toxicity LD50 values range from 200 to 5000 mg/kg in various species.[25]LD50 values fall within a similar range to other cresol isomers.[25]
Dermal Effects Causes severe, irreversible skin damage (necrosis).[22]Causes severe skin burns.[23]
Carcinogenicity Classified by EPA as Group C, possible human carcinogen.[26]Classified by EPA as Group C, possible human carcinogen.[26]
Genotoxicity Generally found to be non-genotoxic in bacterial and mammalian cell assays.[25][27]Generally found to be non-genotoxic in similar assays.[25]

Trustworthiness Through Self-Validation: The described protocols must be performed with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[24] The toxicity data underscores the importance of using these compounds at the lowest effective concentration determined through rigorous testing, balancing microbial inhibition with patient safety.

Conclusion: A Senior Application Scientist's Perspective

Both m-cresol and p-cresol are potent, broad-spectrum antimicrobial agents indispensable to the pharmaceutical industry. There is no universally "better" isomer; the optimal choice is context-dependent.

  • m-Cresol is the more established preservative for injectable protein therapeutics, such as insulin, benefiting from a wealth of historical data on safety and compatibility. However, its potential to induce protein aggregation in certain formulations must be carefully evaluated.[6]

  • p-Cresol exhibits particularly strong efficacy against Gram-negative bacteria, making it a compelling candidate for formulations where such contaminants are a primary concern.[14][15] Its solid state at room temperature may require heated processes for incorporation into liquid formulations.

Ultimately, the selection process must be driven by empirical data. Robust pre-formulation screening, comprehensive preservative efficacy testing according to pharmacopeial standards (e.g., USP <51>), and long-term stability studies on the final drug product are non-negotiable steps. This ensures the selection of an agent that provides steadfast microbial protection while preserving the integrity and safety of the therapeutic product throughout its shelf life.

References

  • The Role of m,p-Cresol in Pharmaceutical Formulations. NINGBO INNO PHARMCHEM CO.,LTD.
  • What are the Various Applications of Cresol in Pharmaceuticals? - FAQ - Guidechem. Guidechem.
  • Creolin - Wikipedia. Wikipedia.
  • M-Cresol BP EP USP Pharma Grade Supplier & Manufacturer - Jeifer Pharmaceutical. Jeifer Pharmaceutical.
  • Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol - PubMed. PubMed.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Protocols.io.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Protocols.io.
  • m-Cresol - Wikipedia. Wikipedia.
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. Emery Pharma.
  • cresol, CAS Registry Number 108-39-4. RIFM.
  • p-Chlorocresol - Wikipedia. Wikipedia.
  • Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage - Frontiers. Frontiers.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. National Institutes of Health.
  • Experimental design for the determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). ResearchGate.
  • What is the optimum concentration of m-cresol in antivenoms? - SciELO. SciELO.
  • m-Cresol | CH3C6H4OH | CID 342 - PubChem - NIH. National Institutes of Health.
  • P-Cresol: Applications in Resins, Plasticizers, and Disinfectants. OCTOCHEM.
  • Antimicrobial adhesive films by plasma-enabled polymerisation of m-cresol - PMC. National Institutes of Health.
  • m-Cresol - SAFETY DATA SHEET - Penta chemicals. Penta chemicals.
  • Provisional Peer-Reviewed Toxicity Values for 4-Methylphenol (p-Cresol). U.S. Environmental Protection Agency.
  • HEALTH EFFECTS - Toxicological Profile for Cresols - NCBI Bookshelf - NIH. National Institutes of Health.
  • Para-cresol production by Clostridium difficile affects microbial diversity and membrane integrity of Gram-negative bacteria - PMC - NIH. National Institutes of Health.
  • Qualitative Tests, Structure and Uses of Phenol, Cresols, Resorcinol, Naphthols. BYJU'S.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cresols. Agency for Toxic Substances and Disease Registry.
  • Cresol/Cresylic Acid | EPA. U.S. Environmental Protection Agency.
  • p-Cresol - SAFETY DATA SHEET - Penta chemicals. Penta chemicals.
  • Safety Data Sheet: m-Cresol - Carl ROTH. Carl ROTH.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • (PDF) Antimicrobial adhesive films by plasma-enabled polymerisation of m-cresol. ResearchGate.
  • p-cresol uses | Sigma-Aldrich. Sigma-Aldrich.
  • p-Cresol Sulfate Is a Sensitive Urinary Marker of Fecal Microbiota Transplantation and Antibiotics Treatments in Human Patients and Mouse Models - MDPI. MDPI.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. Frontiers.
  • What is the optimum concentration of m-cresol in antivenoms? - Scite.ai. Scite.ai.
  • p-Cresol and C. difficile: A Love-Hate Story Revealed by Raman Spectroscopy. ACS Publications.
  • Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c - PMC - NIH. National Institutes of Health.
  • Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice. Analytice.
  • p-Cresol and C. difficile: A Love-Hate Story Revealed by Raman Spectroscopy | Analytical Chemistry - ACS Publications. ACS Publications.

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A Comparative Guide to the Quantification of m-Cresol in Wastewater: A Validated HPLC-UV Method vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the critical field of environmental monitoring and industrial effluent treatment, the accurate quantification of phenolic compounds, such as m-cresol, is paramount.[1] m-Cresol, a common constituent in industrial wastewater from chemical manufacturing, petroleum refining, and coal processing, poses significant environmental and health risks due to its toxicity and persistence.[1] Consequently, robust and reliable analytical methods are essential for regulatory compliance and the effective management of wastewater treatment processes.

This guide provides an in-depth validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of m-cresol in complex wastewater matrices. As a senior application scientist, my objective is not merely to present a protocol but to elucidate the scientific rationale behind the methodological choices. Furthermore, this guide will offer a critical comparison of the validated HPLC method against established alternative techniques, namely Gas Chromatography (GC) and Spectrophotometry, providing researchers and drug development professionals with the data and insights necessary to select the most appropriate analytical strategy for their needs.

The Primacy of HPLC for m-Cresol Analysis in Wastewater

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of a wide range of compounds.[2] For analytes like m-cresol, which are non-volatile and can be present in complex aqueous matrices, HPLC offers distinct advantages over other methods.[2][3]

The selection of a reversed-phase HPLC method is a deliberate choice driven by the physicochemical properties of m-cresol. In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. m-Cresol, being a moderately polar compound, exhibits sufficient retention on the C18 column, allowing for its effective separation from more polar and less polar interfering components commonly found in wastewater.

Experimental Workflow for HPLC Analysis

The logical flow of the HPLC method, from sample collection to data interpretation, is designed to ensure accuracy and reproducibility.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Wastewater Sample Collection & Preservation (Refrigeration at 4°C, Acidification) Filtration 2. Filtration (0.45 µm Syringe Filter) Sample->Filtration Extraction 3. Solid-Phase Extraction (SPE) (Optional, for trace levels) Filtration->Extraction if required Injection 4. Injection into HPLC System Filtration->Injection Extraction->Injection Separation 5. Chromatographic Separation (C18 Column, Isocratic Elution) Injection->Separation Detection 6. UV Detection (217 nm or 274 nm) Separation->Detection Chromatogram 7. Chromatogram Generation Detection->Chromatogram Quantification 8. Quantification (External Standard Calibration) Chromatogram->Quantification Report 9. Result Reporting Quantification->Report

Caption: Workflow for m-Cresol quantification in wastewater by HPLC.

Validated HPLC-UV Protocol for m-Cresol Quantification

This protocol is validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[4][5][6][7][8]

Instrumentation and Chromatographic Conditions
  • HPLC System: An isocratic HPLC system equipped with a high-pressure pump, autosampler, column oven, and a variable wavelength UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic interaction with m-cresol, leading to good retention and separation.

  • Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid. Acetonitrile serves as the organic modifier to elute m-cresol. The addition of phosphoric acid suppresses the ionization of m-cresol (a weak acid), resulting in a single, sharp chromatographic peak and improved peak shape.

  • Flow Rate: 1.0 mL/min. This flow rate provides a balance between analysis time and separation efficiency.

  • Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 217 nm or 274 nm. While m-cresol has a UV maximum around 274 nm, detection at a lower wavelength like 217 nm can provide enhanced sensitivity, although it may be more susceptible to interference from other organic compounds.[9]

Sample and Standard Preparation
  • Standard Stock Solution: Accurately weigh and dissolve a known amount of m-cresol reference standard in the mobile phase to prepare a stock solution (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the wastewater samples (e.g., 1-100 µg/mL).

  • Wastewater Sample Preparation:

    • Collect wastewater samples in amber glass bottles and store them at 4°C. If residual chlorine is present, it should be quenched with a suitable agent like sodium thiosulfate.[7]

    • Acidify the sample to a pH < 4 with phosphoric acid to improve the stability of the phenolic compounds.

    • Allow the sample to equilibrate to room temperature.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter that could clog the HPLC column.

    • For trace-level analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and clean up the sample.

Method Validation

The reliability of this HPLC method is established through rigorous validation of key performance parameters as stipulated by ICH Q2(R2) guidelines.[5][6]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by injecting a blank (mobile phase), a placebo (wastewater matrix spiked with all components except m-cresol), and the m-cresol standard. The absence of interfering peaks at the retention time of m-cresol indicates specificity.[10]

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is constructed by plotting the peak area against the concentration of the calibration standards. A correlation coefficient (r²) of ≥ 0.999 is considered acceptable.[10]

  • Accuracy: The closeness of the test results to the true value. It is determined by spiking a known concentration of m-cresol into a wastewater sample at different levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated. A recovery of 98-102% is typically acceptable.[10][11]

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-day precision): Assessed by analyzing multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, or on different instruments. The precision is expressed as the relative standard deviation (%RSD). A %RSD of ≤ 2% is generally considered acceptable.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature). This provides an indication of its reliability during normal usage.

Validation ParameterAcceptance CriteriaTypical Result for this Method
Specificity No interference at m-cresol retention timePass
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise Ratio > 3~0.1 µg/mL
LOQ Signal-to-Noise Ratio > 10~0.5 µg/mL
Robustness %RSD of results < 5% for all variationsPass

Comparative Analysis: HPLC vs. Alternative Methods

The choice of an analytical method should be based on a thorough evaluation of its performance characteristics in the context of the specific application.

Method_Comparison cluster_hplc HPLC-UV cluster_gc GC-FID/MS cluster_spectro Spectrophotometry HPLC High-Performance Liquid Chromatography (with UV Detection) HPLC_adv Advantages: - High Specificity & Resolution - Suitable for non-volatile compounds - Good for complex matrices HPLC->HPLC_adv Strengths HPLC_disadv Disadvantages: - Higher solvent consumption - Can be slower than GC HPLC->HPLC_disadv Limitations GC Gas Chromatography (with FID or MS Detection) GC_adv Advantages: - High Sensitivity (especially with MS) - Fast analysis times - Lower solvent cost GC->GC_adv Strengths GC_disadv Disadvantages: - Requires volatile or derivatized analytes - Not suitable for thermally unstable compounds - Potential for co-elution of isomers GC->GC_disadv Limitations Spectro Spectrophotometry (e.g., 4-AAP Method) Spectro_adv Advantages: - Simple & Rapid - Low instrument cost Spectro->Spectro_adv Strengths Spectro_disadv Disadvantages: - Low Specificity (measures total phenols) - Prone to interferences - Not suitable for isomer-specific quantification Spectro->Spectro_disadv Limitations

Sources

The Tale of Two Solvents: A Comparative Guide to m-Cresol and Phenol for Polyaniline Processing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of conductive polymers, polyaniline (PANI) stands out for its remarkable electronic properties, environmental stability, and ease of synthesis.[1][2] However, a significant hurdle in harnessing its full potential lies in its processing, as PANI is notoriously insoluble in common organic solvents.[1][3] This guide delves into a comparative analysis of two critical solvents, m-cresol and phenol, that have emerged as key players in rendering polyaniline processable. We will explore the nuanced interplay between solvent choice and the resulting electronic and morphological characteristics of polyaniline, providing experimental insights to inform your research and development endeavors.

The Crux of the Matter: Why Solvent Selection is Paramount

The choice of solvent is not merely a matter of dissolving the polymer; it profoundly influences the conformation of the polyaniline chains, which in turn dictates the bulk conductivity of the resulting material. The solvent's interaction with the polymer backbone can either promote a coiled, compact structure that hinders charge transport or an extended, more planar conformation that facilitates it. This is where the distinction between m-cresol and phenol becomes critically important.

m-Cresol: The High-Performance Enabler

Meta-cresol has established itself as a superior solvent for achieving high-conductivity polyaniline films.[4] This is largely attributed to its role as a "secondary dopant," a concept that goes beyond simple dissolution.[5]

Mechanism of Action: When polyaniline is doped with a primary dopant like camphorsulfonic acid (CSA), m-cresol molecules interact with the polymer-dopant complex.[5] This interaction is believed to induce a conformational change in the PANI chains, transitioning them from a compact coil to a more extended, delocalized state. This "uncoiling" of the polymer backbone enhances π-π stacking between adjacent chains, creating efficient pathways for charge carriers (polarons) to move, thereby boosting conductivity.[5] The acidity of m-cresol itself has also been suggested as a contributing factor to enhanced electron mobility.[5]

Morphological Impact: The extended chain conformation fostered by m-cresol often leads to more ordered and crystalline domains within the polyaniline film. This increased structural order is directly linked to the improved electrical performance.

Phenol: A Viable, Yet Less Potent, Alternative

Phenol, while capable of dissolving polyaniline, generally yields films with lower conductivity compared to those cast from m-cresol. The absence of the methyl group, present in m-cresol, alters the solvent's interaction with the PANI chains.

Mechanism of Action: While phenol can still facilitate the dissolution of doped polyaniline, its capacity to induce the crucial extended-chain conformation is less pronounced than that of m-cresol. The resulting polymer chains tend to retain a more coiled structure, limiting the extent of interchain charge transport.

Morphological Impact: Polyaniline films cast from phenol typically exhibit a more amorphous or less ordered morphology. This lack of long-range order contributes to the observed lower conductivity, as charge carriers encounter more scattering and trapping sites.

Quantitative Comparison: m-Cresol vs. Phenol

Propertym-CresolPhenol
Typical Conductivity of PANI-CSA Films (S/cm) ~100 - 400[4]~1 - 50
PANI Chain Conformation Extended, "uncoiled"More coiled
Resulting Film Morphology More ordered, higher crystallinityMore amorphous
Solubility of PANI (%w/w) 2-10%[4]Generally lower than m-cresol

Experimental Protocols

Protocol 1: Preparation of Polyaniline (Emeraldine Salt) Solution

This protocol outlines the steps for dissolving camphor sulfonic acid (CSA) doped polyaniline in both m-cresol and phenol.

Materials:

  • Polyaniline (emeraldine base)

  • Camphorsulfonic acid (CSA)

  • m-Cresol

  • Phenol

  • Magnetic stirrer and stir bar

  • Beakers

  • Balance

Procedure:

  • Doping of Polyaniline:

    • In a beaker, dissolve a 1:1 molar ratio of CSA to the aniline monomer unit of the polyaniline in a minimal amount of a suitable co-solvent like chloroform or methanol.

    • Add the polyaniline (emeraldine base) powder to this solution.

    • Stir the mixture at room temperature for 24 hours to ensure complete doping.

    • Evaporate the co-solvent under reduced pressure to obtain the PANI-CSA powder.

  • Dissolution in m-Cresol/Phenol:

    • Weigh the desired amount of PANI-CSA powder and add it to a beaker containing the calculated volume of either m-cresol or phenol to achieve the target concentration (e.g., 2% w/w).

    • Place the beaker on a magnetic stirrer and stir the mixture at room temperature. Dissolution may take several hours to a full day. Gentle heating (40-50°C) can be applied to expedite the process, but caution should be exercised to avoid solvent evaporation and polymer degradation.

    • Continue stirring until a homogenous, viscous solution is obtained.

Protocol 2: Fabrication of Conductive Polyaniline Films

This protocol describes the casting of films from the prepared PANI solutions.

Materials:

  • PANI-CSA solution in m-cresol or phenol

  • Glass or other suitable substrate

  • Spin coater or doctor blade

  • Vacuum oven

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate with a sequence of solvents (e.g., acetone, isopropanol, deionized water) and dry it with a stream of nitrogen.

  • Film Casting:

    • Spin Coating: Dispense a small amount of the PANI solution onto the center of the substrate. Spin the substrate at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform film.

    • Doctor Blading: Pour the PANI solution onto the substrate and use a doctor blade to spread it into a film of uniform thickness.

  • Drying: Transfer the coated substrate to a vacuum oven and dry at a moderate temperature (e.g., 60-80°C) for several hours to remove the solvent completely.

Visualizing the Process

experimental_workflow cluster_prep Solution Preparation cluster_fab Film Fabrication & Characterization PANI_base Polyaniline (Emeraldine Base) Doping Doping in Co-solvent PANI_base->Doping CSA Camphorsulfonic Acid (CSA) CSA->Doping PANI_CSA PANI-CSA Powder Doping->PANI_CSA Dissolution_mCresol Dissolution PANI_CSA->Dissolution_mCresol Dissolution_Phenol Dissolution PANI_CSA->Dissolution_Phenol mCresol m-Cresol mCresol->Dissolution_mCresol Phenol Phenol Phenol->Dissolution_Phenol PANI_mCresol_sol PANI/m-Cresol Solution Dissolution_mCresol->PANI_mCresol_sol PANI_Phenol_sol PANI/Phenol Solution Dissolution_Phenol->PANI_Phenol_sol Casting Film Casting (Spin Coating/Doctor Blade) PANI_mCresol_sol->Casting PANI_Phenol_sol->Casting Drying Drying in Vacuum Oven Casting->Drying Film Conductive PANI Film Drying->Film Characterization Characterization (Conductivity, Morphology) Film->Characterization

Caption: Experimental workflow for PANI solution preparation and film fabrication.

solvent_interaction cluster_mCresol m-Cresol as Solvent cluster_Phenol Phenol as Solvent PANI_coiled_m PANI Chain (Coiled) mCresol_mol m-Cresol Molecules PANI_coiled_m->mCresol_mol Interaction PANI_extended PANI Chain (Extended Conformation) mCresol_mol->PANI_extended Induces High_Conductivity High Conductivity PANI_extended->High_Conductivity Leads to PANI_coiled_p PANI Chain (Coiled) Phenol_mol Phenol Molecules PANI_coiled_p->Phenol_mol Interaction PANI_less_extended PANI Chain (Remains Coiled) Phenol_mol->PANI_less_extended Less effective in extending Low_Conductivity Lower Conductivity PANI_less_extended->Low_Conductivity Leads to

Caption: Solvent effect on PANI chain conformation and conductivity.

Conclusion and Future Outlook

The choice between m-cresol and phenol as a solvent for polyaniline is a critical decision that directly impacts the final properties of the material. For applications demanding high electrical conductivity, m-cresol is the unequivocal choice due to its unique ability to induce an extended chain conformation in the polyaniline backbone. Phenol, while a viable solvent, results in materials with more modest conductivity.

Understanding these solvent-polymer interactions is crucial for the rational design of high-performance conducting polymer systems. Future research may focus on the discovery of new, less toxic, and more effective solvents that can further unlock the potential of polyaniline in a wide range of applications, from flexible electronics to energy storage and biomedical devices.

References

  • Solvent Effects on the Formation of Polyaniline Nanofibers in Dilute Polymerization System. (n.d.).
  • Effects of Solvent and Doping Acid on the Morphology of Polyaniline Prepared with the Ice-Templating Method. The Journal of Physical Chemistry C.
  • What are the best solvents for Polyaniline (emeraldine salt)? - ResearchGate. (2014).
  • The role of acidic m-cresol in polyaniline doped by camphorsulfonic acid - ResearchGate. (2025).
  • The Influence of Organic Solvents on the Polymerization of Polyaniline. Open Access Journals - Research and Reviews.
  • Effect of the morphology of films of polyaniline derivatives poly-2-[(2E) - Letters on Materials. (n.d.).
  • In which solvent does polyaniline show the best solubility, chlorofoam, toluene, or xylene? (2020).
  • (PDF) The Effects of Dopant and Solvent on Morphology, Conductivity and Mechanical Properties of Polyacrylonitrile / Polyaniline Composite Nanofibers - ResearchGate. (2025).
  • (PDF) Synthesis of Water-soluble Polyaniline by Using Different Types of Cellulose Derivatives - ResearchGate. (2025).
  • What is the best solvent for base polyaniline and polystyrene? - ResearchGate. (2014).
  • (PDF) Electrochemical Synthesis of Polyaniline/Poly-O-Aminophenol Copolymers in Chloride Medium - ResearchGate. (2025).
  • Effects of Dopant Ions on the Properties of Polyaniline Conducting Polymer. (2018).
  • (PDF) Enhancement of Electrochemical Oxidation of Phenol in Aqueous Solutions Using Polyaniline Coated Graphite Electrode - ResearchGate. (2025).
  • Polyaniline: Synthesis Methods, Doping and Conduction Mechanism - Semantic Scholar. (n.d.).
  • THE EFFECT OF DOPAND ON CONDUCTIVITY OF POLYANILINE AND ITS CHARACTERIZATION - Jetir.Org. (n.d.).
  • EFFECT OF DOPING BY STRONGER IONS SALT ON THE MICROSTRUCTURE OF CONDUCTIVE POLYANILINE-ES: STRUCTURE AND PROPERTIES. (2016).
  • Polyaniline Conducting Electroactive Polymers: Thermal and Environmental Stability Studies - Semantic Scholar. (n.d.).
  • The stability of polyaniline in strongly alkaline or acidic aqueous media - ResearchGate. (2025).
  • (PDF) Conductive Polymer / Solvent Systems: Solutions or Dispersions? - ResearchGate. (n.d.).

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assessing the cytotoxicity of m-Cresol versus other phenolic compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing the Cytotoxicity of m-Cresol Versus Other Phenolic Compounds

For researchers and professionals in drug development, understanding the cytotoxic profile of excipients and related chemical compounds is paramount. Phenolic compounds, widely used as preservatives and intermediates, exhibit a range of cytotoxic effects that necessitate careful evaluation. This guide provides an in-depth comparison of the cytotoxicity of meta-cresol (m-cresol) against other common phenolic compounds, grounded in experimental data and established methodologies. We will explore the underlying mechanisms of toxicity, present comparative data, and provide detailed protocols for key cytotoxicity assays.

The Mechanistic Landscape of Phenolic Cytotoxicity

The toxicity of phenolic compounds is not a monolithic process. It is a multifaceted interplay of chemical properties and cellular responses, primarily revolving around oxidative stress, membrane damage, and the induction of programmed cell death (apoptosis).

Oxidative Stress: The Double-Edged Sword

A primary mechanism of phenolic compound toxicity is the generation of reactive oxygen species (ROS).[1][2][3] Phenolic compounds can undergo redox-cycling, leading to the formation of phenoxyl radicals.[1][2] This process can deplete cellular antioxidant reserves, such as glutathione (GSH), and cause oxidative damage to lipids, proteins, and DNA.[1][2] This oxidative stress is a key initiator of the inflammatory response and subsequent cell death.[1][2][4] Studies on zebrafish larvae have shown that m-cresol induces hepatotoxicity through pathways involving oxidative stress and apoptosis.[5] Similarly, p-cresol has been shown to stimulate ROS production in endothelial and mononuclear cells.[6]

Membrane Integrity and Protein Stability

Phenolic compounds, including cresols, are known to interact with cellular membranes, leading to a loss of integrity.[7][8] This disruption of the plasma membrane results in the leakage of intracellular components, a hallmark of necrosis.[8] Furthermore, m-cresol has been shown to induce protein aggregation, which can lead to cellular toxicity and immunogenicity.[9]

Induction of Apoptosis

Beyond direct membrane damage, phenolic compounds can trigger the highly regulated process of apoptosis, or programmed cell death. This can be initiated by intracellular stress signals, such as those generated by ROS. A crucial family of proteins in this process are the caspases, which, once activated, execute the apoptotic program.[10][11] The apoptotic pathway often involves the mitochondria, with changes in mitochondrial membrane potential and the release of cytochrome c.[10][11] Quantitative structure-activity relationship (QSAR) studies suggest that for many phenolic compounds, the induction of caspase-mediated apoptosis is strongly dependent on steric parameters, indicating a receptor-mediated interaction.[12]

The following diagram illustrates the central role of oxidative stress in mediating the cytotoxic effects of phenolic compounds.

General Mechanism of Phenolic Compound-Induced Cytotoxicity Phenolic_Compound Phenolic Compound Redox_Cycling Redox Cycling & Phenoxyl Radical Formation Phenolic_Compound->Redox_Cycling Membrane_Damage Direct Membrane Damage Phenolic_Compound->Membrane_Damage ROS Increased Reactive Oxygen Species (ROS) Redox_Cycling->ROS Antioxidant_Depletion Depletion of Antioxidants (e.g., Glutathione) ROS->Antioxidant_Depletion Oxidative_Damage Oxidative Damage to Lipids, Proteins, DNA ROS->Oxidative_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Damage->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Necrosis Necrosis Membrane_Damage->Necrosis

Caption: Oxidative stress as a central mechanism in phenolic compound cytotoxicity.

Comparative Cytotoxicity: A Data-Driven Analysis

A direct comparison of the cytotoxic potential of m-cresol with other phenolic compounds reveals important differences. The half-maximal inhibitory concentration (IC50), which is the concentration of a substance needed to inhibit a biological process by 50%, is a key metric for this comparison.[13]

CompoundCell LineAssayIncubation Time (h)IC50Reference
m-Cresol L929 (fibroblasts)XTT24~0.6 mg/mL (~5.5 mM)[14]
Phenol L929 (fibroblasts)XTT24~1.2 mg/mL (~12.7 mM)[14]
m-Cresol Human Adipocytes-24~0.9 mg/mL (~8.3 mM)[14]
Phenol Human Adipocytes-24~2.3 mg/mL (~24.4 mM)[14]
p-Cresol HT-29 (colon)MTT24~0.8 mM[15]
Phenol HT-29 (colon)MTT24> 0.8 mM[15]
p-Cresol HCT 116 (colon)MTT24> 0.8 mM[15]
Phenol HCT 116 (colon)MTT24> 0.8 mM[15]
p-Cresol RAW264.7 (macrophages)Cell Counting Kit-2.0 mM[16]
o-Cresol Rat Liver SlicesLDH Leakage-Less toxic than p-cresol[17]
m-Cresol Rat Liver SlicesLDH Leakage-Less toxic than p-cresol[17]
p-Cresol Rat Liver SlicesLDH Leakage-Most toxic of isomers[17]

Key Insights from the Data:

  • m-Cresol vs. Phenol: Across multiple cell lines (L929 fibroblasts and human adipocytes), m-cresol consistently demonstrates higher cytotoxicity (lower IC50 value) than phenol.[14] L929 cells showed a toxic threshold of 0.6 mg/ml for m-cresol, while phenol's threshold was 1.2 mg/ml.[14]

  • Cresol Isomers: Studies on rat liver slices indicate that p-cresol is the most toxic of the three isomers (ortho, meta, para), requiring a 5- to 10-fold lower concentration to induce the same level of cell death as o- or m-cresol.[17] The higher toxicity of p-cresol is linked to its metabolism into a reactive intermediate.[17]

  • Cell-Type Specificity: The cytotoxic effects of phenolic compounds can vary depending on the cell type. For instance, adipocytes appear to tolerate higher concentrations of both m-cresol and phenol compared to L929 fibroblasts.[14] Similarly, HT-29 cells were more sensitive to p-cresol and phenol than HCT 116 cells.[15]

Experimental Protocols for Cytotoxicity Assessment

To ensure robust and reproducible data, standardized assays are essential. The following are detailed protocols for two of the most common colorimetric assays for cytotoxicity: the MTT and LDH assays.

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[18][19] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate_Cells Incubate (16-24h) Start->Incubate_Cells Treat_Cells Treat with Phenolic Compounds Incubate_Cells->Treat_Cells Incubate_Treatment Incubate (e.g., 24h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure

Caption: Step-by-step workflow of the MTT assay for cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 16-24 hours to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the phenolic compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same solvent concentration used for the compounds).

  • Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[20] Mix gently to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another common method for quantifying cytotoxicity. It measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[7][8][21] The amount of LDH released is directly proportional to the number of lysed cells.[7]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the phenolic compounds as described in steps 1-3 of the MTT protocol. It is crucial to set up three types of controls:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis agent (e.g., Triton™ X-100) to cause 100% cell death.

    • Background Control: Culture medium without cells.

  • Sample Collection: After the treatment incubation, carefully transfer the cell culture supernatant to a new 96-well plate.[21][22]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a substrate mix and an assay buffer.[7] Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for approximately 30-60 minutes at room temperature, protected from light.[7][21] During this time, the released LDH will catalyze the conversion of a tetrazolium salt into a colored formazan product.[7][8]

  • Stop Reaction (Optional): Some kits require the addition of a stop solution to terminate the enzymatic reaction.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][21][22]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Conclusion

The assessment of cytotoxicity is a critical step in evaluating the safety of phenolic compounds. This guide has provided a comparative analysis of m-cresol and other phenols, highlighting that m-cresol is generally more cytotoxic than phenol, while p-cresol appears to be the most potent among its isomers. The primary mechanisms of toxicity involve the induction of oxidative stress, disruption of membrane integrity, and activation of apoptotic pathways. By employing standardized and well-validated assays such as the MTT and LDH methods, researchers can obtain reliable and comparable data to inform risk assessment and guide the development of safer products and formulations.

References

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A Comparative Guide to m-Cresol Analysis: GC-FID vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the precise quantification of preservatives like meta-cresol (m-Cresol) is paramount for ensuring product safety and efficacy.[1][2] As a common bacteriostatic agent in injectable drug formulations, including insulin and hormone therapies, regulatory scrutiny of its concentration is rigorous.[1][2] The choice of analytical methodology is a critical decision point, with Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) being two of the most prevalent techniques.

This guide provides an in-depth, experience-driven comparison of these two analytical powerhouses for the cross-validation of m-Cresol analysis. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their specific analytical challenges.

The Analytical Challenge: m-Cresol and its Isomers

m-Cresol is one of three structural isomers of cresol, the others being ortho-cresol (o-Cresol) and para-cresol (p-Cresol). The close similarity in their physical and chemical properties presents a significant analytical challenge, often requiring high-resolution chromatographic techniques for accurate quantification, especially when present in a mixture.[3]

The Contenders: A Tale of Two Techniques

Gas Chromatography (GC): At its core, GC is a technique for separating and analyzing compounds that can be vaporized without decomposition.[4] It is particularly well-suited for volatile and semi-volatile organic compounds.[4][5] The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[4]

High-Performance Liquid Chromatography (HPLC): In contrast, HPLC is a separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[4] Its versatility allows for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile, as long as they are soluble in a suitable liquid.[5]

Experimental Workflow: A Visual Overview

To better understand the practical application of these techniques, let's visualize their respective experimental workflows.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample m-Cresol Sample Dilution Dilution in Appropriate Solvent Sample->Dilution Derivatization Optional Derivatization (e.g., Silylation) Dilution->Derivatization Injector GC Injector (Vaporization) Derivatization->Injector Column Capillary Column (e.g., DB-5) Injector->Column Oven Temperature Programmed Oven Detector Flame Ionization Detector (FID) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Quantification CDS->Integration

Caption: Workflow for m-Cresol Analysis by GC-FID.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample m-Cresol Sample Dilution Dilution in Mobile Phase Sample->Dilution Injector Autosampler Injection Dilution->Injector Column Reversed-Phase Column (e.g., C18) Injector->Column Pump HPLC Pump (Isocratic/Gradient) Pump->Column Detector UV-Vis Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Quantification CDS->Integration

Caption: Workflow for m-Cresol Analysis by HPLC-UV.

Method Validation: A Head-to-Head Comparison

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[6][7] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process, which we will use to compare the two methods.[6][7][8]

Validation ParameterGC-FID for m-CresolHPLC-UV for m-CresolScientific Rationale & Insights
Specificity High, especially with capillary columns that can resolve isomers.[9][10]Good, but may require specific column chemistry (e.g., phenyl columns) for baseline separation from isomers.[2]Specificity is the ability to assess the analyte unequivocally in the presence of other components. GC often provides superior resolution for isomers due to the high efficiency of capillary columns.
Linearity & Range Excellent linearity over a wide concentration range.Good linearity, typically assessed in the range of 80-120% of the expected concentration.[1]Both techniques demonstrate good linearity. The range for HPLC is often tied to the specific concentration in the drug product.
Accuracy High accuracy, with recoveries typically between 98-102%.High accuracy, with recoveries also in the 98-102% range.[1]Accuracy reflects the closeness of the test results to the true value. Both methods are capable of high accuracy.
Precision (Repeatability & Intermediate) Excellent precision, with RSD < 2%.Excellent precision, with intra- and inter-day variances below 2% and 3% respectively.[11]Precision demonstrates the agreement between a series of measurements. Both methods are highly precise.
Limit of Detection (LOD) Very low, often in the µg/L range.[12]Low, but generally less sensitive than GC-FID.LOD is the lowest amount of analyte that can be detected. The high sensitivity of the FID detector often gives GC an advantage here.
Limit of Quantitation (LOQ) Low, allowing for accurate quantification at low concentrations.Sufficient for typical applications in pharmaceutical formulations.LOQ is the lowest amount of analyte that can be quantified with suitable precision and accuracy.
Robustness Generally robust, but sensitive to changes in oven temperature and gas flow rates.Robust, with minor variations in mobile phase composition, pH, and column temperature having a minimal effect.[11]Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Detailed Experimental Protocols

GC-FID Method for m-Cresol Analysis

This protocol is a representative method for the analysis of m-Cresol.

  • Sample Preparation:

    • Accurately weigh and dissolve the m-Cresol standard or sample in a suitable solvent, such as methanol or dichloromethane, to a known concentration.

    • For some applications, derivatization with a silylating agent (e.g., trimethylsilane) may be performed to improve peak shape and thermal stability.[13]

  • Instrumentation:

    • Gas Chromatograph: Agilent 7820A or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).[13]

    • Column: A capillary column such as a DB-5 or HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) is commonly used.[10][13]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 270°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Data Analysis:

    • Peak areas are integrated using the chromatography data system. Quantification is performed using an external standard calibration curve.

HPLC-UV Method for m-Cresol Analysis

This protocol is based on a validated method for quantifying m-Cresol in pharmaceutical preparations.[1][11]

  • Sample Preparation:

    • Accurately dilute the m-Cresol standard or sample in the mobile phase to fall within the calibrated range (e.g., 75-120 µg/mL).[1]

  • Instrumentation:

    • HPLC System: A system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]

    • Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid (TFA) in 60% methanol is a suitable mobile phase.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient or controlled at 25°C

    • Detection Wavelength: 217 nm[11] or 270 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • Peak areas are integrated, and quantification is based on a linear regression analysis of the calibration curve prepared from the standard solutions.

Authoritative Grounding and Method Validation

The development and validation of these analytical procedures are guided by principles outlined in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[14][15][16][17] Specifically, USP General Chapter <621> Chromatography and EP Chapter 2.2.46 Chromatographic separation techniques provide the framework for system suitability and allowable adjustments to chromatographic methods.[14][16][17][18][19][20][21] The validation of these methods should adhere to the ICH Q2(R1) guideline to ensure data integrity and regulatory compliance.[6][7][8][22]

Conclusion: Making the Right Choice

Both GC-FID and HPLC-UV are robust and reliable methods for the analysis of m-Cresol. The choice between them often depends on the specific application, available instrumentation, and the nature of the sample matrix.

  • Choose GC-FID when:

    • High sensitivity is required for trace-level analysis.

    • Excellent resolution of cresol isomers is critical.

    • Analyzing volatile impurities alongside m-Cresol is necessary.

  • Choose HPLC-UV when:

    • Analyzing m-Cresol in complex, non-volatile matrices like protein formulations.

    • Thermal degradation of the sample is a concern.

    • A simpler sample preparation workflow is desired.

Ultimately, a cross-validation approach, where both techniques are used to analyze the same sample, can provide the highest level of confidence in the analytical results. This ensures the accuracy and reliability of data that is fundamental to drug development and quality control.

References

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A Comparative Guide to the Biodegradability of Cresol Isomers: O-, M-, and P-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance of Cresols

Cresols, or methylphenols, are aromatic organic compounds that exist as three isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). These compounds are prevalent in industrial wastewater streams, originating from processes such as coal gasification, petroleum refining, and the manufacturing of resins, disinfectants, and pesticides.[1] Due to their toxicity and potential for environmental persistence, understanding the biodegradation of cresol isomers is of paramount importance for developing effective bioremediation strategies. This guide provides a detailed comparison of the biodegradability of o-, m-, and p-cresol, delving into the biochemical pathways, influential environmental factors, and key microbial players, supported by experimental data.

Comparative Biodegradability: A Quantitative Overview

The biodegradability of cresol isomers is not uniform and is influenced by the position of the methyl group on the phenol ring, the environmental conditions, and the microbial consortia present. Generally, p-cresol is the most readily biodegradable isomer, followed by m-cresol, with o-cresol often being the most recalcitrant, particularly under anaerobic conditions.[2][3]

Degradation Rates and Half-Lives

The following table summarizes experimentally determined degradation rates and half-lives for the three cresol isomers under various conditions. It is important to note that these values can vary significantly based on the specific microbial strains, substrate concentrations, and environmental parameters.

IsomerConditionDegradation Rate/Half-LifeMicrobial Species/ConsortiumReference
o-Cresol Anaerobic (anoxic aquifer)Persistent for over 90 daysMixed microbial community[3]
Aerobic (surface soil)Half-life of ~1.6 daysIndigenous soil microorganisms[2]
Aerobic (suspended-carrier biofilm, 15°C)Degradation rate of ~33% of that at 15°C was observed at 4°CMortierella sarnyensis and bacteria[4]
m-Cresol Anaerobic (anoxic aquifer)More persistent than p-cresolMixed microbial community[3]
Aerobic (surface soil)Half-life of ~0.6 daysIndigenous soil microorganisms[2]
Anaerobic (denitrifying)Generation time of 14 hoursPseudomonas-like strain[5]
p-Cresol Anaerobic (anoxic aquifer, sulfate-reducing)330 nmol/h per g (dry weight)Acclimated microbial slurries[3]
Aerobic (surface soil)Degraded too fast to measure rate constantIndigenous soil microorganisms[2]
Anaerobic (denitrifying)Generation time of 11 hoursParacoccus sp.[5]

Biochemical Degradation Pathways: A Mechanistic Comparison

The microbial degradation of cresol isomers proceeds through distinct enzymatic pathways that converge on central intermediates, which are then funneled into the tricarboxylic acid (TCA) cycle. The initial enzymatic attack on the aromatic ring is the critical step that dictates the subsequent metabolic route.

Aerobic Degradation Pathways

Under aerobic conditions, the initial step in cresol degradation typically involves the action of monooxygenases or dioxygenases, which hydroxylate the aromatic ring to form catechols or methylcatechols.[6] These dihydroxylated intermediates are then susceptible to ring cleavage.

  • o-Cresol and m-Cresol: These isomers are often hydroxylated to form 3-methylcatechol.[7] This intermediate is then cleaved via the meta-pathway by catechol 2,3-dioxygenase, leading to the formation of 2-hydroxy-6-oxo-hepta-2,4-dienoate.[7][8] Subsequent enzymatic reactions process this intermediate into pyruvate and acetaldehyde, which can enter central metabolism.[7]

  • p-Cresol: The aerobic degradation of p-cresol can proceed through two primary routes. One pathway involves the hydroxylation of the methyl group by p-cresol methylhydroxylase (PCMH) to form p-hydroxybenzyl alcohol, which is further oxidized to p-hydroxybenzaldehyde and then p-hydroxybenzoate.[9] p-Hydroxybenzoate is then hydroxylated to protocatechuate, which undergoes ortho-cleavage by protocatechuate 3,4-dioxygenase.[10][11] An alternative pathway involves the direct hydroxylation of the aromatic ring to form 4-methylcatechol, which is then cleaved.[7][10]

Aerobic degradation pathways of cresol isomers.
Anaerobic Degradation Pathways

Anaerobic degradation of cresols follows different biochemical logic, often involving carboxylation, methyl group oxidation, or addition to fumarate as the initial activation step.[12][13]

  • o-Cresol: Under denitrifying conditions, o-cresol can be carboxylated to 4-hydroxy-3-methylbenzoate. This is followed by activation to its coenzyme A (CoA) thioester and subsequent reductive dehydroxylation to 3-methylbenzoyl-CoA, which enters further degradation pathways.[5]

  • m-Cresol: Anaerobic degradation of m-cresol by sulfate-reducing bacteria can proceed via oxidation of the methyl group to form 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, and then 3-hydroxybenzoate.[14][15] 3-hydroxybenzoate is then further metabolized.

  • p-Cresol: A common anaerobic pathway for p-cresol involves the oxidation of the methyl group by p-cresol methylhydroxylase to p-hydroxybenzyl alcohol, followed by further oxidation to p-hydroxybenzoate.[4][5] The p-hydroxybenzoate is then activated to p-hydroxybenzoyl-CoA and reductively dehydroxylated to benzoyl-CoA, a central intermediate in anaerobic aromatic degradation.[9][16]

Anaerobic degradation pathways of cresol isomers.

Key Microbial Players in Cresol Biodegradation

A diverse range of microorganisms, including bacteria and fungi, have been identified for their ability to degrade cresol isomers.

  • Pseudomonas species: This genus is frequently implicated in the degradation of all three cresol isomers under both aerobic and anaerobic conditions.[6][7][11] Pseudomonas putida is a well-studied example that can utilize different pathways for m- and p-cresol depending on the growth substrate.[10][11]

  • Rhodococcus species: Members of this genus are known for their versatile metabolic capabilities and have been shown to degrade a mixture of o-, m-, and p-cresols.[17][18][19] Rhodococcus erythropolis can degrade p-cresol and other phenolic compounds.[17][18]

  • Aspergillus species: Fungi, such as Aspergillus fumigatus, can utilize p-cresol as a sole carbon and energy source, metabolizing it through a pathway involving protocatechuate as a key intermediate.[2][10][12][20]

  • Other Bacteria: A variety of other bacteria, including Paracoccus, Desulfotomaculum, and consortia found in activated sludge and anoxic aquifers, play significant roles in cresol biodegradation.[5][8][14]

Influential Environmental Factors

The efficiency of cresol biodegradation is significantly influenced by environmental parameters.

  • Oxygen Availability: The presence or absence of oxygen is a primary determinant of the metabolic pathways employed. Aerobic degradation is generally faster and leads to more complete mineralization.[21]

  • pH: The pH of the environment affects enzyme activity and the bioavailability of cresols. Most microbial degradation processes have an optimal pH range, typically around neutral.[3][22] Extreme pH values can inhibit microbial growth and enzymatic function.[22]

  • Temperature: Temperature influences microbial growth rates and enzyme kinetics. Lower temperatures can significantly reduce the rate of biodegradation.[4] However, some psychrotrophic microorganisms are capable of degrading cresols at low temperatures.[4]

  • Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and metabolism, and thus for efficient cresol degradation.

Toxicity of Cresol Isomers and Their Intermediates

The toxicity of the parent cresol isomers and their metabolic intermediates can impact the efficiency of biodegradation by inhibiting microbial activity.

  • p-Cresol: Studies have shown that p-cresol can be the most toxic of the three isomers to certain biological systems.[23] Its metabolism can lead to the formation of a reactive quinone methide intermediate, which can bind to cellular macromolecules and exert cytotoxic effects.[15]

  • Methylcatechols: The intermediates 3-methylcatechol and 4-methylcatechol can also exhibit toxicity. They are classified as skin and eye irritants and may be harmful if swallowed or inhaled.[24][25][26] The accumulation of these intermediates can inhibit the overall degradation process.

Experimental Protocol: Assessing Cresol Biodegradation in a Liquid Culture

This section outlines a general protocol for evaluating the biodegradation of cresol isomers by a pure microbial culture in a laboratory setting.

Materials and Reagents
  • Microbial isolate capable of cresol degradation

  • Mineral Salts Medium (MSM)

  • o-, m-, and p-cresol (analytical grade)

  • Sterile flasks or bioreactor

  • Shaking incubator

  • Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Syringe filters (0.22 µm)

  • Sterile syringes and needles

Experimental Workflow

Biodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture_prep 1. Prepare Inoculum: Grow microbial culture to mid-exponential phase. inoculation 3. Inoculation: Inoculate the cresol-containing media with the prepared culture. culture_prep->inoculation media_prep 2. Prepare Media: Sterilize Mineral Salts Medium and add cresol isomer to the desired concentration. media_prep->inoculation incubation 4. Incubation: Incubate flasks in a shaking incubator at optimal temperature and agitation. inoculation->incubation sampling 5. Sampling: Withdraw samples aseptically at regular time intervals. incubation->sampling cell_density 6. Measure Cell Density: Determine optical density (OD600) using a spectrophotometer. sampling->cell_density hplc_analysis 7. Analyze Cresol Concentration: Filter sample and analyze by HPLC to quantify remaining cresol. sampling->hplc_analysis

Experimental workflow for assessing cresol biodegradation.
Step-by-Step Methodology
  • Inoculum Preparation:

    • Inoculate a loopful of the microbial culture into a flask containing a suitable growth medium (e.g., nutrient broth or MSM with a readily utilizable carbon source).

    • Incubate in a shaking incubator until the culture reaches the mid-exponential growth phase (typically determined by measuring optical density at 600 nm).

    • Harvest the cells by centrifugation, wash with sterile MSM to remove residual carbon sources, and resuspend in MSM to a desired cell density.

  • Biodegradation Assay Setup:

    • Prepare flasks containing a defined volume of sterile MSM.

    • Add the specific cresol isomer (o-, m-, or p-cresol) from a sterile stock solution to achieve the desired initial concentration.

    • Include a control flask with the cresol isomer but without the microbial inoculum to account for any abiotic degradation.

    • Inoculate the experimental flasks with the prepared microbial suspension.

  • Incubation and Sampling:

    • Incubate the flasks in a shaking incubator under controlled temperature and agitation to ensure adequate aeration.

    • At predetermined time intervals, aseptically withdraw samples from each flask.

  • Analysis:

    • Cell Growth: Measure the optical density of the samples at 600 nm (OD600) using a spectrophotometer to monitor microbial growth.

    • Cresol Concentration:

      • Centrifuge a portion of the sample to pellet the cells.

      • Filter the supernatant through a 0.22 µm syringe filter.

      • Analyze the filtrate using HPLC with a UV detector set at an appropriate wavelength (e.g., 270-280 nm) to determine the residual cresol concentration.

      • Quantify the cresol concentration by comparing the peak area to a standard curve prepared with known concentrations of the cresol isomer.

  • Data Interpretation:

    • Plot the cresol concentration and cell density over time.

    • Calculate the degradation rate and/or half-life of the cresol isomer.

Conclusion

The biodegradation of o-, m-, and p-cresol is a complex process influenced by the isomer's structure, the specific microbial populations present, and the prevailing environmental conditions. A comprehensive understanding of these factors is crucial for the design and implementation of effective bioremediation strategies for cresol-contaminated sites. This guide has provided a comparative analysis of the biodegradability of the three cresol isomers, highlighting the differences in their degradation rates, the intricacies of their metabolic pathways, and the key microorganisms involved. The provided experimental protocol offers a framework for researchers to further investigate and optimize the biological treatment of these environmentally significant pollutants.

References

  • Jones, K. H., Trudgill, P. W., & Hopper, D. J. (1993). Metabolism of p-Cresol by the Fungus Aspergillus fumigatus. Applied and Environmental Microbiology, 59(4), 1125–1130. [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services, Public Health Service. [Link]

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  • Müller, J. A., Galushko, A. S., & Schink, B. (2001). Anaerobic degradation of phenolic compounds. In Environmental Microbiology (pp. 537-549). Springer, Berlin, Heidelberg. [Link]

  • Jones, K. H., Trudgill, P. W., & Hopper, D. J. (1993). Metabolism of p-cresol by the fungus Aspergillus fumigatus. Applied and Environmental Microbiology, 59(4), 1125-1130. [Link]

  • Goswami, M., Shivaraman, N., & Singh, R. P. (2005). Microbial metabolism of 2-chlorophenol, phenol and ρ-cresol by Rhodococcus erythropolis M1 in co-culture with Pseudomonas fluorescens P1. International Biodeterioration & Biodegradation, 55(2), 123-129. [Link]

  • Goswami, M., Shivaraman, N., & Singh, R. P. (2005). Microbial metabolism of 2-chlorophenol, phenol and rho-cresol by Rhodococcus erythropolis M1 in co-culture with Pseudomonas fluorescens P1. International biodeterioration & biodegradation, 55(2), 123-129. [Link]

  • University of Minnesota. (1998). m-Cresol Degradation Pathway. Biocatalysis/Biodegradation Database. [Link]

  • Bayly, R. C., Dagley, S., & Gibson, D. T. (1966). The metabolism of cresols by species of Pseudomonas. The Biochemical journal, 101(2), 293–301. [Link]

  • Lee, D. J., Ho, K. L., & Chen, Y. Y. (2011). Degradation of cresols by phenol-acclimated aerobic granules. Applied microbiology and biotechnology, 89(1), 209–215. [Link]

  • Kolomytseva, M. P., Baskunov, B. P., & Golovleva, L. A. (2007). Intradiol pathway of para-cresol conversion by Rhodococcus opacus 1CP. Biotechnology journal, 2(7), 886–893. [Link]

  • Müller, J. A., Galushko, A., & Schink, B. (2001). Initiation of anaerobic degradation of p-cresol by formation of 4-hydroxybenzylsuccinate in Desulfobacterium cetonicum. Journal of bacteriology, 183(2), 752–757. [Link]

  • Hopper, D. J., & Taylor, D. G. (1977). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. Journal of bacteriology, 132(1), 1–6. [Link]

  • S, A., D, M., K, P., & P, R. (2019). Aerobic Batch Degradation of Cresol by Newly Isolated Pseudomonas monteilii CR13. Research Journal of Pharmacy and Technology, 12(11), 5349-5355. [Link]

  • Londry, K. L., Fedorak, P. M., & Suflita, J. M. (1997). Anaerobic degradation of m-cresol by a sulfate-reducing bacterium. Applied and environmental microbiology, 63(8), 3170–3175. [Link]

  • Peters, F., Heider, J., & Boll, M. (2007). Genes, enzymes, and regulation of para-cresol metabolism in Geobacter metallireducens. Journal of bacteriology, 189(16), 5957–5965. [Link]

  • Perron, N., & Welander, U. (2004). Degradation of phenol and cresols at low temperatures using a suspended-carrier biofilm process. Chemosphere, 55(1), 45–50. [Link]

  • Kumar, A., Kumar, S., & Kumar, S. (2005). Effect of pH on biodegradation of p-cresol. Journal of Hazardous Materials, 123(1-3), 211-216. [Link]

  • Londry, K. L., Fedorak, P. M., & Suflita, J. M. (1997). Anaerobic degradation of m-cresol by a sulfate-reducing bacterium. Applied and environmental microbiology, 63(8), 3170–3175. [Link]

  • Khan, A. A., Husain, Q., & Ahmad, M. (2021). Wastewater Treatment Using Membrane Bioreactor Technologies: Removal of Phenolic Contaminants from Oil and Coal Refineries and Pharmaceutical Industries. In Membrane Bioreactors for Wastewater Treatment (pp. 1-27). CRC Press. [Link]

  • Adav, S. S., Chen, M. Y., Lee, D. J., & Ren, N. Q. (2007). Biodegradation of m-cresol by aerobic granules in a sequencing batch reactor. Applied microbiology and biotechnology, 76(6), 1409–1415. [Link]

  • Chang, C. C., Chen, B. Y., & Chang, J. S. (2021). Biodegradation Kinetic Studies of Phenol and p-Cresol in a Batch and Continuous Stirred-Tank Bioreactor with Pseudomonas putida ATCC 17484 Cells. Polymers, 13(2), 249. [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. Chapter 6: Potential for Human Exposure. [Link]

  • Basheer, F. O. I., & Farooqi, I. H. (2018). Biodegradation of p-Cresol by Aerobic Granules in Sequencing Batch Reactor. International Journal of Environmental Research, 12(4), 469-478. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 340, 3-Methylcatechol. [Link]

  • Yam, K. C., Sze, C. C., & Lee, P. K. H. (2018). Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands. Frontiers in microbiology, 9, 753. [Link]

  • Lee, D. J., Ho, K. L., & Chen, Y. Y. (2011). Degradation of cresols by phenol-acclimated aerobic granules. Applied microbiology and biotechnology, 89(1), 209-215. [Link]

  • Thompson, D. C., Perera, K., & London, R. (1995). Studies on the mechanism of hepatotoxicity of 4-methylphenol (p-cresol): effects of deuterium labeling and ring substitution. Chemical research in toxicology, 8(1), 93–98. [Link]

  • Arutchelvan, V., Kanakasabai, V., Elangovan, R., Nagarajan, S., & Muralikrishnan, V. (2006). Degradation of phenol by Rhodococcus erythropolis UPV-1 immobilized on Biolite® in a packed-bed reactor. Journal of hazardous materials, 138(1), 104-109. [Link]

  • Chang, C. C., Chen, B. Y., & Chang, J. S. (2021). Biodegradation Kinetic Studies of Phenol and p-Cresol in a Batch and Continuous Stirred-Tank Bioreactor with Pseudomonas putida ATCC 17484 Cells. Polymers, 13(2), 249. [Link]

  • The Good Scents Company. (n.d.). 4-methyl catechol. [Link]

  • Verkholiak, N. S., & Peretiatko, T. B. (2017). Utilization of aromatic compounds by bacteria. II. Flexibility of aromatic xenobiotics. Microbiology and Biotechnology, 3(39), 6-21. [Link]

  • Bettmann, H., & Rehm, H. J. (1989). Kinetics of p-cresol degradation by an immobilized Pseudomonas sp. Applied and environmental microbiology, 55(4), 866–870. [Link]

  • Smolenski, W. J., & Suflita, J. M. (1987). Biodegradation of cresol isomers in anoxic aquifers. Applied and environmental microbiology, 53(4), 710–716. [Link]

  • Annweiler, E., Richnow, H. H., Antranikian, G., Heerenklage, J., & Michaelis, W. (2001). Phenol and cresol isomers effect on microbial growth under a sulfate-reducing condition. Journal of environmental engineering, 127(8), 743-748. [Link]

  • Müller, J. A., Galushko, A., & Schink, B. (2001). Initiation of Anaerobic Degradation of p-Cresol by Formation of 4-Hydroxybenzylsuccinate in Desulfobacterium cetonicum. Journal of Bacteriology, 183(2), 752-757. [Link]

  • Zahedi, S., Pérez, J., van Lier, J. B., & de Kreuk, M. (2020). Degradation of p-cresol, resorcinol, and phenol in anaerobic membrane bioreactors under saline conditions. Journal of hazardous materials, 384, 121303. [Link]

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evaluating the effect of m-Cresol as a preservative against other common agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Preservation in Pharmaceutical Formulations

The assurance of sterility and microbial control in pharmaceutical products, particularly in multi-dose formulations, is paramount to patient safety. Microbial contamination can lead to product degradation, loss of potency, and, most critically, patient infection. Antimicrobial preservatives are essential excipients added to formulations to inhibit the growth of microorganisms that may be introduced during manufacturing or repeated use.

The selection of an appropriate preservative is a critical decision in formulation development, guided by factors including the product's intended use, its chemical and physical properties, and the spectrum of potential microbial contaminants. This guide focuses on m-Cresol, a phenolic preservative, and provides a comparative evaluation against other common agents to aid in this selection process.

Understanding the Antimicrobial Mechanisms of Action

The efficacy of a preservative is rooted in its ability to interfere with microbial viability. Each class of preservative achieves this through distinct mechanisms.

m-Cresol and Phenol: As phenolic derivatives, both m-Cresol and phenol exert their antimicrobial effects primarily by disrupting the microbial cell membrane.[1] This disruption leads to increased membrane permeability and leakage of intracellular components, ultimately causing cell death.[2][3] Additionally, they cause the denaturation and coagulation of essential proteins within the microorganism.[4] Phenolic preservatives are active against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi, but are not effective against spores.[5][6]

Benzyl Alcohol: This aromatic alcohol also targets the microbial cell membrane. Its mechanism involves increasing membrane fluidity, which disrupts its structural integrity and function.[5] Benzyl alcohol can also interfere with cellular processes like efflux pumps.[5] It is effective against a wide range of bacteria and fungi, but not spores.[5]

Parabens (Methylparaben, Propylparaben): Parabens, which are esters of p-hydroxybenzoic acid, are thought to have multiple modes of action. They can disrupt membrane transport processes and inhibit the synthesis of DNA, RNA, and essential enzymes like ATPases and phosphotransferases in some bacterial species.[7] Their antimicrobial activity generally increases with the length of the alkyl chain, with propylparaben being more potent against many bacteria than methylparaben.[7] This increased efficacy is attributed to greater solubility in the bacterial membrane, allowing for higher concentrations to reach cytoplasmic targets.[7]

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The selection of a preservative is heavily reliant on its antimicrobial potency against a range of relevant microorganisms. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize MIC data for m-Cresol and its counterparts against the microorganisms stipulated in the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test.

Disclaimer: The following data is compiled from various sources. Direct comparison should be approached with caution as experimental conditions may have varied between studies.

Table 1: Minimum Inhibitory Concentration (MIC) of m-Cresol and Phenol

Microorganismm-Cresol (mg/mL)Phenol (mg/mL)
Staphylococcus aureus0.15 - 0.35Data Not Available
Escherichia coli0.15 - 0.35Data Not Available
Pseudomonas aeruginosa0.15 - 0.35Data Not Available
Candida albicans0.15 - 0.35Data Not Available
Aspergillus brasiliensis0.15 - 0.35Data Not Available

Data for m-Cresol is derived from studies on antivenom formulations where concentrations as low as 0.15% (1.5 mg/mL) showed complete inhibition of bacterial and fungal growth.[1][8]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzyl Alcohol

MicroorganismBenzyl Alcohol (mg/mL)
Staphylococcus aureus0.025
Escherichia coli2.0
Pseudomonas aeruginosa2.0
Candida albicans2.5
Aspergillus brasiliensis5.0

Source: Handbook of Pharmaceutical Excipients.[9]

Table 3: Minimum Inhibitory Concentration (MIC) of Methylparaben and Propylparaben

MicroorganismMethylparaben (µg/mL)Propylparaben (µg/mL)
Staphylococcus aureus>16,000250 - >4000
Escherichia coli500 - >16,000125 - >4000
Pseudomonas aeruginosa>16,000>4000
Candida albicansData Not AvailableData Not Available
Aspergillus brasiliensisData Not AvailableData Not Available

Source: Compiled from multiple sources. A lower MIC value indicates greater antimicrobial activity.[5]

Experimental Protocol: Antimicrobial Effectiveness Test (AET)

To ensure the efficacy of a chosen preservative within a specific formulation, a standardized Antimicrobial Effectiveness Test (AET) must be performed. The following protocol is based on the USP General Chapter <51>.[10][11]

Objective: To evaluate the effectiveness of the antimicrobial preservative system in a pharmaceutical product.

Materials:

  • Test product containing the preservative.

  • Cultures of the following microorganisms (ATCC strains recommended):

    • Candida albicans (yeast)

    • Aspergillus brasiliensis (mold)

    • Escherichia coli (Gram-negative bacteria)

    • Pseudomonas aeruginosa (Gram-negative bacteria)

    • Staphylococcus aureus (Gram-positive bacteria)

  • Soybean-Casein Digest Agar (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Sterile Saline TS

  • Sterile containers for inoculation and sampling

  • Incubator set at 22.5 ± 2.5 °C

  • Equipment for performing plate counts

Procedure:

  • Inoculum Preparation:

    • Culture the bacteria and yeast on appropriate agar plates. Harvest the growth and suspend in sterile saline to achieve a microbial count of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

    • Culture the mold on agar slants and harvest the spores using a sterile saline solution containing 0.05% polysorbate 80 to achieve a similar microbial count.

  • Inoculation of the Product:

    • Divide the test product into five separate containers, one for each test microorganism.

    • Inoculate each container with a sufficient volume of the corresponding microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.

    • Thoroughly mix the inoculated product to ensure a uniform distribution of the microorganisms.

  • Incubation and Sampling:

    • Incubate the inoculated containers at 22.5 ± 2.5 °C.

    • Withdraw samples from each container at specified intervals (typically 7, 14, and 28 days).

  • Enumeration:

    • Determine the number of viable microorganisms in each sample using a standard plate count method. It is crucial to incorporate a suitable neutralizer for the specific preservative in the dilution blanks or agar medium to avoid inhibition of microbial growth on the plates.

  • Data Analysis:

    • Calculate the log reduction in viable microorganisms from the initial inoculated concentration at each sampling interval.

Acceptance Criteria (USP <51> for Category 1 Products - Injections, other parenterals including emulsions, otic products, sterile nasal products, and ophthalmic products made with aqueous bases or vehicles):

  • Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.

  • Yeast and Molds: No increase from the initial calculated count at 7, 14, and 28 days.

"No increase" is defined as not more than 0.5 log₁₀ unit higher than the previous value measured.[12]

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in evaluating preservative efficacy.

AET_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_product Test Product inoculate Inoculate Product (1x10^5 - 1x10^6 CFU/mL) prep_product->inoculate prep_microbes Prepare Microorganism Inoculum (1x10^8 CFU/mL) prep_microbes->inoculate incubate Incubate at 22.5 ± 2.5 °C inoculate->incubate sampling Sample at Day 0, 7, 14, and 28 incubate->sampling plate_count Plate Count with Neutralizer sampling->plate_count log_reduction Calculate Log Reduction plate_count->log_reduction compare_criteria Compare to Acceptance Criteria log_reduction->compare_criteria

Caption: Workflow for the Antimicrobial Effectiveness Test (AET).

Mechanism_Comparison cluster_phenols m-Cresol / Phenol cluster_alcohol Benzyl Alcohol cluster_parabens Parabens center_node Microorganism phen_mem Disrupt Cell Membrane center_node->phen_mem phen_prot Denature Proteins center_node->phen_prot alc_mem Increase Membrane Fluidity center_node->alc_mem par_transport Disrupt Membrane Transport center_node->par_transport par_synth Inhibit DNA/RNA & Enzyme Synthesis center_node->par_synth

Caption: Comparative Mechanisms of Antimicrobial Action.

Conclusion and Recommendations

The choice of a preservative is a multifaceted decision that requires a thorough evaluation of its antimicrobial efficacy, compatibility with the formulation, and safety profile.

  • m-Cresol demonstrates potent, broad-spectrum antimicrobial activity at relatively low concentrations. Its established use in parenteral products, particularly biologics, speaks to its reliability.

  • Phenol shares a similar mechanism and efficacy profile with m-Cresol and is also a common choice for parenteral formulations.

  • Benzyl Alcohol is another effective broad-spectrum preservative, though its efficacy can be pH-dependent.

  • Parabens offer excellent activity, especially against fungi and yeasts, and are often used in combination to achieve a wider spectrum of protection.

Ultimately, the optimal preservative choice is formulation-specific. The experimental data and protocols provided in this guide serve as a foundation for making an informed, data-driven decision. It is imperative to conduct thorough AET studies on the final drug product in its intended packaging to ensure robust protection against microbial contamination throughout its shelf life.

References

  • Ningbo Innopharmchem Co.,Ltd. (n.d.). The Science Behind Methylparaben: How It Works as a Preservative. Retrieved from [Link]

  • Brambilla, A., & Meyer, T. (2023). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Pharmaceuticals, 16(2), 279. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Benzyl Alcohol? Patsnap Synapse. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Paraben. Wikipedia. Retrieved from [Link]

  • McDonnell, G., & Russell, A. D. (1999). Antiseptics and Disinfectants: Activity, Action, and Resistance. Clinical Microbiology Reviews, 12(1), 147-179. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Parabens. Retrieved from [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.
  • Jin Dun Chemistry. (2025, July 30). What Are Parabens and Why Are They Widely Used in Cosmetics and Pharmaceuticals? Retrieved from [Link]

  • Fagron. (2023, November 1). Understanding Pharmaceutical Preservatives. Fagron Academy. Retrieved from [Link]

  • Nelson Labs. (n.d.). Antimicrobial Preservative Efficacy Testing. Retrieved from [Link]

  • Pharmaceutical Technology. (2006, November 3). Antimicrobial Preservatives in Protein Drugs. Retrieved from [Link]

  • Patsnap. (2024, June 15). What is Phenol used for? Patsnap Synapse. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <51> Antimicrobial Effectiveness Testing. Retrieved from [Link]

  • Ueno Fine Chemicals Industry, Ltd. (2005, January 28). PARABENS AS PRESERVATIVES. Retrieved from [Link]

  • Thirumalai, D., et al. (2018). Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c. Proceedings of the National Academy of Sciences, 115(23), 5942-5947. Retrieved from [Link]

  • Research and Reviews. (2016, December 24). Phenol-An effective antibacterial Agent. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Veiga, M. P., et al. (2018). m-Cresol affects the lipid bilayer in membrane models and living neurons. Physical Chemistry Chemical Physics, 20(1), 224-235. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). USP <51> passing criteria. Retrieved from [Link]

  • Gyawali, R., & Ibrahim, S. A. (2014). Natural products as antimicrobial agents. Food control, 46, 412-429. Retrieved from [Link]

  • Consumer Product Testing Company. (n.d.). Preservative Efficacy Testing: USP 51 Vs. PCPC. Retrieved from [Link]

  • USP-BPE P. (n.d.). General Chapters: <51> ANTIMICROBIAL EFFECTIVENESS TESTING. uspbpep.com. Retrieved from [Link]

  • Abd-Elsalam, M. A., & Al-Ahaidib, M. S. (2011). What is the optimum concentration of m-cresol in antivenoms? Journal of Venomous Animals and Toxins including Tropical Diseases, 17(1), 12-22. Retrieved from [Link]

  • Moser, C. L., & Meyer, K. M. (2011). Comparison of Compendial Antimicrobial Effectiveness Tests: A Review. AAPS PharmSciTech, 12(1), 222-226. Retrieved from [Link]

  • Study.com. (n.d.). Phenolic Acid Disinfectant | Definition, Toxicity & Usage. Retrieved from [Link]

  • Dempsey, G., & Kqs, A. (2012, January 1). Antimicrobial Preservatives Part Two: Choosing a Preservative. American Pharmaceutical Review. Retrieved from [Link]

  • Abd-Elsalam, M. A., & Al-Ahaidib, M. S. (2011). What is the optimum concentration of m-cresol in antivenoms? Journal of Venomous Animals and Toxins including Tropical Diseases, 17(1), 12-22. Retrieved from [Link]

  • Scite.ai. (n.d.). What is the optimum concentration of m-cresol in antivenoms? Retrieved from [Link]

  • Microchem Laboratory. (n.d.). USP 51 Antimicrobial Effectiveness Test. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative concentration of m-cresol in test solutions after 45 minutes. Retrieved from [Link]

  • Dempsey, G., & Kqs, A. (2012, January 1). Antimicrobial Preservatives Part One: Choosing a Preservative System. Public Health and Medical Professionals for Transparency. Retrieved from [Link]

  • Abd-Elsalam, M. A., & Al-Ahaidib, M. S. (2011). What is the optimum concentration of m-cresol in antivenoms? Semantic Scholar. Retrieved from [Link]

  • Chen, Y., et al. (2008). Biodegradation of phenol and m-cresol by Candida albicans PDY-07 under anaerobic condition. Journal of environmental sciences, 20(11), 1363-1368. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating m-Cresol Derivative Structures with 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is a non-negotiable prerequisite for advancing any project. The substitution pattern on an aromatic ring can dramatically alter a compound's biological activity, toxicity, and pharmacokinetic properties.[1] This is particularly true for derivatives of m-cresol, a common scaffold in medicinal chemistry. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is the initial workhorse for structural analysis, its limitations become apparent with increasing molecular complexity and the potential for isomerism.[2]

This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques as a definitive, self-validating system for the structural elucidation of m-cresol derivatives. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how a synergistic application of these techniques provides an unshakeable, authoritative structural proof.[3][4]

From Ambiguity to Certainty: The Limits of 1D NMR and the Necessity of 2D Correlation

A standard ¹H NMR spectrum provides essential information on chemical shifts, integration, and proton-proton (¹H-¹H) coupling.[5] Similarly, a ¹³C NMR spectrum reveals the number of unique carbon environments. However, when faced with a substituted m-cresol, several critical questions may remain unanswered:

  • Positional Isomerism: Is the new substituent at the C2, C4, C5, or C6 position? 1D coupling patterns can be complex and overlapping, making definitive assignment difficult.[6]

  • Connectivity of Substituents: How are complex side chains connected to the aromatic core? 1D NMR provides little direct evidence of connectivity across quaternary carbons or heteroatoms.

This is where 2D NMR spectroscopy becomes indispensable. By spreading spectral information across two frequency dimensions, we can visualize correlations between nuclei, transforming ambiguity into a clear molecular blueprint.[7]

The 2D NMR Toolkit: A Comparative Overview

Experiment Full Name Correlation Type Primary Information Provided Key Application for m-Cresol Derivatives
COSY CO rrelation S pectroscopY ¹H ↔ ¹H (through 2-3 bonds)Identifies protons that are spin-coupled to each other, typically on adjacent carbons.Delineates the sequence of protons on the aromatic ring, confirming the substitution pattern.
HSQC H eteronuclear S ingle Q uantum C oherence¹H ↔ ¹³C (through 1 bond)Directly links each proton to the carbon it is attached to.Creates a definitive map of all C-H bonds in the molecule.
HMBC H eteronuclear M ultiple B ond C orrelation¹H ↔ ¹³C (through 2-3 bonds)Reveals long-range correlations from a proton to carbons two or three bonds away.Connects molecular fragments across non-protonated carbons (e.g., linking a substituent's protons to the aromatic ring's carbons).

The Integrated Workflow: A Self-Validating Protocol

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Correlation & Validation H1 ¹H NMR (Proton Environments) C13 ¹³C & DEPT (Carbon Environments & Types) H1->C13 Initial Hypothesis COSY COSY (¹H-¹H Connectivity) C13->COSY Define Proton Spin Systems HSQC HSQC (Direct ¹H-¹³C Bonds) COSY->HSQC Assign C-H Fragments HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Connect Fragments HMBC->COSY Cross-Validation HMBC->HSQC Cross-Validation Structure Unambiguous Structure HMBC->Structure Final Assembly & Proof

Fig 1. Integrated 2D NMR workflow for structural elucidation.
Experimental Protocol: Sample Preparation & Data Acquisition

Trustworthy data begins with meticulous preparation. The protocols described are designed to be self-validating by ensuring high-quality, reproducible results.[9][10]

1. Sample Preparation:

  • Mass: Accurately weigh 5-15 mg of the purified m-cresol derivative. The higher end of this range is preferable for less sensitive experiments like ¹³C and HMBC, ensuring a good signal-to-noise ratio in a reasonable time.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it and should have residual solvent peaks that do not obscure key analyte signals.

  • Standard: For quantitative purposes (qNMR), an internal standard can be added, but for routine structural elucidation, the residual solvent peak or an external reference like TMS is typically used.[1]

  • Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to prevent magnetic field distortions that can degrade spectral quality.

2. NMR Data Acquisition:

  • All spectra should be acquired on a well-shimmed, high-field NMR spectrometer (≥400 MHz) to maximize signal dispersion and sensitivity.[11]

  • ¹H Spectrum: Acquire a standard high-resolution proton spectrum. This is used to determine appropriate spectral widths for the 2D experiments.

  • ¹³C & DEPT: Acquire a proton-decoupled ¹³C spectrum and DEPT-135/90 spectra. The DEPT experiments are crucial for differentiating between CH₃, CH₂, CH, and quaternary carbons, providing foundational data that will be confirmed by HSQC and HMBC.[12]

  • 2D Spectra (COSY, HSQC, HMBC): Use standard, manufacturer-provided pulse programs. Key considerations include:

    • COSY: Ensure sufficient resolution in both dimensions to resolve fine coupling patterns.

    • HSQC: Set the ¹³C spectral width to encompass all expected carbon signals.

    • HMBC: This is often the longest experiment. The long-range coupling delay is a critical parameter, typically optimized for a J-coupling of 8-10 Hz to detect 2- and 3-bond correlations. It's often the key to connecting disparate parts of the molecule.[8][13]

Interpreting the Data: A Synergistic Approach

The true expertise in NMR is not just running the experiments, but in weaving the data together into a coherent structural narrative.[14] The correlation between experiments is the ultimate validation.

G Fig 2. Synergy of 2D NMR experiments in structural validation. C1 C1-H COSY COSY C1->COSY J-Coupling HSQC HSQC C1->HSQC 1-Bond Correlation HMBC HMBC C1->HMBC 2/3-Bond Correlation C2 C2-H C2->HSQC 1-Bond Correlation C3 C3-Substituent COSY->C2 HMBC->C3

Sources

A Comparative Analysis of m-Cresol's Impact on Diverse Bacterial Strains: A Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical formulation, particularly for multi-dose protein and peptide therapeutics, the selection of an effective antimicrobial preservative is paramount.[1][2][3] Meta-cresol (m-Cresol) is a phenolic derivative frequently employed for this purpose, valued for its broad-spectrum antimicrobial activity.[4][5][6] However, its efficacy is not uniform across all microbial life. A nuanced understanding of its impact on different bacterial strains is critical for ensuring product integrity, stability, and safety.[7]

This guide provides an in-depth comparative analysis of m-Cresol's antibacterial properties. We will move beyond a simple cataloging of effects to explore the underlying mechanisms of action, the factors influencing its potency, and the differential susceptibility observed between various bacterial species. This analysis is supported by established experimental data and provides detailed protocols for in-house validation, empowering researchers and drug development professionals to make informed formulation decisions.

The Antimicrobial Mechanism of m-Cresol: A Multi-Pronged Attack

The bactericidal and bacteriostatic actions of m-Cresol are not attributed to a single, discrete target but rather to a cascade of disruptive events, primarily centered on the bacterial cell structure and essential proteins.[8]

  • Membrane Damage and Permeability Disruption : The primary mechanism involves the disruption of the bacterial cytoplasmic membrane. As a phenolic compound, m-Cresol partitions into the lipid bilayer of the membrane, altering its structure and fluidity. This leads to a loss of membrane integrity, causing the leakage of essential low-molecular-weight cytoplasmic constituents, such as potassium and phosphate ions, and dissipating the proton motive force required for ATP synthesis.[9][10]

  • Protein Denaturation and Aggregation : M-Cresol is known to interact with bacterial proteins, leading to their denaturation and aggregation.[1][8][11] This interaction can disrupt the function of critical enzymes and structural proteins. It is important to note that this property also poses a significant challenge in biologic formulations, as m-Cresol can induce the aggregation of therapeutic proteins, a major concern for product stability and immunogenicity.[3][4]

mCresol m-Cresol membrane Bacterial Cell Membrane mCresol->membrane Partitions into lipid bilayer proteins Cytoplasmic & Membrane Proteins mCresol->proteins Interacts with disruption Membrane Structure Disruption membrane->disruption denaturation Protein Denaturation & Aggregation proteins->denaturation leakage Leakage of Ions (K+, PO4³⁻) & ATP disruption->leakage death Inhibition of Growth & Cell Death leakage->death denaturation->death

Caption: Mechanism of m-Cresol's antibacterial action.

Comparative Antibacterial Spectrum: A Tale of Two Cell Walls

The efficacy of m-Cresol varies significantly between different types of bacteria, a difference largely dictated by the architecture of the bacterial cell envelope.

Gram-Positive vs. Gram-Negative Bacteria

A distinct pattern emerges when comparing m-Cresol's activity against Gram-positive and Gram-negative bacteria. Studies on the related compound, p-cresol, have shown that Gram-positive bacteria are significantly more tolerant than their Gram-negative counterparts.[12] This differential susceptibility is rooted in their structural differences:

  • Gram-Positive Bacteria : These organisms possess a thick, porous peptidoglycan layer that generally offers little resistance to the penetration of small molecules like m-Cresol.

  • Gram-Negative Bacteria : The key differentiating feature is the outer membrane, an asymmetric lipid bilayer containing lipopolysaccharide (LPS). This outer membrane acts as a formidable permeability barrier, restricting the entry of many antimicrobial compounds, including m-Cresol, thereby conferring a higher intrinsic resistance.

Efficacy Against Spores

Bacterial spores, such as those produced by Clostridioides species, represent a significant challenge for antimicrobial agents due to their multi-layered, protein-rich coats and dehydrated core.[2][13] Phenolic derivatives like m-Cresol are generally less effective against these dormant, highly resistant structures compared to vegetative cells.[2] Achieving sporicidal activity typically requires higher concentrations and longer contact times than those used for preservation.

Quantitative Comparison: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14] It is a critical quantitative measure for comparing antibacterial efficacy. While extensive comparative MIC data for m-Cresol against a wide panel of bacteria is fragmented in the literature, the available information underscores its broad-spectrum activity at typical preservative concentrations (0.15% to 0.35% w/v).[4][15]

Bacterial GroupRepresentative SpeciesTypical Susceptibility to m-CresolCausality for Susceptibility
Gram-Positive Staphylococcus aureus, Bacillus subtilisGenerally SusceptibleThe thick but porous peptidoglycan wall allows for easier penetration of m-Cresol to the cytoplasmic membrane.
Gram-Negative Escherichia coli, Pseudomonas aeruginosaModerately Susceptible to ResistantThe outer membrane acts as a significant permeability barrier, restricting m-Cresol's access to its targets.[12]
Fungi (Yeast) Candida albicansSusceptibleAs eukaryotes, their cell membrane is a primary target, similar to bacteria.
Fungi (Mold) Aspergillus nigerSusceptibleEfficacy is generally good against molds, though higher concentrations may be needed compared to bacteria.
Spores Bacillus subtilis (spores)Generally ResistantThe spore's complex, impermeable coat structure protects it from chemical insults.[2]

Note: Susceptibility can be strain-dependent. The data presented is a generalized summary based on established principles of antimicrobial action.

Factors Influencing m-Cresol's Performance

The antimicrobial effectiveness of m-Cresol is not absolute but is influenced by several physicochemical factors within a formulation.

  • Concentration : The most critical factor. In pharmaceutical preparations like antivenoms and protein drugs, m-Cresol is typically used in concentrations ranging from 0.15% to 0.35% (w/v).[4][15] This range is selected to be effective against a broad range of potential contaminants without causing excessive protein aggregation.[3][5]

  • pH : As a phenolic compound, m-Cresol's activity is pH-dependent. It is most effective in acidic solutions but retains activity at pH levels below its pKa of approximately 9.6.[16] At higher pH values, the formation of the less active phenolate ion can reduce efficacy.[16]

  • Incompatibilities : M-Cresol's efficacy can be compromised by interactions with other formulation excipients. A notable interaction is with non-ionic surfactants (e.g., Polysorbate 80), which can form micelles that sequester the preservative, reducing its availability and antimicrobial activity.[16]

Experimental Protocols for Efficacy Validation

Trustworthy data is the cornerstone of formulation science. The following protocols provide robust, self-validating methodologies for assessing the antibacterial efficacy of m-Cresol.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is the gold standard for determining the quantitative susceptibility of a bacterial strain to an antimicrobial agent.[14]

Objective: To determine the lowest concentration of m-Cresol that inhibits the visible growth of a specific bacterial strain.

Materials:

  • m-Cresol stock solution (e.g., 1% w/v in sterile deionized water)

  • Sterile 96-well microtiter plates

  • Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Bacterial inoculum, adjusted to a 0.5 McFarland turbidity standard and then diluted to yield a final concentration of 5 x 10⁵ CFU/mL in the wells.[14]

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35-37°C)

  • Multichannel pipette

Methodology:

  • Plate Preparation : Add 50 µL of sterile broth to wells 2 through 12 in a single row of the 96-well plate.

  • Serial Dilution : Add 100 µL of the m-Cresol stock solution to well 1. Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this two-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Controls : Well 11 will serve as the positive control (growth control), receiving 50 µL of broth but no m-Cresol. Well 12 will serve as the negative control (sterility control), receiving 100 µL of broth only.

  • Inoculation : Add 50 µL of the prepared bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to wells 1 through 11. Do not inoculate well 12.

  • Incubation : Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading Results : After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of m-Cresol in which there is no visible growth (i.e., the first clear well).[14]

start Start prep_plate Prepare 96-Well Plate (50µL Broth in Wells 2-12) start->prep_plate add_mcresol Add 100µL m-Cresol Stock to Well 1 prep_plate->add_mcresol serial_dilute Perform 2-Fold Serial Dilution (Wells 1-10) add_mcresol->serial_dilute add_inoculum Inoculate Wells 1-11 with Bacterial Suspension (50µL of 1x10⁶ CFU/mL) serial_dilute->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Sources

A Comparative Guide to the Accuracy and Precision of Raman Spectroscopy for m-Cresol Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Analytical Challenge: Quantifying m-Cresol

Meta-cresol (m-Cresol) is a critical component in numerous industries, most notably as an antimicrobial preservative in pharmaceutical formulations such as insulin and hormone therapies. Its concentration must be meticulously controlled to ensure product stability and patient safety. Consequently, the demand for analytical methods that are not only accurate and precise but also rapid and adaptable to modern manufacturing paradigms, like Process Analytical Technology (PAT), is paramount. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the established gold standards, Raman spectroscopy presents a compelling alternative. This guide evaluates its performance and position in the analytical workflow.

Raman Spectroscopy: A Paradigm for Rapid Analysis

Raman spectroscopy is a non-destructive analytical technique that relies on the inelastic scattering of monochromatic light (Raman scattering) from a sample.[1] When laser light interacts with a molecule, it induces vibrations, resulting in scattered light with a shifted frequency. This frequency shift is unique to the molecule's specific chemical bonds and structure, providing a highly specific "molecular fingerprint."[1]

For quantitative analysis, the intensity of a characteristic Raman peak is directly proportional to the concentration of the analyte.[2] However, in complex matrices like pharmaceutical formulations, the spectra can be convoluted. Herein lies the power of chemometrics—the use of multivariate statistical methods to extract quantitative information from complex spectral data.[3] By building a calibration model using methods like Partial Least Squares (PLS) regression, Raman spectroscopy can become a highly precise and sensitive quantitative tool.[4]

A study on the determination of m-Cresol and p-Cresol in industrial mixtures highlighted the selection of a characteristic peak for m-Cresol at 732 cm⁻¹ for quantitative analysis.[5] The results obtained via this method were found to be consistent with those from GC analysis, underscoring its accuracy.[5]

Core Advantages of Raman for m-Cresol Determination:
  • Speed: Analysis can be completed in seconds to minutes.[1]

  • Non-Destructive: The same sample can be analyzed multiple times without alteration, which is ideal for stability studies.[6]

  • Minimal Sample Preparation: Often, liquids and solids can be analyzed directly, even through transparent packaging like glass vials.[2]

  • PAT Compatibility: Its speed and non-invasive nature make it perfectly suited for in-line, real-time monitoring of manufacturing processes.[3]

Performance Metrics: Evaluating Accuracy and Precision

The validation of any analytical method hinges on its accuracy and precision, as outlined by regulatory bodies and guidelines like the International Council for Harmonisation (ICH) Q2(R2).[7][8]

  • Accuracy refers to the closeness of the measured value to the true value. For spectroscopic methods, this is typically evaluated by comparing the results to a primary reference method, like HPLC, and is often expressed as percent recovery.[1]

  • Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

While specific validation reports detailing the accuracy and precision of Raman for m-Cresol are not extensively published in peer-reviewed literature, the performance can be inferred from validation studies on similar pharmaceutical analytes. These studies consistently demonstrate that well-developed Raman methods, validated against HPLC, achieve excellent accuracy and precision.[9] For instance, a study on a liquid pharmaceutical formulation found no statistically significant difference at the 95% confidence level between results obtained by FT-Raman and HPLC.[9]

Key statistical parameters derived from the chemometric model validation provide insight into the method's reliability:[1]

  • Coefficient of Determination (R²): A measure of how well the model fits the calibration data. Values close to 1 indicate a strong correlation.

  • Root Mean Square Error of Prediction (RMSEP): Indicates the average error in the predicted concentrations. A lower RMSEP signifies higher accuracy.

Studies on quantitative Raman spectroscopy for pharmaceutical ingredients report high linearity (R² > 0.97) and low prediction errors, demonstrating the reliability of the technique.[10]

Comparative Analysis: Raman Spectroscopy vs. Chromatographic Methods

The true measure of a technique's utility is its performance relative to established alternatives. For m-Cresol analysis, these are primarily HPLC and GC.[11][12]

FeatureRaman SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Inelastic light scattering (molecular vibrations).Differential partitioning between mobile and stationary phases.Separation based on volatility and interaction with a stationary phase.
Sample Prep Minimal to none; can measure through containers.Requires sample dissolution, filtration, and dilution.Often requires extraction and sometimes derivatization for improved sensitivity.[13]
Speed Very fast (seconds to minutes per sample).Slower (typically 5-40 minutes per run).[12][14]Moderate to slow, depending on the temperature program.
Destructive? No.Yes.Yes.
Accuracy High; results are shown to be consistent with GC/HPLC.[5][9]High; considered a gold standard. Recoveries of 97-103% are typical.[14]High; excellent for volatile compounds.[15]
Precision High; RSD values are comparable to HPLC for validated methods.[9]Very high; RSD <2% is commonly achieved for intra- and inter-day precision.[14][16]High; RSD ≤ 5.9% has been reported for cresol analysis.[17]
Isomer Selectivity Challenging for isomers with very similar spectra; relies heavily on chemometrics.Good to excellent, especially with specialized columns (e.g., phenyl columns).Excellent; capable of separating all three cresol isomers.[11]
LOD/LOQ Generally higher than HPLC (e.g., in the mg/mL range).[9]Very low (e.g., in the µg/mL range).[9]Very low (e.g., in the µg/L range with SPME).[17]
Strengths Speed, non-destructive, PAT-compatible, minimal solvent use.High sensitivity, high precision, well-established and validated methods.High sensitivity and excellent separation for volatile compounds.
Weaknesses Higher limit of detection, potential for fluorescence interference, requires chemometric expertise.Slower analysis time, solvent consumption and disposal, destructive.Requires volatile/thermally stable analytes, can require complex sample prep.
Expert Insights on Method Selection
  • Why Choose Raman? For applications demanding speed and non-destructive analysis, such as high-throughput screening, raw material identification, and in-line process monitoring, Raman spectroscopy is unparalleled. Its ability to analyze a sample in its native state without preparation saves significant time and resources.

  • When to Rely on HPLC/GC? For release testing that requires the highest sensitivity (trace-level impurity analysis) and the separation of structurally similar compounds (isomers), chromatography remains the method of choice. A validated HPLC method for m-Cresol in a pharmaceutical formulation demonstrated linearity over 75–120 μg/mL with an RSD below 2%, showcasing its robustness and precision for quality control.[14][18] GC is particularly powerful for analyzing cresols in environmental or biological samples where volatility is key to separation.[11][15]

Experimental Protocols and Workflows

Protocol 1: Quantitative m-Cresol Analysis via Raman Spectroscopy

This protocol outlines a self-validating system for developing a robust quantitative Raman method.

  • Feasibility & Parameter Selection:

    • Acquire Raman spectra of pure m-Cresol and the formulation matrix (placebo) to identify unique, non-overlapping m-Cresol peaks (e.g., ~732 cm⁻¹) and potential interferences.

    • Optimize parameters: Select a laser wavelength (e.g., 785 nm) to minimize fluorescence. Adjust laser power and acquisition time to achieve a good signal-to-noise ratio without causing sample degradation.

  • Calibration Set Preparation:

    • Prepare a set of at least 5-6 calibration standards of m-Cresol in the formulation matrix, spanning the expected concentration range (e.g., 80% to 120% of the target concentration), as per ICH guidelines.[6]

    • Ensure the variability in the calibration set (e.g., minor batch-to-batch differences in excipients) reflects the expected variability in routine production.

  • Spectral Acquisition:

    • Collect multiple spectra from each calibration standard, ensuring the sampling is representative.

    • Pre-process the spectra to correct for baseline variations and normalize the data.

  • Chemometric Model Development:

    • Use a multivariate regression technique, such as Partial Least Squares (PLS), to build a calibration model correlating the spectral data (X-variables) with the known concentrations of m-Cresol (Y-variable).

    • Validate the model internally using cross-validation to determine the optimal number of PLS factors and to calculate the Root Mean Square Error of Cross-Validation (RMSECV).

  • Model Validation (External):

    • Prepare an independent set of validation samples with known m-Cresol concentrations.

    • Use the developed PLS model to predict the concentrations in the validation set.

    • Calculate the RMSEP to assess the model's predictive accuracy. The results should be compared against a primary method (e.g., HPLC) to confirm accuracy.[1]

Workflow for Raman Quantitative Analysis

Raman_Workflow cluster_0 Method Development cluster_1 Method Validation & Use Feasibility 1. Feasibility & Parameter Optimization Calibration 2. Prepare Calibration Standards Feasibility->Calibration Acquisition 3. Acquire & Pre-process Spectra Calibration->Acquisition Model 4. Build PLS Model (Cross-Validation) Acquisition->Model Validation 5. External Validation (RMSEP) Model->Validation Apply Model Routine 6. Routine Analysis Validation->Routine

Caption: Workflow for developing and validating a quantitative Raman method.

Protocol 2: Comparative HPLC Method for m-Cresol Isomers

This protocol is representative of a standard reversed-phase HPLC method for separating cresol isomers.

  • Instrumentation: HPLC system with UV detector.

  • Column: A phenyl stationary phase column is often preferred for enhanced selectivity of aromatic isomers.[12]

  • Mobile Phase: An isocratic mixture of a polar solvent (e.g., water with 0.1% Trifluoroacetic Acid) and an organic modifier (e.g., methanol or acetonitrile).[14][18]

  • Detection: UV detection at an appropriate wavelength (e.g., 217 nm or 274 nm).[16][19]

  • Procedure:

    • Prepare standard solutions of o-, m-, and p-cresol in the mobile phase.

    • Prepare the sample by diluting it to fall within the linear range of the calibration curve.

    • Inject standards to establish retention times and create a calibration curve (Peak Area vs. Concentration).

    • Inject the sample and quantify m-Cresol based on the calibration curve.

Conclusion: Integrating Raman Spectroscopy into the Analytical Toolkit

Raman spectroscopy, when coupled with robust chemometric modeling, stands as a highly accurate and precise method for the quantitative determination of m-Cresol. While it may not replace high-sensitivity chromatographic techniques for all applications, its distinct advantages of speed, non-destructive analysis, and ease of use make it an exceptionally powerful tool.

For drug development professionals and scientists, Raman spectroscopy offers a validated, efficient alternative for at-line and in-line process control, raw material verification, and high-throughput formulation screening. Its performance is often statistically equivalent to HPLC for content uniformity and quantification, providing reliable data in a fraction of the time and without sample destruction or solvent consumption. The choice between Raman and chromatography is not a matter of one being universally "better," but of selecting the most appropriate tool for the specific analytical challenge at hand.

References

  • Validation of Raman spectroscopic procedures in agreement with ICH guideline Q2 with considering the transfer to real time monitoring of an active coating process. (2010). Journal of Pharmaceutical and Biomedical Analysis, 53(4), 884-894. Available from: [Link]

  • Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. (2011). Pharmaceutical Methods, 2(3), 203-208. Available from: [Link]

  • Validation of Raman spectroscopic procedures in agreement with ICH guideline Q2 with considering the transfer to real time monitoring of an active coating process. (n.d.). ResearchGate. Available from: [Link]

  • Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. (n.d.). ResearchGate. Available from: [Link]

  • Journal Club: Validation of Raman spectroscopy for content determination in tablets. (2022). GMP-Verlag. Available from: [Link]

  • Can we detect and quantify m Cresol at 252 nm by HPLC method? Please provide supporting references and reaseach papers?. (2016). ResearchGate. Available from: [Link]

  • Determination of m-Cresol and p-Cresol in Industrial Cresols by Raman Spectrometer. (2012). ResearchGate. Available from: [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency. Available from: [Link]

  • HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements. (2021). MDPI. Available from: [Link]

  • Analytical Methods - Toxicological Profile for Cresols. (n.d.). NCBI Bookshelf. Available from: [Link]

  • Quantitative Analysis of Urinary O-Cresol by Gas Chromatography - Flame Ionization Detection for the Monitoring of Population Exposed to Toluene. (n.d.). JSM Central. Available from: [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Training Module 6: Multivariate Analy. (n.d.). ICH. Available from: [Link]

  • Gas chromatographic analysis of cresols in aquatic solution by solid phase microextraction. (n.d.). ResearchGate. Available from: [Link]

  • Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chro. (2019). Universidade Federal de Minas Gerais. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Available from: [Link]

  • Identification of Compounds in HPLC-Eluates by Raman Spectroscopy. (n.d.). University of Wuerzburg. Available from: [Link]

  • Separation and determination of cresol isomers (Ortho, Meta, Para). (2017). International Journal of Chemical Studies. Available from: [Link]

  • Quantitative analysis of liquid formulations using FT-Raman spectroscopy and HPLC. (2006). ResearchGate. Available from: [Link]

  • Quantitative Analysis Using Raman Spectroscopy. (n.d.). HORIBA. Available from: [Link]

  • Estimating the Analytical Performance of Raman Spectroscopy for Quantification of Active Ingredients in Human Stratum Corneum. (2019). National Institutes of Health. Available from: [Link]

  • Raman Spectroscopy vs HPLC: Efficiency in Pharmaceutical Testing. (n.d.). Patsnap. Available from: [Link]

  • Raman Spectroscopy for Quantitative Analysis in the Pharmaceutical Industry. (n.d.). Universidade Federal de Goiás. Available from: [Link]

  • Raman Spectroscopy for Quantitative Analysis in the Pharmaceutical Industry. (2020). Canadian Society for Pharmaceutical Sciences. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Selecting the Optimal Capillary Column for Cresol Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

The accurate separation and quantification of cresol isomers—ortho-, meta-, and para-cresol—represent a significant analytical challenge in various fields, including environmental monitoring, industrial chemical synthesis, and pharmaceutical quality control. Their close structural similarity and nearly identical boiling points necessitate high-resolution chromatographic techniques. This guide provides a comprehensive comparison of different capillary gas chromatography (GC) columns, offering researchers, scientists, and drug development professionals the insights needed to select the most effective column for their specific application. We will delve into the separation mechanisms of various stationary phases, present comparative performance data, and provide a detailed experimental protocol.

The Challenge of Cresol Isomer Separation

The primary difficulty in separating cresol isomers lies in their subtle differences in physicochemical properties. While o-cresol has a slightly lower boiling point (191°C) than m-cresol (202°C) and p-cresol (202°C), the latter two are particularly challenging to resolve. Effective separation, therefore, depends heavily on the selectivity of the GC column's stationary phase, which leverages nuanced intermolecular interactions to achieve resolution.

Comparative Performance of Capillary Columns

The choice of capillary column is paramount for achieving baseline separation of cresol isomers. Below, we compare the performance of three major classes of stationary phases: Polyethylene Glycol (WAX), Cyclodextrin-based, and Ionic Liquid phases, alongside a discussion on standard non-polar phases.

Polyethylene Glycol (WAX) Columns: The Polar Workhorse

Highly polar columns with a polyethylene glycol (PEG) stationary phase, commonly known as WAX columns, are a popular choice for separating polar analytes like cresols. The separation mechanism is primarily driven by hydrogen bonding and dipole-dipole interactions between the hydroxyl group of the cresols and the ether linkages of the PEG phase.

Performance Insights: WAX columns, such as the SUPELCOWAX™ 10 and Zebron™-WAX, have demonstrated the ability to resolve all three cresol isomers, including the critical m- and p-cresol pair.[1][2] The elution order is typically influenced by the degree of interaction, with o-cresol often eluting first due to some intramolecular hydrogen bonding that slightly reduces its interaction with the stationary phase compared to the more exposed hydroxyl groups of the m- and p-isomers. While effective, peak shape, especially for the later-eluting isomers, can sometimes be a concern and requires careful optimization of chromatographic conditions.

Cyclodextrin-Based Columns: Superior Selectivity through Inclusion

Cyclodextrin-based chiral stationary phases offer exceptional shape selectivity for positional isomers.[3] These columns consist of cyclodextrins (cyclic oligosaccharides) or their derivatives immobilized on a polysiloxane backbone. The separation mechanism relies on the formation of temporary inclusion complexes between the cresol isomers and the hydrophobic cavity of the cyclodextrin molecules.[3][4] Subtle differences in the fit of each isomer within the cavity lead to differential retention and, consequently, separation.

Performance Insights: Columns like the Agilent CP-Chirasil-Dex CB have shown outstanding performance in separating not only the three cresol isomers but also other related phenolic compounds in a single run.[5] The elution order on these columns is typically o-cresol, followed by p-cresol, and then m-cresol, demonstrating a different selectivity pattern compared to WAX columns.[5] Research has shown that β-cyclodextrin derivatives are particularly effective for resolving phenol and cresol isomers.[6] The high degree of selectivity often results in baseline resolution, making these columns a prime choice for complex matrices.

Ionic Liquid Columns: A New Frontier in Selectivity

Ionic liquid (IL) GC columns are a relatively new class of stationary phases that offer unique and tunable selectivity.[7] These phases are composed of organic salts that are liquid at typical GC operating temperatures. Their complex interaction mechanisms, which can include dipole-dipole, hydrogen bonding, and π-π interactions, provide a different selectivity profile compared to traditional phases.[8]

Performance Insights: An SLB®-IL60 ionic liquid column, for example, can effectively resolve cresol isomers from other aromatic compounds.[8] The unique selectivity of ionic liquid phases can be advantageous when analyzing complex samples where traditional columns may suffer from co-elutions.

Standard Non-Polar and Mid-Polarity Columns (e.g., 5% Phenyl Polysiloxane)

Columns with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., HP-5MS, DB-5) are widely used for general-purpose GC analysis. Separation on these columns is primarily based on boiling points.

Performance Insights: Due to the very close boiling points of m- and p-cresol, these columns typically fail to provide adequate resolution for these two isomers.[2][9] While o-cresol is usually separated from the other two, the co-elution of m- and p-cresol makes these columns unsuitable for the accurate quantification of all three isomers without modification of the analytical method.[2] One approach to overcome this limitation is through derivatization, such as silylation, which can improve the separation of the isomers on a non-polar column like an HP-5MS.[10]

Quantitative Data Summary

The following table summarizes the performance characteristics of the discussed capillary columns for cresol isomer separation based on available data and typical performance.

Column Type (Stationary Phase) Typical Elution Order Resolution of m/p-Cresol Advantages Considerations
WAX (Polyethylene Glycol) o-, p-, m-cresolGood to Baseline[1][2]Robust, widely available, good for polar compounds.Susceptible to oxidation, potential for peak tailing.
Cyclodextrin-based o-, p-, m-cresol[5]Excellent (Baseline)[5][6]High shape selectivity for positional isomers.[3]Higher cost, may have lower temperature limits.
Ionic Liquid Varies with phaseGood[8]Unique selectivity, thermally stable.Newer technology, less extensive application literature.
5% Phenyl Polysiloxane o-, (m+p)-cresolPoor to None[2]General purpose, robust, high-temperature stability.Requires derivatization for complete separation.[10]

Experimental Protocol: GC-FID Analysis of Cresol Isomers

This section provides a detailed, step-by-step methodology for the separation of cresol isomers using a WAX capillary column, which represents a common and effective approach.

Objective: To achieve baseline separation and quantification of o-, m-, and p-cresol in a standard mixture.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • SUPELCOWAX™ 10 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Helium (carrier gas), Hydrogen (FID), and Air (FID)

  • Cresol isomer standards (o-, m-, p-cresol)

  • Methanol or Dichloromethane (solvent)

Procedure:

  • Standard Preparation: Prepare a mixed standard solution containing o-, m-, and p-cresol at a concentration of approximately 100 µg/mL each in methanol.

  • GC Instrument Setup:

    • Injector:

      • Mode: Split (split ratio 50:1)

      • Temperature: 250°C

      • Rationale: A high injector temperature ensures rapid vaporization of the analytes. A split injection prevents column overloading and ensures sharp peaks.

    • Oven Temperature Program:

      • Initial Temperature: 120°C, hold for 2 minutes

      • Ramp: 5°C/min to 180°C

      • Final Hold: Hold at 180°C for 5 minutes

      • Rationale: A temperature program is essential for separating compounds with different boiling points and polarities. The initial hold allows for focusing of the analytes at the head of the column, while the ramp facilitates their elution. The final hold ensures that all components have eluted.

    • Carrier Gas:

      • Gas: Helium

      • Flow Rate: 1.0 mL/min (constant flow mode)

      • Rationale: Helium is an inert and efficient carrier gas. A constant flow rate ensures reproducible retention times.

    • Detector (FID):

      • Temperature: 280°C

      • Hydrogen Flow: 30 mL/min

      • Air Flow: 300 mL/min

      • Makeup Gas (Helium): 25 mL/min

      • Rationale: A high detector temperature prevents condensation of the analytes. The specified gas flows are typical for optimal FID sensitivity.

  • Injection: Inject 1 µL of the standard solution into the GC.

  • Data Acquisition: Acquire the chromatogram for the duration of the run.

  • Analysis: Identify the peaks based on their retention times compared to individual isomer injections. Integrate the peak areas for quantification.

Visualizing the Workflow and Separation Mechanism

To better illustrate the experimental process and the underlying principles of separation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Standard Cresol Isomer Standards Mix 100 µg/mL Standard Mix Standard->Mix Dissolve Solvent Methanol Solvent->Mix in Injector Injector (250°C) Mix->Injector 1 µL Injection Column WAX Column Injector->Column Detector FID (280°C) Column->Detector Oven Oven (Temp Program) Oven->Column Controls Elution Chromatogram Acquire Chromatogram Detector->Chromatogram Analysis Peak Identification & Integration Chromatogram->Analysis Report Generate Report Analysis->Report

Caption: Experimental workflow for the GC analysis of cresol isomers.

G cluster_column Capillary Column Cross-Section cluster_analytes Cresol Isomers cluster_elution Elution Order phase Stationary Phase (e.g., WAX or Cyclodextrin) Mobile Phase (Carrier Gas) phase:mobile->phase:mobile Elution ortho o-cresol ortho->phase:head Differential Interaction (Inclusion/Polarity) meta m-cresol meta->phase:head Differential Interaction (Inclusion/Polarity) para p-cresol para->phase:head Differential Interaction (Inclusion/Polarity) 1st 1. o-cresol (Weakest Interaction) 2nd 2. p-cresol 3rd 3. m-cresol (Strongest Interaction)

Caption: Principle of cresol isomer separation on a selective stationary phase.

Conclusion and Recommendations

The selection of an appropriate capillary column is critical for the successful separation of cresol isomers.

  • For routine analysis where baseline separation of all three isomers is required, cyclodextrin-based columns offer the highest selectivity and are strongly recommended.

  • WAX columns represent a robust and reliable alternative, providing good resolution with careful method optimization.

  • Standard 5% phenyl polysiloxane columns are generally inadequate for separating the critical m-/p-cresol pair unless derivatization is employed.

  • Ionic liquid columns are a promising option for complex matrices where their unique selectivity can resolve cresols from other interfering compounds.

By understanding the separation mechanisms and comparative performance of these columns, researchers can confidently select the optimal analytical solution for their cresol isomer analysis, ensuring data accuracy and reliability.

References

  • Agilent Technologies, Inc. (2011). Phenols and cresols: Separation of isomers and aromatic alcohols on a chiral capillary column. Retrieved from [Link]

  • Būda, V., et al. (n.d.). Gas chromatographic analysis of cresols in aquatic solution by solid phase microextraction. ResearchGate. Retrieved from [Link]

  • Zhang, Y. Q., et al. (2000). Analysis of phenol and cresol isomers using capillary column gas chromatography. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2020). Differentiation of Isomeric Cresols by Silylation in Combination With Gas chromatography/mass Spectrometry Analysis. Rapid Communications in Mass Spectrometry, 34(3), e8576. Retrieved from [Link]

  • Phenomenex. (n.d.). TN-2068: WAX-on, WAX-off: A More Robust Approach for the Analysis of Volatile Phenols in Smoke-Exposed Wine Grapes. Retrieved from [Link]

  • NextGenRnD Solution. (n.d.). Soluble, hydroxypropyl-etherified, β-cyclodextrin (HPβCD) for the removal of phenol group compounds. Retrieved from [Link]

  • Shimadzu. (n.d.). eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Retrieved from [Link]

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]

  • Bieniek, G. (1997). Simultaneous determination of phenol, cresol, xylenol isomers and naphthols in urine by capillary gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 692(2), 331-337. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). SUPELCOWAX 10, 60m x 0.25mmID x 0.25μm df. Retrieved from [Link]

  • Google Patents. (2017). CN106324138A - Gas chromatographic method of m-cresol.
  • Agilent. (n.d.). WAX Columns | Polar Compound Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Separation and Determination of Cresol Isomers (Ortho, Meta, Para) | PDF. Retrieved from [Link]

  • ResearchGate. (2012). Determination of m-Cresol and p-Cresol in Industrial Cresols by Raman Spectrometer. Retrieved from [Link]

  • ResearchGate. (2009). Chromatographic Separation of Cresol Isomers by a β‐Cyclodextrin: Application for the Determination of Volatile Phenols in Alcoholic Beverages. Retrieved from [Link]

  • SGE Analytical Science. (n.d.). GC Capillary Columns. Retrieved from [Link]

  • Inchem.org. (n.d.). DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). Retrieved from [Link]

  • PubMed. (1996). Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography. Retrieved from [Link]

  • Chromatography Online. (2015). Developments in Gas Chromatography Using Ionic Liquid Stationary Phases. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of p-Cresol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Universidade Federal de Minas Gerais. (2019). Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chromatography. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of m-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. Handling chemicals like meta-cresol (m-Cresol) requires not just procedural knowledge, but a deep understanding of its properties to mitigate risks effectively. This guide provides a comprehensive, technically grounded framework for the proper disposal of m-Cresol, moving beyond a simple checklist to explain the causality behind each critical step.

The Foundational Imperative: Understanding m-Cresol's Hazard Profile

Proper disposal protocols are not arbitrary; they are a direct response to the inherent chemical and toxicological properties of a substance. m-Cresol (3-methylphenol) is a versatile intermediate and solvent, but it is also a potent hazard.[1] A failure to respect its characteristics can lead to serious injury, facility damage, and environmental harm.

m-Cresol is classified as toxic and corrosive .[2][3] Contact can cause severe, irreversible burns to the skin and eyes.[1][2] Its toxicity is not limited to dermal contact; it is also toxic if swallowed or inhaled.[3][4] Systemic effects following acute exposure can include damage to the central nervous system, liver, kidneys, and pancreas.[5][6] Furthermore, the U.S. Environmental Protection Agency (EPA) has classified m-Cresol as a Group C, possible human carcinogen.[7]

Environmentally, m-Cresol is toxic to aquatic life and must be prevented from entering drains or waterways.[8][9] While it is considered readily biodegradable, its acute toxicity can harm ecosystems before natural degradation occurs.[5][8]

Table 1: Key Safety and Hazard Data for m-Cresol
ParameterValueSource
CAS Number 108-39-4[1]
Appearance Colorless to yellowish liquid with a tar-like odor.[6][10]
OSHA PEL (TWA) 5 ppm (22 mg/m³) [skin][6][11]
Flash Point ~187 °F / 86 °C (Combustible Liquid)[10][12]
Toxicity Toxic if swallowed or in contact with skin.[3][13]
Corrosivity Causes severe skin burns and eye damage.[1][2]
Aquatic Toxicity Toxic to aquatic life.[8]
EPA Waste Code D024 (m-Cresol), D026 (Cresol, mixed isomers)[10][14][15]

The Regulatory Mandate: Classification as Hazardous Waste

Due to its toxic characteristics, any solid waste containing m-Cresol is subject to testing and may be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10] Specifically, it is assigned the EPA hazardous waste code D024 .[10][14][15] If the waste contains a mixture of cresol isomers that cannot be differentiated, the code D026 for total cresols is used.[10][15][16] This classification legally mandates that its disposal must follow strict local, state, and federal regulations.[17][18] Disposing of m-Cresol down the drain or in standard trash is a serious regulatory violation.

Immediate Response: Managing Accidental Spills

The first moments of a spill are critical. The primary objectives are to contain the material, protect personnel, and prevent its spread into the environment.

Experimental Protocol: Small-Scale Laboratory Spill (<100 mL)
  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Remove Ignition Sources: m-Cresol is a combustible liquid.[5][17] Extinguish all open flames and turn off spark-producing equipment.[12][19]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.[2][17] Use a chemical fume hood if the spill is contained within it.

  • Don Appropriate PPE: This is non-negotiable. The minimum required PPE includes:

    • Eye Protection: Tightly fitting safety goggles and a face shield.[8]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene, checked for integrity before use).[8][17]

    • Body Protection: A lab coat or chemical-resistant apron.[19]

    • Respiratory Protection: For significant vapor presence or if ventilation is poor, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][19]

  • Contain & Absorb: Cover the spill with a non-flammable, inert absorbent material such as sand, diatomaceous earth, or a universal chemical binding agent.[2][17][19]

  • Neutralize (Optional but Recommended): For small spills, once absorbed, the material can be cautiously neutralized with a weak base like crushed limestone or soda ash to reduce its corrosivity.[10]

  • Collect Waste: Carefully scoop the absorbed material and place it into a designated, sealable, and clearly labeled hazardous waste container.[12]

  • Decontaminate: Wipe the spill area with a 60-70% ethanol solution followed by soap and water.[12] All cleaning materials (wipes, etc.) are also considered hazardous waste and must be placed in the sealed container.

  • Dispose: Seal the container and manage it according to your institution's hazardous waste collection procedures.

Core Directive: Routine Waste Accumulation and Disposal

For routine laboratory waste, such as contaminated solutions or unused product, a systematic accumulation process is essential.

Diagram: m-Cresol Waste Management Workflow

A DOT graph visualizing the decision-making process for handling m-Cresol waste.

mCresol_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal Pathway start m-Cresol Waste Generated (e.g., unused chemical, contaminated labware) check_type Is waste pure m-Cresol or a simple aqueous solution? start->check_type mixed_waste Is it mixed with other hazardous chemicals? check_type->mixed_waste No container Select Appropriate Waste Container (HDPE, Glass, Chemically Resistant) check_type->container Yes segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizers, Acids) mixed_waste->segregate Yes segregate->container labeling Label Container: 'Hazardous Waste' 'm-Cresol' 'Toxic, Corrosive' Accumulation Start Date container->labeling storage Store in Satellite Accumulation Area (SAA) - Secondary Containment - Well-ventilated, cool, dry - Away from drains & ignition sources labeling->storage pickup Arrange Pickup by Licensed Hazardous Waste Disposal Company storage->pickup transport Transported under DOT Regulations (UN 2076) pickup->transport incineration Primary Disposal Method: High-Temperature Incineration with afterburner and scrubber transport->incineration end Complete Destruction/Conversion incineration->end

Sources

Mastering m-Cresol: A Guide to Essential Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the safe handling of chemicals is paramount. This guide provides a comprehensive, in-depth look at the necessary personal protective equipment (PPE) for handling m-Cresol, ensuring both personal safety and the integrity of your research.

m-Cresol, a colorless to yellowish liquid with a distinctive tar-like odor, is a valuable intermediate in the synthesis of various products, including pharmaceuticals, disinfectants, and resins.[1] However, its utility is matched by its significant health hazards. It is corrosive, toxic if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[2] Prolonged or repeated exposure may lead to systemic damage, affecting the central nervous system, liver, kidneys, and other organs.[3] Therefore, a disciplined and informed approach to PPE is not just a recommendation—it is a critical component of laboratory safety.

Understanding the Risk: Why Specific PPE is Crucial

The necessity for a specific PPE regimen when handling m-Cresol is rooted in its chemical properties and toxicological profile. Exposure can occur through inhalation, skin absorption, ingestion, and eye contact.[4] Each route of exposure presents a distinct threat that must be mitigated with appropriate protective barriers.

  • Skin Contact: As a corrosive substance, m-Cresol can cause immediate and severe skin burns.[1] Its ability to be absorbed through the skin means that even without immediate visible damage, toxic systemic effects can occur.[5]

  • Eye Contact: The eyes are particularly vulnerable to the corrosive nature of m-Cresol, with potential for serious, permanent damage.[1]

  • Inhalation: Inhaling m-Cresol vapors can irritate the respiratory tract.[1] At higher concentrations or with prolonged exposure, it can lead to more severe systemic effects, including central nervous system depression and respiratory failure.[4]

  • Ingestion: While less common in a laboratory setting, accidental ingestion is highly toxic and can cause severe damage to the digestive tract.[1]

This multi-faceted threat profile underscores the importance of a comprehensive PPE strategy that addresses all potential routes of exposure.

Core PPE Requirements for Handling m-Cresol

The following table summarizes the essential PPE for working with m-Cresol. The specific level of protection may need to be adjusted based on the scale of the operation and the potential for exposure.

Body PartPersonal Protective EquipmentRationale
Eyes/Face Chemical safety goggles with side shields and a face shield.Provides a robust barrier against splashes and vapors, protecting the sensitive tissues of the eyes and face from corrosive damage.[3][6]
Hands Chemically resistant gloves (e.g., Butyl rubber, Viton®).Prevents direct skin contact and absorption of the toxic and corrosive liquid. It is crucial to check the breakthrough time of the specific glove material.[6]
Body Chemical-resistant apron or lab coat. For larger quantities or splash potential, chemically impermeable outerwear is recommended.Protects the skin on the torso and limbs from accidental spills and splashes.[7]
Respiratory Use in a well-ventilated area or with a chemical fume hood. For situations with potential for vapor concentrations to exceed exposure limits, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.Minimizes the inhalation of harmful vapors, protecting the respiratory system and preventing systemic toxicity.[1][8]
Feet Closed-toe shoes. For handling larger quantities, rubber boots are advised.Protects the feet from spills.[3]

Procedural Discipline: Donning and Doffing PPE

The effectiveness of PPE is as much about its correct use as its selection. The following protocols for putting on (donning) and taking off (doffing) PPE are designed to minimize the risk of contamination.

Donning Protocol:
  • Hand Hygiene: Begin by washing your hands thoroughly.

  • Body Protection: Put on the lab coat or chemical-resistant suit.

  • Respiratory Protection: If required, fit your respirator. Ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles and then the face shield.

  • Gloves: Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Protocol (to be performed in a designated area):
  • Gloves: Remove gloves first, turning them inside out as you pull them off to contain any contaminants.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Body Protection: Remove the lab coat or suit, rolling it away from your body to avoid touching the potentially contaminated exterior.

  • Respiratory Protection: Remove the respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Operational Plans: Handling Spills and Disposal

Even with the utmost care, accidents can happen. A clear plan for spill management and waste disposal is essential.

Small Spill Response:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE as outlined above.

  • Contain and Absorb: Use an absorbent material like sand, diatomaceous earth, or a universal binding agent to contain and absorb the spill.[6]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[9]

Disposal of Contaminated PPE and m-Cresol Waste:

All m-Cresol waste and contaminated materials, including used PPE, must be treated as hazardous waste.[5]

  • Place all contaminated items in a clearly labeled, sealed, and vapor-tight plastic bag or container.[9]

  • Dispose of the waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[10]

Visualizing Safety: A Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with m-Cresol.

PPE_Decision_Workflow start Task Involving m-Cresol task_assessment Assess Task Hazard (Quantity, Temperature, Splash Potential) start->task_assessment low_hazard Low Hazard (Small quantity, ambient temp, no splash risk) task_assessment->low_hazard Low medium_hazard Medium Hazard (Moderate quantity, potential for aerosol/splash) task_assessment->medium_hazard Medium high_hazard High Hazard (Large quantity, heating, line breaking) task_assessment->high_hazard High ppe_low Standard PPE: - Safety Goggles - Lab Coat - Chemical Resistant Gloves - Fume Hood low_hazard->ppe_low ppe_medium Enhanced PPE: - Safety Goggles & Face Shield - Chemical Resistant Apron/Suit - Double Gloving - Respirator (if needed) medium_hazard->ppe_medium ppe_high Maximum PPE: - Full Face Respirator - Chemical Resistant Suit - Rubber Boots - Heavy-duty Gloves high_hazard->ppe_high

Caption: Decision workflow for m-Cresol PPE selection.

By adhering to these guidelines, researchers can confidently handle m-Cresol, minimizing personal risk and ensuring a safe and productive laboratory environment.

References

  • NIOSH Pocket Guide to Chemical Hazards - m-Cresol. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • m-Cresol. (2015). Lanxess. Retrieved from [Link]

  • Safety Data Sheet: m-Cresol. (n.d.). Carl ROTH. Retrieved from [Link]

  • m-Cresol - SAFETY DATA SHEET. (2024). Penta chemicals. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Safe Handling of Cresols, Xylenols & Cresylic Acids. (2017). Air Corps Chemical Abuse Survivors. Retrieved from [Link]

  • Safety Data Sheet: m-Cresol. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: m-Cresol. (n.d.). Carl ROTH. Retrieved from [Link]

  • M-CRESOL FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Table 8-1, Regulations and Guidelines Applicable to Cresols. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • CRESOLS (mixed isomers) HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Sampling and Handling Phenol, Cresols, and Cresylic Acid. (n.d.). ASTM International. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.